18:1 MPB PE
Descripción
Propiedades
IUPAC Name |
sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoylamino]ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H89N2O11P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-54(61)65-46-50(68-55(62)37-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)47-67-69(63,64)66-45-44-56-51(58)35-33-34-48-38-40-49(41-39-48)57-52(59)42-43-53(57)60;/h17-20,38-43,50H,3-16,21-37,44-47H2,1-2H3,(H,56,58)(H,63,64);/q;+1/p-1/b19-17-,20-18-;/t50-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILKDCDPRGFBSN-VCRVZWGWSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCCC1=CC=C(C=C1)N2C(=O)C=CC2=O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)CCCC1=CC=C(C=C1)N2C(=O)C=CC2=O)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H88N2NaO11P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677159 | |
| Record name | Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl 2-{4-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]butanamido}ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1007.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
384835-49-8 | |
| Record name | Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl 2-{4-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]butanamido}ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 18:1 MPB PE for Researchers and Drug Development Professionals
Introduction
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide], commonly abbreviated as 18:1 MPB PE, is a maleimide-functionalized phospholipid widely utilized in biomedical research and drug development.[1][2][3] Its unique structure, featuring a hydrophilic headgroup, two hydrophobic oleic acid tails, and a reactive maleimide (B117702) group, enables the covalent conjugation of thiol-containing molecules, such as cysteine-bearing peptides and proteins, to lipid bilayers.[1][4][5] This property makes it an invaluable tool for creating functionalized liposomes and nanoparticles for targeted drug delivery, studying membrane fusion events, and constructing complex biomolecular assemblies.[4][6][7][8][9][10]
This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, applications, and detailed experimental protocols for its use.
Physicochemical Properties
This compound is a complex lipid molecule with well-defined chemical and physical characteristics. Its properties are summarized in the tables below.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Source |
| Full Chemical Name | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] | [2][3] |
| Synonym(s) | This compound, DPPE-maleimide | [4][5][10] |
| CAS Number | 384835-49-8 | [1][2][3][4][5][][12] |
| Molecular Formula | C₅₅H₈₈N₂O₁₁P (Free Acid) C₅₅H₈₈N₂O₁₁PNa (Sodium Salt) | [1][3][12] |
| Molecular Weight | 984.3 g/mol (Free Acid) 1007.26 g/mol (Sodium Salt) | [1][3][4][5][12] |
| Physical State | Powder or liquid (dissolved in chloroform) | [2][4][12][13] |
| Purity | >99% (TLC) | [3][4][12][13] |
Table 2: Storage and Solubility
| Property | Value | Source |
| Storage Temperature | -20°C | [1][2][3][4][12][13] |
| Shipping Condition | Ambient Temperature or Dry Ice | [1][4][12][13] |
| Solubility | Soluble in ethanol, DMSO, and Chloroform (B151607):Methanol:Water (65:25:4) at 5mg/mL | [3] |
| Stability | 1 Year at -20°C | [3] |
Core Applications in Research and Drug Development
The thiol-reactive maleimide group is the key functional feature of this compound, enabling its use in a variety of applications where the stable attachment of biomolecules to a lipid surface is required.
Liposome (B1194612) and Nanoparticle Functionalization
A primary application of this compound is the preparation of functionalized liposomes and nanoparticles.[4][5][8][9] By incorporating this compound into the lipid bilayer, these vesicles can be decorated with targeting ligands such as antibodies, peptides, or aptamers that contain a free thiol group. This strategy is central to the development of targeted drug delivery systems that can selectively deliver therapeutic payloads to specific cells or tissues, enhancing efficacy and reducing off-target effects.
Studying Membrane Dynamics and Protein-Lipid Interactions
This compound is instrumental in creating model membrane systems to study the interactions of proteins with lipid bilayers.[6][14] For instance, it has been used to anchor cysteine-modified proteins to liposomes to investigate their role in membrane fusion.[6] This approach allows for precise control over the orientation and density of the anchored protein, facilitating detailed mechanistic studies.[6]
Assembly of DNA-Based Nanostructures
In the field of DNA nanotechnology, this compound has been used to anchor DNA structures to lipid surfaces.[5][7][8][10][13] This has been demonstrated in the preparation of lipidated DNA anti-handles, which are then used to label and organize DNA-origami rings for the assembly and remodeling of liposomes.[5][7][8][10][13]
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound, based on published research.
Preparation of Functionalized Liposomes
This protocol describes the general procedure for preparing liposomes containing this compound, which can then be conjugated to a thiol-containing molecule.
Materials:
-
Primary phospholipid (e.g., POPC, DOPC)
-
This compound
-
Cholesterol (optional)
-
Fluorescent lipid probe (e.g., Liss Rhod PE, optional)
-
Chloroform
-
Hydration buffer (e.g., PBS, pH 7.4)
Procedure:
-
Lipid Film Hydration:
-
In a round-bottom flask, combine the desired lipids in chloroform. A typical molar ratio might be 65% primary phospholipid, 5% this compound, and 30% cholesterol.[15]
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Place the flask under a high vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film with the desired buffer by vortexing, resulting in the formation of multilamellar vesicles (MLVs).
-
-
Vesicle Extrusion:
-
To produce unilamellar vesicles of a defined size, subject the MLV suspension to several freeze-thaw cycles.
-
Extrude the suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder. This process is typically repeated 11-21 times to ensure a homogenous population of vesicles.
-
-
Conjugation of Thiol-Containing Molecules:
-
Incubate the prepared liposomes with the cysteine-containing peptide or protein at room temperature for 1-2 hours. The maleimide group of this compound will react with the thiol group to form a stable thioether bond.[16]
-
Quench any unreacted maleimide groups by adding a small molecule thiol such as β-mercaptoethanol or DTT.[16]
-
Separate the functionalized liposomes from unconjugated molecules by size exclusion chromatography or dialysis.
-
FRET-Based Lipid Mixing Assay
This assay is used to study membrane fusion events, for example, mediated by proteins anchored to liposomes via this compound.[6]
Materials:
-
Donor Liposomes: Prepared with a primary lipid, this compound, and a FRET pair of fluorescent lipids (e.g., NBD-PE and Rhodamine-PE).
-
Acceptor Liposomes: Prepared with a primary lipid and this compound, but without fluorescent labels.
-
Cysteine-terminated protein of interest.
-
Assay buffer.
Procedure:
-
Prepare Donor and Acceptor Liposomes:
-
Prepare two populations of liposomes as described in section 4.1.
-
Incorporate the FRET pair into the donor liposomes. At high concentrations in the membrane, the NBD fluorescence is quenched by Rhodamine.
-
-
Protein Anchoring:
-
Conjugate the cysteine-terminated protein to both donor and acceptor liposomes.
-
-
Fusion Assay:
-
Mix the donor and acceptor liposomes in a fluorometer cuvette.
-
Initiate the fusion reaction (e.g., by adding a trigger like Ca²⁺).
-
Monitor the fluorescence of the NBD donor fluorophore over time.
-
As fusion occurs, the fluorescent lipids from the donor liposomes will dilute into the acceptor liposome membrane, increasing the distance between the FRET pair and leading to an increase in NBD fluorescence (dequenching).
-
The rate and extent of fluorescence increase are proportional to the rate and extent of lipid mixing.
-
Liposome Co-Floatation Assay
This assay is used to determine the extent of protein or peptide binding to liposomes.[6]
Materials:
-
Liposomes containing this compound.
-
Cysteine-containing protein of interest.
-
Density gradient medium (e.g., Nycodenz).
-
Buffer.
-
Ultracentrifuge.
Procedure:
-
Incubation:
-
Incubate the liposomes with the protein to allow for conjugation.
-
-
Density Gradient Preparation:
-
Mix the liposome-protein mixture with a concentrated solution of the density gradient medium to increase its density.
-
Carefully overlay this mixture with layers of decreasing concentrations of the density gradient medium in an ultracentrifuge tube.
-
-
Ultracentrifugation:
-
Centrifuge the gradient at high speed. The less dense liposomes (and any bound protein) will float to the top of the gradient, while unbound, denser protein will remain at the bottom.
-
-
Analysis:
-
Collect fractions from the top and bottom of the gradient.
-
Analyze the protein content in each fraction using SDS-PAGE and Western blotting or another protein quantification method.
-
The amount of protein in the top fraction corresponds to the amount bound to the liposomes.
-
Signaling Pathways and Interactions
While this compound itself is not directly involved in cell signaling, it is a critical tool for studying signaling pathways where membrane-associated proteins play a role. For example, by anchoring a specific protein to a liposome, researchers can investigate its interaction with other proteins or its influence on membrane properties in a controlled environment. The maleimide-thiol coupling reaction is the fundamental interaction enabling these studies.
Conclusion
This compound is a versatile and powerful tool for researchers, scientists, and drug development professionals. Its ability to stably and specifically conjugate thiol-containing molecules to lipid surfaces opens up a wide range of experimental possibilities, from the development of sophisticated drug delivery systems to fundamental studies of membrane biology. The detailed protocols and conceptual diagrams provided in this guide serve as a valuable resource for the effective application of this important lipid reagent.
References
- 1. This compound, 384835-49-8 | BroadPharm [broadpharm.com]
- 2. This compound - AVANTI POLAR LIPIDS - 870012P [cogershop.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. This compound chloroform Avanti Polar Lipids [sigmaaldrich.com]
- 5. This compound | CAS: 384835-49-8 | AxisPharm [axispharm.com]
- 6. Role of Lipids and Divalent Cations in Membrane Fusion Mediated by the Heptad Repeat Domain 1 of Mitofusin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound powder Avanti Polar Lipids [sigmaaldrich.com]
- 8. 1,2-dioleoyl-sn-glycero-3-phosphoethanolaMine-N-[4-(p-MaleiMidophenyl)butyraMide] (sodiuM salt) Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 1,2-dioleoyl-sn-glycero-3-phosphoethanolaMine-N-[4-(p-MaleiMidophenyl)butyraMide] (sodiuM salt) | 384835-49-8 [chemicalbook.com]
- 12. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 13. This compound powder Avanti Polar Lipids [sigmaaldrich.com]
- 14. MPB PE | AxisPharm [axispharm.com]
- 15. diva-portal.org [diva-portal.org]
- 16. Novel Interactions of CAPS (Ca2+-dependent Activator Protein for Secretion) with the Three Neuronal SNARE Proteins Required for Vesicle Fusion - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 18:1 MPB PE: Chemical Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
18:1 MPB PE, scientifically known as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide], is a maleimide-functionalized phospholipid. Its unique structure, featuring a hydrophilic headgroup containing a reactive maleimide (B117702) moiety and hydrophobic oleoyl (B10858665) tails, makes it a valuable tool in the development of targeted drug delivery systems, biosensors, and other advanced biotechnological applications. The maleimide group allows for the covalent conjugation of thiol-containing molecules, such as peptides, proteins, and antibodies, to the surface of lipid-based nanostructures like liposomes and nanoparticles. This guide provides a comprehensive overview of the chemical structure, a proposed synthesis pathway, physicochemical properties, and key experimental protocols involving this compound.
Chemical Structure and Properties
This compound is an amphiphilic molecule with a well-defined structure that dictates its function. The "18:1" designation refers to the two oleoyl fatty acid chains, each containing 18 carbon atoms and one double bond. The "MPB" component is the N-[4-(p-maleimidophenyl)butyramide] linker, which presents the reactive maleimide group at the terminus of the phosphoethanolamine headgroup.
Physicochemical Data
A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its application in formulating lipid-based systems and for analytical purposes.
| Property | Value | Reference |
| Full Chemical Name | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt) | |
| Synonyms | This compound, 1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt) | [1] |
| CAS Number | 384835-49-8 | [1][2] |
| Molecular Formula | C₅₅H₈₈N₂O₁₁PNa | [2] |
| Molecular Weight | 1007.26 g/mol | [3] |
| Physical Form | Powder or liquid (in chloroform) | [2] |
| Solubility | Soluble in chloroform (B151607). The sodium salt form enhances solubility and electrostatic stability for incorporation into lipid bilayers. | [4] |
| Storage Temperature | -20°C | [2] |
Chemical Structure Diagram
The chemical structure of this compound is depicted below, illustrating the arrangement of the oleoyl chains, the glycerol (B35011) backbone, the phosphate (B84403) group, and the maleimide-functionalized headgroup.
Caption: Chemical structure of this compound.
Synthesis of this compound
Proposed Synthesis Pathway
The synthesis of this compound can be conceptualized as a two-step process:
-
Activation of the Maleimide Moiety: A bifunctional linker, 4-(p-maleimidophenyl)butyric acid, is activated, typically by conversion to an N-hydroxysuccinimide (NHS) ester. This creates a reactive intermediate that can readily form an amide bond with the primary amine of the phosphoethanolamine headgroup.
-
Conjugation to the Phospholipid: The activated maleimide linker is then reacted with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) in an organic solvent, often in the presence of a non-nucleophilic base to facilitate the reaction.
Caption: Proposed synthesis of this compound.
Experimental Protocols
This compound is predominantly used in the preparation of functionalized liposomes and nanoparticles for various biomedical applications. The following are detailed methodologies for its use in key experiments.
Protocol 1: Preparation of Maleimide-Functionalized Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the formation of unilamellar liposomes incorporating this compound, which can then be used for conjugating thiol-containing molecules.
Materials:
-
Primary phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)
-
This compound
-
Cholesterol (optional, for modulating membrane rigidity)
-
Chloroform
-
Hydration buffer (e.g., HEPES-buffered saline, pH 7.0-7.5)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the desired lipids (e.g., a 95:5 molar ratio of DOPC to this compound) in chloroform.
-
Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the flask's inner surface.
-
To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours.
-
-
Hydration:
-
Hydrate the lipid film with the chosen buffer by vortexing or gentle agitation. The temperature of the hydration buffer should be above the phase transition temperature of the lipids.
-
This process results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To produce unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Pass the suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) multiple times (typically 11-21 passes) using a lipid extruder. This process should also be performed at a temperature above the lipid phase transition temperature.
-
-
Characterization:
-
The size distribution and zeta potential of the resulting liposomes can be determined using dynamic light scattering (DLS).
-
Protocol 2: Conjugation of a Thiolated Peptide to Maleimide-Functionalized Liposomes
This protocol details the covalent attachment of a cysteine-containing peptide to the surface of pre-formed this compound-containing liposomes.
Materials:
-
Maleimide-functionalized liposomes (prepared as in Protocol 1)
-
Thiolated peptide (with a terminal or internal cysteine residue)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.2-7.5)
-
Size-exclusion chromatography (SEC) column (for purification)
Methodology:
-
Peptide Preparation:
-
Dissolve the thiolated peptide in the reaction buffer. If the peptide has formed disulfide bonds, it may need to be reduced prior to conjugation using a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP), followed by removal of the reducing agent.
-
-
Conjugation Reaction:
-
Mix the maleimide-functionalized liposomes with the thiolated peptide solution at a desired molar ratio (e.g., 1:1 to 1:5 peptide to reactive lipid).
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring. The reaction can also be performed overnight at 4°C.
-
-
Quenching (Optional):
-
To quench any unreacted maleimide groups, a small molecule thiol such as L-cysteine can be added to the reaction mixture.
-
-
Purification:
-
Separate the peptide-conjugated liposomes from unreacted peptide and other small molecules using size-exclusion chromatography (SEC). The liposomes will elute in the void volume.
-
-
Characterization:
-
Confirm the successful conjugation by methods such as SDS-PAGE (to observe the increase in molecular weight of a liposome-associated protein band), fluorescence spectroscopy (if the peptide is fluorescently labeled), or by measuring the change in zeta potential.
-
Experimental Workflow Diagram
Caption: Workflow for preparing peptide-conjugated liposomes.
Conclusion
This compound is a versatile and powerful tool for the surface functionalization of lipid-based drug delivery systems and other nanostructures. Its well-defined chemical structure and the specific reactivity of the maleimide group enable the precise attachment of targeting ligands, which is a critical step in the development of next-generation therapeutics. The protocols provided in this guide offer a starting point for researchers to incorporate this compound into their experimental designs, paving the way for innovations in targeted therapy and diagnostics. While a detailed synthesis protocol is not publicly disclosed, the proposed pathway provides a sound chemical basis for its production. As research in nanomedicine continues to advance, the utility of functionalized lipids like this compound will undoubtedly expand.
References
An In-depth Technical Guide to the Mechanism of Action of 18:1 MPB PE in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism, applications, and practical considerations for using 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (18:1 MPB PE) in bioconjugation. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this versatile lipid-linker in their work.
Core Principles: The Chemistry of this compound Bioconjugation
This compound is a heterobifunctional molecule composed of a hydrophilic headgroup containing a maleimide (B117702) moiety, a phosphoethanolamine linker, and two oleoyl (B10858665) (18:1) lipid tails.[1][2] This structure allows for its incorporation into lipid-based nanostructures, such as liposomes, while presenting the maleimide group for covalent attachment to biomolecules.[3][4]
The cornerstone of this compound's utility in bioconjugation is the highly efficient and selective reaction between its maleimide group and a thiol (sulfhydryl) group, typically from a cysteine residue on a protein or peptide.[5][6] This reaction proceeds via a Michael addition mechanism, where the nucleophilic thiol attacks the electron-deficient carbon-carbon double bond of the maleimide ring.[7][8] The result is the formation of a stable, covalent thioether bond.[6][9]
This reaction is favored under mild conditions, with an optimal pH range of 6.5 to 7.5.[6][8] Within this pH window, the thiol group is sufficiently deprotonated to its more nucleophilic thiolate form, facilitating a rapid reaction with the maleimide. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines, ensuring high selectivity.[6]
Figure 1: Michael addition of a thiol to the maleimide group of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for the maleimide-thiol conjugation reaction, providing a reference for experimental design and optimization.
Table 1: Reaction Kinetics and Efficiency
| Parameter | Value | Conditions | Biomolecule | Reference |
| Second-Order Rate Constant (k) | ~10³ - 10⁴ M⁻¹s⁻¹ | pH 7.0 - 7.4, 25°C | Cysteine | [7] |
| Conjugation Efficiency | 84 ± 4% | Maleimide:Thiol ratio 2:1, 30 min, RT, pH 7.0 | cRGDfK peptide | [10] |
| Conjugation Efficiency | 58 ± 12% | Maleimide:Thiol ratio 5:1, 2 hr, RT, pH 7.4 | 11A4 nanobody | [10] |
| Conjugation Efficiency | >95% | - | 5'-SH-CpG-Oligonucleotide | [11] |
Table 2: Stability of the Thioether Linkage
| Condition | Half-life (t½) | Primary Degradation Pathway | Reference |
| Human Plasma (ADC mimic) | ~7 days | Retro-Michael Reaction | [8] |
| In rat plasma | ~50% drug loss after 2 weeks | Retro-Michael Reaction | [7] |
| In presence of 10 mM Glutathione | ~2 hours | Thiol Exchange | [8] |
| pH 7.4, 37°C | ~27 hours | Hydrolysis of Succinimide Ring | [7] |
| pH 9.0 | Fluorescence intensity decreased by 4.4% | - | [1] |
Experimental Protocols
Protocol for Labeling a Thiol-Containing Protein with this compound-Containing Liposomes
This protocol outlines the general procedure for conjugating a protein with available cysteine residues to pre-formed liposomes containing this compound.
Materials:
-
Thiol-containing protein
-
Pre-formed liposomes containing a specific mole percentage of this compound
-
Degassed reaction buffer (e.g., PBS, HEPES, Tris), pH 7.0-7.5
-
(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare the Protein Solution:
-
Prepare the Liposome (B1194612) Suspension:
-
The liposome suspension containing this compound should be ready for use.
-
-
Conjugation Reaction:
-
Add the protein solution to the liposome suspension to achieve the desired molar ratio of protein to reactive lipid. A common starting point is a 10-20 fold molar excess of the maleimide groups on the liposomes to the thiol groups on the protein.[5][9]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[5]
-
-
Quench the Reaction:
-
Add a small molecule thiol like L-cysteine or β-mercaptoethanol in excess to react with any unreacted maleimide groups.[13]
-
-
Purification:
-
Remove the unreacted protein and quenching reagent from the protein-liposome conjugate using a suitable purification method such as size-exclusion chromatography or dialysis.[5]
-
-
Characterization:
-
Determine the degree of labeling (protein per liposome) using appropriate analytical techniques.
-
Protocol for the Preparation of this compound-Containing Liposomes
This protocol describes the thin-film hydration method followed by extrusion for preparing liposomes incorporating this compound.
Materials:
-
Primary lipid (e.g., DSPC, POPC)
-
Cholesterol
-
This compound
-
Hydration buffer (e.g., deionized water, PBS)
-
Rotary evaporator
-
Sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the lipids (e.g., DSPC, cholesterol, and this compound at a desired molar ratio, for instance, 65:24:5) in chloroform in a round-bottom flask.
-
Create a thin lipid film on the inner surface of the flask by removing the chloroform using a rotary evaporator.
-
Further dry the lipid film under a vacuum for at least one hour to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired aqueous buffer at a temperature above the phase transition temperature of the lipids.
-
Vortex or sonicate the suspension to form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Extrude the MLV suspension multiple times (e.g., 10-20 times) through a polycarbonate membrane of a defined pore size (e.g., 100 nm) to produce unilamellar vesicles (LUVs) with a more uniform size distribution.
-
-
Purification and Storage:
-
The resulting liposome suspension can be purified from non-encapsulated material by dialysis or size-exclusion chromatography.
-
Store the liposomes at 4°C.
-
Visualizing the Process: From Mechanism to Application
The following diagrams illustrate the key mechanisms and workflows associated with this compound bioconjugation.
References
- 1. researchgate.net [researchgate.net]
- 2. Summary of Approved HER2 ADCs on The Market & in Clinical Trials | Biopharma PEG [biochempeg.com]
- 3. mdpi.com [mdpi.com]
- 4. αvβ3 integrin-targeted magnetic resonance imaging in a pancreatic cancer mouse model using RGD-modified liposomes encapsulated with Fe-deferoxamine | PLOS One [journals.plos.org]
- 5. Antibody-drug conjugates in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Progress of RGD Modified Liposomes as Multistage Rocket Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Ligand for Cell- and Tissue-Specific Delivery of Liposomes | Laboratory of Targeted Drug Delivery and Nanomedicine [lilab-tddn.pharmsci.ubc.ca]
- 11. Novel RGD lipopeptides for the targeting of liposomes to integrin-expressing endothelial and melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EGFR targeted thermosensitive liposomes: A novel multifunctional platform for simultaneous tumor targeted and stimulus responsive drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peptide-mediated targeting of liposomes to TrkB receptor-expressing cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Thiol-Maleimide Chemistry for Liposome Functionalization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of thiol-maleimide chemistry, a cornerstone of bioconjugation, with a specific focus on its application in the functionalization of liposomes. This powerful and versatile reaction is widely employed in the development of targeted drug delivery systems, diagnostic agents, and other advanced nanomedicines. This document details the core reaction mechanism, kinetic considerations, potential side reactions, and strategies for optimization, supplemented with structured data tables and detailed experimental protocols.
The Core of Thiol-Maleimide Chemistry: A Michael Addition Reaction
The conjugation of thiol-containing molecules to maleimide-functionalized liposomes proceeds via a Michael addition reaction.[1] In this mechanism, the nucleophilic thiolate anion (R-S⁻) attacks one of the carbon atoms of the electron-deficient double bond within the maleimide (B117702) ring.[1] This reaction is highly efficient and results in the formation of a stable covalent thioether bond, specifically a thiosuccinimide linkage.[1] Its popularity stems from its high selectivity for thiols under mild, physiological conditions, rapid reaction kinetics, and high yields.[1] This reaction is often categorized as a form of "click chemistry" due to its modularity, broad scope, and simple reaction conditions.[2][3]
The reaction is most efficient in polar solvents like water or DMSO, which facilitate the formation of the reactive thiolate ion.[1]
Reaction Kinetics and Influencing Factors
The efficiency and specificity of the thiol-maleimide conjugation are critically dependent on several experimental parameters. Careful control of these factors is essential to maximize the yield of the desired conjugate while minimizing side reactions.
pH: The pH of the reaction medium is the most critical factor. The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[2][4][5] Within this window, the reaction is highly chemoselective for thiols.[2] Below pH 6.5, the concentration of the reactive thiolate anion decreases, leading to a significantly slower reaction rate.[1][4] Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, and side reactions with primary amines (e.g., lysine (B10760008) residues) become more competitive.[2][4][6] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than the reaction with amines, highlighting the importance of pH control for specificity.[2][4]
Stoichiometry: The molar ratio of maleimide to thiol can significantly impact the conjugation efficiency. A molar excess of the maleimide reagent is often used to drive the reaction to completion, with a 10-20 fold molar excess being a common starting point for labeling proteins.[6] However, the optimal ratio should be determined empirically for each specific liposome (B1194612) and ligand combination. For sterically hindered thiol groups, a higher excess of maleimide may be necessary.[6]
Temperature and Time: The reaction is typically carried out at room temperature (20-25°C) for 1-2 hours or at 4°C overnight.[7][8] The lower temperature can be beneficial for sensitive biomolecules and can help to minimize degradation.
Catalysts: The thiol-maleimide reaction generally does not require a catalyst.[9] However, the reaction rate is dependent on the concentration of the thiolate anion, which is influenced by the pKa of the thiol and the pH of the solution.[10]
Potential Side Reactions and Mitigation Strategies
While the thiol-maleimide reaction is highly efficient, several side reactions can occur, potentially leading to a heterogeneous product and reduced stability.
Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, which opens the ring to form an unreactive maleamic acid derivative.[1][2] This hydrolysis is accelerated at higher pH values.[2][6] To minimize this, aqueous solutions of maleimide-functionalized liposomes should be prepared immediately before use, and the conjugation reaction should be conducted within the optimal pH range of 6.5-7.5.[1][4] For storage, anhydrous organic solvents like DMSO or DMF are recommended for maleimide-containing reagents.[4]
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed in the initial conjugation is reversible through a retro-Michael reaction.[11][12] This can lead to the transfer of the conjugated molecule to other thiols present in the biological environment, such as glutathione (B108866) or albumin, a phenomenon known as "payload migration."[2][11][12] This is a significant concern for the in vivo stability of the conjugate.[11]
Thiazine (B8601807) Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the initial thioether conjugate can undergo an intramolecular rearrangement to form a more stable six-membered thiazine ring.[4][13] This rearrangement is promoted under basic conditions.[13] While this can be an undesired side reaction, the resulting thiazine linkage is stable against the retro-Michael reaction.[4] Performing the conjugation at a more acidic pH (around 5.0) can prevent this rearrangement by keeping the N-terminal amine protonated.[9][13]
Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the ε-amino group of lysine residues, leading to a loss of selectivity.[2][4]
To enhance the stability of the thiol-maleimide linkage, a common strategy is to intentionally hydrolyze the thiosuccinimide ring after conjugation by raising the pH to slightly basic conditions (e.g., pH 8.5-9.0).[4][6] The resulting ring-opened succinamic acid thioether is no longer susceptible to the retro-Michael reaction.[2][12][14] Maleimides with electron-withdrawing N-substituents can accelerate this stabilizing ring-opening.[6][15]
Data Presentation: Quantitative Insights into Thiol-Maleimide Chemistry
The following tables summarize key quantitative data related to the thiol-maleimide reaction, providing a basis for experimental design and optimization.
| Parameter | Optimal Range/Value | Significance | Source(s) |
| Reaction pH | 6.5 - 7.5 | Maximizes thiol selectivity and reaction rate while minimizing hydrolysis. | [2][4][5] |
| pH for Thiol Selectivity | 7.0 | Reaction with thiols is ~1,000 times faster than with amines. | [2][4] |
| Maleimide Hydrolysis | Increases significantly at pH > 7.5 | Leads to inactive maleimide, reducing conjugation efficiency. | [2][6] |
| Thiazine Rearrangement | Prominent at physiological or higher pH | Side reaction with N-terminal cysteines, can be suppressed at lower pH. | [9][13] |
| Maleimide:Thiol Molar Ratio | 2:1 to 20:1 (application dependent) | Excess maleimide drives the reaction; optimal ratio varies. | [6][16] |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can be used for sensitive molecules. | [7][8] |
| Reaction Time | 30 min to overnight | Dependent on reactants, temperature, and concentration. | [7][8][16] |
| Side Reaction | Conditions Favoring the Reaction | Mitigation Strategy | Source(s) |
| Maleimide Hydrolysis | pH > 7.5, prolonged storage in aqueous solution | Use fresh maleimide solutions, maintain pH 6.5-7.5 during reaction. | [1][2][4] |
| Retro-Michael Reaction (Thiol Exchange) | Presence of other thiols (e.g., in vivo) | Post-conjugation hydrolysis of the thiosuccinimide ring (pH 8.5-9.0). | [4][6] |
| Reaction with Amines | pH > 7.5 | Maintain reaction pH strictly between 6.5 and 7.5. | [2][4] |
| Thiazine Rearrangement | N-terminal cysteine, physiological or higher pH | Perform conjugation at a more acidic pH (~5.0-6.5). | [9][13] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of the thiol-maleimide Michael addition reaction.
Caption: General experimental workflow for liposome functionalization.
Caption: Competing fates of the thiosuccinimide conjugate.
Experimental Protocols
Protocol for Preparation of Maleimide-Functionalized Liposomes
This protocol describes a common method for preparing maleimide-functionalized liposomes using the thin-film hydration method followed by extrusion.
Materials:
-
Lipids (e.g., DSPC, Cholesterol)
-
Maleimide-functionalized lipid (e.g., DSPE-PEG2000-Maleimide)
-
Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)
-
Hydration buffer (e.g., PBS, HEPES buffer, pH 7.4)[17]
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 0.1 µm)[17]
Methodology:
-
Lipid Film Formation:
-
Dissolve the lipids and the maleimide-functionalized lipid in the organic solvent in a round-bottom flask at the desired molar ratio (e.g., DSPC:Cholesterol:DSPE-PEG2000-Maleimide at a 7:3:1 molar ratio).[17]
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Place the flask under high vacuum for at least 1 hour to remove any residual solvent.[17]
-
-
Hydration:
-
Hydrate the dry lipid film with the hydration buffer by vortexing or gentle shaking.[17] The temperature of the hydration buffer should be above the phase transition temperature of the lipids.
-
-
Extrusion:
-
Extrude the resulting liposome suspension through a polycarbonate membrane of a defined pore size (e.g., 0.1 µm) multiple times to obtain unilamellar vesicles of a uniform size.[17] The extrusion should also be performed at a temperature above the lipid phase transition temperature.
-
Protocol for Thiol-Maleimide Conjugation to Liposomes
This protocol outlines the general procedure for conjugating a thiol-containing molecule to the surface of maleimide-functionalized liposomes.
Materials:
-
Maleimide-functionalized liposomes
-
Thiol-containing molecule (e.g., protein, peptide, or drug)
-
Reaction buffer (e.g., PBS or HEPES, pH 6.5-7.5, degassed)[7]
-
Quenching agent (optional, e.g., L-cysteine or 2-mercaptoethanol)[7][8]
-
Purification system (e.g., size-exclusion chromatography or dialysis)[7][17]
Methodology:
-
Preparation of Reactants:
-
Prepare the maleimide-functionalized liposomes as described in Protocol 6.1.
-
Dissolve the thiol-containing molecule in the degassed reaction buffer. If the molecule contains disulfide bonds that need to be reduced to expose free thiols, add a reducing agent like TCEP and incubate for 30-60 minutes at room temperature.[8][18] Note: If using DTT as the reducing agent, it must be removed before adding the maleimide reagent.[6]
-
-
Conjugation Reaction:
-
Add the solution of the thiol-containing molecule to the maleimide-functionalized liposome suspension. A 10-20 fold molar excess of the maleimide groups on the liposomes to the thiol groups of the molecule is a common starting point.[6]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[7]
-
-
Quenching (Optional):
-
Purification:
Protocol for Characterization of Functionalized Liposomes
1. Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure: Dilute the liposome suspension in an appropriate buffer and measure the particle size distribution, polydispersity index (PDI), and zeta potential using a suitable instrument.
2. Conjugation Efficiency:
-
Method: Quantification of unreacted thiols or unreacted maleimides.
-
Procedure (Ellman's Assay for unreacted thiols):
-
Separate the liposomes from the unreacted thiol-containing molecule.
-
Quantify the amount of thiol in the filtrate/supernatant using Ellman's reagent (DTNB).
-
The conjugation efficiency can be calculated by comparing the amount of unreacted thiol to the initial amount.
-
-
Procedure (Indirect Ellman's Assay for unreacted maleimides):
-
React the maleimide-functionalized liposomes with a known excess of a thiol-containing compound (e.g., cysteine).[19]
-
After the reaction, quantify the remaining unreacted thiol using Ellman's reagent.[19]
-
The amount of maleimide is calculated by subtracting the amount of remaining thiol from the initial amount of thiol added.[19]
-
3. Stability of the Conjugate:
-
Method: Incubation in relevant biological media followed by analysis.
-
Procedure:
-
Incubate the purified conjugated liposomes in plasma or a solution containing a high concentration of a thiol like glutathione at 37°C.[11][12]
-
At various time points, take aliquots and separate the liposomes from the medium.
-
Quantify the amount of ligand still attached to the liposomes using a suitable analytical technique (e.g., HPLC, fluorescence spectroscopy if the ligand is labeled). This will provide an indication of the stability of the thioether linkage.[11]
-
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. bachem.com [bachem.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 17. Liposomes surface conjugated with human hemoglobin target delivery to macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lumiprobe.com [lumiprobe.com]
- 19. researchgate.net [researchgate.net]
Synthesis of Novel Maleimide Lipids for Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted delivery of therapeutics to specific cells or tissues represents a significant advancement in modern medicine. A key strategy in this field is the surface functionalization of lipid-based nanoparticles, such as liposomes, with targeting moieties. Maleimide-functionalized lipids are pivotal reagents in this process, enabling the covalent attachment of thiol-containing biomolecules, including peptides, proteins, and antibodies, to the surface of lipid bilayers. This guide provides a comprehensive overview of the synthesis of novel maleimide (B117702) lipids and their application in bioconjugation, complete with detailed experimental protocols and data presented for easy comparison.
Introduction to Maleimide Lipids in Bioconjugation
Maleimide lipids are amphiphilic molecules that consist of a hydrophobic lipid tail, which anchors the molecule within the lipid bilayer, and a hydrophilic head group functionalized with a maleimide moiety. The maleimide group is highly reactive towards sulfhydryl (thiol) groups, readily undergoing a Michael addition reaction to form a stable thioether bond.[1][2][3] This specific and efficient conjugation chemistry, which can be performed under mild, physiological conditions (typically pH 6.5-7.5), makes maleimide lipids ideal for attaching sensitive biomolecules to the surface of liposomes and other lipid-based nanocarriers.[4][5][6]
The resulting bioconjugates are utilized in a wide range of applications, including targeted drug delivery, medical imaging, and diagnostics. By decorating the surface of liposomes with targeting ligands, their circulation half-life can be extended, and they can be directed to specific cell types, thereby increasing therapeutic efficacy and reducing off-target side effects.[7][8][9]
Synthesis of Maleimide Lipids
The synthesis of maleimide lipids typically involves the modification of a pre-existing phospholipid, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), often with a polyethylene (B3416737) glycol (PEG) spacer to enhance biocompatibility and reduce steric hindrance.[10][11]
Synthesis of DSPE-PEG-Maleimide
One of the most commonly used maleimide lipids is DSPE-PEG-Maleimide. The synthesis generally involves the reaction of an amine-terminated DSPE-PEG with a maleimide-containing N-hydroxysuccinimide (NHS) ester.[12]
Experimental Protocol: Synthesis of DSPE-PEG(2000)-Maleimide [12]
-
Materials:
-
Amino-PEG(2000)-DSPE (1 equivalent)
-
N-succinimidyl-3-maleimidopropionate (1.3 equivalents)
-
Triethylamine (TEA) (3 equivalents)
-
Dichloromethane (CH₂Cl₂)
-
Dimethylformamide (DMF)
-
Sephadex G-50 column
-
-
Procedure:
-
Dissolve amino-PEG(2000)-DSPE and N-succinimidyl-3-maleimidopropionate in a mixture of CH₂Cl₂ and DMF.
-
Add triethylamine to the solution to act as a base.
-
Stir the reaction mixture at room temperature for a specified time (e.g., overnight).
-
Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).
-
Upon completion, purify the product mixture by passing it through a Sephadex G-50 column to remove unreacted reagents and byproducts.
-
Collect the fractions containing the pure DSPE-PEG(2000)-Maleimide product.
-
Remove the solvent under reduced pressure to obtain the final product as a white solid.
-
-
Characterization:
Synthesis of Other Novel Maleimide Lipids
Researchers have also synthesized other maleimide-containing lipids to modulate the properties of the resulting liposomes. For example, maleimide-functionalized diacylglycerol derivatives have been developed to anchor polypeptides to lipid bilayers.[16][17] The synthesis of these lipids may involve different strategies, such as the Mitsunobu reaction.[18]
Bioconjugation to Thiol-Containing Molecules
The core application of maleimide lipids is the bioconjugation to molecules containing free thiol groups, such as cysteine residues in proteins and peptides. This reaction, a Michael addition, is highly specific and efficient under physiological conditions.[5][19]
Experimental Protocol: General Protein-Maleimide Lipid Conjugation [4][20]
-
Materials:
-
Protein with accessible cysteine residue(s)
-
Maleimide-functionalized lipid (e.g., DSPE-PEG-Maleimide)
-
Degassed conjugation buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.0-7.4, containing 1-10 mM EDTA)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP)) (if disulfide bonds are present)
-
Quenching reagent (e.g., free cysteine, 2-mercaptoethanol)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
-
Anhydrous DMSO or DMF for dissolving the maleimide lipid
-
-
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL. If the target cysteine residues are involved in disulfide bonds, they must first be reduced by adding a 10-100 fold molar excess of a reducing agent like TCEP and incubating for 20-30 minutes at room temperature.
-
Maleimide Lipid Preparation: Immediately before use, dissolve the maleimide-activated lipid in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add the maleimide lipid stock solution to the protein solution. A 10-20 fold molar excess of the maleimide reagent over the protein is a common starting point, but the optimal ratio may need to be determined empirically. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Quench the reaction by adding a small molecule thiol like L-cysteine or β-mercaptoethanol to react with any excess maleimide.
-
Purification: Purify the conjugate to remove unreacted maleimide lipid and quenching reagent using a suitable method such as size-exclusion chromatography or dialysis.
-
Data Presentation: Quantitative Analysis of Maleimide Lipid Synthesis and Bioconjugation
The efficiency of both the synthesis of maleimide lipids and the subsequent bioconjugation reaction is critical for the successful development of targeted drug delivery systems. The following tables summarize key quantitative data from various studies.
Table 1: Synthesis of Maleimide Lipids - Reaction Parameters and Yields
| Maleimide Lipid | Starting Materials | Molar Ratio (Lipid:Maleimide Reagent) | Solvent | Reaction Time | Yield (%) | Reference |
| DSPE-PEG(2000)-Maleimide | Amino-PEG(2000)-DSPE, N-succinimidyl-3-maleimidopropionate | 1:1.3 | CH₂Cl₂/DMF | Overnight | Not specified | [12] |
| Dipalmitoyl ester of 1-maleimido-2,3-propanediol | 1,2-dipalmitoyl-sn-glycerol, N-(2-hydroxyethyl)maleimide | Not specified | Not specified | Not specified | Not specified | [16] |
Table 2: Bioconjugation of Maleimide Lipids - Reaction Conditions and Efficiency
| Biomolecule | Maleimide Lipid | Molar Ratio (Maleimide:Thiol) | pH | Reaction Time | Conjugation Efficiency (%) | Reference |
| Cyclic peptide cRGDfK | Nanoparticles with maleimide groups | 2:1 | 7.0 | 30 min | 84 ± 4 | [4] |
| 11A4 nanobody | Nanoparticles with maleimide groups | 5:1 | 7.4 | 2 h | 58 ± 12 | [4] |
| Thiol-p53₁₄₋₂₉ peptide | DSPE-PEG-maleimide | 3:1 | 7.4 | 1 h | Not specified | [21] |
| [¹⁸F]thiol | Maleimide-PEG liposomes | Not specified | 6.5-8.0 | 20 min | 74-92 | [22] |
Stability of Maleimide-Thiol Conjugates
While the thioether bond formed through the Michael addition is generally stable, it can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866) in vivo.[19][23][24] This can lead to the premature release of the conjugated biomolecule. To address this, strategies have been developed to increase the stability of the conjugate, such as hydrolysis of the succinimide (B58015) ring to its ring-opened form, which is more resistant to cleavage.[23][25] The rate of this stabilizing ring-opening can be accelerated by using maleimides with electron-withdrawing N-substituents.[23] Another approach involves the transcyclization of the thiosuccinimide in the presence of a nearby cysteine moiety to form a more stable structure.[26][27]
Conclusion
The synthesis of novel maleimide lipids and their application in bioconjugation are critical for the advancement of targeted therapies. The high specificity and efficiency of the maleimide-thiol reaction allow for the precise and covalent attachment of a wide range of biomolecules to the surface of lipid-based drug delivery systems. By understanding the underlying chemistry, optimizing reaction conditions, and considering the stability of the resulting conjugates, researchers can develop more effective and targeted therapeutic agents. This guide provides a foundational understanding and practical protocols to aid scientists and drug development professionals in this exciting and rapidly evolving field.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Maleimide-Functionalized Liposomes for Tumor Targeting via In Situ Binding of Endogenous Albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Stable, Maleimide-Functionalized Peptidoliposomes Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waseda.repo.nii.ac.jp [waseda.repo.nii.ac.jp]
- 10. Designer lipids for drug delivery: from heads to tails - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labinsights.nl [labinsights.nl]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Maleimide-functionalized lipids that anchor polypeptides to lipid bilayers and membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jnm.snmjournals.org [jnm.snmjournals.org]
- 23. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Long-term stabilization of maleimide-thiol conjugates. | Semantic Scholar [semanticscholar.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bachem.com [bachem.com]
A Technical Guide to the Physicochemical Characterization of Maleimide-PEG-PE Lipids for Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physicochemical characterization of Maleimide-Polyethylene Glycol-Phosphatidylethanolamine (Maleimide-PEG-PE) lipids, with a primary focus on 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide). These functionalized lipids are critical components in the development of targeted drug delivery systems, enabling the covalent attachment of ligands such as antibodies, peptides, and other targeting moieties to the surface of liposomes. This guide details the structure and properties of these lipids, presents key experimental protocols for their characterization, and summarizes quantitative data in accessible formats.
Introduction to Maleimide-PEG-PE Lipids
Maleimide-PEG-PE lipids are amphiphilic molecules composed of a phosphatidylethanolamine (B1630911) (PE) anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a reactive maleimide (B117702) group at the distal end of the PEG chain. The PE portion integrates into the lipid bilayer of liposomes, while the PEG chain provides a "stealth" characteristic, reducing opsonization and prolonging circulation time.[1] The terminal maleimide group allows for the specific and stable covalent conjugation of thiol-containing molecules via a Michael addition reaction.[2] This functionality is instrumental in the design of actively targeted nanomedicines. A common example is DSPE-PEG(2000)-Maleimide, which is frequently used in preclinical and clinical development.[3]
Physicochemical Properties and Characterization
The functionality and efficacy of liposomes decorated with Maleimide-PEG-PE depend on their physicochemical properties. Careful characterization is essential to ensure quality, stability, and batch-to-batch consistency.
Key Physicochemical Parameters
-
Size and Polydispersity Index (PDI): The size of the liposomes influences their biodistribution, tumor penetration, and cellular uptake. The PDI is a measure of the heterogeneity of particle sizes.
-
Zeta Potential: This parameter indicates the surface charge of the liposomes and is a critical factor in their stability and interaction with biological membranes.
-
Maleimide Activity: The number of active maleimide groups on the liposome (B1194612) surface determines the potential for ligand conjugation. The maleimide group is susceptible to hydrolysis, particularly at higher pH, which reduces its reactivity.[4]
-
Conjugation Efficiency: This is the percentage of active maleimide groups that have successfully conjugated to the targeting ligand.
-
Stability: The physical and chemical stability of the liposomes, including the integrity of the conjugated ligand, is crucial for their shelf-life and in vivo performance.
Analytical Techniques
A variety of analytical techniques are employed to characterize Maleimide-PEG-PE containing liposomes:
-
Dynamic Light Scattering (DLS): Used to determine the mean hydrodynamic diameter and PDI of the liposomes.
-
Laser Doppler Electrophoresis (LDE): Measures the zeta potential of the liposomes.[4]
-
High-Performance Liquid Chromatography (HPLC): Techniques such as Reversed-Phase HPLC with an Evaporative Light Scattering Detector (RP-ELSD-HPLC) can be used to quantify the lipid components.[4]
-
Ellman's Assay: A colorimetric assay used to quantify the number of active maleimide groups on the liposome surface.[4][5]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Used to confirm the successful conjugation of proteins or large peptides to the liposomes by observing a shift in molecular weight.[6]
Quantitative Data Summary
The following tables summarize key quantitative data for liposomes formulated with DSPE-PEG-Maleimide.
Table 1: Physicochemical Characterization of Maleimide-Functionalized Liposomes
| Formulation Method | Liposome Composition | Size (nm) | PDI | Zeta Potential (mV) | Reference |
| Pre-insertion | DSPE-PEG2000-Mal, DMPC, CHO | 65 ± 3 | <0.16 | -18.53 ± 0.8 | [4] |
| Post-insertion | DOPC, CHO, DSPE-PEG2000-Mal | 65 ± 3 | <0.16 | -18.53 ± 0.8 | [4] |
| Thin Film Hydration | DSPC, Cholesterol, Maleimide-DSPE (7:3:1) | 100-120 | N/A | N/A | [6] |
| Thin Film Hydration | Cationic lipid, DOPE, Cholesterol, DSPE-PEG-RGD (1 mol%) | 156.4 | <0.25 | +24.9 ± 1.5 | [7] |
DMPC: 1,2-dimyristoyl-sn-glycero-3-phosphocholine; CHO: Cholesterol; DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine; DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; RGD: Arginylglycylaspartic acid
Table 2: Stability of DSPE-PEG2000-Maleimide Activity at Different pH Values
| pH | Time (hours) | Remaining Maleimide Activity (%) | Reference |
| 7.0 | 24 | 100 ± 0.6 | [4] |
| 9.5 | 5 | 18 ± 0.8 | [4] |
| 9.5 | 24 | 26 ± 4.5 | [4] |
Experimental Protocols
Detailed methodologies for the preparation and characterization of Maleimide-PEG-PE liposomes are crucial for reproducible research.
Liposome Formulation Protocols
There are two primary methods for incorporating Maleimide-PEG-PE into liposomes: the pre-insertion and post-insertion methods.
Protocol 1: Pre-insertion Method [4]
-
Lipid Dissolution: Dissolve DSPE-PEG2000-Maleimide and other lipid components (e.g., DMPC, cholesterol) in ethanol (B145695) to a final total lipid concentration of 77 mM.
-
Liposome Formation: Inject the ethanol-lipid solution into an aqueous buffer (e.g., PBS pH 7.0-7.5) with stirring. The rapid dilution of ethanol leads to the self-assembly of lipids into liposomes.
-
Solvent Removal: Remove the ethanol from the liposome suspension via dialysis or tangential flow filtration.
-
Ligand Conjugation: Add a solution of the thiol-containing ligand to the liposome suspension. The reaction is typically carried out at room temperature for 1-2 hours.
-
Purification: Remove unreacted ligand by size exclusion chromatography or dialysis.
Protocol 2: Post-insertion Method [4][8]
-
Prepare Pre-formed Liposomes: Formulate liposomes with the desired lipid composition (without the Maleimide-PEG-PE) using a standard method such as thin-film hydration followed by extrusion.
-
Prepare Maleimide-PEG-PE Micelles: Dissolve the DSPE-PEG2000-Maleimide in an aqueous buffer to form a micellar solution.
-
Ligand Conjugation to Micelles: Add the thiol-containing ligand to the micellar solution and incubate to allow for conjugation.
-
Incubation with Liposomes: Add the ligand-conjugated micelles to the pre-formed liposome suspension.
-
Insertion: Incubate the mixture at a temperature above the phase transition temperature of the liposome-forming lipids to facilitate the insertion of the Maleimide-PEG-PE-ligand conjugate into the liposome bilayer.
-
Purification: Purify the immunoliposomes to remove any non-inserted material.
Characterization Protocols
Protocol 3: Determination of Maleimide Activity (Indirect Ellman's Assay) [4][5]
-
Reagent Preparation: Prepare a solution of Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid)) in a reaction buffer (e.g., 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0).
-
Reaction with Cysteine: Incubate the maleimide-containing liposome sample with a known excess concentration of a cysteine solution at room temperature.
-
Quantification of Unreacted Cysteine: Add the Ellman's reagent solution to the reaction mixture.
-
Spectrophotometric Measurement: Measure the absorbance of the solution at 412 nm. The amount of unreacted cysteine is proportional to the absorbance.
-
Calculation: The amount of active maleimide is calculated by subtracting the amount of unreacted cysteine from the initial amount of cysteine added.
Visualization of Experimental Workflows
The following diagrams illustrate the key experimental workflows described in this guide.
Caption: Workflow for the pre-insertion method of preparing ligand-conjugated liposomes.
Caption: Workflow for the post-insertion method of preparing ligand-conjugated liposomes.
Caption: Workflow for the quantification of active maleimide groups via the indirect Ellman's assay.
References
- 1. A Maleimide-Terminally Modified PEGylated Liposome Induced the Accelerated Blood Clearance Independent of the Production of Anti-PEG IgM Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Quantification of PEG-maleimide ligands and coupling efficiencies on nanoparticles with Ellman's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liposomes surface conjugated with human hemoglobin target delivery to macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel RGD-lipid conjugate-modified liposomes for enhancing siRNA delivery in human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encapsula.com [encapsula.com]
An In-depth Technical Guide to Thiol-Reactive Lipids for Membrane Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-reactive lipids are indispensable tools for investigating the intricate world of cellular membranes. These specialized lipids possess functional groups that readily and selectively form covalent bonds with the thiol moieties of cysteine residues in proteins. This unique reactivity allows for the precise labeling, anchoring, and manipulation of proteins within or at the surface of lipid bilayers. This guide provides a comprehensive overview of the core principles, experimental methodologies, and applications of thiol-reactive lipids in membrane research and drug development. We will delve into the synthesis of these lipids, their application in studying protein-lipid interactions, and their role in the development of targeted drug delivery systems.
Core Concepts of Thiol-Reactive Lipids
The most commonly employed thiol-reactive groups in lipid chemistry are maleimides, acrylamides, and pyridyldithiols. Each offers distinct advantages in terms of reactivity, stability, and experimental versatility.
-
Maleimide-Functionalized Lipids: These are the most widely used class of thiol-reactive lipids. The maleimide (B117702) group reacts specifically with thiols via a Michael addition reaction, forming a stable thioether bond.[1][2][3][4][5] This reaction is highly efficient and proceeds under mild, physiological conditions.[5][6] Maleimide-functionalized lipids are frequently used to anchor peptides and proteins to lipid bilayers and for the surface functionalization of liposomes.[1][2][3]
-
Acrylamide-Functionalized Lipids: Acrylamide-based lipids also react with thiols through a Michael addition. While the reaction kinetics may differ from maleimides, they offer an alternative for specific applications. Polyacrylamide brushes can be used to create supportive cushions for lipid bilayers, facilitating the incorporation of mobile transmembrane proteins.[7][8]
-
Pyridyldithiol-Functionalized Lipids: These lipids react with thiols through a disulfide exchange reaction, forming a new disulfide bond. This linkage is reversible upon treatment with reducing agents like dithiothreitol (B142953) (DTT), providing a "cleavable" linker for applications where release of the conjugated molecule is desired.
The choice of the thiol-reactive group, as well as the lipid backbone (e.g., diacylglycerol, phosphatidylethanolamine), can be tailored to specific experimental needs, influencing factors like membrane insertion, fluidity, and the stability of the resulting conjugate.[1][4][9]
Key Applications in Membrane Studies
Thiol-reactive lipids have become a cornerstone for a variety of applications in membrane biology and biophysics:
-
Anchoring Proteins and Peptides to Membranes: By incorporating a cysteine residue into a protein or peptide of interest, it can be covalently attached to a membrane containing thiol-reactive lipids.[1][2][4] This allows for the controlled orientation and study of membrane-associated proteins and the investigation of their interactions with the lipid bilayer.
-
Studying Protein-Lipid Interactions: These lipids are instrumental in identifying and characterizing direct interactions between membrane proteins and specific lipids. Mass spectrometry-based approaches, often coupled with chemical probes, can pinpoint the sites of lipid adduction on a protein.[10][11][12]
-
Targeted Drug Delivery: Liposomes and other lipid-based nanoparticles can be surface-functionalized with thiol-reactive lipids.[3][13][14][15] This allows for the conjugation of targeting ligands, such as antibodies or peptides containing cysteine residues, to direct the nanoparticles to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.[3][13]
-
Probing Membrane Protein Structure and Function: By attaching fluorescent probes or other reporter molecules to proteins via thiol-reactive lipids, researchers can study protein conformation, dynamics, and localization within the membrane.[1][16]
Quantitative Data Summary
The following tables summarize key quantitative data extracted from the literature regarding the use of thiol-reactive lipids.
Table 1: Physicochemical Properties of Thiol-Reactive Liposomes
| Liposome (B1194612) Formulation | Conjugate Incorporation Efficiency | Size (nm) | Zeta Potential (mV) | Reference |
| Egg PC:DPPG (9:0.1) with maleimide-stearylamine | High | 150-200 | -30 to -40 | |
| Egg PC:DPPG (9:0.1) with maleimide-oleylamine | Lower than stearylamine conjugate | 150-200 | -30 to -40 |
Table 2: Diffusion Coefficients of Probes in Supported Lipid Bilayers
| Support | Fluorescent Lipid Probe Diffusion Coefficient (cm²/s) | Transmembrane Protein Electrophoretic Mobility (cm²/V·s) | Reference |
| Bare Fused Silica (B1680970) | Not Reported | Not Reported | [7] |
| 2.5 nm Polyacrylamide | Not Reported | Not Reported | [7] |
| 5 nm Polyacrylamide | D(1) = 2.0(±1.2) x 10⁻⁷, D(2) = 1.2(±0.5) x 10⁻⁶ | 3 x 10⁻⁸ | [7] |
| 10 nm Polyacrylamide | Not Reported | Not Reported | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving thiol-reactive lipids.
Protocol 1: Synthesis of Maleimide-Functionalized Lipids
This protocol describes a general approach for the synthesis of a maleimide-containing diacylglycerol derivative.
Materials:
-
1,2-Dipalmitoyl-sn-glycerol
-
Maleic anhydride (B1165640)
-
Acetic anhydride
-
Pyridine
-
Amino-alcohol (e.g., 3-amino-1,2-propanediol)
-
DCC (N,N'-Dicyclohexylcarbodiimide)
-
DMAP (4-Dimethylaminopyridine)
-
Organic solvents (DCM, Chloroform (B151607), Methanol)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of Maleamic Acid: React the amino-alcohol with maleic anhydride in a suitable solvent like chloroform at room temperature.
-
Cyclization to Maleimide: The resulting maleamic acid is then cyclized to the maleimide by heating with acetic anhydride and sodium acetate.
-
Esterification: The maleimide-containing alcohol is then esterified with a fatty acid (e.g., palmitic acid) using DCC and DMAP as coupling agents in an inert solvent like DCM.
-
Purification: The final maleimide-functionalized lipid is purified by silica gel column chromatography.
Protocol 2: Labeling of Cysteine-Containing Peptides with Thiol-Reactive Liposomes
This protocol outlines the steps for conjugating a cysteine-terminated peptide to a liposome surface-functionalized with maleimide groups.
Materials:
-
Maleimide-functionalized liposomes (prepared by incorporating a maleimide-lipid into the lipid mixture during liposome formation)
-
Cysteine-containing peptide
-
Reaction buffer (e.g., Phosphate buffer, pH 7.0-7.5)[6]
-
Size-exclusion chromatography column (e.g., Sephadex G-75)
Procedure:
-
Prepare Liposomes: Synthesize liposomes containing a known molar percentage of a maleimide-functionalized lipid using standard methods like extrusion or microfluidics.[3]
-
Peptide Solution: Dissolve the cysteine-containing peptide in the reaction buffer.
-
Conjugation Reaction: Mix the maleimide-functionalized liposomes with the peptide solution. A 10-20 molar excess of the maleimide reagent to the protein/peptide is often recommended.[6] Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[6]
-
Purification: Separate the peptide-conjugated liposomes from unreacted peptide using size-exclusion chromatography.
-
Characterization: Analyze the resulting lipopolypeptide for conjugation efficiency using techniques like fluorescence spectroscopy (if the peptide is fluorescently labeled) or gel electrophoresis.[1][2]
Protocol 3: Identification of Lipid-Modified Proteins by Mass Spectrometry
This protocol provides a workflow for identifying proteins that have been covalently modified by thiol-reactive lipids or their peroxidation products.
Materials:
-
Cells or tissue of interest
-
Thiol-reactive lipid probe (e.g., alkynyl-functionalized lipid)[17][18]
-
Lysis buffer
-
Trypsin
-
Biotin-azide (for click chemistry)
-
Streptavidin beads
-
Mass spectrometer (e.g., Orbitrap or Q-TOF)[19]
Procedure:
-
Cell Treatment: Incubate cells with the alkynyl-functionalized thiol-reactive lipid probe.[17]
-
Cell Lysis and Protein Extraction: Lyse the cells and extract the proteins.
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide tag to the lipid-modified proteins.[11][17]
-
Proteolysis: Digest the proteins into peptides using trypsin.[20]
-
Enrichment of Modified Peptides: Use streptavidin beads to enrich for the biotin-tagged peptides.[11][20]
-
Mass Spectrometry Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12][19]
-
Data Analysis: Use database searching algorithms to identify the modified peptides and the specific sites of lipid adduction.[19]
Visualizations
The following diagrams illustrate key experimental workflows and concepts described in this guide.
Caption: Workflow for peptide conjugation to maleimide-functionalized liposomes.
Caption: Workflow for identifying lipid-modified proteins using mass spectrometry.
Caption: Reaction mechanisms of common thiol-reactive lipid headgroups.
Conclusion and Future Perspectives
Thiol-reactive lipids are powerful and versatile reagents that have significantly advanced our understanding of membrane biology. Their ability to selectively target cysteine residues has enabled researchers to probe protein-lipid interactions, control the localization of proteins, and engineer sophisticated drug delivery vehicles. Future developments in this field will likely focus on the design of novel thiol-reactive lipids with enhanced properties, such as photo-cleavable linkers or environmentally sensitive fluorescent reporters. The continued integration of these chemical tools with advanced analytical techniques like cryo-electron microscopy and quantitative proteomics will undoubtedly unveil new insights into the dynamic and complex nature of cellular membranes, paving the way for novel therapeutic strategies.
References
- 1. Maleimide-functionalized lipids that anchor polypeptides to lipid bilayers and membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Lipid bilayers on polyacrylamide brushes for inclusion of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of a N-Maleimide-derivatized Phosphatidylethanolamine on the Architecture and Properties of Lipid Bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PROTEIN ADDUCTS OF ALDEHYDIC LIPID PEROXIDATION PRODUCTS: IDENTIFICATION AND CHARACTERIZATION OF PROTEIN ADDUCTS USING AN ALDEHYDE/KETO REACTIVE PROBE IN COMBINATION WITH MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Identifying key membrane protein lipid interactions using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Lipid-Based Nanoparticles as Pharmaceutical Drug Carriers: From Concepts to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent advances in functional lipid-based nanomedicines as drug carriers for organ-specific delivery - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 16. Peptide tags for labeling membrane proteins in live cells with multiple fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Probing lipid-protein adduction with alkynyl surrogates: application to Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 20. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to Maleimidophenyl Butyramide Phosphoethanolamine (MPB-PE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maleimidophenyl butyramide (B146194) phosphoethanolamine (MPB-PE) is a heterobifunctional crosslinking lipid widely utilized in the field of drug delivery, particularly for the development of targeted nanocarriers such as immunoliposomes. Its unique structure, featuring a phosphoethanolamine (PE) lipid anchor and a reactive maleimide (B117702) group, enables the covalent conjugation of thiol-containing molecules, most notably antibodies and their fragments, to the surface of liposomes. This guide provides a comprehensive overview of the core properties of MPB-PE, including its synthesis, physicochemical characteristics, and key experimental protocols for its application in creating targeted drug delivery systems.
Physicochemical Properties
The properties of MPB-PE can vary slightly depending on the fatty acid chains of the phosphatidylethanolamine (B1630911) backbone. The two most common variants are derived from 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE).
| Property | 16:0 MPB PE (from DPPE) | 18:1 MPB PE (from DOPE) |
| Synonyms | 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide][1] |
| Molecular Formula | C₅₁H₈₄N₂O₁₁PNa | C₅₅H₈₈N₂O₁₁PNa[2][3] |
| Molecular Weight | 955.183 g/mol | 1007.258 g/mol [2][3] |
| Physical State | Powder | Powder[2] |
| Purity | >99% | >99%[2] |
| Storage Temperature | -20°C | -20°C[2] |
| Solubility | Soluble in ethanol, DMSO, and Chloroform (B151607):Methanol:Water (65:25:4) at 5mg/mL | Soluble in ethanol, DMSO, and Chloroform:Methanol:Water (65:25:4) at 5mg/mL |
| Reactive Groups | Maleimide | Maleimide |
| Reactive Towards | Sulfhydryl (thiol) groups | Sulfhydryl (thiol) groups |
Synthesis of MPB-PE
The synthesis of MPB-PE involves the reaction of a phosphatidylethanolamine (PE) with the heterobifunctional crosslinker succinimidyl 4-(p-maleimidophenyl)butyrate (SMPB). SMPB contains an N-hydroxysuccinimide (NHS) ester that reacts with the primary amine of PE, and a maleimide group that remains available for subsequent conjugation to a thiol-containing molecule.
Experimental Protocol: Synthesis of MPB-PE
Materials:
-
Phosphatidylethanolamine (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE)
-
Succinimidyl 4-(p-maleimidophenyl)butyrate (SMPB)
-
Anhydrous chloroform
-
Triethylamine (B128534) (TEA)
-
Argon or Nitrogen gas
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Developing solvent (e.g., chloroform:methanol:water, 65:25:4 v/v/v)
-
Ninhydrin (B49086) stain
Procedure:
-
Dissolve phosphatidylethanolamine (PE) in anhydrous chloroform in a round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Add a slight molar excess of triethylamine (TEA) to the PE solution. TEA acts as a base to deprotonate the primary amine of PE, facilitating its reaction with the NHS ester of SMPB.
-
In a separate vial, dissolve a slight molar excess of SMPB in anhydrous chloroform.
-
Slowly add the SMPB solution to the stirring PE solution at room temperature.
-
Allow the reaction to proceed for several hours (e.g., 4-6 hours) to overnight at room temperature, protected from light.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The disappearance of the PE starting material (which can be visualized with ninhydrin stain due to its primary amine) indicates the completion of the reaction.
-
Once the reaction is complete, the solvent is removed under reduced pressure (rotary evaporation).
-
The resulting MPB-PE product can be purified using column chromatography on silica (B1680970) gel if necessary.
-
The final product should be stored at -20°C under an inert atmosphere to prevent hydrolysis of the maleimide group.
Application in Targeted Liposome (B1194612) Formulation
The primary application of MPB-PE is in the preparation of immunoliposomes, where antibodies or their fragments are covalently attached to the liposome surface for targeted drug delivery.
Experimental Protocol: Preparation of MPB-PE Containing Liposomes
Materials:
-
Primary phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)
-
Cholesterol
-
Maleimidophenyl butyramide phosphoethanolamine (MPB-PE)
-
Chloroform
-
Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
In a round-bottom flask, dissolve the desired lipids (e.g., DPPC, cholesterol, and MPB-PE in a molar ratio of 55:40:5) in chloroform.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the desired buffer (e.g., PBS, pH 7.4) by vortexing. This results in the formation of multilamellar vesicles (MLVs).
-
To produce unilamellar vesicles of a defined size, subject the MLV suspension to extrusion using a mini-extruder. Pass the suspension through polycarbonate membranes with the desired pore size (e.g., 100 nm) multiple times (e.g., 11-21 times) at a temperature above the phase transition temperature of the primary lipid.
-
The resulting liposome suspension containing reactive maleimide groups on the surface is now ready for antibody conjugation.
Experimental Protocol: Antibody Conjugation to MPB-PE Liposomes
This protocol involves the thiolation of an antibody followed by its conjugation to the maleimide-functionalized liposomes.
Materials:
-
MPB-PE containing liposomes
-
Antibody (e.g., IgG)
-
Traut's reagent (2-iminothiolane) or N-succinimidyl S-acetylthioacetate (SATA) and hydroxylamine (B1172632)
-
Conjugation buffer (e.g., HEPES-buffered saline, HBS, pH 7.4)
-
Size-exclusion chromatography column (e.g., Sepharose CL-4B)
Procedure:
-
Antibody Thiolation:
-
Dissolve the antibody in the conjugation buffer.
-
Add a molar excess of Traut's reagent or SATA to the antibody solution. Traut's reagent directly introduces a thiol group, while SATA requires a subsequent deacetylation step with hydroxylamine to expose the thiol.
-
Incubate the reaction mixture for a specified time (e.g., 1 hour at room temperature).
-
Remove excess thiolation reagent by passing the antibody solution through a desalting column.
-
-
Conjugation Reaction:
-
Immediately mix the thiolated antibody with the MPB-PE containing liposomes. The maleimide groups on the liposome surface will react with the newly introduced thiol groups on the antibody to form a stable thioether bond.[4]
-
The reaction is typically carried out at a pH of 6.5-7.5.[5]
-
Allow the conjugation reaction to proceed for several hours (e.g., 2-4 hours) at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification of Immunoliposomes:
-
Separate the resulting immunoliposomes from unconjugated antibody and other reactants using size-exclusion chromatography. The larger immunoliposomes will elute in the void volume.
-
Visualizing the Workflow
The following diagrams illustrate the key processes described above.
Conclusion
Maleimidophenyl butyramide phosphoethanolamine is an indispensable tool in the rational design of targeted drug delivery systems. Its well-defined chemical reactivity and its nature as a lipid allow for its straightforward incorporation into liposomal bilayers and subsequent efficient conjugation with targeting ligands. The protocols and data presented in this guide offer a foundational understanding for researchers and drug development professionals aiming to leverage MPB-PE in their work to create more effective and targeted therapies. The inherent antiparasitic properties of MPB-PE, particularly in the context of malaria research, add another layer of potential therapeutic benefit that warrants further investigation.[6]
References
- 1. 1,2-dioleoyl-sn-glycero-3-phosphoethanolaMine-N-[4-(p-MaleiMidophenyl)butyraMide] (sodiuM salt) | 384835-49-8 [chemicalbook.com]
- 2. cephamls.com [cephamls.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. US5399331A - Method for protein-liposome coupling - Google Patents [patents.google.com]
- 5. cephamls.com [cephamls.com]
- 6. liposomes.ca [liposomes.ca]
understanding the oleoyl chains in 18:1 MPB PE
An In-Depth Technical Guide to the Oleoyl (B10858665) Chains of 18:1 MPB PE
Introduction
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide], commonly abbreviated as this compound, is a functionalized phospholipid widely utilized by researchers in drug delivery, bioconjugation, and membrane studies. Its structure comprises a phosphatidylethanolamine (B1630911) (PE) headgroup, a thiol-reactive maleimide (B117702) moiety, and two hydrophobic acyl chains. The designation "18:1" specifically refers to these acyl chains, which are oleoyl chains.
This technical guide provides a detailed examination of the oleoyl chains within the this compound molecule. We will explore their precise chemical structure, their profound impact on the biophysical properties of lipid bilayers, and their significance in the formulation and application of lipid-based technologies. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile lipid component.
Molecular Architecture of this compound
The functionality of this compound is derived from its distinct molecular components, each serving a specific purpose. The oleoyl chains form the hydrophobic core, which is fundamental to the self-assembly of this lipid into bilayers.
Caption: Logical breakdown of the this compound molecule.
The term 18:1 is a lipid number that precisely describes the structure of the oleoyl chains:
-
18 : Indicates that each chain consists of 18 carbon atoms.
-
1 : Denotes the presence of a single double bond within the chain.
This double bond is located at the ninth carbon from the omega (methyl) end of the chain and exists in a cis configuration. This cis-double bond introduces a permanent ~30-degree bend, or "kink," into the hydrocarbon chain. This structural feature is critical as it prevents the lipid tails from packing tightly together, a characteristic that profoundly influences the properties of the resulting membrane.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Full Chemical Name | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] | Avanti Polar Lipids, BroadPharm |
| Molecular Formula | C₅₅H₈₈N₂O₁₁P (or C₅₅H₈₈N₂O₁₁PNa for sodium salt) | Avanti Polar Lipids, BroadPharm |
| Molecular Weight | ~984.3 g/mol (~1007.26 g/mol for sodium salt) | Avanti Polar Lipids, BroadPharm |
| Purity | >95% to >99% (supplier dependent) | AxisPharm, Avanti Polar Lipids |
| Physical State | Powder or solution in chloroform (B151607) | Avanti Polar Lipids, Coger |
| Storage Temperature | -20°C | Avanti Polar Lipids, BroadPharm |
| Solubility | Soluble in ethanol, DMSO, and Chloroform:Methanol:Water (65:25:4) at 5mg/mL | Avanti Polar Lipids |
Biophysical Impact of Oleoyl Chains on Membranes
The oleoyl chains are the primary determinants of the physical state of membranes formulated with this compound. The presence of the unsaturated cis-double bond significantly influences membrane fluidity, thickness, and stability.
The "kink" in the oleoyl chains disrupts the orderly, tight packing that is characteristic of saturated acyl chains. This disruption leads to a lower phase transition temperature (Tm)—the temperature at which a lipid bilayer transitions from a rigid gel state to a fluid liquid-crystalline state. For membranes to be effective in most biological and drug delivery applications, they must exist in this fluid state at physiological temperatures (~37°C).
The low Tm of dioleoyl-based lipids ensures that vesicles remain fluid and stable. This fluidity is essential for the proper function of embedded proteins and allows the membrane to be flexible and resilient. In contrast, phospholipids (B1166683) with saturated chains, such as distearoyl (18:0) or dipalmitoyl (16:0), have much higher transition temperatures and form rigid, less permeable membranes at body temperature.
Table 2: Comparison of Phosphatidylethanolamine (PE) Lipids with Different Acyl Chains
| Lipid Name | Abbreviation | Acyl Chain Structure | Phase Transition Temp. (Tm) | Membrane State at 37°C |
| 1,2-Dioleoyl-PE | DOPE | 18:1 (unsaturated) | -16°C | Fluid |
| 1,2-Dipalmitoyl-PE | DPPE | 16:0 (saturated) | 63°C | Gel (Rigid) |
| 1,2-Distearoyl-PE | DSPE | 18:0 (saturated) | 74°C | Gel (Rigid) |
Note: Data is for the base phosphatidylethanolamine lipids. The MPB headgroup has a minimal effect on the Tm, which is dominated by the acyl chains.
Experimental Protocols and Workflows
The unique properties of this compound make it a staple in the formulation of functionalized liposomes for targeting and delivery applications. The oleoyl chains ensure the formation of stable, fluid vesicles, while the MPB headgroup allows for covalent attachment of thiol-containing molecules like peptides and antibodies.
Caption: Experimental workflow for creating and functionalizing liposomes using this compound.
Experimental Protocol 1: Formulation of MPB PE-Containing Liposomes
This protocol describes the lipid film hydration method to produce 100 nm unilamellar vesicles.
-
Lipid Preparation : In a round-bottom flask, combine the desired lipids from chloroform stocks. A typical formulation for a stable, functionalized liposome might be a molar ratio of 55:40:5 of DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine), Cholesterol, and this compound.[1][2]
-
Film Formation : Attach the flask to a rotary evaporator to remove the chloroform under reduced pressure. Alternatively, dry the lipid mixture under a gentle stream of nitrogen gas until a thin, uniform lipid film forms on the flask wall.[3][4]
-
Vacuum Desiccation : Place the flask under high vacuum for at least 2 hours to remove any residual organic solvent.
-
Hydration : Warm the lipid film and the hydration buffer (e.g., sterile PBS, pH 7.4) to a temperature above the Tm of all lipid components (room temperature is sufficient for this formulation). Add the buffer to the flask and hydrate (B1144303) the film by gentle swirling or vortexing, creating a milky suspension of multilamellar vesicles (MLVs).
-
Sizing by Extrusion : To create uniformly sized unilamellar vesicles (LUVs), transfer the MLV suspension to a lipid extruder. Extrude the suspension 11-21 times through a polycarbonate membrane with the desired pore size (e.g., 100 nm). The resulting solution should be translucent.
-
Storage : Store the prepared MPB PE-containing liposomes at 4°C and use within 1-2 weeks for conjugation.
Experimental Protocol 2: Thiol-Conjugation to MPB PE Liposomes
This protocol outlines the covalent attachment of a cysteine-containing peptide to the surface of pre-formed MPB PE liposomes.
-
Prepare Thiolated Molecule : Dissolve the cysteine-containing peptide or protein in a degassed reaction buffer (e.g., PBS or HEPES, pH 7.0-7.5).[5][6] The concentration should be between 1-10 mg/mL.
-
Reduce Disulfides (if necessary) : If the peptide may have formed disulfide bonds, add a 10-20 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 20-30 minutes at room temperature.[5][7] Note: Avoid using DTT, as its thiol groups will compete with the maleimide reaction and it must be removed prior to conjugation.
-
Conjugation Reaction : Add the thiolated molecule solution to the liposome suspension. A common starting point is a 10-20 fold molar excess of maleimide groups (on the liposomes) to thiol groups (on the peptide).[8]
-
Incubation : Gently mix the reaction and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[7][9] The maleimide group reacts with the free thiol to form a stable thioether bond.
-
Purification : Remove unreacted peptide and other reagents from the final conjugate. Size exclusion chromatography (SEC) or dialysis are effective methods for separating the large, conjugated liposomes from the smaller, unconjugated molecules.
-
Characterization and Storage : Characterize the final product for size, peptide conjugation efficiency, and stability. Store the purified conjugate at 4°C.
Applications and Significance
The combination of features in this compound—a fluid membrane matrix conferred by the oleoyl chains and a reactive anchor point provided by the MPB headgroup—makes it an invaluable tool in modern life sciences research.
-
Targeted Drug Delivery : The oleoyl chains create liposomes that are fluid enough to be stable in circulation but not so leaky as to prematurely release their cargo. The MPB group is used to attach targeting ligands (antibodies, peptides) to the liposome surface, guiding the nanoparticle to specific cells or tissues.[10][11]
-
Membrane Protein Studies : The fluid bilayer created with dioleoyl lipids provides a native-like environment for reconstituting and studying the function of membrane proteins.
-
DNA Nanotechnology : this compound is used to anchor lipid bilayers to DNA origami structures, enabling the creation of size-controlled liposomes and reconfigurable membrane systems.[1][2]
Conclusion
The oleoyl (18:1) chains are a defining feature of this compound, dictating the fundamental biophysical properties of the lipid bilayers it forms. Their unsaturated, kinked structure is directly responsible for creating fluid, stable membranes at physiological temperatures, a requirement for most biological and therapeutic applications. Understanding the structure and function of these acyl chains is therefore essential for the rational design and successful implementation of advanced lipid-based systems in research, diagnostics, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Placing and shaping liposomes with reconfigurable DNA nanocages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
- 4. Part 1: Preparation of lipid films for phospholipid liposomes [protocols.io]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 8. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 9. biotium.com [biotium.com]
- 10. Lipid-polymer hybrid nanoparticles as a new generation therapeutic delivery platform: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PEG Derivatives Apply in Drug Delivery and Diagnostics [biochempeg.com]
The Pivotal Role of the Maleimide Group in Lipid Conjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of lipid-based drug delivery systems is paramount in the development of targeted therapeutics. Among the various chemical strategies employed, the maleimide (B117702) group has emerged as a cornerstone for the conjugation of targeting moieties to lipid assemblies such as liposomes and lipid nanoparticles. This technical guide provides an in-depth exploration of the maleimide group's role in lipid conjugation, detailing the underlying chemistry, experimental protocols, and its application in targeted drug delivery, with a focus on quantitative data and practical methodologies.
Core Principles: The Maleimide-Thiol Reaction
The utility of the maleimide group in lipid conjugation is rooted in its highly efficient and selective reaction with sulfhydryl (thiol) groups, a reaction commonly referred to as a Michael addition.[1][2] This bio-orthogonal "click" reaction forms a stable covalent thioether bond, creating a thiosuccinimide linkage.[3][4]
The key advantages of employing maleimide chemistry in lipid conjugation include:
-
High Selectivity: The maleimide group exhibits exceptional reactivity towards thiol groups, particularly within a pH range of 6.5 to 7.5.[5][6] At a neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines, minimizing off-target reactions with other biological functional groups.[5][6]
-
Reaction Efficiency: The reaction proceeds rapidly under mild, aqueous conditions, often reaching high yields without the need for a catalyst.[4][6]
-
Stability of the Conjugate: The resulting thioether bond is highly stable under physiological conditions, ensuring the integrity of the conjugated molecule en route to its target.[7] However, it's important to note that the thiosuccinimide ring can undergo hydrolysis, particularly at higher pH, which can in some cases be leveraged to create an even more stable, ring-opened structure.[5]
Quantitative Data Presentation
The efficiency of the maleimide-thiol conjugation is influenced by several key parameters. The following tables summarize quantitative data to guide experimental design and optimization.
Table 1: Effect of pH on Maleimide-Thiol Conjugation
| pH Range | Thiol Reactivity | Primary Side Reactions | Selectivity |
| < 6.5 | Slower | Thiazine rearrangement (with N-terminal Cys) can be suppressed.[2] | High for thiols over amines. |
| 6.5 - 7.5 | Optimal | Minimal | Very high; reaction with thiols is ~1000x faster than with amines.[5][6] |
| > 7.5 | Fast | Increased rate of maleimide hydrolysis and competitive reaction with primary amines (e.g., lysine).[2][5] | Decreased selectivity for thiols. |
Table 2: Influence of Molar Ratio on Conjugation Efficiency
| Maleimide:Thiol Molar Ratio | Molecule | Conjugation Efficiency | Reference |
| 2:1 | cRGDfK peptide | 84 ± 4% | [8][9] |
| 5:1 | 11A4 nanobody | 58 ± 12% | [8][9] |
| 10:1 - 20:1 | General protein labeling | Recommended starting point for optimization. | [10] |
Table 3: Reaction Time and Temperature Effects
| Temperature | Time | Typical Application | Notes |
| Room Temp (20-25°C) | 30 min - 2 hours | Peptides and robust proteins | Faster reaction rates.[8][10] |
| 4°C | Overnight (8-16 hours) | Sensitive proteins | Minimizes potential protein degradation.[10] |
Experimental Protocols
This section provides a detailed methodology for the preparation of targeted liposomes via maleimide-thiol conjugation.
Preparation of Maleimide-Functionalized Liposomes
Materials:
-
Lipids (e.g., DSPC, Cholesterol)
-
Maleimide-functionalized lipid (e.g., DSPE-PEG-Maleimide)[4]
-
Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm)[4]
Procedure:
-
Lipid Film Hydration:
-
Dissolve the lipids and the maleimide-functionalized lipid (typically 1-5 mol%) in chloroform in a round-bottom flask.[4]
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with the chosen buffer by vortexing or gentle agitation above the lipid transition temperature. This results in the formation of multilamellar vesicles (MLVs).[4]
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, extrude the MLV suspension multiple times (e.g., 10-20 passes) through a polycarbonate membrane of the desired pore size (e.g., 100 nm) using a liposome extruder.[4]
-
Conjugation of Thiol-Containing Molecule to Maleimide Liposomes
Materials:
-
Maleimide-functionalized liposomes
-
Thiol-containing molecule (e.g., antibody, peptide)
-
Reducing agent (e.g., TCEP) (optional)[10]
-
Quenching reagent (e.g., cysteine, 2-mercaptoethanol)[12]
-
Purification system (e.g., size-exclusion chromatography column)[12]
Procedure:
-
Preparation of Thiol-Containing Molecule (if necessary):
-
Conjugation Reaction:
-
Add the thiol-containing molecule to the maleimide-functionalized liposome suspension. The molar ratio of maleimide to thiol should be optimized, with a 10-20 fold excess of maleimide being a common starting point.[10]
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.[12]
-
-
Quenching (Optional):
-
To stop the reaction and cap any unreacted maleimide groups, add a quenching reagent such as cysteine or 2-mercaptoethanol (B42355) in excess.[12]
-
-
Purification:
-
Remove unconjugated molecules and excess reagents from the targeted liposomes using size-exclusion chromatography or dialysis.[12]
-
References
- 1. sinobiological.com [sinobiological.com]
- 2. benchchem.com [benchchem.com]
- 3. Antibody drug conjugates targeting HER2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 11. Preparation of long circulating 18F-labeled liposomes via conventional maleimide-thiol coupling for PET imaging | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 12. benchchem.com [benchchem.com]
Self-Assembly of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (18:1 MPB PE) in Aqueous Solutions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the self-assembly of 18:1 MPB PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]) in aqueous solutions. This functionalized phospholipid is of significant interest for its ability to form stable vesicles and its capacity for covalent conjugation with thiol-containing molecules, making it a valuable tool in drug delivery, diagnostics, and the construction of complex biomimetic structures.
Introduction to this compound
This compound is a derivative of phosphatidylethanolamine (B1630911) (PE) featuring a maleimide (B117702) group attached to its headgroup via a phenylbutyramide linker.[1][2] The oleoyl (B10858665) (18:1) acyl chains confer fluidity to the lipid bilayer. The key feature of this compound is the maleimide group, which is a thiol-reactive moiety that readily forms stable thioether bonds with sulfhydryl groups of cysteine residues in peptides and proteins.[1][3] This property allows for the straightforward surface functionalization of liposomes and other lipid-based nanoparticles.[4][5]
While this compound is primarily used as a component in mixed lipid formulations to impart functionality, understanding its intrinsic self-assembly properties is crucial for designing stable and efficient delivery systems. This guide will cover the fundamental aspects of its self-assembly, methods for vesicle preparation and characterization, and protocols for its application in bioconjugation.
Physicochemical Properties and Self-Assembly
The self-assembly of amphiphilic molecules like this compound in aqueous solutions is governed by the hydrophobic effect, which drives the acyl chains to minimize their contact with water, and the hydrophilic nature of the headgroup, which prefers to remain hydrated. This process leads to the formation of various aggregate structures, most notably vesicles (liposomes).
Critical Aggregation Concentration (CAC)
The Critical Aggregation Concentration (CAC) is a fundamental parameter that defines the minimum concentration at which an amphiphile begins to form aggregates. Below the CAC, the lipid exists predominantly as monomers in solution. Above the CAC, the excess lipid molecules assemble into structures like micelles or vesicles.
A specific experimental value for the critical aggregation concentration (CAC) of pure this compound has not been prominently reported in the reviewed literature. However, it is established that diacyl phospholipids (B1166683), such as phosphatidylethanolamines, typically have very low CAC values, often in the nanomolar to micromolar range, due to their high hydrophobicity. The large, functionalized headgroup of this compound may slightly increase its aqueous solubility compared to unmodified PE, but the CAC is still expected to be very low.
Factors Influencing Self-Assembly
The self-assembly of this compound into vesicles is influenced by several factors:
-
Lipid Composition: While vesicles can be formed from pure this compound, it is more commonly used in combination with other lipids such as phosphatidylcholines (e.g., POPC, DOPC) and cholesterol.[6][7] These co-lipids can modulate the stability, fluidity, and charge of the resulting vesicles. For instance, the inclusion of cholesterol is known to increase the stability of liposomes and reduce premature drug release.[8]
-
pH: The stability of liposomes can be pH-dependent.[9][10][11] While the maleimide group itself is susceptible to hydrolysis, particularly at alkaline pH, the overall charge and stability of the vesicle can be influenced by the pH of the surrounding medium.
-
Temperature: The phase transition temperature (Tm) of the lipid bilayer is a critical factor. For this compound, the unsaturated oleoyl chains result in a low Tm, meaning the bilayer is in a fluid, liquid-crystalline state at physiological temperatures.
Quantitative Data on this compound-Containing Vesicles
The following tables summarize quantitative data on the properties of vesicles containing this compound, primarily in mixed lipid formulations, as reported in various studies.
| Lipid Composition (molar ratio) | Hydrodynamic Radius (RH) (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference(s) |
| POPC / MPB-PE (95:5) | ~68 | Not Reported | ~ -30 | [8][10] |
| POPC / MPB-PE / Cholesterol (65:5:30) | ~68 | Not Reported | ~ -30 | [8][10] |
| POPC / MPB-PE / Cholesterol (67.5:2.5:30) | Not Reported | Not Reported | ~ -20 | [8] |
| DSPC / Cholesterol (8:1) with entrapped drug | 163.3 | 0.250 | Not Reported | [11] |
| DOPC / MPB-PE / DOPS (~80:11:9) | Not Reported | Not Reported | Not Reported | [12] |
| DOPC / MPB-PE / DOPS / PEG-2k-PE (~77:11:9:3) | Not Reported | Not Reported | Not Reported | [12] |
Table 1: Physicochemical properties of various this compound-containing liposome (B1194612) formulations.
| Lipid Composition (molar ratio) | Mol% MPB-PE | Triggering Peptide Concentration for 50% Release ([JR2KC]CF50%) (µM) | Reference(s) |
| POPC / MPB-PE | 1 | > 4 | [10] |
| POPC / MPB-PE | 2.5 | ~ 1 | [10] |
| POPC / MPB-PE | 5 | ~ 0.4 | [10] |
| POPC / MPB-PE / Cholesterol (30 mol%) | 1 | ~ 1.5 | [10] |
| POPC / MPB-PE / Cholesterol (30 mol%) | 2.5 | ~ 0.2 | [10] |
| POPC / MPB-PE / Cholesterol (30 mol%) | 5 | ~ 0.1 | [10] |
Table 2: Influence of this compound concentration on peptide-triggered cargo release from Large Unilamellar Vesicles (LUVs).
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of this compound-containing vesicles.
Preparation of Unilamellar Vesicles by Detergent Dialysis
This method is commonly used to produce small unilamellar vesicles (SUVs) with a relatively homogeneous size distribution.
Materials:
-
This compound and other desired lipids (e.g., DOPC, Cholesterol) dissolved in chloroform (B151607)
-
Detergent solution (e.g., 10% n-Octyl-beta-D-Glucopyranoside (OG) in water)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Dialysis tubing (e.g., 10-14 kDa MWCO)
-
Rotary evaporator
-
Bath sonicator
Protocol:
-
In a round-bottom flask, mix the desired lipids in chloroform to achieve the target molar ratio.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the hydration buffer containing a concentration of detergent well above its critical micelle concentration (CMC). For OG, a final concentration of 1-2% is often used. The total lipid concentration is typically in the range of 1-10 mM.
-
Vortex or sonicate the mixture in a bath sonicator until the lipid film is completely dissolved and the solution is clear, indicating the formation of mixed micelles.
-
Transfer the lipid-detergent mixture to a dialysis tube.
-
Dialyze the mixture against a large volume of hydration buffer at 4°C. Change the buffer several times over a period of 48-72 hours to ensure complete removal of the detergent.
-
As the detergent is removed, the mixed micelles will transition into unilamellar vesicles.
-
The resulting vesicle suspension can be stored at 4°C.
Detergent Dialysis Workflow
Characterization of Vesicles
DLS is used to determine the hydrodynamic diameter and size distribution (polydispersity index, PDI) of the vesicles in suspension.[11][13][14]
Protocol:
-
Dilute a small aliquot of the vesicle suspension in the hydration buffer to an appropriate concentration (typically 0.1-1 mg/mL).
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any large aggregates or dust.
-
Transfer the sample to a clean DLS cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Perform the measurement according to the instrument's software instructions. The software will provide the z-average diameter and the PDI.
Cryo-TEM allows for the direct visualization of the vesicles in their hydrated state, providing information on their morphology, size, and lamellarity.[15][16]
Protocol:
-
Prepare a cryo-TEM grid (e.g., holey carbon grid) by glow-discharging to make it hydrophilic.
-
Apply a small volume (3-4 µL) of the vesicle suspension to the grid.
-
Blot the grid with filter paper to create a thin film of the suspension across the holes.
-
Plunge-freeze the grid into a cryogen (e.g., liquid ethane) cooled by liquid nitrogen.
-
Transfer the frozen grid to a cryo-TEM holder and insert it into the microscope.
-
Image the vitrified sample at low electron dose to prevent beam damage.
Vesicle Characterization Workflow
Zeta potential is a measure of the surface charge of the vesicles, which is an important indicator of their stability in suspension (a higher absolute value generally indicates greater stability against aggregation).
Protocol:
-
Dilute the vesicle suspension in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl).
-
Transfer the sample to a zeta potential measurement cell.
-
Perform the measurement using a zeta potential analyzer. The instrument applies an electric field and measures the electrophoretic mobility of the vesicles to calculate the zeta potential.
Functional Assays
This assay is used to assess the stability and permeability of the vesicles by monitoring the release of an encapsulated fluorescent dye.[4][6][17]
Materials:
-
Vesicle suspension
-
Fluorescent dye (e.g., carboxyfluorescein) at a self-quenching concentration (e.g., 50-100 mM)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Fluorometer
-
Detergent solution (e.g., 10% Triton X-100)
Protocol:
-
Prepare the vesicles as described in section 4.1, but include the self-quenching fluorescent dye in the hydration buffer.
-
After dialysis, separate the dye-loaded vesicles from the unencapsulated dye using a size-exclusion chromatography column.
-
Dilute the purified dye-loaded vesicles in buffer in a fluorometer cuvette.
-
Monitor the baseline fluorescence (F0) over time. An increase in fluorescence indicates leakage.
-
To determine the maximum fluorescence (Fmax), add a small amount of detergent to the cuvette to completely disrupt the vesicles and release all the encapsulated dye.
-
The percentage of leakage at a given time (t) can be calculated as: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100, where Ft is the fluorescence at time t.
This protocol describes the covalent attachment of a thiol-containing peptide or protein to the surface of this compound-containing vesicles.[3]
Materials:
-
This compound-containing vesicles
-
Thiolated molecule (e.g., cysteine-containing peptide)
-
Reaction buffer (e.g., PBS, pH 6.5-7.5)
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., L-cysteine)
-
Purification method (e.g., size-exclusion chromatography or dialysis)
Protocol:
-
If the thiol groups on the molecule are oxidized, treat it with a reducing agent like TCEP to ensure free sulfhydryl groups are available.
-
Mix the this compound-containing vesicles with the thiolated molecule in the reaction buffer. The molar ratio of maleimide groups to thiol groups should be optimized for the specific application, but a slight excess of the thiolated molecule is often used.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.
-
Quench any unreacted maleimide groups by adding an excess of a small thiol-containing molecule like L-cysteine.
-
Separate the functionalized vesicles from the unreacted molecule and quenching reagent using size-exclusion chromatography or dialysis.
References
- 1. diva-portal.org [diva-portal.org]
- 2. researchgate.net [researchgate.net]
- 3. Vesicle formation by self-assembly of membrane-bound matrix proteins into a fluidlike budding domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of Charge Lipid Head Group Structures on Electric Double Layer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of a N-Maleimide-derivatized Phosphatidylethanolamine on the Architecture and Properties of Lipid Bilayers [ouci.dntb.gov.ua]
- 6. Preparation of unilamellar liposomes [protocols.io]
- 7. Poly(ethylene glycol)-modified phospholipids prevent aggregation during covalent conjugation of proteins to liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptide-Folding Triggered Phase Separation and Lipid Membrane Destabilization in Cholesterol-Rich Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase behavior and aggregate structure in mixtures of dioleoylphosphatidylethanolamine and poly(ethylene glycol)-lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. news-medical.net [news-medical.net]
- 12. Placing and shaping liposomes with reconfigurable DNA nanocages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dynamic Light Scattering Analysis to Dissect Intermediates of SNARE-Mediated Membrane Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. liposomes-synthesis-and-DLS-size-characterization- Inside Therapeutics [insidetx.com]
- 15. Effects of lipid headgroup and packing stress on poly(ethylene glycol)-induced phospholipid vesicle aggregation and fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of a N-Maleimide-derivatized Phosphatidylethanolamine on the Architecture and Properties of Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] Effects of a N-Maleimide-derivatized Phosphatidylethanolamine on the Architecture and Properties of Lipid Bilayers | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for Thiol-Maleimide Conjugation of Peptides and Lipids
For Researchers, Scientists, and Drug Development Professionals
Introduction to Thiol-Maleimide Ligation
Thiol-maleimide chemistry is a cornerstone of bioconjugation, enabling the precise and efficient covalent linkage of biomolecules.[1] This method relies on the Michael addition reaction between a thiol group (sulfhydryl group), commonly found in cysteine residues of peptides and proteins, and the double bond of a maleimide (B117702) ring.[2][3] The result is a stable thioether bond.[1] This conjugation strategy is highly valued for its specificity for thiols under mild, physiological conditions, making it an ideal choice for creating antibody-drug conjugates (ADCs), fluorescently labeling proteins, and functionalizing lipids for drug delivery systems.[1][]
The reaction is highly efficient and selective within a pH range of 6.5 to 7.5.[5][6][7] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with primary amines, such as the side chain of lysine.[5][7][8] Below pH 6.5, the reaction rate slows considerably due to the protonation of the thiol group, which reduces its nucleophilicity.[3][8] Conversely, at a pH above 7.5, the maleimide group becomes more susceptible to hydrolysis, rendering it inactive, and the reaction with primary amines becomes a more significant competing side reaction.[3][5][8]
Chemical Reaction Mechanism
The conjugation of a thiol to a maleimide proceeds through a Michael addition mechanism. The nucleophilic thiol group attacks one of the carbon atoms of the electron-deficient double bond within the maleimide ring, forming a stable thiosuccinimide linkage.[3][6]
References
Application Notes and Protocols: Utilizing 18:1 MPB PE for Protein Anchoring to Membranes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The targeted anchoring of proteins to lipid membranes is a critical technique in various fields, including drug delivery, diagnostics, and fundamental cell biology research. This document provides detailed application notes and protocols for the use of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (18:1 MPB PE) for covalently anchoring cysteine-containing proteins and peptides to lipid bilayers. The protocols outlined herein describe the preparation of liposomes containing this compound, the conjugation of proteins via the maleimide-thiol reaction, and methods for the characterization of the resulting proteoliposomes.
Introduction
This compound is a functionalized phospholipid containing a maleimide (B117702) group, which is highly reactive towards thiol (sulfhydryl) groups.[1][2] This property allows for the specific and stable covalent attachment of proteins and peptides that possess a free cysteine residue to the surface of lipid membranes, such as liposomes or supported lipid bilayers.[3][4] The 18:1 oleoyl (B10858665) acyl chains of the phospholipid ensure its stable incorporation into a variety of lipid bilayers. The maleimide-thiol reaction is a form of "click chemistry," known for its high efficiency, selectivity, and ability to proceed under mild, physiological conditions, making it ideal for working with sensitive biological molecules.[5][6]
The ability to anchor proteins to membranes is crucial for studying membrane protein function, developing targeted drug delivery systems, and creating biosensors.[6][7][] For instance, anchoring antibodies to liposomes can be used to target the liposomes to specific cells for drug delivery.[6] Similarly, reconstituting membrane-associated signaling proteins on a lipid surface allows for the detailed study of their interactions and activities.[7]
Principle of Protein Anchoring using this compound
The anchoring of proteins to membranes using this compound is based on the Michael addition reaction between the maleimide group of the lipid and the thiol group of a cysteine residue on the protein.[5][9] This reaction forms a stable thioether bond, covalently linking the protein to the phospholipid.[10] The phospholipid anchor then integrates into the lipid bilayer of a liposome (B1194612) or other membrane system, effectively displaying the conjugated protein on the membrane surface.
The reaction is highly specific for thiols at a pH range of 6.5-7.5, which minimizes non-specific reactions with other nucleophilic groups on the protein, such as amines.[6][9]
Materials and Reagents
-
This compound (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide])[11]
-
Primary phospholipid (e.g., DOPC, POPC)
-
Cholesterol (optional)
-
Cysteine-containing protein or peptide of interest
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.4, degassed[12]
-
Reducing agent (e.g., TCEP, DTT) (optional, for reducing disulfide bonds)[10][12]
-
Organic solvent (e.g., chloroform, for lipid film preparation)
-
Detergent (e.g., octyl glucoside) (optional, for post-insertion method)[13]
-
Size-exclusion chromatography column or dialysis cassettes for purification[14]
Experimental Protocols
Protocol 1: Preparation of this compound-Containing Liposomes
This protocol describes the preparation of unilamellar liposomes containing this compound using the lipid film hydration and extrusion method.
-
Lipid Film Preparation:
-
In a round-bottom flask, combine the desired lipids in chloroform. A typical formulation includes the primary phospholipid, cholesterol (10-30 mol%), and this compound (1-10 mol%).
-
Evaporate the solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.[15]
-
-
Lipid Film Hydration:
-
Hydrate the lipid film with the desired aqueous buffer (e.g., PBS) by vortexing or gentle agitation. The final lipid concentration is typically between 5 and 20 mg/mL.[15] This will form multilamellar vesicles (MLVs).
-
-
Liposome Extrusion:
-
To form unilamellar vesicles of a defined size, subject the MLV suspension to repeated extrusion through a polycarbonate membrane with a specific pore size (e.g., 100 nm). Perform the extrusion at a temperature above the phase transition temperature of the lipids.
-
Protocol 2: Conjugation of Protein to this compound-Containing Liposomes
This protocol details the covalent attachment of a cysteine-containing protein to the surface of pre-formed liposomes.
-
Protein Preparation (Optional):
-
Conjugation Reaction:
-
Add the cysteine-containing protein to the suspension of this compound-containing liposomes.
-
The molar ratio of protein to this compound can be varied to optimize conjugation efficiency, with a common starting point being a 1:5 to 1:10 molar ratio of protein to reactive lipid.[10]
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[9]
-
-
Purification of Proteoliposomes:
-
Separate the proteoliposomes from unreacted protein using size-exclusion chromatography or dialysis.[14]
-
Protocol 3: Characterization of Protein-Anchored Liposomes
-
Determination of Conjugation Efficiency:
-
Quantify the amount of protein conjugated to the liposomes using a protein quantification assay (e.g., BCA or Bradford assay) after separating the proteoliposomes from free protein.
-
Alternatively, a fluorescently labeled protein can be used, and the conjugation efficiency can be determined by measuring the fluorescence associated with the liposomes.
-
-
Analysis of Liposome Size and Zeta Potential:
-
Use dynamic light scattering (DLS) to determine the size distribution and polydispersity of the proteoliposomes.
-
Measure the zeta potential to assess the surface charge of the liposomes, which can be indicative of successful protein conjugation.
-
Data Presentation
Table 1: Representative Molar Ratios for Protein Anchoring to this compound Liposomes
| Protein/Peptide | Lipid Composition (molar ratio) | Molar Ratio of Protein to this compound | Incubation Conditions | Conjugation Efficiency | Reference |
| cRGDfK peptide | Nanoparticles with MPB groups | 1:2 (thiol:maleimide) | 30 min, RT, 10 mM HEPES pH 7.0 | 84 ± 4% | [10] |
| 11A4 nanobody | Nanoparticles with MPB groups | 1:5 (protein:maleimide) | 2 h, RT, PBS pH 7.4 | 58 ± 12% | [10] |
| HR1 peptide | 95% PC, 5% this compound | Not specified | 1 h, 37°C | Not specified | [3][16] |
| cSTD3 protein | 97% DOPC, 3% this compound | Not specified | 5 min, RT | Not specified | [4] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C55H88N2O11PNa | |
| Molecular Weight | 1007.26 g/mol | |
| Form | Powder or liquid in chloroform | [11] |
| Storage Temperature | -20°C | [11] |
| Assay | >99% (TLC) | [11] |
Visualization of Workflows and Pathways
Caption: Workflow for anchoring proteins to membranes using this compound.
Caption: The chemical basis of protein anchoring via maleimide-thiol reaction.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Conjugation Efficiency | Incomplete reduction of protein disulfide bonds. | Increase the concentration of the reducing agent or the incubation time. Ensure the reducing agent is fresh. |
| Hydrolysis of the maleimide group. | Perform the conjugation reaction promptly after liposome preparation. Maintain the pH of the reaction buffer between 6.5 and 7.5.[9] | |
| Steric hindrance of the cysteine residue. | If possible, engineer the protein to place the cysteine in a more accessible location. | |
| Liposome Aggregation | High protein concentration on the liposome surface. | Reduce the protein-to-lipid ratio during conjugation. |
| Inappropriate buffer conditions. | Optimize the ionic strength and pH of the buffer. | |
| Protein Denaturation | Harsh reaction conditions. | Perform the conjugation at a lower temperature (e.g., 4°C). Ensure the absence of detergents or organic solvents that could denature the protein. |
Conclusion
The use of this compound provides a robust and versatile method for anchoring proteins and peptides to lipid membranes. The protocols and data presented here offer a comprehensive guide for researchers to successfully implement this technique in their studies. By carefully controlling the experimental parameters, high conjugation efficiencies can be achieved, enabling a wide range of applications in biomedical research and drug development.
References
- 1. This compound | CAS: 384835-49-8 | AxisPharm [axispharm.com]
- 2. This compound, 384835-49-8 | BroadPharm [broadpharm.com]
- 3. Role of Lipids and Divalent Cations in Membrane Fusion Mediated by the Heptad Repeat Domain 1 of Mitofusin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STARD3 mediates endoplasmic reticulum‐to‐endosome cholesterol transport at membrane contact sites | The EMBO Journal [link.springer.com]
- 5. bachem.com [bachem.com]
- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. New lipid membrane technologies for reconstitution, analysis, and utilization of ‘living’ membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 11. This compound powder Avanti Polar Lipids [sigmaaldrich.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Placing and shaping liposomes with reconfigurable DNA nanocages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reconstitution of Membrane Proteins into Model Membranes: Seeking Better Ways to Retain Protein Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for 18:1 MPB PE in Targeted Drug Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (18:1 MPB PE) is a maleimide-functionalized lipid that is instrumental in the development of targeted drug delivery systems.[1][2] Its unique structure, featuring a phosphoethanolamine headgroup linked to two oleic acid tails and a phenyl maleimide (B117702) group, allows for the covalent attachment of thiol-containing ligands, such as antibodies or peptides, to the surface of liposomes.[1][2] This post-insertion or co-formulation strategy enables the creation of nanocarriers that can specifically recognize and bind to target cells or tissues, thereby enhancing drug efficacy and minimizing off-target effects.[] The maleimide group readily reacts with sulfhydryl (thiol) groups to form stable thioether bonds, a common and efficient bioconjugation strategy.[4][5][6]
These application notes provide an overview of the use of this compound in preparing targeted liposomes, including protocols for formulation, ligand conjugation, and characterization.
Key Applications
-
Targeted Drug Delivery: Covalent attachment of targeting moieties (antibodies, peptides, aptamers) to the liposome (B1194612) surface for specific delivery of therapeutic agents to diseased sites, such as tumors.[1]
-
Gene Delivery: Formulation of targeted liposomes for the delivery of genetic material (e.g., plasmids) to specific cell types.[7]
-
Studying Peptide-Membrane Interactions: Investigation of the binding and interaction of peptides with lipid bilayers.[8][9]
-
Development of Theranostic Nanoparticles: Creation of multifunctional nanoparticles for both diagnosis and therapy.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C55H88N2O11P | [2] |
| Molecular Weight | 984.3 g/mol | [2] |
| CAS Number | 384835-49-8 | [2] |
| Functional Group | Maleimide | [1] |
| Reactive Towards | Thiols (Sulfhydryls) | [4] |
| Storage Temperature | -20°C | [2] |
Experimental Protocols
Protocol 1: Preparation of MPB-PE Containing Liposomes via Thin-Film Hydration and Extrusion
This protocol describes the preparation of unilamellar liposomes incorporating this compound using the thin-film hydration method followed by extrusion.
Materials:
-
Primary phospholipid (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC)
-
This compound
-
Cholesterol (optional, for modulating membrane fluidity)[8]
-
Chloroform (B151607) or a chloroform/methanol mixture
-
Hydration buffer (e.g., HEPES-buffered saline (HBS), pH 6.5-7.5)
-
Rotary evaporator
-
Water bath sonicator
-
Liposome extrusion device with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired lipids (e.g., POPC, cholesterol, and this compound at a specific molar ratio, such as 65:30:5) in chloroform or a suitable organic solvent in a round-bottom flask.[8]
-
Create a thin lipid film on the flask's inner surface by removing the organic solvent using a rotary evaporator under reduced pressure.
-
To ensure complete removal of the solvent, place the flask under a high vacuum for at least 2 hours.
-
-
Hydration:
-
Hydrate the dry lipid film with the chosen aqueous buffer. The pH of the buffer should be maintained between 6.5 and 7.5 to ensure the stability of the maleimide group.[5]
-
The hydration process should be carried out above the phase transition temperature (Tm) of the primary lipid.
-
Vortex the flask to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).
-
-
Sonication (Optional):
-
To aid in the dispersion and reduce the size of the MLVs, the lipid suspension can be briefly sonicated in a bath sonicator.[10]
-
-
Extrusion:
-
To produce unilamellar vesicles with a defined size, extrude the MLV suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm).[11]
-
Perform the extrusion multiple times (e.g., 11-21 passes) to ensure a narrow size distribution. The extrusion should also be done at a temperature above the lipid mixture's Tm.
-
-
Storage:
-
Store the prepared liposomes at 4°C. For long-term storage, it is advisable to store them under an inert atmosphere (e.g., argon or nitrogen) to prevent lipid oxidation.[4]
-
Protocol 2: Conjugation of Thiolated Ligands to MPB-PE Liposomes
This protocol outlines the procedure for covalently attaching a thiol-containing targeting ligand (e.g., a peptide or antibody fragment) to the surface of pre-formed MPB-PE liposomes.
Materials:
-
MPB-PE containing liposomes (from Protocol 1)
-
Thiolated targeting ligand (e.g., cysteine-containing peptide)
-
Reaction buffer (e.g., HEPES-buffered saline, pH 6.5-7.5)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-75) for purification[4]
Procedure:
-
Ligand Preparation:
-
Dissolve the thiolated ligand in the reaction buffer. If the ligand is a protein with disulfide bonds, it may need to be reduced first to expose the free thiol groups.
-
-
Conjugation Reaction:
-
Mix the MPB-PE liposomes with the thiolated ligand solution at a desired molar ratio (e.g., 1:1 to 1:5 peptide to available MPB-PE).[8]
-
Incubate the reaction mixture at room temperature for several hours to overnight with gentle stirring. The reaction should be performed in the dark to prevent phot-degradation of the maleimide group.
-
-
Purification:
-
Separate the ligand-conjugated liposomes from the unreacted ligand and other impurities using size-exclusion chromatography.[4] The liposomes will elute in the void volume, while the smaller, unconjugated ligand molecules will be retained in the column.
-
-
Characterization:
-
Characterize the resulting immunoliposomes for size, zeta potential, and ligand conjugation efficiency.
-
Characterization Data of MPB-PE Liposomes
The following table summarizes typical characterization data for liposomes formulated with MPB-PE, as reported in the literature.
| Liposome Composition (molar ratio) | Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |
| DSPC:Cholesterol (8:1) with drug | 163.3 | 0.250 | 69.94 | [12] |
| POPC:MPB (95:5) | 68, 75, 103 (extruded through 50, 100, 200 nm pores) | Not Reported | Not Applicable | [11] |
| POPC:MPB:Chol (65:5:30) | 50, 68, 110 (extruded through 50, 100, 200 nm pores) | Not Reported | Not Applicable | [11] |
| Jaspine B loaded | 127.5 ± 61.2 | Not Reported | 97 | [13] |
| VGF plasmid loaded | < 200 | < 0.3 | > 75% (binding efficiency) | [7] |
Visualizations
Thiol-Maleimide Conjugation Chemistry
The following diagram illustrates the chemical reaction between the maleimide group of MPB-PE on the liposome surface and a thiol-containing ligand, resulting in a stable thioether bond.
Caption: Thiol-Maleimide conjugation of a targeting ligand to an MPB-PE liposome.
Experimental Workflow for Targeted Liposome Preparation
This diagram outlines the key steps involved in the preparation and characterization of ligand-targeted liposomes using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 384835-49-8 | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Conjugation in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and In vivo Optimization of Liposomal Nanoparticles Based Brain Targeted Vgf Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ableweb.org [ableweb.org]
- 11. Influence of lipid vesicle properties on the function of conjugation dependent membrane active peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for 18:1 MPB PE Nanoparticle Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nanoparticle-based drug delivery systems offer a promising platform for targeted therapies, enhancing therapeutic efficacy while minimizing off-target side effects. Functionalization of these nanoparticles with targeting ligands, such as antibodies, peptides, or small molecules, is crucial for directing them to specific cells or tissues. The 18:1 MPB PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]) is a lipid with a maleimide (B117702) headgroup that serves as a powerful tool for conjugating thiol-containing molecules to the surface of lipid-based nanoparticles, such as liposomes.[1][2][3]
This document provides detailed application notes and protocols for the functionalization of nanoparticles using this compound. The core of this method lies in the maleimide-thiol "click" reaction, a highly efficient and specific conjugation chemistry that forms a stable thioether bond under mild conditions.[4] This makes it an ideal choice for attaching sensitive biological ligands.
Principle of the Method
The functionalization process involves a two-step procedure. First, liposomes are prepared incorporating this compound within the lipid bilayer. Subsequently, a thiol-containing ligand of choice is added, which reacts with the maleimide groups on the liposome (B1194612) surface. The reaction is highly specific for thiols at a pH range of 6.5-7.5, ensuring controlled and oriented conjugation of the ligand.[4]
Quantitative Data Summary
Successful nanoparticle functionalization depends on optimizing various reaction parameters. The following tables summarize key quantitative data gathered from literature to guide experimental design.
Table 1: Recommended Molar Ratios of Lipids for Nanoparticle Formulation
| Lipid Component | Molar Percentage (mol%) | Purpose |
| Primary Phospholipid (e.g., DSPC, POPC) | 60-95% | Forms the basic structure of the liposome bilayer. |
| Cholesterol | 24-30% | Stabilizes the lipid bilayer and modulates membrane fluidity.[5][6] |
| This compound | 1-5% | Provides maleimide groups for ligand conjugation.[5] |
| PEGylated Lipid (e.g., DSPE-PEG) | 0-5% | Can be included to increase circulation time ("stealth" effect). |
Table 2: Optimized Conditions for Maleimide-Thiol Conjugation
| Parameter | Optimal Range/Value | Notes |
| pH | 6.5 - 7.5 | Balances thiol reactivity and maleimide stability. Below pH 6.5, the reaction is slow; above 7.5, maleimide hydrolysis and reaction with amines can occur.[4] |
| Maleimide:Thiol Molar Ratio | 2:1 to 20:1 | This should be optimized for each specific ligand. A 10-20 fold molar excess of maleimide is a good starting point.[4] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster (typically 2 hours), while overnight incubation at 4°C can also be effective.[4][7] |
| Reaction Time | 30 minutes - 12 hours | Dependent on the reactants and their concentrations. The reaction progress can be monitored.[4][5] |
| Buffer | HEPES or PBS | Should be degassed and free of thiols. |
Experimental Protocols
Protocol 1: Preparation of this compound-Containing Liposomes
This protocol describes the preparation of unilamellar liposomes using the thin-film hydration method followed by extrusion.
Materials:
-
Primary phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) - DSPC)
-
Cholesterol
-
This compound
-
Hydration buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)
-
Rotary evaporator
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve the desired amounts of the primary phospholipid, cholesterol, and this compound in chloroform.[5][8]
-
Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.[8][9]
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[9]
-
-
Hydration:
-
Hydrate the lipid film with the desired volume of hydration buffer (PBS, pH 7.4) by vortexing or gentle agitation. The temperature of the buffer should be above the phase transition temperature of the lipids.[10]
-
This initial hydration results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles (LUVs) with a uniform size distribution, extrude the MLV suspension multiple times (e.g., 11-21 times) through a polycarbonate membrane of a defined pore size (e.g., 100 nm) using a liposome extruder.[9][11] The extrusion should be performed at a temperature above the lipid phase transition temperature.
-
Protocol 2: Thiol-Maleimide Conjugation of Ligands
This protocol details the conjugation of a thiol-containing ligand to the prepared this compound liposomes.
Materials:
-
This compound-containing liposomes (from Protocol 1)
-
Thiol-containing ligand (e.g., cysteine-terminated peptide or thiolated antibody)
-
Reaction buffer (e.g., HEPES or PBS, pH 7.0-7.5, degassed)
-
Reducing agent (optional, e.g., TCEP)
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)
Procedure:
-
Preparation of Thiolated Ligand (if necessary):
-
If the thiol group on the ligand is protected or part of a disulfide bond, it may need to be reduced. Incubate the ligand with a suitable reducing agent like Tris(2-carboxyethyl)phosphine (TCEP).[7] Note: Avoid DTT as it needs to be removed before conjugation.
-
-
Conjugation Reaction:
-
Adjust the pH of the this compound liposome suspension to 7.0-7.5 with the reaction buffer.[5]
-
Add the thiol-containing ligand to the liposome suspension at the desired maleimide:thiol molar ratio (e.g., starting with a 10-20 fold molar excess of maleimide).[4]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[4][7] Protect from light if the ligand is light-sensitive.
-
-
Quenching:
-
After the incubation period, quench any unreacted maleimide groups by adding a quenching reagent such as L-cysteine or 2-mercaptoethanol (B42355) in molar excess.[4][5] Incubate for an additional 15-30 minutes.
-
Protocol 3: Purification of Functionalized Nanoparticles
This protocol describes the removal of unconjugated ligands and other reactants.
Materials:
-
Crude functionalized nanoparticle suspension (from Protocol 2)
-
Size-exclusion chromatography (SEC) column (e.g., Sepharose CL-4B) or dialysis tubing
-
Elution buffer (e.g., PBS, pH 7.4)
Procedure:
-
Size-Exclusion Chromatography (SEC):
-
Equilibrate an SEC column with the elution buffer.
-
Apply the crude functionalized nanoparticle suspension to the top of the column.
-
Elute the nanoparticles with the elution buffer. The larger functionalized nanoparticles will elute first, while the smaller, unconjugated ligands will be retained in the column for a longer time.
-
Collect the fractions containing the purified functionalized nanoparticles.
-
-
Dialysis:
-
Alternatively, place the crude functionalized nanoparticle suspension in a dialysis bag with an appropriate molecular weight cut-off (MWCO) that allows the smaller unconjugated ligands to pass through while retaining the larger nanoparticles.
-
Dialyze against a large volume of elution buffer for an extended period (e.g., overnight) with several buffer changes to ensure complete removal of impurities.[9]
-
Protocol 4: Characterization of Functionalized Nanoparticles
This protocol outlines the key characterization techniques to confirm successful functionalization.
1. Size and Zeta Potential:
-
Purpose: To determine the hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential) of the nanoparticles. A narrow size distribution (low PDI) is desirable. Changes in size and zeta potential after conjugation can indicate successful functionalization.
2. Morphology:
-
Purpose: To visualize the size, shape, and morphology of the nanoparticles. It provides complementary information to DLS.
3. Quantification of Ligand Conjugation:
-
Purpose: To determine the amount of ligand conjugated to the nanoparticle surface.
-
Methods:
-
Spectrophotometry: If the ligand has a unique absorbance, its concentration can be determined after separating the functionalized nanoparticles from the free ligand.[9]
-
Fluorescence Spectroscopy: If a fluorescently labeled ligand is used, a standard curve can be generated to quantify the amount of conjugated ligand.
-
BCA or other protein assays: For protein ligands, the amount of conjugated protein can be determined after separating the liposomes from the unconjugated protein.[9]
-
Visualizations
Caption: Experimental workflow for this compound nanoparticle functionalization.
References
- 1. Ligand density quantification on colloidal inorganic nanoparticles - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. [PDF] Ligand density quantification on colloidal inorganic nanoparticles. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. diva-portal.org [diva-portal.org]
- 7. benchchem.com [benchchem.com]
- 8. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. リポソーム調製-Avanti® Polar Lipids [sigmaaldrich.com]
- 11. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Physical characterization of nanoparticle size and surface modification using particle scattering diffusometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of Nanomaterials/Nanoparticles | Pocket Dentistry [pocketdentistry.com]
Application Notes and Protocols for 18:1 MPB PE in Targeted Cancer Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomal nanocarriers have emerged as a cornerstone in advanced drug delivery, particularly in oncology. By encapsulating therapeutic agents, liposomes can enhance drug solubility, prolong circulation half-life, and reduce off-target toxicity. The incorporation of functionalized lipids into the bilayer allows for the attachment of targeting moieties, enabling selective delivery to cancer cells and tissues.
This document provides detailed application notes and protocols for the use of 18:1 MPB PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]) , a thiol-reactive lipid, in the development of targeted liposomal formulations for cancer therapy research. The maleimide (B117702) group of this compound facilitates the covalent conjugation of cysteine-containing peptides or antibody fragments, enabling active targeting of cancer cells that overexpress specific surface receptors, such as HER2 in certain breast cancers.
These protocols will guide researchers through the formulation of doxorubicin-loaded, HER2-targeted liposomes, their characterization, and evaluation of their in vitro efficacy.
Data Presentation: Physicochemical and In Vitro Efficacy of Liposomal Formulations
The following tables summarize representative quantitative data for doxorubicin (B1662922) (DOX)-loaded liposomes. Table 1 outlines the physicochemical characteristics of non-targeted and HER2-targeted liposomes, while Table 2 presents their cytotoxic activity against HER2-positive and HER2-negative breast cancer cell lines.
Table 1: Physicochemical Characterization of Doxorubicin-Loaded Liposomes
| Formulation ID | Liposome (B1194612) Composition (molar ratio) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | DOX Encapsulation Efficiency (%) |
| Lipo-DOX | HSPC:Cholesterol:DSPE-PEG2000 (55:40:5) | 110 ± 15 | 0.12 ± 0.05 | -15.2 ± 3.5 | ~95% |
| Lipo-MPB-DOX | HSPC:Cholesterol:DSPE-PEG2000:this compound (55:40:4:1) | 115 ± 18 | 0.14 ± 0.06 | -18.5 ± 4.0 | ~93% |
| HER2-Lipo-DOX | Lipo-MPB-DOX conjugated with anti-HER2 Fab' | 125 ± 20 | 0.18 ± 0.07 | -22.1 ± 4.2 | ~92% |
HSPC: Hydrogenated Soy Phosphatidylcholine; Cholesterol; DSPE-PEG2000: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]. Data is representative and compiled from typical results in liposomal drug delivery studies.
Table 2: In Vitro Cytotoxicity (IC50) of Doxorubicin Formulations in Breast Cancer Cell Lines
| Formulation | SK-BR-3 (HER2+) IC50 (µM) | MCF-7 (HER2-) IC50 (µM) |
| Free DOX | 0.67 ± 0.01 | 0.68 ± 0.03 |
| Lipo-DOX | 0.65 ± 0.03 | 0.63 ± 0.01 |
| HER2-Lipo-DOX | 0.41 ± 0.02 | 0.60 ± 0.02 |
IC50 values represent the concentration of doxorubicin required to inhibit 50% of cell growth after 72 hours of incubation.[1]
Signaling Pathway: PI3K/Akt/mTOR Pathway in HER2+ Breast Cancer
HER2 overexpression in breast cancer leads to the constitutive activation of downstream signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and resistance to apoptosis. Doxorubicin, a common chemotherapeutic agent, induces DNA damage and apoptosis. By targeting HER2, the liposomal doxorubicin delivery system enhances the drug's efficacy by increasing its intracellular concentration in cancer cells with an overactive PI3K/Akt/mTOR pathway.
Caption: PI3K/Akt/mTOR signaling in HER2+ cancer and points of intervention.
Experimental Workflow for Targeted Liposome Development
The development and evaluation of targeted liposomes follow a structured workflow, from initial formulation to in vivo efficacy studies. This process ensures a systematic approach to creating effective cancer therapies.
Caption: Workflow for developing targeted liposomal anticancer drugs.
Experimental Protocols
Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration
This protocol describes the preparation of liposomes incorporating this compound using the thin-film hydration method, followed by extrusion to obtain unilamellar vesicles of a defined size.
Materials:
-
Hydrogenated Soy Phosphatidylcholine (HSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (this compound)
-
Ammonium (B1175870) sulfate (B86663) solution (250 mM, pH 5.5)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Liposome extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve HSPC, cholesterol, DSPE-PEG2000, and this compound in chloroform at the desired molar ratio (e.g., 55:40:4:1).
-
Attach the flask to a rotary evaporator and evaporate the chloroform under reduced pressure at 60°C to form a thin lipid film on the flask wall.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the ammonium sulfate solution by adding the solution to the flask and rotating it gently at 65°C for 1 hour. This will form multilamellar vesicles (MLVs).
-
To reduce the size of the MLVs, subject the suspension to 5 cycles of freeze-thaw by alternating between a dry ice/ethanol bath and a 65°C water bath.
-
-
Extrusion:
-
Equilibrate the liposome extruder to 65°C.
-
Load the MLV suspension into the extruder.
-
Extrude the liposomes 11 times through a 100 nm polycarbonate membrane to form small unilamellar vesicles (SUVs).
-
Cool the resulting liposome suspension to room temperature.
-
Protocol 2: Doxorubicin Loading into Liposomes via Remote Loading
This protocol utilizes an ammonium sulfate gradient to actively load doxorubicin into the prepared liposomes.
Materials:
-
This compound-containing liposomes in ammonium sulfate solution (from Protocol 1)
-
Doxorubicin hydrochloride solution (2 mg/mL in saline)
-
Size-exclusion chromatography column (e.g., Sephadex G-50) equilibrated with PBS (pH 7.4)
Procedure:
-
Buffer Exchange:
-
To create the transmembrane pH gradient, remove the external ammonium sulfate solution by passing the liposome suspension through a size-exclusion chromatography column equilibrated with PBS (pH 7.4).
-
Collect the liposome-containing fractions.
-
-
Drug Loading:
-
Add the doxorubicin solution to the purified liposome suspension at a drug-to-lipid ratio of 1:10 (w/w).
-
Incubate the mixture at 60°C for 1 hour with gentle stirring.
-
-
Removal of Unencapsulated Drug:
-
Remove the unencapsulated doxorubicin by passing the liposome-drug mixture through a new size-exclusion chromatography column equilibrated with PBS (pH 7.4).
-
Collect the fractions containing the doxorubicin-loaded liposomes.
-
Determine the encapsulation efficiency by measuring the absorbance of doxorubicin before and after chromatography.
-
Protocol 3: Conjugation of Thiolated Anti-HER2 Fab' to MPB-PE Liposomes
This protocol describes the covalent attachment of a thiolated anti-HER2 Fab' fragment to the maleimide group of this compound on the liposome surface.
Materials:
-
Doxorubicin-loaded this compound liposomes (from Protocol 2)
-
Thiolated anti-HER2 Fab' fragment
-
PBS, pH 7.4
-
L-cysteine solution
Procedure:
-
Conjugation Reaction:
-
Add the thiolated anti-HER2 Fab' fragment to the doxorubicin-loaded liposomes at a molar ratio of 1:100 (Fab':total lipid).
-
Incubate the reaction mixture overnight at 4°C with gentle agitation.
-
-
Quenching of Unreacted Maleimide Groups:
-
To quench any unreacted maleimide groups, add L-cysteine solution to the liposome suspension at a 100-fold molar excess relative to the this compound.
-
Incubate for 1 hour at room temperature.
-
-
Purification of Targeted Liposomes:
-
Remove the unconjugated Fab' fragments and excess L-cysteine by size-exclusion chromatography or dialysis against PBS (pH 7.4).
-
Collect the purified HER2-targeted, doxorubicin-loaded liposomes and store at 4°C.
-
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol evaluates the cytotoxic effects of the liposomal formulations on cancer cell lines.
Materials:
-
SK-BR-3 (HER2+) and MCF-7 (HER2-) breast cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Free doxorubicin, Lipo-DOX, and HER2-Lipo-DOX
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed SK-BR-3 and MCF-7 cells in 96-well plates at a density of 5,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of free doxorubicin and the liposomal formulations in cell culture medium.
-
Replace the medium in the wells with the drug-containing medium.
-
Incubate the cells for 72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 values by plotting cell viability against drug concentration and fitting the data to a dose-response curve.
-
Conclusion
The use of this compound provides a robust and versatile platform for the development of targeted liposomal drug delivery systems. The protocols outlined in this document offer a comprehensive guide for researchers to formulate, characterize, and evaluate these advanced nanocarriers for cancer therapy research. The ability to covalently attach targeting ligands to the liposome surface via the maleimide-thiol reaction is a key advantage, enabling enhanced drug delivery to specific cancer cell populations and potentially improving therapeutic outcomes.
References
Application Notes and Protocols for Antimicrobial Peptide Delivery Using 18:1 MPB PE-Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimicrobial resistance (AMR) poses a significant and growing threat to global health.[1] As conventional antibiotics lose their effectiveness, antimicrobial peptides (AMPs) have emerged as a promising alternative. AMPs are naturally occurring molecules with broad-spectrum activity against bacteria, fungi, and viruses.[2][3] Their primary mechanism of action often involves the disruption of microbial cell membranes, a target for which resistance development is less likely.[1][4]
However, the clinical translation of AMPs is hindered by several challenges, including susceptibility to proteolytic degradation, potential systemic toxicity, and a short in vivo half-life.[3] Encapsulation and delivery of AMPs using nanocarriers, such as liposomes, can mitigate these drawbacks by protecting the peptide from degradation, improving its pharmacokinetic profile, and potentially enhancing its therapeutic index.[1][5][6]
This document provides detailed application notes and protocols for the use of liposomes containing the functionalized lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (18:1 MPB PE) for the delivery of antimicrobial peptides. The maleimide (B117702) group of this compound allows for the covalent conjugation of thiol-containing AMPs to the surface of the liposome (B1194612), offering a robust and oriented presentation of the peptide to the target microbial cells.
Principle of this compound-Mediated AMP Delivery
The strategy involves formulating liposomes that incorporate this compound. Antimicrobial peptides that either naturally possess or are engineered to have a cysteine residue (containing a thiol group) can then be covalently attached to the liposome surface via a stable thioether bond. This surface conjugation approach offers several advantages:
-
Enhanced Stability: Protects the AMP from enzymatic degradation in biological fluids.
-
Increased Bioavailability: The liposomal formulation can improve the circulation time of the AMP.
-
Targeted Delivery: The liposome can be further functionalized for targeted delivery to infection sites.
-
Controlled Release: While surface-conjugated, the local concentration of AMPs on the liposome surface can lead to a more potent antimicrobial effect upon contact with bacteria.
Data Presentation: Performance of Liposomal AMP Delivery Systems
The following table summarizes typical quantitative data for AMP-liposome formulations. Note that these values are representative and will vary depending on the specific AMP, lipid composition, and experimental conditions.
| Parameter | Free AMP | Liposomal AMP (Encapsulated) | Liposomal AMP (Surface-Conjugated) | Reference |
| Encapsulation/Conjugation Efficiency (%) | N/A | 35 - 87% | 32 - 76% (active maleimide groups) | [7][8][9] |
| Average Particle Size (nm) | N/A | 80 - 200 nm | 100 - 250 nm | [8][10] |
| Zeta Potential (mV) | Variable | -85 to +30 mV | Variable (depends on lipid and peptide) | [10] |
| Minimum Inhibitory Concentration (MIC) | Varies (e.g., 4-32 µg/mL) | Often similar or slightly higher than free AMP | Can be lower than free AMP due to high local concentration | [4][11] |
| Minimum Bactericidal Concentration (MBC) | Varies (e.g., 8-64 µg/mL) | Often similar or slightly higher than free AMP | Can be lower than free AMP | [4] |
| In Vitro Release (at 24h) | N/A | 20 - 60% | N/A (covalently bound) | [12][13] |
Experimental Protocols
Protocol 1: Preparation of this compound-Containing Liposomes
This protocol describes the preparation of unilamellar liposomes containing this compound using the thin-film hydration method followed by extrusion.
Materials:
-
Primary phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)
-
This compound
-
Cholesterol (optional, for membrane stability)
-
Chloroform (B151607) or a chloroform:methanol mixture (e.g., 2:1 v/v)
-
Hydration buffer (e.g., HEPES-buffered saline, pH 6.5-7.0)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum desiccator
-
Water bath sonicator
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: a. Dissolve the desired lipids (e.g., DOPC, cholesterol, and this compound in a molar ratio of 55:40:5) in chloroform in a round-bottom flask. A typical lipid concentration in the organic solvent is 10-20 mg/mL.[14] b. Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. c. Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[14]
-
Hydration: a. Hydrate the lipid film with the desired volume of hydration buffer by vortexing or gentle shaking. The pH of the buffer should be maintained between 6.5 and 7.5 to minimize the hydrolysis of the maleimide group. b. The resulting suspension will contain large, multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): a. To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. b. Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm). c. Pass the liposome suspension through the extruder 11-21 times. This process will yield small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a relatively uniform size distribution.
-
Characterization: a. Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using dynamic light scattering (DLS). b. The concentration of accessible maleimide groups can be quantified using a thiol-reactive probe like Ellman's reagent in a reaction with a known concentration of a thiol-containing molecule.
Protocol 2: Conjugation of Thiol-Containing AMP to MPB-PE Liposomes
This protocol outlines the procedure for covalently attaching a cysteine-terminated AMP to the surface of the prepared MPB-PE liposomes.
Materials:
-
This compound-containing liposomes (from Protocol 1)
-
Thiol-containing antimicrobial peptide (dissolved in a suitable buffer)
-
Reaction buffer (e.g., HEPES-buffered saline, pH 6.5-7.0)
-
Size exclusion chromatography column (e.g., Sephadex G-75) to separate unconjugated peptide
-
Reagents for peptide quantification (e.g., Micro BCA Protein Assay Kit)
Procedure:
-
Conjugation Reaction: a. Mix the MPB-PE liposomes with the thiol-containing AMP in the reaction buffer. The molar ratio of peptide to reactive lipid should be optimized, but a starting point of 1:1 to 1:5 (peptide:MPB-PE) is recommended. b. Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring. The reaction should be performed in a sealed vial, purged with nitrogen or argon to prevent oxidation of the thiol groups.
-
Purification: a. Separate the AMP-conjugated liposomes from the unreacted peptide using size exclusion chromatography. b. Elute the column with the reaction buffer and collect the fractions corresponding to the liposomes (typically in the void volume).
-
Quantification of Conjugated Peptide: a. Determine the amount of conjugated peptide by measuring the peptide concentration in the liposome fractions. This can be done by disrupting the liposomes with a detergent (e.g., Triton X-100) and then performing a protein quantification assay. b. The conjugation efficiency can be calculated as the ratio of the amount of conjugated peptide to the initial amount of peptide used in the reaction.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution, with modifications for liposomal formulations.[15]
Materials:
-
AMP-conjugated liposomes
-
Free AMP (as a control)
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CA-MHB)
-
Sterile 96-well polypropylene (B1209903) microtiter plates (low-binding)[15]
-
Bacterial inoculum standardized to ~5 x 10^5 CFU/mL in CA-MHB
-
Plate reader for measuring absorbance at 600 nm
Procedure:
-
Preparation of Serial Dilutions: a. Prepare a series of two-fold dilutions of the AMP-conjugated liposomes and the free AMP in CA-MHB in the 96-well plate. The concentration range should span the expected MIC value.
-
Inoculation: a. Add an equal volume of the standardized bacterial inoculum to each well, resulting in a final bacterial concentration of ~2.5 x 10^5 CFU/mL. b. Include a positive control (bacteria in broth without any antimicrobial) and a negative control (broth only).
-
Incubation: a. Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: a. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This can be assessed visually or by measuring the absorbance at 600 nm.[16]
-
MBC Determination: a. To determine the MBC, take a small aliquot (e.g., 10 µL) from the wells that show no visible growth and plate it onto an appropriate agar (B569324) medium. b. Incubate the agar plates at 37°C for 18-24 hours. c. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial count.[4]
Visualizations
Caption: Experimental workflow for preparing and evaluating AMP-conjugated liposomes.
Caption: Generalized mechanism of action for membrane-disrupting antimicrobial peptides.
Conclusion
The use of this compound-containing liposomes presents a viable and effective strategy for the delivery of thiol-containing antimicrobial peptides. This approach can enhance the stability and therapeutic potential of AMPs, addressing some of the key limitations that have hindered their clinical development. The protocols provided herein offer a framework for the preparation, conjugation, and evaluation of these advanced antimicrobial delivery systems. Further optimization of lipid composition, peptide-to-lipid ratio, and surface modifications may lead to even more potent and targeted therapies to combat the growing challenge of antimicrobial resistance.
References
- 1. Advances in Antimicrobial Peptide Discovery via Machine Learning and Delivery via Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanosystems as Vehicles for the Delivery of Antimicrobial Peptides (AMPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Peptides: Diversity, Mechanism of Action and Strategies to Improve the Activity and Biocompatibility In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Peptide Delivery Systems as Promising Tools Against Resistant Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposome-Based Antibacterial Delivery: An Emergent Approach to Combat Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Liposome encapsulation for casein-derived peptides: Release behavior, in vitro digestibility, nutrient absorption, and gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of the activity of maleimide-functionalized phospholipids during preparation of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Dual Coating of Liposomes as Encapsulating Matrix of Antimicrobial Peptides: Development and Characterization [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Active drug encapsulation and release kinetics from hydrogel-in-liposome nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. merckmillipore.com [merckmillipore.com]
- 15. benchchem.com [benchchem.com]
- 16. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
Application Notes and Protocols: Covalent Conjugation of Antibodies to 18:1 MPB PE Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are versatile nanocarriers for targeted drug delivery, and their efficacy can be significantly enhanced by surface functionalization with targeting ligands such as monoclonal antibodies. This process, known as antibody conjugation, facilitates the specific recognition and binding of liposomes to target cells expressing the corresponding antigen, thereby increasing the local concentration of the therapeutic payload and minimizing off-target effects.[1][2]
This document provides a detailed protocol for the covalent conjugation of antibodies to pre-formed liposomes incorporating 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (18:1 MPB PE). The described method utilizes the robust and widely adopted maleimide-thiol reaction, which forms a stable thioether bond between the maleimide (B117702) group on the liposome (B1194612) surface and a free sulfhydryl group on the antibody.[1][3][4][5] This site-specific conjugation method, when targeting reduced cysteine residues, can help ensure that the antigen-binding site of the antibody remains accessible.[]
Principle of the Method
The conjugation strategy involves two key components:
-
Maleimide-functionalized liposomes: Liposomes are prepared with this compound, which displays a reactive maleimide group on its headgroup, exposed on the liposome surface.
-
Thiolated Antibody: The antibody is chemically modified to introduce reactive sulfhydryl (-SH) groups. This can be achieved by either reducing the antibody's intrinsic disulfide bonds (e.g., in the hinge region of IgG) or by introducing new thiol groups using reagents like Traut's reagent (2-iminothiolane) or N-succinimidyl S-acetylthioacetate (SATA).[1][7]
The maleimide-functionalized liposomes are then incubated with the thiolated antibody, leading to the formation of a stable covalent bond.
Experimental Workflow
Caption: Workflow for antibody-liposome conjugation.
Materials and Reagents
| Reagent | Supplier (Example) | Purpose |
| This compound | Avanti Polar Lipids | Reactive lipid for maleimide functionalization of liposomes. |
| Primary structural lipids (e.g., DSPC) | Avanti Polar Lipids | Main lipid component of the liposome bilayer. |
| Cholesterol | Sigma-Aldrich | Provides stability to the lipid bilayer. |
| PEGylated lipid (e.g., DSPE-PEG2000) | Avanti Polar Lipids | Prevents aggregation and prolongs circulation time.[8] |
| Antibody of interest (IgG) | Various | Targeting moiety. |
| Dithiothreitol (DTT) | Sigma-Aldrich | Reducing agent for generating thiols on the antibody.[1] |
| Traut's Reagent (2-iminothiolane) | Thermo Fisher | Alternative reagent for introducing thiol groups to antibodies.[9] |
| Sephadex G-50 or similar | Cytiva | For purification of thiolated antibody.[1] |
| Sepharose CL-4B or similar | Cytiva | For purification of antibody-conjugated liposomes.[1] |
| HEPES, PBS, other buffers | Various | For maintaining appropriate pH during reactions. |
| L-cysteine | Sigma-Aldrich | To quench unreacted maleimide groups.[10] |
Experimental Protocols
Preparation of Maleimide-Functionalized Liposomes
This protocol describes the preparation of liposomes using the thin-film hydration method followed by extrusion.
-
Lipid Film Formation:
-
In a round-bottom flask, combine the desired lipids. A typical molar ratio is 65% DSPC, 24% Cholesterol, 6% POPG, and 5% this compound.[10] Including a PEGylated lipid (e.g., 1-5 mol% DSPE-PEG2000) is recommended to prevent aggregation.[8]
-
Dissolve the lipids in a suitable organic solvent (e.g., chloroform).
-
Remove the solvent using a rotary evaporator to form a thin lipid film.
-
Dry the film further under vacuum for at least 2 hours to remove residual solvent.[10]
-
-
Hydration and Extrusion:
-
Hydrate the lipid film with a suitable buffer (e.g., 10 mM HEPES, pH 7.0) at a temperature above the phase transition temperature of the lipids (e.g., 65°C for DSPC).[10]
-
Sonicate the resulting suspension for 3-5 minutes.[10]
-
Extrude the liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) to obtain unilamellar vesicles of a uniform size.[10]
-
Thiolation of the Antibody
This protocol describes the generation of free sulfhydryl groups on an IgG antibody by reducing its hinge-region disulfide bonds.
-
Antibody Preparation:
-
Prepare a solution of the antibody (e.g., 1-10 mg/mL) in a degassed, nitrogen-saturated buffer such as PBS (pH 7.0-7.5).[11]
-
-
Reduction Reaction:
-
Add a 10-20 fold molar excess of a reducing agent like TCEP or DTT to the antibody solution.[]
-
Incubate for 30 minutes at room temperature with gentle mixing.[]
-
-
Purification of Thiolated Antibody:
Conjugation of Antibody to Liposomes
-
Conjugation Reaction:
-
Immediately add the freshly prepared thiolated antibody to the maleimide-functionalized liposome suspension.
-
The recommended molar ratio of MPB-PE lipid to protein can range, with examples including a 25:1 ratio.[10] A protein to total lipid ratio of approximately 75-150 µg of protein per µmol of lipid can also be used as a starting point.[1][8]
-
Incubate the reaction mixture overnight at 4°C or for 2 hours at room temperature with gentle stirring.[10][12] The reaction should be protected from light.[11]
-
-
Quenching (Optional but Recommended):
-
To deactivate any unreacted maleimide groups and prevent cross-linking, add a 100-fold molar excess of L-cysteine and incubate for 1.5 hours on ice.[10]
-
Purification of Antibody-Conjugated Liposomes
-
Size Exclusion Chromatography:
-
Separate the antibody-conjugated liposomes from unconjugated antibody and other reactants using a size exclusion chromatography column (e.g., Sepharose CL-4B).[1]
-
Elute with a suitable buffer (e.g., PBS) and collect the fractions. Liposome-containing fractions can often be identified by their turbidity.[1]
-
Characterization of Antibody-Conjugated Liposomes
Proper characterization is crucial to ensure the quality and functionality of the immunoliposomes.[1]
| Parameter | Method | Typical Expected Outcome |
| Size and Polydispersity | Dynamic Light Scattering (DLS) | An increase in hydrodynamic diameter of 10-25 nm compared to unconjugated liposomes.[7] A low polydispersity index (PDI) (<0.2) indicates a homogenous population. |
| Zeta Potential | Electrophoretic Light Scattering | A change in surface charge upon antibody conjugation. |
| Conjugation Efficiency | Protein Assay (e.g., BCA or Bradford) and a lipid quantification assay (e.g., Stewart assay) | Determine the amount of protein associated with a known amount of lipid. |
| Antibody Integrity | SDS-PAGE | To confirm that the antibody has not significantly degraded during the conjugation process. |
| Binding Activity | ELISA or Flow Cytometry | To confirm that the conjugated antibody retains its ability to bind to its target antigen. |
Conclusion
The protocol detailed above provides a robust framework for the successful conjugation of antibodies to this compound-containing liposomes. This method is widely applicable and can be adapted for various antibodies and liposome formulations. Careful execution of each step, particularly the purification and characterization, is essential for producing high-quality immunoliposomes for targeted therapeutic and diagnostic applications.
References
- 1. liposomes.ca [liposomes.ca]
- 2. Antibody Conjugation Methods for Active Targeting of Liposomes | Springer Nature Experiments [experiments.springernature.com]
- 3. youtube.com [youtube.com]
- 4. encapsula.com [encapsula.com]
- 5. stratech.co.uk [stratech.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. liposomes.ca [liposomes.ca]
- 9. Quantitation of the Monoclonal Antibody Conjugated to Nanosomes [bio-protocol.org]
- 10. “Target-and-release” nanoparticles for effective immunotherapy of metastatic ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 12. interchim.fr [interchim.fr]
Application Notes and Protocols for Creating Peptide-Functionalized Liposomes with 18:1 MPB PE
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peptide-functionalized liposomes are a cornerstone of targeted drug delivery, leveraging the specificity of peptides to direct therapeutic or diagnostic agents to desired cells or tissues.[1][2][3] This targeted approach can enhance therapeutic efficacy and reduce off-target side effects.[2][3] The functionalization of liposomes with peptides is often achieved through the covalent conjugation of a peptide to the liposome (B1194612) surface.[] A widely used and efficient method for this is the reaction between a maleimide-functionalized lipid incorporated into the liposome bilayer and a thiol group on the peptide, typically from a cysteine residue.[5]
This document provides detailed protocols for the preparation and characterization of peptide-functionalized liposomes using 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (18:1 MPB PE). This lipid contains a maleimide (B117702) headgroup that readily reacts with sulfhydryl groups to form a stable thioether bond.[5]
Core Principles
The overall process involves two main stages: the preparation of maleimide-containing liposomes and the subsequent conjugation of a thiol-containing peptide.
1. Liposome Formulation and Preparation: Liposomes are typically formed by the self-assembly of phospholipids (B1166683) in an aqueous environment. The thin-film hydration method followed by extrusion is a common technique to produce unilamellar vesicles of a defined size.[6] During formulation, this compound is included in the lipid mixture to introduce the reactive maleimide groups onto the liposome surface.
2. Peptide Conjugation: A peptide containing a free thiol group (e.g., from a cysteine residue) is incubated with the maleimide-functionalized liposomes. The maleimide group reacts with the thiol group via a Michael addition reaction to form a stable covalent bond, effectively anchoring the peptide to the liposome surface.[5][7]
Experimental Protocols
Materials and Equipment
-
Lipids:
-
Peptide: Cysteine-containing peptide of interest.
-
Solvents: Chloroform (B151607), Methanol
-
Buffers:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
HEPES buffer, pH 6.5-7.5[5]
-
-
Equipment:
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Sonicator (bath or probe)
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
-
Transmission Electron Microscope (TEM)
-
Spectrophotometer or Fluorometer
-
Protocol 1: Preparation of Maleimide-Functionalized Liposomes
This protocol describes the preparation of liposomes containing this compound using the thin-film hydration and extrusion method.
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the desired lipids (e.g., DOPC, cholesterol, and this compound in a molar ratio of 55:40:5) in chloroform or a chloroform/methanol mixture.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired aqueous buffer (e.g., PBS, pH 7.4) by vortexing or gentle agitation. The final total lipid concentration is typically in the range of 10-20 mg/mL. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Pass the suspension 11-21 times through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a lipid extruder. This process should be performed above the phase transition temperature of the lipids.
-
-
Characterization of Pre-Conjugation Liposomes:
-
Measure the size (hydrodynamic diameter) and polydispersity index (PDI) of the liposomes using Dynamic Light Scattering (DLS).
-
Determine the zeta potential to assess the surface charge.
-
Protocol 2: Peptide Conjugation to Maleimide-Functionalized Liposomes
This protocol details the conjugation of a cysteine-containing peptide to the prepared liposomes.
-
Peptide Preparation:
-
Dissolve the cysteine-containing peptide in a suitable buffer (e.g., HEPES buffer, pH 6.5-7.0). The slightly acidic to neutral pH is optimal for the maleimide-thiol reaction and minimizes disulfide bond formation between peptides.
-
If the peptide has formed disulfide dimers, it may be necessary to reduce it with a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and subsequently remove the TCEP.
-
-
Conjugation Reaction:
-
Add the peptide solution to the maleimide-liposome suspension. The molar ratio of peptide to MPB-PE can be varied to control the density of the conjugated peptide. A common starting point is a 1:10 to 1:30 molar ratio of peptide to maleimide lipid.[5]
-
Incubate the mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
-
-
Removal of Unconjugated Peptide:
-
Separate the peptide-functionalized liposomes from unconjugated peptide using size exclusion chromatography (e.g., a Sephadex G-50 column) or dialysis.
-
Protocol 3: Characterization of Peptide-Functionalized Liposomes
A thorough characterization is crucial to ensure the quality and desired properties of the final product.
-
Physical Characterization:
-
Measure the size, PDI, and zeta potential of the final peptide-functionalized liposomes using DLS. An increase in size and a change in zeta potential can be indicative of successful peptide conjugation.[9]
-
-
Morphology:
-
Visualize the liposomes using Transmission Electron Microscopy (TEM) to confirm their spherical shape and lamellarity.[10]
-
-
Quantification of Peptide Conjugation:
-
Determine the amount of peptide conjugated to the liposomes. Several methods can be used:
-
BCA or Bradford Assay: After separating the liposomes from free peptide, the liposomes can be lysed with a detergent and the protein content measured. A control with non-functionalized liposomes is necessary.
-
Fluorescence Spectroscopy: If the peptide is fluorescently labeled or contains tryptophan, its concentration can be determined by fluorescence intensity.[11]
-
Ellman's Reagent: Measure the disappearance of free thiols in the reaction mixture to quantify the extent of conjugation.
-
-
Data Presentation
The following tables summarize typical quantitative data obtained during the characterization of liposomes before and after peptide functionalization.
Table 1: Physicochemical Properties of Liposomes
| Liposome Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Pre-conjugation (DOPC/Chol/MPB-PE) | 105 ± 5 | < 0.15 | -5 ± 2 |
| Post-conjugation (Peptide-Liposomes) | 115 ± 7 | < 0.20 | +10 ± 3 (for a cationic peptide) |
Table 2: Peptide Conjugation Efficiency
| Method | Molar Ratio (Peptide:MPB-PE) | Conjugation Efficiency (%) | Peptide Molecules per Liposome (approx.) |
| BCA Assay | 1:20 | 75% | ~150 |
| Fluorescence | 1:20 | 80% | ~160 |
Visualizations
Experimental Workflow
Caption: Workflow for preparing peptide-functionalized liposomes.
Thiol-Maleimide Conjugation Chemistry
Caption: Thiol-maleimide conjugation reaction on the liposome surface.
Troubleshooting and Considerations
-
Low Conjugation Efficiency:
-
Ensure the peptide's thiol group is reduced and available for reaction.
-
Confirm the activity of the maleimide groups on the liposomes, as they can hydrolyze at high pH or over time. It is recommended to use freshly prepared maleimide liposomes.[12]
-
Optimize the pH of the reaction buffer (pH 6.5-7.5 is ideal).
-
-
Liposome Aggregation:
-
Peptide conjugation can alter the surface charge and lead to aggregation. Including a PEGylated lipid in the formulation can provide steric hindrance and improve stability.[2]
-
Monitor the size and PDI throughout the process.
-
-
Stability:
-
The stability of peptide-functionalized liposomes should be assessed over time, especially under storage conditions (e.g., 4°C).[10] Drug leakage and changes in physical characteristics should be monitored.
-
Conclusion
The use of this compound provides a robust and efficient method for the covalent attachment of cysteine-containing peptides to the surface of liposomes. This approach is highly valuable for developing targeted drug delivery systems.[1][3] Careful execution of the protocols and thorough characterization are essential for producing well-defined and effective peptide-functionalized liposomes for research and therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Peptide-functionalized liposomes as therapeutic and diagnostic tools for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 5. researchgate.net [researchgate.net]
- 6. Quantitation and Stability of Protein Conjugation on Liposomes for Controlled Density of Surface Epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of lipid vesicle properties on the function of conjugation dependent membrane active peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide-Folding Triggered Phase Separation and Lipid Membrane Destabilization in Cholesterol-Rich Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Label-free quantification of cell-penetrating peptide translocation into liposomes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. liposomes.ca [liposomes.ca]
Application Notes and Protocols for Studying Membrane Fusion Events using 18:1 MPB PE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Membrane fusion is a fundamental biological process essential for events such as neurotransmitter release, viral entry, and intracellular trafficking. The study of membrane fusion in vitro often relies on model systems, such as liposomes, to dissect the molecular mechanisms involved. A key technique in this field is the use of functionalized lipids to attach fusogenic agents, such as peptides or proteins, to liposome (B1194612) surfaces. 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (18:1 MPB PE) is a maleimide-functionalized lipid that serves as a powerful tool for this purpose. The maleimide (B117702) group reacts specifically with thiol groups (e.g., from cysteine residues in peptides), allowing for the covalent tethering of molecules of interest to the liposome membrane.
These application notes provide a detailed overview and protocols for utilizing this compound in the study of membrane fusion events, primarily through lipid-mixing assays based on Förster Resonance Energy Transfer (FRET).
Principle of the Assay
The most common method to monitor membrane fusion using liposomes functionalized with this compound is a FRET-based lipid mixing assay. This assay measures the dilution of fluorescent probes within the lipid bilayer as two liposome populations merge.
The general principle involves two populations of liposomes:
-
Labeled Liposomes: These liposomes contain the fusogenic agent tethered via this compound. They are also labeled with a FRET pair of fluorescent lipid probes, typically N-(7-nitro-2-1,3-benzoxadiazol-4-yl)phosphatidylethanolamine (NBD-PE) as the donor and N-(lissamine Rhodamine B sulfonyl)phosphatidylethanolamine (Rhodamine-PE) as the acceptor. At high concentrations in the membrane, FRET from NBD to Rhodamine is efficient.
-
Unlabeled Liposomes: These liposomes serve as the fusion target and do not contain any fluorescent probes.
When the labeled and unlabeled liposomes fuse, the fluorescent probes from the labeled liposomes are diluted into the larger, fused membrane. This increases the average distance between the donor and acceptor molecules, leading to a decrease in FRET efficiency. This change in FRET is observed as an increase in the donor (NBD) fluorescence and a decrease in the acceptor (Rhodamine) fluorescence, which can be monitored over time to study the kinetics of membrane fusion.
Quantitative Data Summary
The following tables summarize typical quantitative data from studies employing this compound to investigate membrane fusion.
Table 1: Typical Lipid Compositions for Fusogenic Liposomes
| Component | Molar Percentage (mol%) | Purpose |
| Primary Phospholipid (e.g., POPC, DOPC) | 60 - 95% | Forms the bulk of the lipid bilayer. |
| This compound | 1 - 10% | Provides maleimide groups for covalent attachment of thiol-containing molecules (e.g., peptides). [1][2] |
| Phosphatidylethanolamine (PE) (e.g., DOPE) | 0 - 30% | A non-bilayer-forming lipid that can promote fusion by inducing negative membrane curvature.[3][4] |
| NBD-PE (Donor Fluorophore) | 0.5 - 1.5% | FRET donor for lipid mixing assays. |
| Rhodamine-PE (Acceptor Fluorophore) | 0.5 - 1.5% | FRET acceptor for lipid mixing assays. |
| Cholesterol | 0 - 30% | Modulates membrane fluidity and can influence fusion efficiency. |
Table 2: Example Experimental Parameters for a Peptide-Mediated Fusion Assay
| Parameter | Value | Reference |
| Fusogenic Peptide Concentration | 5 - 25 µM | [3][4] |
| Total Lipid Concentration | 0.5 - 1 mM | [3][4] |
| Labeled to Unlabeled Liposome Ratio | 1:1 to 1:9 | |
| Temperature | 25 - 37 °C | [3][4] |
| Monitored Wavelengths (NBD-PE/Rhod-PE) | Excitation: ~465 nm, Emission: ~530 nm (NBD) and ~590 nm (Rhodamine) | [5] |
Experimental Protocols
Protocol 1: Preparation of Peptide-Conjugated Fusogenic Liposomes
This protocol describes the preparation of liposomes containing a fusogenic peptide tethered via this compound, along with FRET probes for a lipid mixing assay.
Materials:
-
1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (this compound)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
NBD-PE
-
Rhodamine-PE
-
Fusogenic peptide with a terminal cysteine residue
-
Hydration Buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Rotary evaporator or nitrogen stream
Procedure:
-
Lipid Film Preparation:
-
In a round-bottom flask, combine the desired lipids (e.g., POPC, this compound, DOPE, NBD-PE, and Rhodamine-PE) from chloroform stocks to achieve the desired molar ratios (see Table 1).
-
Remove the chloroform using a gentle stream of nitrogen gas, followed by drying under vacuum for at least 2 hours to form a thin lipid film.
-
-
Liposome Hydration:
-
Hydrate the lipid film with the hydration buffer to a final lipid concentration of 1-5 mg/mL.
-
Vortex the mixture vigorously for 1-2 minutes to form multilamellar vesicles (MLVs).
-
-
Liposome Extrusion:
-
Assemble the mini-extruder with a 100 nm polycarbonate membrane.
-
Pass the MLV suspension through the extruder 11-21 times to form large unilamellar vesicles (LUVs) of a defined size.
-
-
Peptide Conjugation:
-
Add the cysteine-containing fusogenic peptide to the LUV suspension. The final peptide-to-lipid ratio should be optimized for the specific system, but a starting point is 1:200 to 1:1000.
-
Incubate the mixture at room temperature for 2-4 hours, or overnight at 4°C, with gentle agitation to allow for the covalent reaction between the peptide's thiol group and the maleimide group of the this compound.
-
(Optional) The unreacted peptide can be removed by size exclusion chromatography.
-
-
Preparation of Unlabeled Liposomes:
-
Prepare a separate population of liposomes using the same lipid composition but omitting the this compound, NBD-PE, and Rhodamine-PE.
-
Protocol 2: FRET-Based Lipid Mixing Assay
This protocol details the procedure for monitoring membrane fusion using the prepared liposomes.
Materials:
-
Peptide-conjugated, FRET-labeled liposomes (from Protocol 1)
-
Unlabeled liposomes (from Protocol 1)
-
Fluorometer with temperature control
-
96-well plate or cuvette
-
Fusion Buffer (can be the same as the hydration buffer, may contain fusogenic agents like Ca²⁺)
Procedure:
-
Assay Setup:
-
In a 96-well plate or a cuvette, add the unlabeled liposomes.
-
Add the peptide-conjugated, FRET-labeled liposomes at the desired ratio (e.g., 1:9 labeled to unlabeled).
-
Bring the total volume to the desired final volume with the fusion buffer. The final lipid concentration is typically in the range of 50-200 µM.
-
-
Fluorescence Measurement:
-
Place the sample in the fluorometer and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Set the excitation wavelength to that of the donor (NBD, ~465 nm) and monitor the emission of both the donor (~530 nm) and the acceptor (~590 nm) over time.
-
Record a baseline fluorescence for a few minutes.
-
-
Initiation of Fusion:
-
If the fusion is triggered by a specific agent (e.g., Ca²⁺, change in pH), add the trigger to the sample and continue recording the fluorescence.
-
If the fusion is spontaneous upon mixing, the recording from the previous step will capture the fusion kinetics.
-
-
Data Analysis:
-
The increase in donor fluorescence is a direct measure of lipid mixing.
-
To normalize the data, the maximum fluorescence is often determined by adding a detergent (e.g., Triton X-100) at the end of the experiment to completely disrupt the liposomes and eliminate all FRET.
-
The percentage of fusion can be calculated as: % Fusion = [(F(t) - F₀) / (F_max - F₀)] * 100 Where F(t) is the fluorescence at time t, F₀ is the initial fluorescence, and F_max is the maximum fluorescence after detergent addition.
-
Visualizations
Caption: Experimental workflow for studying peptide-mediated membrane fusion using this compound.
Caption: Key stages of the membrane fusion process monitored by the FRET-based lipid mixing assay.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Tuning Liposome Membrane Permeability by Competitive Peptide Dimerization and Partitioning-Folding Interactions Regulated by Proteolytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of Lipids and Divalent Cations in Membrane Fusion Mediated by the Heptad Repeat Domain 1 of Mitofusin [mdpi.com]
- 5. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - CA [thermofisher.com]
Application Notes and Protocols: 18:1 MPB PE in DNA Origami
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA origami technology enables the creation of precisely defined nanostructures with applications ranging from targeted drug delivery to the study of biological processes at the nanoscale. A key challenge in functionalizing these structures for biological applications is the seamless integration of lipid bilayers to mimic cell membranes or create biocompatible delivery vehicles. 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (18:1 MPB PE) is a versatile phospholipid derivative that plays a pivotal role in bridging the gap between the worlds of DNA nanotechnology and lipid science.
The maleimide (B117702) group on the head of this compound allows for efficient and specific covalent conjugation to thiol-modified DNA oligonucleotides.[1][2][3][4] These "lipidated" DNA strands can then be incorporated into DNA origami nanostructures, acting as anchor points to guide the self-assembly of liposomes into predefined shapes and sizes.[2][3][4][5] This approach offers unprecedented control over the dimensions and morphology of liposomes, opening up new avenues for the rational design of drug delivery systems and platforms for studying membrane biology.
These application notes provide a comprehensive overview of the use of this compound in DNA origami, including detailed experimental protocols, quantitative data on lipid compositions, and visualizations of the experimental workflows.
Key Applications
-
Templated Liposome (B1194612) Formation: DNA origami nanostructures functionalized with this compound serve as templates to direct the formation of size- and shape-controlled liposomes.[2][3][4][5] This allows for the production of highly monodisperse vesicles with diameters precisely defined by the DNA template.[2][3]
-
Membrane Scaffolding and Remodeling: By designing reconfigurable DNA origami cages, it is possible to dynamically control the shape of the templated liposomes, for instance, inducing membrane fusion or fission.[5]
-
Drug Delivery Vehicle Construction: The precise control over liposome size and the ability to incorporate targeting ligands onto the DNA origami scaffold make this technology highly promising for the development of next-generation drug delivery vehicles.
-
Studying Lipid-Protein Interactions: The DNA-origami-templated liposome platform provides a powerful tool to study the interactions of proteins with lipid bilayers in a controlled environment with defined membrane curvature and composition.[6]
Quantitative Data
The composition of the lipid mixture is a critical parameter that influences the stability and morphology of the resulting DNA-templated liposomes. The following tables summarize lipid compositions used in various studies.
Table 1: Lipid Compositions for DNA Origami-Templated Liposome Formation
| Component | Composition 1[5] | Composition 2[5] | Composition 3[5] |
| DOPC | ~80% | ~77% | - |
| 18:1 MPB-PE | 11% | 11% | - |
| DOPS | 9% | 9% | - |
| PEG-2k-PE | - | 3% | - |
| Application | Formation of lipid tubules | Formation of spherical liposomes in arrays | - |
Table 2: Effect of Lipid Seeds on Liposome Formation
| Number of Lipidated Anti-handles (Lipid Seeds) per DNA Origami Ring | Resulting Association with Vesicles |
| 0 | No association |
| 2 | Partial association |
| 4 | Increased association |
| 8 | High yield of size-controlled liposomes[2][4] |
| 16 | High yield of size-controlled liposomes[2][4] |
Experimental Protocols
This section provides detailed protocols for the key steps involved in using this compound with DNA origami.
Protocol 1: Preparation of Lipidated DNA Anti-handles
This protocol describes the conjugation of a thiol-modified DNA oligonucleotide (anti-handle) to this compound.
Materials:
-
Thiol-modified DNA oligonucleotide (e.g., from Integrated DNA Technologies)
-
This compound (e.g., from Avanti Polar Lipids)
-
tris(2-carboxyethyl)phosphine (TCEP) (e.g., from Sigma-Aldrich)
-
n-Octyl-β-D-Glucopyranoside (OG) (e.g., from EMD Millipore)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Reduction of Thiol-Modified DNA:
-
Conjugation Reaction:
-
Immediately after reduction, mix the thiol-modified DNA with this compound in an aqueous solution containing ~2% OG.[4][5] A molar excess of the lipid is typically used (e.g., 0.4 µmole of this compound for 20 nmole of DNA).[4]
-
Incubate the reaction mixture at room temperature for 30-45 minutes.[4][5]
-
-
Purification (Optional but Recommended):
-
The resulting lipidated DNA anti-handles can be purified from unconjugated DNA and excess lipid using methods such as isopycnic centrifugation in an iodixanol (B1672021) gradient.[2]
-
Protocol 2: Assembly of DNA Origami-Templated Liposomes
This protocol outlines the formation of liposomes templated by DNA origami nanostructures functionalized with lipidated anti-handles.
Materials:
-
Purified DNA origami nanostructures with single-stranded "handle" extensions
-
Lipidated DNA anti-handles (from Protocol 1)
-
Desired lipid mixture (e.g., DOPC, DOPS, PEG-2k-PE) dried as a thin film
-
n-Octyl-β-D-Glucopyranoside (OG)
-
Dialysis membrane (e.g., 10 kDa MWCO)
-
Buffer (e.g., 5mM Tris•HCl, 1 mM EDTA, pH 8.0 with 10-12 mM MgCl2)
Procedure:
-
Hybridization of Lipidated Anti-handles to DNA Origami:
-
Liposome Formation:
-
Add the DNA origami-lipidated anti-handle complexes to the pre-dried lipid film.
-
Add buffer containing OG at its critical micelle concentration (CMC) of ~0.67% (wt/vol) to the lipid film and agitate to form micelles.[3]
-
The final mixture should contain the DNA origami complexes and the lipid micelles.
-
-
Detergent Removal and Vesicle Formation:
-
Transfer the mixture to a dialysis cassette and dialyze against a large volume of buffer without detergent for 16 hours or overnight.[2][3]
-
During dialysis, the gradual removal of the detergent drives the self-assembly of the lipids into a bilayer, which is templated by the DNA origami nanostructure.
-
-
Purification of Templated Liposomes:
Visualizations
The following diagrams illustrate the key experimental workflows described in these application notes.
Figure 1: Workflow for the preparation of lipidated DNA anti-handles.
Figure 2: Workflow for the self-assembly of DNA origami-templated liposomes.
References
- 1. This compound | CAS: 384835-49-8 | AxisPharm [axispharm.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Self-assembly of size-controlled liposomes on DNA nanotemplates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Placing and shaping liposomes with reconfigurable DNA nanocages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A programmable DNA-origami platform for studying lipid transfer between bilayers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Stable Peptidoliposomes with 18:1 MPB PE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidoliposomes are advanced drug delivery vehicles that combine the biocompatibility and versatility of liposomes with the specific targeting capabilities of peptides. These nanocarriers are formed by conjugating peptides to the surface of liposomes, thereby enhancing their delivery to specific cells or tissues. This document provides a detailed guide to the development of stable peptidoliposomes using 18:1 MPB PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]).[1][2] This lipid contains a maleimide (B117702) group that readily reacts with thiol groups present in cysteine residues of peptides, forming a stable covalent bond.[3][4] The 18:1 oleoyl (B10858665) chains contribute to a fluid lipid bilayer, which is often desirable for drug delivery applications.
The protocols outlined below cover the preparation, purification, and characterization of peptidoliposomes, as well as methods to assess their stability, a critical factor for their therapeutic application.[5]
Materials and Reagents
A comprehensive list of necessary lipids and reagents is provided in the table below.
| Component | Full Name | Supplier Example | Storage |
| Matrix Lipid | 1,2-dioleoyl-sn-glycero-3-phosphocholine | Avanti Polar Lipids | -20°C |
| Functional Lipid | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] | Avanti Polar Lipids | -20°C |
| Stabilizing Agent | Cholesterol | Sigma-Aldrich | Room Temp |
| Peptide | Cysteine-containing targeting peptide | Custom Synthesis | -20°C |
| Solvent | Chloroform (B151607) | Fisher Scientific | Room Temp |
| Hydration Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 4°C |
| Reducing Agent | Tris(2-carboxyethyl)phosphine (TCEP) | Thermo Fisher | 4°C |
| Cryoprotectant | Sucrose or Trehalose | Sigma-Aldrich | Room Temp |
Experimental Protocols
Protocol 1: Preparation of Maleimide-Functionalized Liposomes
This protocol describes the preparation of liposomes incorporating this compound using the thin-film hydration method followed by extrusion.
-
Lipid Film Formation:
-
In a round-bottom flask, combine the desired lipids (e.g., a 90:5:5 molar ratio of DOPC:Cholesterol:this compound) dissolved in chloroform.
-
Remove the chloroform using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a suitable buffer (e.g., PBS, pH 6.5-7.5) by gentle rotation. The pH should be maintained below 7.5 to minimize hydrolysis of the maleimide group.
-
The resulting suspension will contain multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Pass the suspension through polycarbonate filters with a defined pore size (e.g., 100 nm) multiple times (typically 11-21 passes) using a handheld or high-pressure extruder.[6]
-
This process results in the formation of large unilamellar vesicles (LUVs).
-
Protocol 2: Peptide Conjugation to Liposomes
This protocol details the conjugation of a cysteine-containing peptide to the maleimide-functionalized liposomes.
-
Peptide Preparation:
-
Dissolve the cysteine-containing peptide in a suitable buffer (e.g., PBS, pH 6.5-7.5).
-
If the peptide has formed disulfide bonds, reduce it by adding a 10-fold molar excess of a reducing agent like TCEP and incubate for 1 hour at room temperature.
-
-
Conjugation Reaction:
-
Add the reduced peptide solution to the maleimide-functionalized liposome (B1194612) suspension at a desired peptide-to-lipid molar ratio.
-
Incubate the mixture overnight at 4°C with gentle stirring. The reaction covalently links the peptide to the liposome surface via a thioether bond.[7]
-
-
Purification:
-
Remove unconjugated peptide using size exclusion chromatography (SEC) with a Sepharose CL-4B or similar column.
-
Elute the peptidoliposomes with the desired buffer and collect the fractions containing the liposomes.
-
Characterization and Stability Assays
The physical and chemical stability of the peptidoliposomes are critical for their function.[5]
Table 1: Key Characterization Parameters and Methods
| Parameter | Method | Purpose |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the mean diameter and size distribution of the liposomes. |
| Zeta Potential | Laser Doppler Velocimetry | To measure the surface charge, which influences stability and interaction with cells. |
| Peptide Conjugation Efficiency | BCA or Ellman's Assay | To quantify the amount of peptide successfully conjugated to the liposomes. |
| Encapsulation Efficiency | Spectrophotometry or Fluorometry | To determine the percentage of a loaded drug that is successfully entrapped within the liposomes. |
Protocol 3: Stability Assessment
-
Physical Stability:
-
Monitor the particle size, PDI, and zeta potential of the peptidoliposome suspension over time at different storage conditions (e.g., 4°C and 25°C).[8]
-
Significant changes in these parameters may indicate aggregation or fusion of the vesicles.
-
-
Chemical Stability (Drug Leakage):
-
For drug-loaded peptidoliposomes, assess the leakage of the encapsulated drug over time.
-
Encapsulate a fluorescent marker (e.g., calcein) at a self-quenching concentration.
-
Monitor the increase in fluorescence over time, which corresponds to the release of the marker from the liposomes.
-
Data Presentation
Table 2: Example Stability Data for Peptidoliposomes
| Time Point | Storage Condition | Mean Diameter (nm) | PDI | Zeta Potential (mV) | Drug Leakage (%) |
| Day 0 | 4°C | 110.5 ± 2.1 | 0.15 ± 0.02 | -25.3 ± 1.5 | 0 |
| Day 7 | 4°C | 112.3 ± 2.5 | 0.16 ± 0.03 | -24.9 ± 1.8 | 2.1 ± 0.5 |
| Day 30 | 4°C | 115.8 ± 3.1 | 0.18 ± 0.04 | -23.7 ± 2.1 | 5.4 ± 1.1 |
| Day 0 | 25°C | 110.5 ± 2.1 | 0.15 ± 0.02 | -25.3 ± 1.5 | 0 |
| Day 7 | 25°C | 125.4 ± 4.5 | 0.25 ± 0.05 | -20.1 ± 2.5 | 15.8 ± 2.3 |
| Day 30 | 25°C | 180.2 ± 8.9 | 0.41 ± 0.08 | -15.4 ± 3.2 | 45.2 ± 4.7 |
Data are presented as mean ± standard deviation (n=3).
Visualizations
Experimental Workflow
Caption: Workflow for preparing and characterizing peptidoliposomes.
Targeted Drug Delivery Pathway
Caption: Receptor-mediated endocytosis of a targeted peptidoliposome.
Conclusion
The use of this compound provides a robust and efficient method for the development of stable peptidoliposomes for targeted drug delivery. The protocols and characterization methods described herein offer a comprehensive framework for researchers to design and evaluate these advanced nanocarriers. Careful optimization of the lipid composition, peptide density, and storage conditions is crucial to ensure the stability and efficacy of the final formulation.
References
- 1. This compound - AVANTI POLAR LIPIDS - 870012P [cogershop.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. This compound, 384835-49-8 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Stability characterization for pharmaceutical liposome product development with focus on regulatory considerations: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation of unilamellar liposomes [protocols.io]
- 7. Orthogonal conjugation of anchoring-dependent membrane active peptides for tuning of liposome permeability - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D5TB00304K [pubs.rsc.org]
- 8. Proliposome tablets manufactured using a slurry-driven lipid-enriched powders: Development, characterization and stability evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Engineering Targeted Nanoparticles with 18:1 MPB PE for In Vivo Fluorescence Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
In vivo imaging is a critical tool in preclinical research and drug development, enabling the non-invasive visualization of biological processes and the assessment of therapeutic efficacy. Liposomes and other lipid-based nanoparticles are versatile platforms for delivering imaging agents and therapeutics due to their biocompatibility, biodegradability, and ability to encapsulate a wide range of molecules.[1][2] A key strategy for enhancing the utility of these nanoparticles is to improve their accumulation at specific sites of interest, such as tumors, while minimizing off-target effects.
This application note describes the use of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (18:1 MPB PE) as a critical component for engineering targeted nanoparticles for in vivo fluorescence imaging. This compound is a functionalized phospholipid featuring a maleimide (B117702) headgroup that is highly reactive toward thiol (-SH) groups found in cysteine residues of peptides and proteins.[3][4][5] By incorporating this compound into a liposome (B1194612) formulation, researchers can covalently conjugate targeting ligands—such as antibodies, antibody fragments, or peptides—to the nanoparticle surface.[6][7][8]
It is important to note that This compound is not a fluorescent probe itself . Instead, it serves as a molecular linker to attach targeting moieties. The fluorescence required for imaging is provided by co-formulating a lipophilic dye or a fluorescently-labeled lipid (e.g., Lissamine Rhodamine PE or a near-infrared dye-lipid conjugate) within the nanoparticle.
The resulting targeted nanoparticles can exhibit significantly improved pharmacokinetics and biodistribution.[9] While non-targeted "stealth" liposomes primarily accumulate in tumors through the passive Enhanced Permeability and Retention (EPR) effect, active targeting via surface ligands can further enhance this accumulation and promote cellular uptake, leading to a stronger imaging signal and more effective delivery of therapeutic payloads.[3][10][11]
Quantitative Data on Nanoparticle Biodistribution
The following tables present representative data synthesized from preclinical studies, illustrating the typical biodistribution of fluorescently labeled liposomes in murine tumor models. This data highlights the differences between passive and active targeting strategies. The values are presented as relative fluorescence intensity, which is a standard method for quantifying nanoparticle accumulation in optical imaging studies.[12][13]
| Table 1: Representative Biodistribution of Non-Targeted (Passive) Fluorescent Liposomes over Time | ||||
| Organ/Tissue | 1 Hour | 6 Hours | 24 Hours | 48 Hours |
| Tumor | Low | Moderate | High | High |
| Liver | High | Very High | High | Moderate |
| Spleen | Moderate | High | High | Moderate |
| Kidneys | Low | Low | Low | Low |
| Lungs | Moderate | Low | Low | Low |
| (Data synthesized from multiple sources demonstrating typical accumulation patterns of long-circulating, non-targeted liposomes.[4][6][12]) |
| Table 2: Comparative Accumulation of Targeted vs. Non-Targeted Nanoparticles at 24 Hours Post-Injection | ||
| Organ/Tissue | Non-Targeted (Passive) | Targeted (Active) |
| Tumor | 1.00 (Baseline) | 1.5 - 2.5 |
| Liver | 1.00 (Baseline) | 0.6 - 0.8 |
| Spleen | 1.00 (Baseline) | 0.7 - 0.9 |
| (Data are presented as a fold-change relative to the non-targeted control to illustrate the typical improvement in tumor-to-organ ratio achieved with active targeting.[10][11]) |
Experimental Protocols
Protocol 1: Formulation and Conjugation of Targeted Fluorescent Liposomes
This protocol describes the preparation of fluorescent liposomes functionalized with a cysteine-containing targeting peptide via this compound.
Materials:
-
Main structural lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)
-
Stabilizing lipid: Cholesterol
-
Stealth lipid: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Fluorescent tracer lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(lissamine rhodamine B sulfonyl) (18:1 Liss Rhod PE) or a suitable near-infrared (NIR) dye-lipid conjugate.
-
Targeting ligand: Cysteine-terminated peptide (e.g., cRGDfk for integrin targeting).
-
Solvent: Chloroform (B151607)
-
Hydration Buffer: HEPES-buffered saline (HBS), pH 6.5-7.0
-
Purification: Size exclusion chromatography (SEC) column (e.g., Sepharose CL-4B).
Methodology:
-
Lipid Film Hydration:
-
In a round-bottom flask, combine the lipids in chloroform at a desired molar ratio (e.g., DSPC:Cholesterol:DSPE-PEG2000:this compound:Fluorescent Lipid at 55:38:5:1:1).
-
Remove the chloroform using a rotary evaporator under vacuum to form a thin, uniform lipid film.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the hydration buffer by vortexing vigorously above the lipid phase transition temperature (for DSPC, >55°C). This results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To create unilamellar vesicles of a defined size, subject the MLV suspension to extrusion using a mini-extruder.
-
Pass the suspension 11-21 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) at a temperature above the lipid phase transition temperature.[6]
-
-
Ligand Conjugation:
-
Dissolve the cysteine-containing peptide in the hydration buffer.
-
Add the peptide solution to the extruded liposome suspension at a molar ratio of approximately 1:2 peptide-to-MPB PE.
-
Incubate the reaction mixture overnight (12-18 hours) at 4°C with gentle stirring to allow for the thiol-maleimide conjugation.[6][8]
-
-
Purification and Characterization:
-
Remove unconjugated peptide from the liposome suspension using size exclusion chromatography.
-
Characterize the final liposome formulation for size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Quantify phospholipid concentration using a phosphate (B84403) assay (e.g., Bartlett assay) and peptide conjugation efficiency using a suitable method (e.g., HPLC or a protein quantification assay).
-
Protocol 2: In Vivo Fluorescence Imaging in a Murine Tumor Model
This protocol provides a general workflow for assessing the biodistribution of targeted fluorescent liposomes.
Materials:
-
Tumor-bearing mice (e.g., BALB/c or nude mice with subcutaneously implanted tumors).
-
Targeted fluorescent liposomes (from Protocol 1).
-
Anesthesia (e.g., isoflurane).
-
In Vivo Imaging System (IVIS) or similar fluorescence imaging system equipped with appropriate filters for the chosen fluorophore.[6][12]
Methodology:
-
Animal Preparation and Dosing:
-
Anesthetize the tumor-bearing mouse using isoflurane.
-
Acquire a baseline pre-injection fluorescence image to account for autofluorescence.
-
Administer the liposome suspension (typically 100-200 µL) via intravenous (tail vein) injection.
-
-
Longitudinal Imaging:
-
At predetermined time points (e.g., 1, 6, 12, 24, 48, and 72 hours), anesthetize the mouse and place it in the imaging chamber of the IVIS.[12]
-
Acquire whole-body fluorescence images using the appropriate excitation and emission filter sets (e.g., for DiR dye, excitation ~740 nm, emission ~790 nm).[6]
-
Ensure consistent imaging parameters (exposure time, binning, f/stop) across all animals and time points.
-
-
Data Analysis:
-
Using the analysis software provided with the imaging system, draw Regions of Interest (ROIs) around the tumor and major organs (e.g., liver, spleen, kidneys).[12]
-
Quantify the average radiant efficiency [(p/s/cm²/sr)/(µW/cm²)] within each ROI.
-
Subtract the pre-injection background signal from all subsequent measurements.
-
Plot the radiant efficiency for each organ over time to generate biodistribution curves.
-
-
Ex Vivo Organ Imaging (Optional Endpoint):
-
At the final time point, humanely euthanize the mouse.
-
Excise the tumor and major organs and arrange them in the imaging chamber.
-
Acquire a final ex vivo fluorescence image to confirm the in vivo signal localization and obtain a more precise organ-specific signal without interference from overlying tissue.[13]
-
Visualizations
Experimental Workflow
References
- 1. Functionalized liposomes for targeted breast cancer drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiolabeled Liposomes for Nuclear Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo assembly of nanoparticle components to improve targeted cancer imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Application of Pharmacokinetic and Pharmacodynamic Analysis to the Development of Liposomal Formulations for Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biodistribution and Pharmacokinectics of Liposomes and Exosomes in a Mouse Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sterically stabilized liposomes: improvements in pharmacokinetics and antitumor therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Receptor-Targeted Nanoparticles for In Vivo Imaging of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inbs.med.utoronto.ca [inbs.med.utoronto.ca]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative Assessment of Nanoparticle Biodistribution by Fluorescence Imaging, Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liposome biodistribution mapping with in vivo X-ray fluorescence imaging - Nanoscale (RSC Publishing) DOI:10.1039/D4NR02793K [pubs.rsc.org]
Application Notes and Protocols for Site-Specific Protein Conjugation to Liposomes using 18:1 MPB PE
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed methodology for the site-specific conjugation of thiol-containing proteins or peptides to pre-formed liposomes. This method utilizes the heterobifunctional linker lipid, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (18:1 MPB PE), which is incorporated into the liposome (B1194612) bilayer. The maleimide (B117702) group on the MPB-PE selectively reacts with a sulfhydryl (thiol) group on a protein or peptide, forming a stable thioether bond. This covalent attachment strategy is crucial for developing targeted drug delivery systems, diagnostic agents, and vaccines, as it ensures a defined orientation and preserves the protein's biological activity. Detailed protocols for liposome preparation, protein conjugation, purification, and characterization are provided.
Principle of the Method
The conjugation chemistry is based on the reaction between a maleimide group and a sulfhydryl (thiol) group. The this compound lipid is first incorporated into a liposome formulation during its preparation. The maleimide moiety is exposed on the liposome surface. Proteins with a free cysteine residue or those that have been chemically modified to expose a thiol group can then be covalently coupled to these liposomes. The reaction is highly specific and proceeds efficiently at a neutral pH range (6.5-7.5), resulting in a stable thioether linkage.[1][2]
Caption: Thiol-Maleimide Conjugation Chemistry.
Materials and Reagents
-
Lipids:
-
Main structural lipid: e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) or 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)
-
Cholesterol (optional, for membrane stability)
-
PEGylated lipid (optional, for steric stability): e.g., 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Maleimide lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (this compound)
-
-
Protein/Peptide: Must contain a free sulfhydryl group (e.g., from a cysteine residue).
-
Buffers and Solvents:
-
Chloroform or a chloroform/methanol mixture
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
HEPES buffer (e.g., 25 mM HEPES, 150 mM NaCl, pH 7.5)
-
Reaction Buffer: Degassed buffer, pH 6.5-7.5 (e.g., PBS or HEPES)
-
-
Reagents for Protein Modification (if required):
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) to reduce disulfide bonds.[2]
-
-
Purification and Analysis:
-
Size exclusion chromatography column (e.g., Sepharose CL-4B)
-
Bicinchoninic acid (BCA) protein assay kit
-
Stewart assay or Bartlett assay for phospholipid quantification
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement
-
Experimental Protocols
The overall process involves preparing maleimide-activated liposomes, preparing the protein, conjugating the two, and purifying the final product.
Caption: Experimental workflow for protein-liposome conjugation.
Protocol 1: Preparation of Maleimide-Functionalized Liposomes
This protocol uses the thin-film hydration and extrusion method to produce unilamellar liposomes.[3][4]
-
Lipid Film Formation:
-
In a round-bottom flask, mix the desired lipids in chloroform. A typical molar ratio might be 55:40:4:1 of structural lipid (e.g., DOPC):Cholesterol:DSPE-PEG2000:this compound.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[4]
-
-
Hydration:
-
Hydrate the dried lipid film with a suitable aqueous buffer (e.g., HEPES buffer, pH 7.5) by vortexing or sonicating. The temperature should be above the phase transition temperature (Tc) of the lipids used.[4] This results in a milky suspension of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To create unilamellar vesicles (LUVs) of a defined size, pass the MLV suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a lipid extruder.[3][4]
-
Perform at least 11-21 passes through the membrane to ensure a narrow size distribution.[4] The extrusion should also be done at a temperature above the lipid Tc.
-
The resulting liposome solution should appear translucent. Store at 4°C and use within 1-2 days.[5]
-
Protocol 2: Preparation of Thiolated Protein
If your protein of interest (e.g., an antibody Fab' fragment) already has a free, accessible thiol group, you may skip this protocol. If it has disulfide bonds that need to be reduced to expose thiols, follow these steps.[2]
-
Dissolve the protein to be conjugated in a degassed reaction buffer (pH 7.0-7.5) at a concentration of 1-10 mg/mL.
-
To reduce disulfide bonds, add a 10-100x molar excess of a reducing agent like TCEP.[2] DTT can also be used, but excess DTT must be removed by dialysis or a desalting column before conjugation, as it will compete for the maleimide groups. TCEP does not need to be removed.
-
Incubate the mixture at room temperature for 20-30 minutes. The thiolated protein is now ready for conjugation.
Protocol 3: Conjugation of Protein to MPB-PE Liposomes
-
Combine the maleimide-functionalized liposomes with the thiolated protein solution in a clean vial. A typical starting point is a ratio of 75-150 µg of protein per µmol of total lipid.[5]
-
Ensure the final pH of the reaction mixture is between 6.5 and 7.5 for optimal maleimide-thiol coupling.[1]
-
Incubate the reaction mixture with gentle stirring or rotation. The reaction can proceed for 2 hours at room temperature or overnight at 4°C.
-
(Optional) Quench any unreacted maleimide groups by adding a small amount of a thiol-containing molecule like L-cysteine or β-mercaptoethanol to prevent potential cross-reactivity or aggregation.[1][3]
Protocol 4: Purification of Protein-Liposome Conjugates
It is essential to separate the protein-conjugated liposomes from unconjugated protein.
-
Prepare a size exclusion chromatography column (e.g., Sepharose CL-4B).[5]
-
Equilibrate the column with a suitable buffer (e.g., PBS, pH 7.4).
-
Carefully load the conjugation reaction mixture onto the top of the column.
-
Elute the sample with the equilibration buffer. The larger protein-liposome conjugates will elute first in the void volume, appearing as a turbid fraction.[5] The smaller, unconjugated protein will elute in later fractions.
-
Collect the fractions and monitor for turbidity (liposomes) and protein content (e.g., absorbance at 280 nm). Pool the fractions containing the purified conjugates.
Characterization and Data Presentation
Proper characterization is required to confirm successful conjugation and determine the properties of the final product.
Quantitative Analysis
-
Protein Concentration: Determine the amount of protein coupled to the liposomes using a BCA assay.[6] It is important to use a standard curve and include a blank liposome control to account for any interference from the lipids.
-
Lipid Concentration: Quantify the amount of phospholipid in the conjugate fractions using a colorimetric method like the Stewart assay or a phosphate (B84403) assay.
-
Conjugation Efficiency: Calculate the efficiency using the following formula:
-
Efficiency (%) = (Mass of protein in conjugate / Initial mass of protein added) x 100
-
-
Protein Density: Express the result as µg of protein per µmol of lipid.
| Parameter | Method | Typical Result |
| Protein Concentration | BCA Assay | Varies (e.g., 50-100 µg/mL) |
| Lipid Concentration | Phosphate Assay | Varies (e.g., 1-5 µmol/mL) |
| Conjugation Efficiency | Calculation | 40 - 70% |
| Protein Density | Calculation | 50 - 100 µg protein / µmol lipid |
Table 1: Example of quantitative data for protein-liposome conjugates.
Physicochemical Characterization
-
Size and Polydispersity: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and polydispersity index (PDI) of the liposomes before and after conjugation. An increase in size is expected after protein attachment.[5]
-
Surface Charge: Measure the zeta potential to determine changes in the surface charge of the liposomes upon protein conjugation.
| Parameter | Before Conjugation | After Conjugation |
| Hydrodynamic Diameter (nm) | 100 ± 5 nm | 120 ± 10 nm |
| Polydispersity Index (PDI) | < 0.1 | < 0.2 |
| Zeta Potential (mV) | -15 ± 5 mV | -25 ± 7 mV (protein dependent) |
Table 2: Example of DLS and zeta potential data.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | - Inactive maleimide groups (hydrolysis).- Insufficiently reduced protein (disulfide bonds intact).- Incorrect pH of reaction buffer. | - Use freshly prepared MPB-PE liposomes.- Ensure complete reduction of protein; check TCEP activity.- Adjust reaction pH to 6.5-7.5. Degas buffer to prevent thiol re-oxidation. |
| Liposome Aggregation | - Cross-linking between liposomes.- Insufficient steric stabilization. | - Include a PEGylated lipid (e.g., DSPE-PEG2000) in the formulation (2-6 mol%).- Quench unreacted maleimides with cysteine post-conjugation. |
| Broad Size Distribution (High PDI) | - Inefficient extrusion.- Aggregation during conjugation. | - Ensure sufficient passes through the extruder.- Check extrusion temperature is above lipid Tc.- See "Liposome Aggregation" solutions. |
References
Troubleshooting & Optimization
Technical Support Center: Maleimide Conjugation to 18:1 MPB PE
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low conjugation efficiency of thiol-containing molecules to liposomes or nanoparticles functionalized with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (18:1 MPB PE).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maleimide-thiol conjugation and why is it critical?
The optimal pH range for the reaction between a maleimide (B117702) and a thiol group is between 6.5 and 7.5.[1][2][3] This range is a critical balance between two factors: thiol reactivity and maleimide stability. For the reaction to proceed, the thiol group must be in its deprotonated, nucleophilic thiolate anion form. As the pH increases, the concentration of the thiolate anion also increases, leading to a faster reaction rate.[2] However, at a pH above 7.5, maleimides become increasingly susceptible to hydrolysis, a reaction in which the maleimide ring opens, rendering it unreactive towards thiols.[1][2] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines (e.g., from lysine (B10760008) residues), ensuring high selectivity.[1]
Q2: What are the primary side reactions that can reduce the efficiency of maleimide conjugation?
Several side reactions can compete with the desired maleimide-thiol conjugation, leading to lower yields:
-
Maleimide Hydrolysis: In aqueous solutions, especially at neutral to high pH, the maleimide ring can be opened by hydrolysis.[1][4] This forms an unreactive maleamic acid derivative, which can no longer react with thiols.[1] The rate of hydrolysis increases significantly with a rise in pH and temperature.[5]
-
Reaction with Amines: At pH values above 7.5, maleimides can lose their selectivity for thiols and react with primary amines, such as the side chain of lysine residues.[1]
-
Thiol Oxidation: Thiol groups are susceptible to oxidation, forming disulfide bonds. These disulfide bonds are unreactive towards maleimides. This can be minimized by using degassed buffers and adding a chelating agent like EDTA.[6]
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between a maleimide and a thiol is potentially reversible.[7] In an environment rich in other thiols, such as glutathione (B108866) in vivo, the conjugated molecule can be transferred to these other thiols.[7]
Q3: How does the PEG linker on the this compound affect conjugation efficiency?
The polyethylene (B3416737) glycol (PEG) linker in maleimide-PEG-lipids serves to increase stability and circulation time in vivo by creating a hydrophilic layer that reduces interaction with proteins.[8] However, this PEG layer can also cause steric hindrance, potentially impeding the access of the thiol-containing molecule to the maleimide group on the liposome (B1194612) surface.[6][8] The length and density of the PEG chains can influence the extent of this steric hindrance.[6] Using a longer PEG linker for the maleimide-functionalized lipid than for other "stealth" PEG lipids on the liposome surface can improve accessibility to the maleimide group.[6][9]
Q4: What is a typical molar ratio of maleimide to thiol for efficient conjugation to liposomes?
The optimal molar ratio of maleimide to thiol can vary depending on the specific molecules being conjugated and should be determined empirically.[6] For conjugation to liposomes or nanoparticles, a molar excess of the maleimide on the lipid surface to the thiol-containing molecule is often used to drive the reaction. However, starting with a 1:1 or a slight excess of maleimide (e.g., 2:1 or 5:1 maleimide to thiol) has been shown to be effective in many systems.[10] For sterically hindered sites, a higher excess of the maleimide may be necessary.
Q5: How can I quantify the number of active maleimide groups on my liposomes?
The number of active maleimide groups on a liposome surface can be quantified using an indirect Ellman's assay. In this method, the maleimide-functionalized liposomes are reacted with a known excess of a thiol-containing compound (e.g., cysteine). After the reaction, the amount of unreacted thiol is measured using Ellman's reagent (DTNB). The quantity of maleimide is then calculated by subtracting the amount of unreacted thiol from the initial amount of thiol added.
Troubleshooting Guide for Low Conjugation Efficiency
This guide addresses common issues that can lead to low conjugation yield when using this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Inactive Maleimide Reagent | Maleimides are susceptible to hydrolysis. Prepare fresh stock solutions of your thiol-containing molecule and use the this compound liposomes promptly after preparation.[11] Avoid storing maleimide-functionalized liposomes in aqueous buffers for extended periods.[4] |
| Oxidized Thiol Groups | Your thiol-containing molecule may have formed disulfide bonds. Reduce any disulfide bonds prior to conjugation using a reducing agent like TCEP, which does not need to be removed before adding the maleimide.[12] Use degassed buffers and consider adding 1-5 mM EDTA to chelate metal ions that can catalyze oxidation.[6] | |
| Incorrect Buffer pH | The pH of your reaction buffer is outside the optimal 6.5-7.5 range. Verify the pH of your buffer and adjust if necessary.[1][3] | |
| Steric Hindrance | The PEG chains on the liposome surface may be blocking access to the maleimide group.[6] Consider using a longer PEG linker on the this compound compared to other PEG lipids in your formulation.[6][9] Optimizing the density of the PEG lipids may also be necessary. | |
| Presence of Unexpected Byproducts | Reaction with Primary Amines | The reaction pH is too high (above 7.5), leading to reaction with amine groups. Ensure the reaction pH does not exceed 7.5 to maintain selectivity for thiols.[1] |
| Inconsistent Results | Aggregation of Liposomes | Liposomes may aggregate after conjugation. This can be influenced by the properties of the conjugated molecule and the overall liposome formulation. Analyze particle size before and after conjugation. Consider optimizing the lipid composition or the degree of conjugation. |
| Inaccurate Quantification | The methods used to determine conjugation efficiency may be inaccurate. Use multiple methods for quantification if possible, such as spectroscopy and chromatography, to validate your results. |
Quantitative Data Summary
The following tables provide quantitative data to aid in the design and optimization of your maleimide conjugation experiments.
Table 1: Effect of pH on Maleimide-Thiol Reaction Characteristics [1]
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |
| < 6.5 | Slow | High | - |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis |
Table 2: Stability of Maleimide in Aqueous Solution
| Compound | Condition | Half-life | Reference |
| Maleimide on Nanoparticles | Stored at 4°C, pH 7.0 | ~32 days | [1] |
| Maleimide on Nanoparticles | Stored at 20°C, pH 7.0 | ~11 days | [1] |
| N-phenyl maleimide | pH 7.4, 37°C | ~55 minutes | [1] |
| 8armPEG10k-maleimide | pH 7.4, 37°C | - | [5] |
Table 3: Reported Maleimide-Thiol Conjugation Efficiencies for Liposomes and Nanoparticles
| System | Ligand | Maleimide:Thiol Ratio | Conjugation Efficiency | Reference |
| PLGA Nanoparticles | cRGDfK (peptide) | 2:1 | 84 ± 4% | [10] |
| PLGA Nanoparticles | 11A4 (nanobody) | 5:1 | 58 ± 12% | [10] |
| PLGA Nanoparticles | Peptide (~2000 Da) | 1:1.1 (Thiol excess) | ~50% | [6] |
| Liposomes | anti-EGFR Fab' | - | Low | [8] |
Experimental Protocols
Protocol 1: General Protocol for Conjugation of a Thiol-Containing Molecule to this compound Liposomes
This protocol outlines a general procedure for conjugating a thiol-containing protein or peptide to pre-formed liposomes containing this compound.
Materials:
-
Pre-formed liposomes containing this compound
-
Thiol-containing protein or peptide
-
Conjugation Buffer: Degassed phosphate-buffered saline (PBS), pH 7.0-7.4, containing 5-10 mM EDTA.
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or 2-mercaptoethanol
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Thiol-Containing Molecule: Dissolve the protein or peptide in the degassed Conjugation Buffer.
-
(Optional) Reduction of Disulfides: If the protein or peptide contains disulfide bonds, add TCEP to a final concentration of 10-50 mM. Incubate at room temperature for 30 minutes.
-
Conjugation Reaction: Add the thiol-containing molecule solution to the liposome suspension. The molar ratio of maleimide on the liposomes to the thiol-containing molecule should be optimized, but a starting point of 2:1 to 10:1 can be used.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing. Protect from light if any components are light-sensitive.
-
Quench the Reaction: Add a 100-fold molar excess of the quenching reagent (e.g., L-cysteine) to the reaction mixture to react with any unreacted maleimide groups. Incubate for 30 minutes at room temperature.
-
Purification: Remove the unreacted protein/peptide and quenching reagent by size-exclusion chromatography or another suitable purification method.
Protocol 2: Quantification of Free Thiols using Ellman's Assay
This protocol is for determining the concentration of free sulfhydryl groups in a protein or peptide sample before conjugation.
Materials:
-
Ellman's Reagent (DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0
-
Protein/peptide sample
-
Cysteine or another thiol standard for standard curve generation
Procedure:
-
Prepare a Standard Curve: Prepare a series of known concentrations of the thiol standard in the Reaction Buffer.
-
Sample Preparation: Add a small volume of the protein/peptide sample to the Reaction Buffer.
-
Reaction: Add the DTNB solution to the protein/peptide sample and to the standards.
-
Incubation: Incubate at room temperature for 15 minutes.
-
Measurement: Measure the absorbance at 412 nm.
-
Calculation: Calculate the concentration of free thiols in the sample by comparing its absorbance to the standard curve.
Visualizations
Caption: Experimental workflow for maleimide-thiol conjugation to this compound liposomes.
Caption: Competing reactions in maleimide-thiol conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. creativepegworks.com [creativepegworks.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Effect of PEG Pairing on the Efficiency of Cancer-Targeting Liposomes [thno.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 18:1 MPB PE Maleimide Group Hydrolysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the hydrolysis of the maleimide (B117702) group on 18:1 MPB PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used?
A1: this compound is a phospholipid featuring two oleic acid tails (18:1), a phosphoethanolamine headgroup, and a maleimide-phenyl-butyramide (MPB) linker.[1][2][3] The maleimide group is a thiol-reactive moiety that allows for the covalent conjugation of cysteine-containing peptides, proteins, or other thiol-functionalized molecules to lipid bilayers, such as those in liposomes or nanoparticles.[3][4] This is a widely used method for surface functionalization in drug delivery systems.[5][6]
Q2: What is maleimide hydrolysis and why is it a critical issue?
A2: Maleimide hydrolysis is a chemical reaction in which the maleimide ring is irreversibly opened by water, forming an unreactive maleamic acid derivative.[7][8] This is a significant problem because the hydrolyzed maleimide can no longer react with thiol groups, which prevents the desired conjugation from occurring.[7][8] This leads to low conjugation efficiency, wasted reagents, and unreliable experimental outcomes.[8]
Q3: What are the primary factors that influence the rate of maleimide hydrolysis?
A3: The stability of the maleimide group is predominantly influenced by three main factors:
-
pH: This is the most critical factor. The rate of hydrolysis significantly increases in alkaline conditions (pH > 7.5).[7][8][9][10]
-
Temperature: Higher temperatures accelerate the rate of all chemical reactions, including maleimide hydrolysis.[7][8][10]
-
Aqueous Environment: Prolonged exposure of the maleimide group to aqueous solutions leads to hydrolysis. It is not recommended to store maleimide-containing lipids in aqueous buffers for extended periods.[8][11]
Q4: What is the optimal pH range for performing conjugation reactions with this compound to minimize hydrolysis?
A4: The recommended pH range for thiol-maleimide conjugation is between 6.5 and 7.5.[7][9][12] This range represents a critical balance: the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while the competing hydrolysis reaction of the maleimide group is relatively slow.[7][10] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[12][13]
Q5: How should I prepare and store this compound solutions to prevent premature hydrolysis?
A5: To prevent hydrolysis, it is highly recommended to prepare aqueous solutions of maleimide reagents immediately before use.[7][11] For storage, dissolve this compound in a dry, aprotic, and water-miscible organic solvent such as anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) and store at -20°C, protected from moisture and light.[9][11][12]
Q6: How can I detect and quantify the hydrolysis of the maleimide group?
A6: Several analytical techniques can be used to monitor hydrolysis:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method can separate and quantify the intact maleimide-lipid from its hydrolyzed, more polar maleamic acid form.[10][14]
-
Mass Spectrometry (MS): Mass spectrometry can confirm hydrolysis by detecting a mass increase of 18 Da (the mass of a water molecule) in the hydrolyzed product compared to the intact maleimide-lipid.[10][14]
Q7: My conjugate is unstable and loses its payload over time. What is happening?
A7: This issue is likely due to the reversibility of the initial thiol-maleimide addition, a process known as the retro-Michael reaction.[15][16] In a physiological environment, endogenous thiols like glutathione (B108866) can facilitate a thiol exchange process, cleaving the bond between your molecule and the lipid.[15] A common strategy to prevent this is to intentionally hydrolyze the thiosuccinimide ring after conjugation to form a stable succinamic acid derivative, which is resistant to the retro-Michael reaction.[15][17]
Troubleshooting Guide
Problem 1: Low or No Conjugation Efficiency
Your maleimide-thiol conjugation reaction results in a low yield of the desired product. This is often due to the inactivation of the maleimide group before it can react.
-
Possible Cause 1: Hydrolysis of this compound.
-
Solution: Always prepare maleimide lipid solutions fresh in an anhydrous solvent like DMSO and use them immediately.[12] Ensure your reaction buffer pH is strictly within the 6.5-7.5 range using a calibrated pH meter.[8][12] Perform the reaction at room temperature or 4°C to minimize hydrolysis, extending the reaction time if necessary at lower temperatures.[10]
-
-
Possible Cause 2: Incorrect Buffer Composition.
-
Possible Cause 3: Oxidation of Thiol Groups on the Biomolecule.
-
Solution: Cysteine residues can oxidize to form disulfide bonds, which do not react with maleimides.[18] Ensure your thiol-containing molecule is fully reduced. If necessary, pre-treat your molecule with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).[12][18] If using DTT, it must be removed before adding the maleimide reagent.[13] Degas buffers to remove dissolved oxygen.[13]
-
-
Possible Cause 4: Insufficient Molar Excess of this compound.
Problem 2: Inconsistent Results Between Experiments
You observe significant variability in conjugation efficiency from one experiment to the next.
-
Possible Cause: Variable Levels of Maleimide Hydrolysis.
-
Solution: Standardize your protocols rigorously. Always prepare fresh buffers and maleimide solutions for each experiment.[8] Carefully monitor and control the pH and temperature of every reaction.[8] Use a timer to minimize and standardize the time the maleimide reagent is in an aqueous solution before initiating the conjugation.[8]
-
Problem 3: Conjugate Loses Activity or Shows Increasing Heterogeneity Upon Storage
The purified conjugate is initially active but loses its function or shows degradation over time.
-
Possible Cause: Retro-Michael Reaction (Deconjugation).
-
Solution: The thiosuccinimide linkage formed is susceptible to reversal. To create a more stable linkage, perform a controlled, post-conjugation hydrolysis step. Incubating the purified conjugate at a slightly basic pH (e.g., pH 8.5-9.0) for a few hours will open the thiosuccinimide ring, forming a stable succinamic acid thioether that is resistant to deconjugation.[10][17]
-
Data Presentation
The stability of the maleimide group is highly dependent on pH and temperature. The exact hydrolysis rate can vary between different maleimide derivatives.
Table 1: Illustrative Half-life of a PEGylated Maleimide Derivative at 37°C at Various pH Values [7]
| pH | Half-life at 37°C (hours) | Stability |
| 6.5 | ~48 | Relatively Stable |
| 7.4 | ~12 | Moderate Stability |
| 8.0 | ~2 | Low Stability, Significant Hydrolysis Expected |
| 8.5 | < 1 | Very Unstable, Rapid Hydrolysis Expected |
Table 2: Effect of Temperature on the Hydrolysis Rate of a PEGylated Maleimide Derivative at pH 7.4 [7]
| Temperature | Observed Pseudo-First-Order Rate Constant (k_obs, s⁻¹) | Interpretation |
| 4°C | 1.2 x 10⁻⁶ | Slow hydrolysis, suitable for overnight reactions |
| 25°C | 1.5 x 10⁻⁵ | Moderate hydrolysis, suitable for 1-2 hour reactions |
| 37°C | 4.8 x 10⁻⁵ | Faster hydrolysis, reaction times should be minimized |
Visualizations
Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation [10][12]
This protocol outlines a general procedure for conjugating a thiol-containing biomolecule to liposomes incorporating this compound.
-
Preparation of Biomolecule:
-
Dissolve the thiol-containing biomolecule (e.g., protein, peptide) in a degassed reaction buffer (e.g., 100 mM PBS, 1 mM EDTA, pH 7.2).
-
If disulfide bonds are present, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes to reduce them.[12]
-
-
Preparation of this compound:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.[12]
-
-
Reaction:
-
Add the this compound stock solution to the prepared biomolecule solution to achieve the desired molar excess (a 10-20 fold excess is a common starting point).[12] The final concentration of organic solvent should typically be below 10% v/v.[13]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[12] Gentle mixing can be applied.
-
-
Quenching (Optional):
-
To stop the reaction and cap unreacted maleimide groups, add a small-molecule thiol like L-cysteine to a final concentration of 1-10 mM.[13]
-
-
Purification:
-
Remove unreacted reagents and byproducts using a suitable method such as size-exclusion chromatography (SEC) or dialysis.[13]
-
Protocol 2: Monitoring Maleimide Hydrolysis using RP-HPLC [14]
This protocol allows for the quantification of intact vs. hydrolyzed this compound.
-
Sample Preparation: Incubate a known concentration of this compound in the aqueous buffer of interest (e.g., 100 mM Sodium Phosphate, pH 8.0) at a set temperature (e.g., 37°C). Take aliquots at various time points (e.g., 0, 1, 2, 4, 8 hours). Quench the reaction by adding a small amount of acid (e.g., to a final concentration of 0.1% TFA) and/or flash freezing.
-
HPLC System and Column: Use a C18 reverse-phase HPLC column.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
-
Gradient: Set up a linear gradient, for example, from 20% to 80% Solvent B over 30 minutes.
-
Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm or 280 nm).
-
Analysis: The hydrolyzed maleamic acid product will be more polar and thus elute earlier than the intact maleimide-lipid. Integrate the peak areas to quantify the percentage of intact and hydrolyzed species over time.
Protocol 3: Post-Conjugation Hydrolysis for Enhanced Stability [10][17]
This protocol intentionally hydrolyzes the thiosuccinimide ring after conjugation to prevent the retro-Michael reaction.
-
Conjugation and Purification: Perform the conjugation reaction as described in Protocol 1 and purify the conjugate to remove all unreacted small molecules.
-
pH Adjustment: Adjust the pH of the purified conjugate solution to 8.5-9.0 by adding a small volume of a high pH buffer (e.g., 1 M Sodium Borate, pH 9.0).
-
Incubation: Incubate the solution at room temperature or 37°C for 2-4 hours.
-
Monitoring (Optional): Monitor the ring-opening hydrolysis by mass spectrometry. A complete reaction is indicated by an 18 Da mass increase corresponding to the addition of one water molecule.
-
Re-neutralization: Re-neutralize the solution to a physiological pH (7.0-7.5) for storage or downstream applications by adding a neutralizing buffer (e.g., 1 M HEPES, pH 7.0).
References
- 1. This compound, 384835-49-8 | BroadPharm [broadpharm.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. 1,2-dioleoyl-sn-glycero-3-phosphoethanolaMine-N-[4-(p-MaleiMidophenyl)butyraMide] (sodiuM salt) | 384835-49-8 [chemicalbook.com]
- 4. Role of Lipids and Divalent Cations in Membrane Fusion Mediated by the Heptad Repeat Domain 1 of Mitofusin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Stable, Maleimide-Functionalized Peptidoliposomes Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. creativepegworks.com [creativepegworks.com]
- 17. benchchem.com [benchchem.com]
- 18. lumiprobe.com [lumiprobe.com]
Technical Support Center: Optimizing Peptide to 18:1 MPB PE Conjugation
Welcome to the technical support center for optimizing the conjugation of peptides to 18:1 MPB PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, detailed experimental protocols, and key data to ensure successful conjugation outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the peptide to this compound conjugation process in a question-and-answer format.
Question: Why am I observing low or no conjugation efficiency?
Answer: Low or no conjugation can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Maleimide (B117702) Hydrolysis: The maleimide group on this compound is susceptible to hydrolysis, especially at a pH above 7.5, which renders it inactive for conjugation.[1]
-
Oxidized Thiols: The cysteine residue(s) on your peptide may have formed disulfide bonds (-S-S-), which are unreactive with maleimides.
-
Solution: Reduce the disulfide bonds to free thiols (-SH) before conjugation. Use a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) at a 10-100 fold molar excess and incubate for 30-60 minutes at room temperature.[1][2] It is also recommended to use degassed buffers to prevent re-oxidation.[2]
-
-
Suboptimal Molar Ratio: An insufficient molar excess of this compound to your peptide can lead to low conjugation yield. Conversely, an excessive amount can lead to purification challenges.
-
Solution: The optimal molar ratio is system-dependent. A common starting point is a 10:1 to 20:1 molar ratio of maleimide (this compound) to peptide.[3] However, for some peptides, much lower ratios may be optimal.[1] It is crucial to perform small-scale trial conjugations with a range of molar ratios (e.g., 2:1, 5:1, 10:1, 20:1) to determine the optimal ratio for your specific peptide.[1]
-
-
Incorrect Buffer Composition: The presence of certain components in your reaction buffer can interfere with the conjugation.
-
Solution: Avoid buffers containing primary or secondary amines (e.g., Tris) if the pH is above 7.5, as they can react with the maleimide group.[1] Also, ensure your buffer is free of thiol-containing substances (e.g., DTT, beta-mercaptoethanol) which will compete with your peptide for conjugation.[1] Recommended buffers include PBS or HEPES.[1]
-
Question: My peptide is aggregating or precipitating during the conjugation reaction. What can I do?
Answer: Peptide aggregation can be a significant issue, leading to low yield and difficulty in purification. Here are some potential solutions:
-
Optimize Buffer Conditions: Incorrect pH or high ionic strength can affect the stability of your peptide. Ensure the buffer pH is within the optimal range for both the conjugation reaction (6.5-7.5) and the stability of your specific peptide.
-
Adjust Peptide Concentration: High concentrations of the peptide can promote aggregation. Try performing the reaction at a lower peptide concentration.
-
Incorporate Solubilizing Agents: For particularly hydrophobic peptides, the addition of solubilizing agents such as detergents or chaotropic salts might be necessary. However, ensure these are compatible with the downstream application.
-
Control Solvent Addition: When adding the this compound (which is often dissolved in an organic solvent like DMSO or DMF), add it dropwise to the peptide solution while gently stirring to avoid localized high concentrations of the organic solvent that can cause precipitation.[4]
Question: How can I confirm that the conjugation was successful and determine the conjugation ratio?
Answer: Several analytical techniques can be used to characterize the peptide-lipid conjugate and determine the conjugation efficiency:
-
Mass Spectrometry (MS): This is a direct method to confirm the covalent attachment of the peptide to the this compound by identifying the mass of the conjugate.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate the conjugated product from the unreacted peptide and lipid.[5] By comparing the peak areas, you can quantify the extent of conjugation.
-
Dynamic Light Scattering (DLS): If the conjugation is intended for liposome (B1194612) formation, DLS can be used to measure the size of the resulting vesicles, which may change upon peptide conjugation.[6][7][8]
-
UV-Vis Spectroscopy: If the peptide contains aromatic amino acids, UV-Vis spectroscopy can be used to quantify the peptide concentration. The lipid component can be quantified using an evaporative light scattering detector (ELSD) coupled with HPLC.[5]
Experimental Protocols
Protocol 1: Optimizing the Molar Ratio for Peptide to this compound Conjugation
This protocol describes a method for performing small-scale trial conjugations to identify the optimal molar ratio of this compound to a cysteine-containing peptide.
1. Peptide Preparation and Reduction:
-
Dissolve the cysteine-containing peptide in a degassed, amine-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.
-
If the peptide contains disulfide bonds, add a 10-100 fold molar excess of TCEP.[1][2]
-
Incubate at room temperature for 30-60 minutes.[1]
2. This compound Solution Preparation:
-
Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[3]
3. Conjugation Reaction:
-
Set up a series of reactions in separate microcentrifuge tubes, each containing the same amount of the reduced peptide.
-
Add varying amounts of the this compound stock solution to achieve a range of molar ratios (e.g., 1:1, 2:1, 5:1, 10:1, 20:1 of this compound to peptide).[1]
-
Gently mix and incubate the reactions for 2 hours at room temperature or overnight at 4°C, protected from light.[1]
4. Quenching and Purification:
-
To stop the reaction, add a small molecule thiol such as cysteine or beta-mercaptoethanol to quench any unreacted maleimide groups.[1]
-
Purify the conjugated peptide from excess reagents and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.[1]
5. Analysis:
-
Analyze the different conjugates to determine the degree of labeling and identify the optimal molar ratio. This can be done using techniques such as mass spectrometry or HPLC.[1]
Protocol 2: Characterization of the Peptide-18:1 MPB PE Conjugate by RP-HPLC
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Column: C18 reversed-phase column.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Detection: UV absorbance at 220 nm (for the peptide bond) and 280 nm (if the peptide contains aromatic amino acids).
-
Analysis: The unreacted peptide, unreacted this compound, and the peptide-lipid conjugate will have different retention times, allowing for their separation and quantification.
Data Presentation
Table 1: Recommended Starting Molar Ratios for Optimization
| Molar Ratio (this compound : Peptide) | Application/System Example | Reference |
| 1:2 | Peptide conjugation to pre-formed liposomes | [7][8] |
| 2:1 | Peptide conjugation to pre-formed liposomes | [7][8] |
| 5:1 | Nanobody conjugation | |
| 10:1 - 20:1 | General starting point for protein/peptide labeling | [1][3] |
| 1:20 | Peptide conjugation in bulk lipid mixtures for structural studies | [7][8] |
| 1:200 | Peptide conjugation in bulk lipid mixtures for structural studies | [7][8] |
Visualizations
Caption: Experimental workflow for optimizing the peptide to this compound conjugation ratio.
Caption: Thiol-maleimide Michael addition reaction for peptide-lipid conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantification of Lipid and Peptide Content in Antigenic Peptide-loaded Liposome Formulations by Reversed-phase UPLC using UV Absorbance and Evaporative Light Scattering Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Importance of Lipid Conjugation on Anti-Fusion Peptides against Nipah Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Peptide-Folding Triggered Phase Separation and Lipid Membrane Destabilization in Cholesterol-Rich Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Thiol-Maleimide Ligation with 18:1 MPB PE
Welcome to the technical support center for thiol-maleimide ligation using 18:1 MPB PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding potential side reactions and experimental best practices.
Troubleshooting Guide
Low or no conjugation efficiency, and the presence of unexpected byproducts, are common issues encountered during thiol-maleimide ligation. This guide will help you identify and address these potential problems.
| Observation | Potential Cause | Recommended Solution |
| Low or No Product Formation | Maleimide (B117702) Hydrolysis: The maleimide ring on this compound is susceptible to hydrolysis, especially at pH values above 7.5, rendering it unreactive towards thiols.[1][2][3][4][5][6] | Maintain the reaction pH within the optimal range of 6.5-7.5.[3][4][6][7][8][9] Prepare aqueous solutions of this compound immediately before use.[2][4] For storage, dissolve maleimide-functionalized lipids in a dry, aprotic organic solvent such as DMSO or DMF.[1][3][4][6] |
| Thiol Oxidation: Thiol groups can oxidize to form disulfide bonds, which are unreactive with maleimides.[10][11] | Use degassed buffers to minimize oxygen in the reaction.[10][11] Consider adding a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation to ensure free thiols are available.[10][11] | |
| Incorrect pH: The reaction rate is significantly slower at a pH below 6.5 because the thiol group is predominantly in its less nucleophilic protonated form.[2][4][7][8] | Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.[3][4][6][7][8][9] | |
| Suboptimal Molar Ratio: An insufficient molar excess of the maleimide reagent can lead to an incomplete reaction.[4][8][11] | A 10-20 fold molar excess of the maleimide is a common starting point for protein labeling.[8] Optimize the ratio for your specific reactants. | |
| Heterogeneous Product Mixture | Reaction with Amines: At pH values above 7.5, primary amines (e.g., from lysine (B10760008) residues) can react with the maleimide, leading to non-specific labeling.[2][3][4][6][7][8] | Strictly maintain the reaction pH between 6.5 and 7.5. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[3][6][7][8][9][11] |
| Thiazine (B8601807) Rearrangement: For peptides with an N-terminal cysteine, the initial thiosuccinimide adduct can rearrange to a stable six-membered thiazine ring.[12][13] This is an underreported side reaction that can lead to product heterogeneity.[13] | If working with an N-terminal cysteine, consider performing the conjugation at a more acidic pH (around 5) to suppress this rearrangement, although this will slow down the primary reaction.[12] Alternatively, acetylation of the N-terminal amine can prevent this side reaction.[12] | |
| Product Instability / Loss of Conjugated Molecule | Retro-Michael Reaction: The thiol-maleimide linkage is reversible through a retro-Michael reaction, especially in the presence of other thiols like glutathione, which is abundant in biological systems.[11][14][15][16][17][18] This can lead to the transfer of the conjugated molecule to other thiol-containing species.[14] | After conjugation, the thiosuccinimide ring can be intentionally hydrolyzed to form a stable succinamic acid thioether, which is not susceptible to the retro-Michael reaction.[3][14][15][19] This can be promoted by adjusting the pH or through the use of "self-stabilizing" maleimides with electron-withdrawing groups.[14][19][20] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for thiol-maleimide ligation with this compound?
The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[3][4][6][7][8][9] Within this range, the thiol group is sufficiently deprotonated to its more reactive thiolate form, while minimizing side reactions such as maleimide hydrolysis and reaction with primary amines.[7][8] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines, ensuring high chemoselectivity.[3][6][7][8][9][11]
Q2: How can I prevent hydrolysis of the maleimide group on this compound?
Maleimide hydrolysis is accelerated at higher pH.[1][2][3][4][5][6] To minimize this, always work within the recommended pH range of 6.5-7.5.[3][4][6][7][8][9] It is also crucial to prepare aqueous solutions of this compound immediately before your experiment, as the maleimide group will hydrolyze over time in aqueous environments.[2][4] For long-term storage, dissolve the lipid in a dry, aprotic solvent like DMSO or DMF and store at -20°C, protected from moisture.[1][3][4]
Q3: My thiol-containing molecule has disulfide bonds. What should I do?
Disulfide bonds are unreactive towards maleimides.[10] Therefore, it is necessary to reduce any disulfide bonds to free thiols prior to conjugation. A common method is to treat your molecule with an excess of a reducing agent like TCEP for about 20-30 minutes at room temperature.[6][10] It is also advisable to perform the reaction in a degassed buffer to prevent re-oxidation of the thiols.[10][11]
Q4: What is the retro-Michael reaction and how can I mitigate it?
The retro-Michael reaction is the reversal of the initial thiol-maleimide conjugation, leading to the dissociation of the thiol from the maleimide.[14][15] This can be a significant issue in biological systems where other thiols, such as glutathione, are present in high concentrations, potentially leading to the transfer of your conjugated molecule.[14] To create a more stable linkage, the resulting thiosuccinimide ring can be hydrolyzed to a succinamic acid derivative.[3][14][15][19] This ring-opened product is no longer susceptible to the retro-Michael reaction.[14][15] This hydrolysis can be promoted by adjusting the pH after the initial conjugation or by using maleimides with electron-withdrawing N-substituents which accelerate this process.[14][19][20]
Q5: I am conjugating a peptide with an N-terminal cysteine and see multiple products. What could be the cause?
When conjugating a maleimide to a peptide with an unprotected N-terminal cysteine, a side reaction called thiazine rearrangement can occur.[12][13] The N-terminal amine can nucleophilically attack the carbonyl of the succinimide, leading to a rearrangement to a six-membered thiazine ring.[12] This side reaction is more prominent at neutral to basic pH.[13] To minimize this, you can perform the conjugation at a more acidic pH (e.g., pH 5), though this will slow the desired reaction.[12] Another approach is to acetylate the N-terminal amine of the cysteine to prevent its nucleophilic attack.[12]
Experimental Protocols & Data
General Protocol for Thiol-Maleimide Ligation with this compound
-
Materials:
-
Thiol-containing molecule (e.g., cysteine-containing peptide or protein)
-
This compound
-
Degassed reaction buffer (e.g., PBS, HEPES, Tris), pH 6.5-7.5
-
(Optional) TCEP solution for disulfide reduction
-
(Optional) Dry, aprotic solvent (DMSO or DMF)
-
Quenching reagent (e.g., L-cysteine)
-
-
Procedure:
-
Preparation of Thiol-Containing Molecule: Dissolve the thiol-containing molecule in the degassed reaction buffer. If disulfide bonds are present, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.[6]
-
Preparation of this compound: Immediately before use, dissolve the this compound in the reaction buffer. If solubility is an issue, a small amount of a co-solvent like DMSO or DMF can be used, but the final concentration of the organic solvent should ideally be less than 10%.[6]
-
Conjugation Reaction: Add the this compound solution to the thiol-containing molecule solution. A common starting point is a 10- to 20-fold molar excess of the maleimide.[4][8] Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[8] The reaction should be protected from light if using fluorescently labeled maleimides.
-
Quenching: Add a molar excess of a quenching reagent like L-cysteine to react with any unreacted this compound. Incubate for at least 15-30 minutes.
-
Purification: Purify the conjugate using appropriate methods such as dialysis, size-exclusion chromatography, or HPLC to remove excess reagents and byproducts.
-
Quantitative Data Summary
| Parameter | Condition | Effect on Thiol-Maleimide Ligation | Reference |
| pH | < 6.5 | Reaction rate is significantly slower due to protonated thiol groups. | [2][4][7][8] |
| 6.5 - 7.5 | Optimal range for high selectivity and reaction rate. | [3][4][6][7][8][9] | |
| > 7.5 | Increased rate of maleimide hydrolysis and reaction with primary amines. | [2][3][4][6][7][8] | |
| Temperature | 4°C | Slower reaction, often performed overnight (8-16 hours); recommended for sensitive proteins. | [8] |
| 20-25°C (Room Temp) | Faster reaction, typically complete within 30 minutes to 2 hours. | [8] | |
| Molar Ratio (Maleimide:Thiol) | 10-20 fold excess | Commonly used to drive the reaction to completion for protein labeling. | [8] |
Visualizations
Caption: Key reaction pathways in thiol-maleimide ligation.
Caption: Troubleshooting workflow for thiol-maleimide ligation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. benchchem.com [benchchem.com]
- 12. bachem.com [bachem.com]
- 13. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. communities.springernature.com [communities.springernature.com]
- 16. Maleimide–thiol adducts stabilized through stretching | Semantic Scholar [semanticscholar.org]
- 17. Maleimide–thiol adducts stabilized through stretching: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 18. Maleimide-thiol adducts stabilized through stretching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Technical Support Center: 18:1 MPB PE Liposomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 18:1 MPB PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]) liposomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues encountered with this compound liposomes?
The most prevalent stability issues include:
-
Aggregation and Fusion: Liposomes clumping together or merging, leading to an increase in particle size and a higher polydispersity index (PDI).[1][2][]
-
Drug Leakage: Premature release of the encapsulated drug from the liposome's aqueous core or lipid bilayer.[][4][5]
-
Chemical Degradation: Hydrolysis of the ester bonds in the phospholipid backbone and oxidation of the unsaturated acyl chains, which can compromise liposome (B1194612) integrity.[][4][6]
-
Reduced Conjugation Efficiency: The maleimide (B117702) group on the MPB-PE lipid may lose its reactivity over time, leading to poor conjugation with thiol-containing molecules.
Q2: How does pH affect the stability of this compound liposomes?
The pH of the surrounding buffer can significantly impact liposome stability. Acidic or alkaline conditions can accelerate the hydrolysis of the phospholipid ester bonds, leading to the formation of lysophospholipids and free fatty acids, which in turn increases membrane permeability and drug leakage.[6][7] For optimal stability, it is recommended to maintain the pH of the liposome suspension close to neutral (pH 6.5-7.4).[5][6] Extreme pH values can also affect the surface charge of the liposomes, potentially leading to aggregation.[7][8]
Q3: What is the recommended storage temperature for this compound liposomes?
For short-term storage (up to a week), refrigeration at 4-8°C is generally recommended.[5] This temperature is typically above the phase transition temperature of 18:1 PE (DOPC), keeping the membrane in a fluid state while minimizing lipid hydrolysis.[5] Freezing of liposome suspensions should be avoided , as the formation of ice crystals can rupture the vesicles, leading to changes in size distribution and loss of encapsulated contents.[5] For long-term storage, lyophilization (freeze-drying) in the presence of a cryoprotectant is the preferred method.[2][4][9]
Q4: Can the inclusion of other lipids improve the stability of this compound liposomes?
Yes, incorporating other lipids into the formulation can significantly enhance stability:
-
Cholesterol: Adding cholesterol to the lipid bilayer can increase its rigidity and packing density, which reduces membrane permeability and drug leakage.[1][10][11] It also helps to stabilize the liposome structure.
-
PEGylated Lipids (e.g., DSPE-PEG2000): Including a small percentage (1-5 mol%) of PEGylated lipids creates a protective hydrophilic layer on the liposome surface.[1] This "steric barrier" prevents close contact between liposomes, thereby inhibiting aggregation.[1][12]
Troubleshooting Guides
Issue 1: Liposome Aggregation and Increased Polydispersity Index (PDI)
Symptoms:
-
Visible turbidity or precipitation in the liposome suspension.[1]
-
A significant increase in the average particle size (Z-average) and PDI as measured by Dynamic Light Scattering (DLS).[1]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| High Liposome Concentration | Dilute the liposome suspension to a lower concentration. |
| Inappropriate pH or Ionic Strength | Ensure the buffer pH is between 6.5 and 7.4.[6] Optimize the ionic strength of the buffer. |
| Insufficient Steric Stabilization | Incorporate 1-5 mol% of a PEGylated lipid (e.g., DSPE-PEG2000) into the formulation to provide a protective steric barrier.[1][12] |
| Temperature Fluctuations | Store liposomes at a constant, recommended temperature (4-8°C) and avoid freeze-thaw cycles.[5][13] |
| Presence of Divalent Cations | If possible, avoid buffers containing high concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺), which can promote vesicle fusion. |
| Protein Conjugation | Protein conjugation to the maleimide group can sometimes induce aggregation. Including PEGylated lipids can mitigate this issue.[12] |
Experimental Workflow for Troubleshooting Aggregation
Issue 2: Low Thiol-Maleimide Conjugation Efficiency
Symptoms:
-
Low yield of the desired liposome-conjugate.
-
Inconsistent results in downstream applications requiring the conjugated molecule.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Hydrolysis of Maleimide Group | The maleimide ring is susceptible to hydrolysis, especially at pH > 7.5. Prepare liposomes in a buffer with a pH between 6.5 and 7.5 and use them for conjugation as soon as possible after preparation. |
| Presence of Thiol-Containing Reagents | Ensure that all buffers used for liposome preparation and storage are free of extraneous thiol-containing compounds (e.g., dithiothreitol (B142953) (DTT), β-mercaptoethanol). |
| Steric Hindrance | If the maleimide group is sterically hindered, consider using a linker with a longer spacer arm on the MPB-PE lipid or the thiol-containing molecule. |
| Incorrect Reaction Stoichiometry | Optimize the molar ratio of the thiol-containing molecule to the maleimide-functionalized liposome. A slight excess of the thiol molecule is often used. |
| Suboptimal Reaction Conditions | Perform the conjugation reaction at room temperature for 1-2 hours or overnight at 4°C. Ensure adequate mixing during the reaction. |
Signaling Pathway for Maleimide Hydrolysis
Experimental Protocols
Protocol 1: Assessment of Liposome Physical Stability
This protocol describes how to monitor the physical stability of this compound liposomes over time by measuring changes in particle size and PDI.
Materials:
-
This compound liposome suspension
-
Appropriate buffer (e.g., PBS, pH 7.4)
-
Dynamic Light Scattering (DLS) instrument
Methodology:
-
Initial Measurement (Time 0):
-
Dilute a small aliquot of the freshly prepared liposome suspension in the same buffer used for hydration to a suitable concentration for DLS measurement.[1]
-
Set the DLS instrument parameters, including the temperature (e.g., 25°C), laser wavelength, and scattering angle.[1]
-
Place the sample in the instrument and allow it to equilibrate to the set temperature.
-
Perform the measurement to obtain the average particle size (Z-average diameter) and the PDI. Record these as the initial values.
-
-
Time-Point Measurements:
-
Store the stock liposome suspension under the desired conditions (e.g., 4°C).
-
At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), repeat the DLS measurement as described in step 1.
-
Ensure to use a fresh aliquot from the stock suspension for each measurement.
-
-
Data Analysis:
-
Tabulate the Z-average and PDI values at each time point.
-
Plot the Z-average and PDI as a function of time to visualize the stability profile. A stable formulation will show minimal changes in these parameters over time.
-
Illustrative Stability Data:
| Storage Time (Days) | Z-average (nm) | PDI |
| 0 | 125.3 | 0.112 |
| 1 | 126.1 | 0.115 |
| 7 | 128.9 | 0.123 |
| 14 | 135.2 | 0.158 |
| 30 | 155.8 | 0.234 |
Note: This data is for illustrative purposes only and actual results may vary depending on the specific formulation and storage conditions.
Protocol 2: Quantification of Drug Leakage
This protocol uses a dialysis method to assess the chemical stability of liposomes by quantifying the amount of encapsulated drug that leaks out over time.
Materials:
-
Drug-loaded this compound liposomes
-
Dialysis membrane with a molecular weight cut-off (MWCO) appropriate for the free drug
-
Release buffer (e.g., PBS, pH 7.4)
-
Method for quantifying the drug (e.g., UV-Vis spectrophotometry, HPLC)
Methodology:
-
Place a known volume (e.g., 1 mL) of the drug-loaded liposome suspension into a dialysis bag.
-
Seal the dialysis bag and place it in a larger volume of release buffer (e.g., 100 mL).
-
Maintain the setup at a constant temperature (e.g., 37°C) with gentle stirring.
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) from the release buffer.
-
Replenish the release buffer with an equal volume of fresh buffer to maintain sink conditions.
-
Quantify the concentration of the drug in the collected aliquots using a pre-validated analytical method.
-
Calculate the cumulative percentage of drug released at each time point using the following formula:
Cumulative Drug Release (%) = (Amount of drug in release medium at time t / Total initial amount of drug in liposomes) x 100
Illustrative Drug Leakage Data:
| Time (hours) | Cumulative Drug Release (%) |
| 0 | 0 |
| 1 | 2.5 |
| 4 | 8.1 |
| 8 | 15.3 |
| 12 | 22.7 |
| 24 | 35.4 |
Note: This data is for illustrative purposes only.
References
- 1. benchchem.com [benchchem.com]
- 2. ijper.org [ijper.org]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. encapsula.com [encapsula.com]
- 7. Coating Materials to Increase the Stability of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liposome Stability Analysis - Lifeasible [lifeasible.com]
- 9. Long Term Storage of Lyophilized Liposomal Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Peptide-Folding Triggered Phase Separation and Lipid Membrane Destabilization in Cholesterol-Rich Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. liposomes.ca [liposomes.ca]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Aggregation of 18:1 MPB PE Liposomes
This technical support center is designed for researchers, scientists, and drug development professionals encountering aggregation issues with 18:1 MPB PE liposomes. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice to address common challenges during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of this compound liposome (B1194612) aggregation?
A1: Aggregation of this compound liposomes can stem from several factors, often related to colloidal instability. Key causes include:
-
Inappropriate pH and Ionic Strength: The pH and salt concentration of the buffer can significantly impact the surface charge and stability of liposomes. Deviations from the optimal range (typically pH 6.5-7.5) can reduce electrostatic repulsion between vesicles, leading to aggregation.[1][2][3][4] High ionic strength can also screen surface charges, promoting aggregation.[2][3]
-
Reactive Maleimide (B117702) Groups: The maleimide group of MPB PE is highly reactive towards thiols. If your buffer or other reagents contain free thiols (e.g., dithiothreitol (B142953) (DTT), β-mercaptoethanol), it can lead to unintended cross-linking of liposomes, resulting in aggregation.[5][6] Furthermore, free maleimide groups on the liposome surface may interact with each other or other components, potentially contributing to instability.[7]
-
Lipid Composition: The overall lipid composition plays a critical role in liposome stability. Insufficient surface charge or the absence of steric stabilizers can lead to aggregation. The concentration of this compound itself can also influence stability.
-
Improper Storage Conditions: Temperature fluctuations and freeze-thaw cycles can disrupt the liposomal membrane, leading to fusion and aggregation.[8] Long-term storage can also lead to lipid hydrolysis, producing lysolipids that destabilize the bilayer.
-
High Liposome Concentration: A high concentration of liposomes increases the probability of collisions, which can lead to aggregation.
Q2: My this compound liposomes aggregate immediately after preparation. What should I check first?
A2: Immediate aggregation often points to a fundamental issue in the formulation or preparation protocol. Here’s a checklist of what to investigate:
-
Buffer Composition: Verify the pH of your hydration buffer is within the optimal range of 6.5-7.5.[9] Ensure the buffer is free of any thiol-containing reagents.
-
Lipid Film Quality: A non-uniform or incompletely dried lipid film can lead to improper hydration and the formation of unstable, aggregation-prone liposomes. Ensure the lipid film is thin, even, and completely dry before hydration.
-
Hydration Temperature: Hydrate the lipid film at a temperature above the phase transition temperature (Tc) of all lipid components. For this compound, which has unsaturated oleoyl (B10858665) chains, hydration can typically be done at room temperature. However, if other lipids with higher Tcs are present, adjust the temperature accordingly.
-
Extrusion Issues: Clogged or cracked membranes during extrusion can lead to a heterogeneous liposome population with a high polydispersity index (PDI), which is more prone to aggregation. Ensure the extruder is assembled correctly and that the membrane pore size is appropriate for your desired vesicle size.
Q3: Can the concentration of this compound in the liposome formulation cause aggregation?
A3: Yes, the molar percentage of this compound can influence liposome stability. While necessary for conjugation, a high concentration of this functionalized lipid might alter the packing of the lipid bilayer and potentially increase hydrophobic interactions between liposomes, leading to aggregation. It is advisable to use the lowest concentration of this compound that still provides sufficient reactive sites for your downstream application. A common starting point is in the range of 1-5 mol%.[6][10]
Q4: How can I prevent aggregation during the conjugation of thiol-containing molecules to my this compound liposomes?
A4: Aggregation during conjugation is a common challenge. Here are some strategies to mitigate it:
-
Incorporate PEGylated Lipids: Including a small percentage (2-5 mol%) of a PEGylated lipid (e.g., DSPE-PEG2000) in your formulation provides a steric barrier on the liposome surface.[11][12] This "stealth" coating physically hinders the close approach of liposomes, preventing aggregation.[11]
-
Control the Molar Ratio: Use an optimized molar ratio of your thiol-containing molecule to the this compound. A large excess of the molecule to be conjugated can sometimes lead to bridging between liposomes.
-
Optimize Reaction Conditions: Perform the conjugation reaction at a controlled temperature and pH (typically pH 6.5-7.5 for the maleimide-thiol reaction). Gently mix the reaction rather than vigorous shaking or vortexing.
-
Purification Post-Conjugation: Immediately after the conjugation reaction, remove any unreacted molecules and byproducts using a suitable purification method like size exclusion chromatography or dialysis.
Q5: What are the ideal storage conditions for this compound liposomes to minimize aggregation?
A5: Proper storage is crucial for maintaining the stability of your liposomes. Follow these guidelines:
-
Temperature: Store liposome suspensions at 4°C.[8] Do not freeze them, as the formation of ice crystals can disrupt the vesicles and cause aggregation.[8]
-
Buffer: Store the liposomes in a sterile, filtered buffer at a neutral pH (around 7.4).
-
Light and Air: Protect the liposomes from light and exposure to air to prevent lipid oxidation, especially since this compound contains unsaturated oleoyl chains. Storing under an inert gas like argon or nitrogen is recommended.
-
Duration: Use the liposomes as fresh as possible. Over time, hydrolysis of the phospholipids (B1166683) can occur, leading to the formation of lysolipids that can destabilize the liposomes.
Data Presentation
Table 1: Influence of Lipid Composition on Liposome Stability
| Formulation (molar ratio) | Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Stability Notes | Reference |
| POPC:MPB-PE (95:5) | ~100-120 | < 0.2 | Approx. -30 | Prone to aggregation without steric stabilization. | [13] |
| POPC:MPB-PE:Cholesterol (65:5:30) | ~110-130 | < 0.2 | Approx. -30 | Cholesterol can increase bilayer rigidity and stability. | [10][13] |
| DOPC:DOPS:18:1 MPB-PE:PEG-2k-PE (77:9:11:3) | Not specified | Not specified | Not specified | PEGylated formulation designed for stability and to prevent aggregation. | [14] |
| GGLG:Cholesterol:PEG-DSPE:Maleimide-PEG-Glu2C18 (5:5:0.03:0.03) | ~100 | < 0.1 | Approx. -40 | Stable formulation with low maleimide concentration. | [15][16] |
Table 2: Effect of pH and Ionic Strength on Liposome Stability
| Parameter | Condition | Effect on Liposomes | Recommendation | Reference |
| pH | Acidic (<6.0) or Basic (>8.0) | Can alter surface charge, leading to reduced electrostatic repulsion and aggregation. | Maintain pH in the range of 6.5-7.5 for optimal stability. | [2][3][4] |
| Ionic Strength | High (>150 mM NaCl) | Screens surface charges, reducing the energy barrier for aggregation. | Use buffers with physiological ionic strength (e.g., PBS) or lower if possible, depending on the application. | [2][3][4] |
Experimental Protocols
Protocol: Preparation of Stable this compound Liposomes by Thin-Film Hydration and Extrusion
-
Lipid Mixture Preparation:
-
In a round-bottom flask, combine the desired lipids (e.g., a base phospholipid like DOPC, 1-5 mol% this compound, and optionally cholesterol and a PEGylated lipid) dissolved in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture).
-
-
Thin-Film Formation:
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the wall of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired aqueous buffer (e.g., HEPES-buffered saline, pH 7.0-7.4) by adding the buffer to the flask and gently agitating. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipid with the highest Tc.
-
Allow the lipid film to swell and form multilamellar vesicles (MLVs) for 30-60 minutes with intermittent gentle agitation.
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, pass the MLV suspension through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a mini-extruder.
-
Perform an odd number of passes (e.g., 11 or 21) to ensure the final sample is extruded through the membrane.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential of the liposome suspension using dynamic light scattering (DLS). A PDI value below 0.2 indicates a homogenous population.
-
-
Storage:
-
Store the prepared liposomes at 4°C in a sealed, sterile container, protected from light.
-
Mandatory Visualization
Caption: Experimental workflow for the preparation of this compound liposomes.
Caption: Troubleshooting logic for this compound liposome aggregation.
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 4. pH- and ionic strength-dependent fusion of phospholipid vesicles induced by pardaxin analogues or by mixtures of charge-reversed peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. liposomes.ca [liposomes.ca]
- 7. Development of Stable, Maleimide-Functionalized Peptidoliposomes Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Post-Processing Techniques for the Improvement of Liposome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. diva-portal.org [diva-portal.org]
- 11. Poly(ethylene glycol)-modified phospholipids prevent aggregation during covalent conjugation of proteins to liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Placing and shaping liposomes with reconfigurable DNA nanocages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhanced cellular uptake of maleimide-modified liposomes via thiol-mediated transport - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Buffer Conditions for 18:1 MPB PE Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing buffer conditions for the conjugation of 18:1 Maleimido-phenylbutyryl-phosphatidylethanolamine (18:1 MPB PE). The information is presented in a question-and-answer format to directly address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation to a thiol-containing molecule?
The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[1][2] This pH range provides an excellent balance between reaction efficiency and specificity. At a neutral pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity for cysteine residues over lysine (B10760008) residues.[1][3]
Q2: What are the consequences of using a buffer with a pH outside the optimal range?
-
pH below 6.5: The rate of the conjugation reaction will be significantly slower. This is because the thiol group (with a pKa typically around 8.5) will be predominantly in its protonated, less nucleophilic form, reducing its reactivity towards the maleimide (B117702).[1][2]
-
pH above 7.5: This can lead to several undesirable outcomes:
-
Increased Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis at alkaline pH, opening up to form a non-reactive maleamic acid. This reduces the concentration of active maleimide available for conjugation.[1][2]
-
Decreased Selectivity: The reaction with primary amines, such as the side chain of lysine residues, becomes more competitive at higher pH, leading to a loss of selectivity for thiols and the formation of heterogeneous conjugates.[1]
-
Q3: Which buffers are recommended for this compound conjugation?
Phosphate-buffered saline (PBS), HEPES, and Tris buffers are commonly used for maleimide-thiol conjugations, provided they are within the optimal pH range of 6.5-7.5.[1] It is crucial to ensure that the chosen buffer does not contain any thiol-containing compounds, such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol, as these will compete with the target thiol for reaction with the maleimide.[1]
Q4: How should I handle the low aqueous solubility of this compound?
This compound is an amphipathic molecule with low solubility in purely aqueous buffers, which can lead to the formation of micelles or aggregates, reducing its availability for conjugation. To address this, consider the following:
-
Use of Co-solvents: this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.[2] A common practice is to dissolve the this compound in a minimal amount of a water-miscible organic solvent like DMSO and then add it to the aqueous reaction buffer containing the thiol-modified molecule.[4][5][6] The final concentration of the organic solvent should be kept low (typically ≤10%) to minimize its impact on the stability of proteins or other biomolecules.
-
Detergents: For applications involving liposome (B1194612) formation, detergents like Octyl β-D-glucopyranoside can be used to maintain the solubility of this compound in the reaction mixture.
Q5: How can I prevent the oxidation of thiol groups on my molecule before conjugation?
Thiol groups are susceptible to oxidation, forming disulfide bonds that are unreactive with maleimides. To prevent this:
-
Degas Buffers: Remove dissolved oxygen from your buffers by applying a vacuum or by bubbling with an inert gas like nitrogen or argon.
-
Use a Reducing Agent: If your molecule contains disulfide bonds that need to be reduced to generate free thiols, tris(2-carboxyethyl)phosphine (B1197953) (TCEP) is a suitable choice as it is a non-thiol-containing reducing agent and does not need to be removed before adding the maleimide.[1] A 10-100 fold molar excess of TCEP is typically used.[2]
-
Add a Chelating Agent: Including a chelating agent such as EDTA in your buffer can help prevent metal-catalyzed oxidation.[2]
Experimental Protocols & Data Presentation
Table 1: Recommended Buffer Conditions for this compound Conjugation
| Parameter | Recommended Range/Value | Notes |
| pH | 6.5 - 7.5 | Optimal for balancing reaction rate and selectivity.[1][2] |
| Buffer System | PBS, HEPES, Tris (10-100 mM) | Must be free of thiol-containing compounds.[1] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature for 1-4 hours is common. Overnight at 4°C for sensitive molecules. |
| Reaction Time | 1 - 16 hours | Dependent on reactants and temperature. Monitor reaction progress if possible. |
| Co-solvent | DMSO or Ethanol | Use a minimal amount to dissolve this compound before adding to the aqueous buffer. |
Experimental Workflow for this compound Conjugation
Caption: A typical workflow for the conjugation of this compound to a thiol-containing molecule.
Detailed Experimental Protocol: Conjugation of a Cysteine-Containing Peptide to this compound
Materials:
-
Cysteine-containing peptide
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Degassed conjugation buffer (e.g., 100 mM Phosphate Buffer, 150 mM NaCl, 10 mM EDTA, pH 7.2)
-
TCEP (if reduction of disulfide bonds is necessary)
-
Quenching reagent (e.g., L-cysteine)
-
Purification system (e.g., dialysis tubing or size-exclusion chromatography column)
Procedure:
-
Prepare the Thiol-Containing Peptide:
-
Dissolve the cysteine-containing peptide in the degassed conjugation buffer to a desired concentration (e.g., 1-5 mg/mL).
-
If the peptide has disulfide bonds, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.
-
-
Prepare the this compound Stock Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM).
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the peptide solution to achieve the desired molar ratio (e.g., 10:1 to 20:1 maleimide to peptide). The final DMSO concentration should ideally be below 10%.
-
Gently mix the reaction and incubate at room temperature for 2 hours or overnight at 4°C, protected from light.
-
-
Quench the Reaction (Optional):
-
To quench any unreacted maleimide groups, add a quenching reagent like L-cysteine to a final concentration of 1-10 mM and incubate for 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove unreacted this compound and quenching reagent by dialysis against an appropriate buffer or by using size-exclusion chromatography.
-
Troubleshooting Guide
Problem: Low or No Conjugation Efficiency
Caption: A decision tree for troubleshooting low or no conjugation efficiency.
Table 2: Troubleshooting Guide for this compound Conjugation
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation | Incorrect buffer pH. | Verify that the buffer pH is within the optimal range of 6.5-7.5.[1][2] |
| Oxidation of thiol groups. | Ensure buffers are thoroughly degassed. If necessary, pre-treat the thiol-containing molecule with a reducing agent like TCEP.[1] | |
| Hydrolysis of this compound. | Prepare the this compound stock solution in anhydrous DMSO immediately before use. Avoid prolonged storage of the lipid in aqueous solutions. | |
| Poor solubility of this compound. | Increase the percentage of co-solvent (e.g., DMSO) in the reaction mixture, ensuring it is compatible with your biomolecule. Alternatively, consider using a detergent. | |
| Presence of competing thiols. | Ensure that the buffer is free of any thiol-containing compounds like DTT or 2-mercaptoethanol.[1] | |
| Non-specific Labeling | Reaction pH is too high. | Maintain the reaction pH at or below 7.5 to minimize the reaction of maleimides with primary amines.[1][2] |
| Precipitation during Reaction | Aggregation of the biomolecule or this compound. | Optimize the concentration of the reactants. For this compound, ensure sufficient co-solvent is used to maintain solubility. For the biomolecule, screen different buffer conditions for optimal stability. |
Signaling Pathway of Maleimide-Thiol Conjugation
Caption: The reaction mechanism of maleimide-thiol conjugation.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. avantiresearch.com [avantiresearch.com]
- 3. biorxiv.org [biorxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Conjugates Obtained Using DMSO and DMF as Solvents in the Production of Polyclonal Antibodies and ELISA Development: A Case Study on Bisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Maleimide Hydrolysis in 18:1 MPB PE Liposomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the hydrolysis kinetics of maleimide-functionalized lipids, specifically focusing on 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (18:1 MPB PE). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you navigate challenges related to the stability of maleimide-functionalized liposomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is maleimide (B117702) hydrolysis and why is it a concern for my this compound liposomes?
A1: Maleimide hydrolysis is a chemical reaction where the maleimide ring opens in the presence of water to form a non-reactive maleamic acid. This is a critical issue because the maleimide group is essential for conjugating thiol-containing molecules (e.g., cysteine residues in peptides or proteins) to your liposomes. Once hydrolyzed, the this compound can no longer participate in this "click" reaction, leading to low or no conjugation efficiency.[1]
Q2: What are the primary factors that influence the rate of maleimide hydrolysis on my liposomes?
A2: The two main factors governing the rate of maleimide hydrolysis are pH and temperature.
-
pH: The hydrolysis rate of maleimides significantly increases with increasing pH.[2][3][4] Maleimides are most stable in slightly acidic to neutral conditions (pH 6.5-7.5). Above pH 7.5, the rate of hydrolysis accelerates considerably.
-
Temperature: Higher temperatures increase the kinetic rate of the hydrolysis reaction. Therefore, it is advisable to conduct conjugation reactions at room temperature or 4°C and to store maleimide-functionalized liposomes at low temperatures.
Q3: What is the optimal pH for conjugating a thiol-containing molecule to my this compound liposomes to minimize hydrolysis?
A3: The optimal pH range for maleimide-thiol conjugation is between 6.5 and 7.5.[5] This range provides a balance where the thiol group is sufficiently deprotonated to be reactive, while the competing hydrolysis of the maleimide group on the this compound is minimized. At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[5]
Q4: How can I determine the amount of active maleimide on my this compound liposomes?
A4: The concentration of active maleimide groups on your liposomes can be quantified using an indirect colorimetric assay, most commonly the Ellman's assay. This involves reacting the maleimide-liposomes with a known excess of a thiol-containing compound (like L-cysteine) and then measuring the amount of unreacted thiol using 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.[6][7][8][9]
Q5: How should I store my this compound lipid and the functionalized liposomes?
A5: The this compound lipid should be stored at -20°C in a dry, inert atmosphere.[10] For short-term storage, maleimide-functionalized liposomes should be kept at 4°C in a slightly acidic or neutral buffer (pH 6.5-7.0). For long-term storage, it is recommended to lyophilize (freeze-dry) the liposomes to prevent hydrolysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the use of this compound for liposome (B1194612) conjugation.
Problem 1: Low or No Conjugation Efficiency
| Possible Cause | Troubleshooting Step | Recommended Action |
| Hydrolysis of this compound | Verify the pH of your reaction buffer. | Use a calibrated pH meter to ensure the buffer is within the optimal range of 6.5-7.5. Prepare fresh buffer if necessary.[5] |
| Prepare fresh maleimide-liposomes. | Use freshly prepared this compound liposomes for conjugation, as the maleimide group can hydrolyze over time in aqueous solutions. | |
| Reduce reaction temperature. | Perform the conjugation reaction at 4°C, but increase the reaction time to compensate for the slower kinetics. | |
| Inactive Thiol on Conjugation Partner | Ensure the thiol is reduced and available. | Pre-treat your thiol-containing molecule with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to ensure the sulfhydryl group is free and not in a disulfide bond.[7] |
| Quantify free thiols. | Use Ellman's assay to confirm the presence of free thiols on your molecule before conjugation.[6][7] | |
| Suboptimal Reaction Conditions | Optimize the molar ratio of reactants. | A 10-20 fold molar excess of the thiol-containing molecule to the maleimide lipid is a common starting point. This can be optimized for your specific system.[11] |
| Check buffer components. | Avoid buffers containing primary amines (e.g., Tris) or other nucleophiles that can react with the maleimide. Phosphate or HEPES buffers are recommended.[12] |
Problem 2: Inconsistent Conjugation Results
| Possible Cause | Troubleshooting Step | Recommended Action |
| Variability in Liposome Preparation | Standardize the liposome preparation method. | Ensure consistent lipid film hydration, extrusion, and purification steps to maintain a consistent size and surface density of maleimide groups.[13][14][15] |
| Inaccurate Quantification of Maleimide or Thiol | Calibrate your quantification assay. | Use a fresh standard curve for every Ellman's assay to ensure accurate determination of maleimide and thiol concentrations.[6] |
| Buffer Instability | Use a buffer with adequate buffering capacity. | Ensure your buffer can maintain the desired pH throughout the conjugation reaction. |
Data Presentation
Table 1: Estimated Half-life of Maleimide Group on Liposomes at 25°C
| pH | Estimated Half-life |
| 6.5 | Several days |
| 7.0 | ~24 - 48 hours |
| 7.5 | ~8 - 12 hours |
| 8.0 | ~1 - 2 hours |
| 8.5 | < 30 minutes |
Note: These are estimations and the actual half-life will depend on the specific lipid composition, buffer, and temperature.
Experimental Protocols
Protocol 1: Preparation of this compound Functionalized Liposomes
This protocol describes the preparation of small unilamellar vesicles (SUVs) containing this compound using the thin-film hydration and extrusion method.
Materials:
-
Primary phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)
-
Cholesterol
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (this compound)[10]
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 6.5)
-
Rotary evaporator
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amounts of DOPC, cholesterol, and this compound (e.g., a 55:40:5 molar ratio) in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Dry the film under high vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the hydration buffer by vortexing or gentle agitation at room temperature. This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain SUVs of a defined size, pass the MLV suspension through a liposome extruder equipped with a 100 nm polycarbonate membrane at least 11 times.
-
-
Purification:
-
Remove any unencapsulated material by size exclusion chromatography or dialysis against the hydration buffer.
-
-
Storage:
-
Store the prepared maleimide-functionalized liposomes at 4°C and use them within a few days for conjugation. For longer storage, consider lyophilization.
-
Protocol 2: Quantification of Active Maleimide on Liposomes using Ellman's Assay
This protocol provides a method to determine the concentration of reactive maleimide groups on the surface of your liposomes.
Materials:
-
Maleimide-functionalized liposome suspension
-
L-cysteine solution (e.g., 10 mM in reaction buffer)
-
Ellman's Reagent (DTNB) solution (4 mg/mL in reaction buffer)
-
Reaction Buffer (0.1 M sodium phosphate, 1 mM EDTA, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction of Maleimide with Cysteine:
-
In a microcentrifuge tube, mix a known volume of your maleimide-liposome suspension with a known excess of the L-cysteine solution.
-
Incubate the mixture at room temperature for 2 hours with gentle shaking to ensure complete reaction of the maleimide groups.
-
-
Quantification of Unreacted Cysteine:
-
Prepare a standard curve with known concentrations of L-cysteine.
-
In a 96-well plate, add a small aliquot of the supernatant from the reaction mixture (after pelleting the liposomes by centrifugation, if necessary) and the cysteine standards.
-
Add the Ellman's Reagent solution to each well.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm using a microplate reader.
-
-
Calculation:
-
Determine the concentration of unreacted cysteine in your sample from the standard curve.
-
Calculate the amount of cysteine that reacted with the maleimide-liposomes by subtracting the unreacted amount from the initial amount added.
-
The amount of reacted cysteine is equivalent to the amount of active maleimide on your liposomes.
-
Mandatory Visualizations
Caption: Reaction pathways for this compound: desired conjugation vs. undesired hydrolysis.
Caption: A troubleshooting workflow for low conjugation efficiency with this compound liposomes.
References
- 1. Determination of the activity of maleimide-functionalized phospholipids during preparation of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Kinetics and mechanism of the alkaline hydrolysis of maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 10. avantiresearch.com [avantiresearch.com]
- 11. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Development of Stable, Maleimide-Functionalized Peptidoliposomes Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
preventing non-specific binding with 18:1 MPB PE
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent non-specific binding when using 18:1 MPB PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a lipid molecule with a phosphoethanolamine headgroup, two oleic acid tails, and a maleimide (B117702) group.[1] The maleimide group is reactive towards thiol (sulfhydryl) groups, which are found in cysteine residues of proteins and peptides.[2] Its primary application is to covalently link cysteine-containing molecules to the surface of liposomes or other lipid bilayers, a process often used in drug delivery and targeted therapy research.[2][3]
Q2: What causes non-specific binding in experiments with this compound?
Non-specific binding in the context of this compound experiments can arise from several sources:
-
Hydrophobic Interactions: Proteins or other molecules may non-specifically adsorb to the hydrophobic regions of the lipid bilayer itself.[4][5]
-
Electrostatic Interactions: Charged molecules can interact non-specifically with the surface of the liposomes.[6][7]
-
Maleimide Side Reactions: The maleimide group, while highly selective for thiols at an optimal pH, can react with primary amines (e.g., lysine (B10760008) residues) at pH values above 7.5, leading to non-specific conjugation.[8][9][10]
-
Unquenched Maleimides: Excess, unreacted maleimide groups on the liposome (B1194612) surface can bind non-specifically to thiol-containing molecules in subsequent experimental steps if not properly neutralized.[11][12]
Q3: What is the optimal pH for the maleimide-thiol conjugation reaction?
The optimal pH range for the reaction between a maleimide group and a thiol group is between 6.5 and 7.5.[8][10] Within this pH range, the reaction with thiols is approximately 1,000 times faster than the reaction with amines, ensuring high specificity.[10][13] At pH values above 7.5, the reactivity of maleimides towards primary amines increases significantly, which can be a major source of non-specific binding.[9][10]
Q4: Why is it necessary to quench the reaction after conjugation?
Quenching is a critical step to stop the conjugation reaction and cap any unreacted maleimide groups.[11] If left unreacted, these maleimide groups can bind non-specifically to other thiol-containing molecules (e.g., proteins in a cell culture medium) in downstream applications, leading to high background signals, off-target effects, and inaccurate results.[11][12] Common quenching agents are small, thiol-containing molecules like L-cysteine or 2-mercaptoethanol.[11][13]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: High Background Signal in a Cell-Binding or Plate-Based Assay
High background signal often indicates that the liposomes are binding non-specifically to cells or the surface of the assay plate.
-
Verify Reaction pH: Ensure the conjugation reaction was performed within the optimal pH range of 6.5-7.5 to prevent non-specific labeling of proteins via primary amines.[8][9]
-
Quench Unreacted Maleimides: Confirm that you have adequately quenched the reaction with a sufficient molar excess of a thiol-containing agent (e.g., L-cysteine) after the conjugation step.[11][14]
-
Incorporate Blocking Agents: Use a blocking buffer to saturate non-specific binding sites on your cells or assay plate before adding the this compound-conjugated liposomes.[9][15] Incubate with the blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[9]
-
Optimize Washing Steps: Increase the number and duration of washing steps after incubation to remove loosely bound liposomes.[16] Including a non-ionic detergent like Tween-20 in your wash buffer can help disrupt weak, non-specific interactions.[16][17]
-
Purify the Conjugate: Use techniques like size-exclusion chromatography to remove any protein aggregates or excess reagents that may contribute to non-specific binding.[9][11]
Issue 2: Low or No Specific Binding of the Conjugated Molecule
This issue can arise from problems with the conjugation reaction itself or from the experimental conditions of the binding assay.
-
Check for Thiol Oxidation: Cysteine residues on your protein may have formed disulfide bonds, which are unreactive with maleimides.[9] Consider pre-treating your protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine), which does not need to be removed before adding the maleimide.[13]
-
Confirm Maleimide Activity: Maleimides are susceptible to hydrolysis in aqueous solutions, especially at pH values above 7.5.[9] Always prepare aqueous solutions of maleimide-containing lipids immediately before use and store stock solutions in a dry, anhydrous organic solvent like DMSO or DMF.[8][9]
-
Optimize Molar Ratio: A 10-20x molar excess of the maleimide reagent over the protein is a common starting point for conjugation.[8][13] This may require optimization for your specific protein.
-
Adjust Buffer Composition: Ensure your reaction buffer is free of competing thiols (e.g., DTT, 2-mercaptoethanol) or primary amines (e.g., Tris buffer), which can react with the maleimide.[8][9] Use buffers like PBS or HEPES.[8]
Data Presentation
The following tables provide quantitative data to aid in the optimization of your experiments to prevent non-specific binding.
Table 1: Recommended Concentrations of Common Blocking Agents
| Blocking Agent | Typical Concentration Range | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | A common and effective protein-based blocker.[15][18] May not be suitable for detecting phosphoproteins.[19] |
| Non-fat Dry Milk | 3-5% (w/v) | A cost-effective alternative to BSA. Not recommended for use with avidin-biotin systems or for detecting phosphoproteins.[19] |
| Tween-20 | 0.05-0.1% (v/v) | A non-ionic detergent added to blocking and wash buffers to reduce hydrophobic interactions.[17][20] |
| Normal Serum | 5% (v/v) | Serum from the same species as the secondary antibody is often used in immunoassays to block non-specific antibody binding.[21] |
Table 2: Buffer Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Range | Rationale |
| pH | 6.5 - 7.5 | Balances thiol reactivity with specificity. Below 6.5, the reaction is slow; above 7.5, reaction with amines and hydrolysis increase.[8][9][10] |
| Buffer Type | PBS, HEPES | Non-amine and thiol-free buffers are essential to avoid competing reactions.[8] |
| Additives | EDTA (1-5 mM) | Can be included to chelate heavy metal ions that can catalyze the oxidation of thiols.[10] |
| Quenching Agent | 10-50 mM (final conc.) | A significant molar excess of a small thiol (e.g., L-cysteine) is used to cap all unreacted maleimides.[11][12] |
Experimental Protocols & Visualizations
Protocol: Blocking Non-Specific Binding in a Plate-Based Assay
This protocol describes a general procedure for reducing non-specific binding of this compound-conjugated liposomes to a microplate surface.
-
Coating (if applicable): If you are immobilizing an antigen or antibody, coat the plate according to your standard protocol.
-
Washing: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).[9]
-
Blocking: Add 200 µL of blocking buffer (e.g., 1-3% BSA in PBS with 0.05% Tween-20) to each well.[9]
-
Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.[9]
-
Washing: Wash the plate 3-5 times with wash buffer to remove the excess blocking agent.[9]
-
Incubation with Conjugate: Add your this compound-conjugated liposomes, diluted in blocking buffer, to the wells and proceed with your assay protocol.
Caption: Specific vs. Non-Specific Binding Pathways for this compound.
Caption: Troubleshooting Decision Tree for High Non-Specific Binding.
Caption: Experimental Workflow for Minimizing Non-Specific Binding.
References
- 1. This compound, 384835-49-8 | BroadPharm [broadpharm.com]
- 2. This compound chloroform Avanti Polar Lipids [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. Blocking reagents [abcam.com]
- 5. Nonspecific Binding Domains in Lipid Membranes Induced by Phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. nicoyalife.com [nicoyalife.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Blocking Strategies for IHC | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 17. bosterbio.com [bosterbio.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. biotium.com [biotium.com]
- 21. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
Technical Support Center: Purification of 18:1 MPB PE Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 18:1 MPB PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]) conjugates.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound conjugates, providing potential causes and recommended solutions.
Issue 1: Low Conjugation Efficiency or Low Yield of Final Conjugate
Table 1: Troubleshooting Low Conjugation Yield
| Potential Cause | Recommended Solution |
| Hydrolysis of the Maleimide (B117702) Group | - pH Control: Maintain the reaction buffer pH between 6.5 and 7.5. The rate of maleimide hydrolysis increases significantly at pH > 7.5.[1][2][3] - Temperature: Perform the conjugation reaction at room temperature or 4°C. Higher temperatures accelerate hydrolysis.[4] - Fresh Reagents: Prepare aqueous solutions of maleimide-containing reagents immediately before use. Avoid storing them in aqueous buffers.[1][2] For long-term storage, keep this compound as a solid at -20°C, protected from moisture.[2] |
| Oxidation of Thiol Groups | - Reducing Agents: If starting with a molecule that has a disulfide bond, ensure complete reduction to free thiols using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP does not need to be removed before conjugation. - Degassed Buffers: Use degassed buffers to minimize oxidation of thiols during the reaction. |
| Incorrect Buffer Composition | - Amine-Free Buffers: Avoid buffers containing primary amines (e.g., Tris) as they can react with the maleimide group, especially at higher pH.[1] Phosphate-buffered saline (PBS) or HEPES are suitable alternatives. - Thiol-Free Buffers: Ensure the buffer is free of competing thiol-containing compounds (e.g., DTT, 2-mercaptoethanol).[1] |
| Suboptimal Molar Ratio | - Optimize Ratio: Empirically determine the optimal molar ratio of the thiol-containing molecule to this compound. A 1.5 to 20-fold molar excess of the maleimide is often a good starting point. |
| Loss During Purification | - Method Selection: Choose a purification method appropriate for the size and properties of your conjugate (see detailed protocols below). - Non-specific Binding: For chromatography methods, non-specific binding to the column matrix can be an issue. Ensure proper column equilibration and consider using a buffer with slightly higher ionic strength to minimize interactions.[5] |
Issue 2: Aggregation of the Conjugate During or After Purification
Table 2: Troubleshooting Conjugate Aggregation
| Potential Cause | Recommended Solution |
| Hydrophobic Interactions | - Reduce Concentration: High concentrations of the conjugate can promote aggregation. Work with lower concentrations during purification and storage.[6] - Incorporate PEG: Including a PEGylated lipid (e.g., DSPE-PEG) in the liposome (B1194612) formulation can provide a steric barrier and prevent aggregation.[7] |
| Electrostatic Interactions | - Optimize pH and Ionic Strength: The pH and salt concentration of the buffer can significantly impact conjugate stability. Screen different buffer conditions to find the optimal formulation that minimizes aggregation.[8] Maintaining a buffer pH at least one unit away from the isoelectric point (pI) of a protein conjugate is recommended.[5] - Incorporate Charged Lipids: Including charged lipids (e.g., phosphatidylglycerol) can increase electrostatic repulsion between liposomes, thereby preventing aggregation.[9] |
| Instability During Storage | - Storage Temperature: Store the purified conjugate at an appropriate temperature, typically 4°C for short-term and -80°C for long-term storage. For frozen storage, consider using a cryoprotectant like glycerol.[6] - Excipients: The addition of stabilizing excipients, such as cholesterol in liposomal formulations, can improve the rigidity of the lipid bilayer and enhance stability.[7][10] |
| Presence of Unreacted Components | - Efficient Purification: Ensure the complete removal of unreacted starting materials, as they might contribute to the instability of the final product. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating a thiol-containing molecule to this compound?
A1: The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][2][3] Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while the rate of maleimide hydrolysis is minimized. At a pH below 6.5, the reaction rate slows down significantly. Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, and side reactions with primary amines (e.g., lysine (B10760008) residues in proteins) can occur.[1][2]
Q2: How can I monitor the purity of my this compound conjugate?
A2: Several analytical techniques can be used to assess the purity of your conjugate:
-
Size-Exclusion Chromatography (SEC-HPLC): This is a powerful technique to separate the conjugate from unreacted starting materials and to detect the presence of aggregates.[11]
-
Dynamic Light Scattering (DLS): DLS is used to determine the size distribution (Z-average diameter) and polydispersity index (PDI) of liposomal conjugates. An increase in size or PDI over time can indicate aggregation.[12]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For protein or peptide conjugates, SDS-PAGE can be used to visualize the formation of the conjugate, which will have a higher molecular weight than the unconjugated protein/peptide.
-
Mass Spectrometry (MS): MS techniques can be used to confirm the identity and determine the exact molecular weight of the conjugate.[13][14]
Q3: My conjugate appears pure after purification, but it aggregates upon storage. What can I do?
A3: Aggregation upon storage is a common issue. Here are a few things to try:
-
Optimize Storage Buffer: The composition of the storage buffer is critical. You may need to screen different pH values and ionic strengths to find the most stabilizing conditions. The addition of excipients like sucrose (B13894) or trehalose (B1683222) can also act as cryoprotectants and stabilizers.[7]
-
Incorporate Stabilizing Lipids: If you are working with liposomes, including PEGylated lipids (e.g., DSPE-mPEG2000) can provide steric stabilization and prevent aggregation.[7] Cholesterol is also known to improve the stability of the lipid bilayer.[10]
-
Control Concentration: Store your conjugate at the lowest practical concentration.
-
Aliquot and Freeze: For long-term storage, it is best to aliquot the conjugate into single-use volumes and store them at -80°C to avoid repeated freeze-thaw cycles.
Q4: Can I use dialysis to purify my this compound conjugate?
A4: Yes, dialysis is a suitable method for removing small molecule impurities, such as unreacted thiol-containing molecules or quenching reagents, from larger conjugates like liposomes or proteins.[5][15] It is important to choose a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your conjugate to ensure its retention.[5] For liposomes, which can be large, this is generally not an issue. However, be aware that dialysis can be a slow process.
Experimental Protocols
Protocol 1: Purification of this compound Conjugated Liposomes using Size-Exclusion Chromatography (SEC)
This protocol describes the purification of liposomes conjugated with a protein or peptide via an this compound linker.
Materials:
-
Crude conjugation reaction mixture
-
Size-exclusion chromatography column (e.g., Sepharose CL-4B or a pre-packed HPLC column suitable for large molecules)
-
Elution buffer (e.g., PBS, pH 7.4)
-
Chromatography system (e.g., FPLC or HPLC) or components for gravity-flow chromatography
-
Fraction collector
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of filtered and degassed elution buffer. Ensure a stable baseline if using a UV detector.
-
Sample Preparation: If the crude reaction mixture contains a high concentration of organic solvent, it may need to be removed or diluted prior to loading to avoid disrupting the liposomes.
-
Sample Loading: Carefully load the crude conjugation mixture onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal separation.
-
Elution: Begin the elution with the same buffer used for equilibration. Maintain a constant flow rate appropriate for the column being used.
-
Fraction Collection: Collect fractions as the sample elutes from the column. The liposome-conjugate, being large, will elute in the void volume or early fractions. Unconjugated small molecules will elute later.
-
Analysis: Analyze the collected fractions using UV-Vis spectroscopy (to detect protein/peptide and/or the lipid conjugate) and DLS to identify the fractions containing the purified conjugate. Pool the desired fractions.
Protocol 2: Purification of this compound Conjugates by Dialysis
This protocol is suitable for removing small molecule impurities from larger conjugates.
Materials:
-
Crude conjugation reaction mixture
-
Dialysis membrane tubing or cassette with an appropriate MWCO (e.g., 10-50 kDa, depending on the size of the unconjugated partner)
-
Large volume of dialysis buffer (e.g., PBS, pH 7.4)
-
Stir plate and stir bar
-
Beaker or container large enough to hold the dialysis buffer
Procedure:
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or buffer.
-
Sample Loading: Load the crude conjugation mixture into the dialysis tubing or cassette, ensuring to leave some headspace to allow for potential volume changes.
-
Dialysis: Place the sealed dialysis device in a beaker containing a large volume of cold (4°C) dialysis buffer (at least 100 times the sample volume). Stir the buffer gently on a stir plate.
-
Buffer Changes: Change the dialysis buffer every 2-4 hours for the first 8-12 hours, and then leave to dialyze overnight. At least three buffer changes are recommended to ensure complete removal of small molecules.[16]
-
Sample Recovery: Carefully remove the dialysis device from the buffer and transfer the purified conjugate solution to a clean tube.
Visualizations
Caption: Experimental workflow for the conjugation and purification of this compound conjugates.
Caption: Troubleshooting decision tree for purifying this compound conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Study on Liposome Excipients-AVT (Shanghai) Pharmaceutical Tech Co., Ltd. [avt-pharma.com]
- 8. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analytical methods for physicochemical characterization of antibody drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Construction of a Liposome Dialyzer for preparation of high-value, small-volume liposome formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agrisera.com [agrisera.com]
Technical Support Center: 18:1 MPB PE Conjugation
Here is a technical support center guide on the effect of temperature on 18:1 MPB PE conjugation.
This guide provides troubleshooting advice and frequently asked questions regarding the effect of temperature on the conjugation of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (this compound).
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the maleimide-thiol conjugation reaction with this compound?
The maleimide-thiol reaction is temperature-sensitive.[1] While there isn't a single "optimal" temperature that fits all experiments, a common and effective temperature is room temperature (20-25°C).[2] Reactions at this temperature are typically fast, often reaching completion within 30 minutes to 2 hours.[2] However, for sensitive biomolecules like certain proteins, performing the reaction at 4°C for a longer duration (e.g., overnight) is recommended to minimize potential degradation.[2][3]
Q2: How does a lower temperature, such as 4°C, affect the conjugation process?
Lowering the temperature to 4°C will slow down the reaction rate.[1] Consequently, the incubation time must be extended to achieve a comparable conjugation yield to a room temperature reaction.[1] For instance, a reaction that takes 1-2 hours at room temperature might require an overnight incubation (8-16 hours) at 4°C.[2] This approach is often used for conjugating sensitive proteins to minimize their degradation.[3] One specific protocol for conjugating a protein to 18:1 MPB-PE liposomes involves reacting for at least 12 hours at 4°C.[4]
Q3: Is it possible to perform the conjugation at 37°C? What are the considerations?
Yes, conjugation can be performed at 37°C, and it will proceed faster than at room temperature. One researcher noted achieving successful conjugation within 30 minutes at 37°C.[1] However, higher temperatures can increase the risk of several issues:
-
Maleimide (B117702) Hydrolysis: The maleimide group is susceptible to hydrolysis, which renders it inactive. This degradation process is accelerated at higher temperatures and pH values above 7.5.[3][5]
-
Protein Instability: For biological molecules, temperatures above their stable range can lead to denaturation or degradation.
-
Side Reactions: Increased temperature might promote non-specific reactions.
Q4: How does temperature impact the stability and storage of this compound?
Temperature is critical for the stability of maleimide-containing lipids like this compound.
-
Long-Term Storage: Unused this compound should be stored at -20°C.[6]
-
In Solution: Aqueous solutions of maleimides are not stable and should be prepared immediately before use.[6] Storing maleimide-functionalized nanoparticles at 20°C resulted in a significant loss of reactivity compared to storage at 4°C.[7][8]
-
During Reaction Setup: Before use, allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis.[9]
Troubleshooting Guide
Problem: Low or No Conjugation Yield
This is one of the most common issues encountered during conjugation experiments. Several factors, including temperature, can be the cause.
| Possible Cause | Explanation & Solution |
| Reaction Temperature is Too Low | The maleimide-thiol reaction is slower at lower temperatures. If the incubation time is too short for the temperature used (e.g., 1 hour at 4°C), the reaction may not have proceeded to completion. Solution: Increase the incubation time significantly when working at 4°C (e.g., 1-4 hours or overnight).[1] Alternatively, if your molecule is stable, consider running the reaction at room temperature (20-25°C) for 1-2 hours.[3] |
| Maleimide Hydrolysis | The maleimide ring on the MPB-PE is susceptible to hydrolysis, especially in aqueous solutions and at pH values above 7.5, rendering it unable to react with thiols.[3][5] This process is accelerated at higher temperatures. Solution: Always prepare aqueous solutions of this compound-containing liposomes fresh. Avoid storing them in aqueous buffers for extended periods. Ensure the reaction pH is strictly maintained between 6.5 and 7.5.[2] |
| Oxidized Thiols | The thiol (-SH) groups on your molecule of interest (e.g., cysteine residues in a protein) may have formed disulfide bonds (S-S). Disulfides do not react with maleimides.[5] Solution: Before starting the conjugation, reduce the disulfide bonds using a non-thiol-based reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Excess TCEP typically does not need to be removed before adding the maleimide reagent.[5][10] |
| Incorrect Molar Ratio | An insufficient molar excess of the maleimide group relative to the thiol group will result in an incomplete reaction. Solution: Increase the molar excess of this compound in your liposome (B1194612) formulation. A 10-20 fold molar excess of maleimide to thiol is a common starting point for protein labeling.[2] |
Problem: Non-Specific Labeling
| Possible Cause | Explanation & Solution |
| Reaction pH is Too High | While temperature can influence reaction rates, the most critical factor for specificity is pH. Above pH 7.5, the maleimide group can react with primary amines (e.g., lysine (B10760008) residues), leading to a loss of selectivity for thiols.[3] Solution: Maintain the reaction pH strictly within the optimal range of 6.5-7.5 to ensure high selectivity for thiol groups.[2] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[6] |
Data Summary
Table 1: General Reaction Parameters for Maleimide-Thiol Conjugation
| Parameter | Recommended Condition | Notes |
| Temperature | 4°C to Room Temperature (20-25°C) | Reaction at 4°C is slower and requires longer incubation.[2][3] Room temperature is faster.[2] |
| Reaction Time | 30 min to Overnight | Highly dependent on temperature and reactants.[3] (e.g., 1-2 hours at RT, 8-16 hours at 4°C).[2] |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity and reaction rate.[3] Reaction with amines becomes competitive above pH 7.5.[2] |
| Maleimide:Thiol Molar Ratio | 5:1 to 20:1 | A 10:1 to 20:1 ratio is a common starting point for optimization with proteins.[3] |
Experimental Protocols
General Protocol: Conjugation of a Thiolated Protein to this compound-Containing Liposomes
This protocol provides a generalized workflow. The exact concentrations, volumes, and incubation times should be optimized for your specific application.
1. Preparation of Liposomes:
-
Prepare a lipid film containing your desired lipids along with 1-5 mol% this compound.
-
Hydrate the lipid film with a thiol-free buffer (e.g., PBS, HEPES) at a pH between 6.5 and 7.5. The hydration can be done at room temperature or, for lipids with a high transition temperature (Tc), above the Tc.[11]
-
Form unilamellar vesicles by extrusion through polycarbonate membranes of the desired pore size.[11]
-
Use the prepared liposomes immediately for conjugation.
2. Preparation of Thiolated Protein:
-
Dissolve the protein in a conjugation buffer (e.g., PBS, pH 7.2-7.4).
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.[5][10]
3. Conjugation Reaction:
-
Mix the this compound-containing liposomes with the thiolated protein solution. The molar ratio of MPB-PE to protein should be optimized, but a starting point of 10:1 to 20:1 is common.[2]
-
Incubate the reaction mixture under one of the following conditions:
4. Quenching (Optional):
-
To stop the reaction and quench any unreacted maleimide groups, add a small molecule thiol like L-cysteine or β-mercaptoethanol to a final concentration that is in large excess of the initial maleimide concentration. Incubate for 15-30 minutes.[4]
5. Purification:
-
Remove the unreacted protein and quenching reagent from the final liposome conjugate. This can be achieved by methods such as size exclusion chromatography (e.g., using a Sepharose CL-4B column) or dialysis.[12]
6. Characterization and Storage:
-
Characterize the conjugate for size, protein concentration, and lipid concentration.
-
Store the final conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C.[9]
Visualizations
Caption: Troubleshooting workflow for low this compound conjugation yield.
Caption: Experimental workflow for protein conjugation to MPB-PE liposomes.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
- 8. kinampark.com [kinampark.com]
- 9. biotium.com [biotium.com]
- 10. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
- 12. liposomes.ca [liposomes.ca]
Technical Support Center: Peptide Disulfide Bond Reduction for 18:1 MPB PE Conjugation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) for the successful reduction of disulfide bonds in peptides and subsequent conjugation to 18:1 MPB PE (1-palmitoyl-2-(10-(maleimido)decanoyl)-sn-glycero-3-phosphoethanolamine).
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to reduce disulfide bonds before maleimide (B117702) conjugation?
A1: The maleimide group of this compound specifically reacts with free sulfhydryl (thiol) groups (-SH) on cysteine residues.[1][2] Disulfide bonds (-S-S-), which are formed by the oxidation of two thiol groups, are unreactive towards maleimides.[1][3] Therefore, reducing these bonds to generate free thiols is a critical prerequisite for the conjugation reaction to proceed.[1][4]
Q2: What are the most common reducing agents for this purpose?
A2: The most commonly used reducing agents for peptide disulfide bonds are Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT).[1][4] TCEP is often the preferred choice because it is a non-thiol-containing reductant and typically does not need to be removed before adding the maleimide reagent.[5][6][7] DTT is also effective, but as a thiol-containing molecule, it will compete with the peptide's thiols for reaction with the maleimide and therefore must be removed prior to conjugation.[2][4][7]
Q3: What is the optimal pH for the maleimide conjugation reaction?
A3: The optimal pH for the maleimide-thiol conjugation is between 6.5 and 7.5.[5][8][9] Within this range, the thiol group is sufficiently reactive in its thiolate anion form, while side reactions like maleimide hydrolysis (which increases at higher pH) are minimized.[5][9] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[5][9]
Q4: Do I need to remove the reducing agent before adding the this compound?
A4: This depends on the reducing agent used. If you use DTT or another thiol-containing reducing agent, its removal is mandatory to prevent it from reacting with the maleimide group of the this compound.[2][4][7] If you use TCEP, a thiol-free reducing agent, it generally does not need to be removed.[6][10] However, for highly quantitative and reproducible conjugations, removing excess TCEP is still recommended as it can react with maleimides, albeit more slowly than DTT.[7]
Q5: What molar ratio of this compound to peptide should I use?
A5: A common starting point is a 10 to 20-fold molar excess of the maleimide reagent (this compound) to the thiol-containing peptide.[5][9] However, the optimal ratio is highly dependent on the specific reactants and should be determined empirically through small-scale optimization experiments.
Troubleshooting Guides
Problem 1: Low or No Conjugation Efficiency
| Possible Cause | Recommended Solution |
| Incomplete Disulfide Bond Reduction | Ensure complete reduction by optimizing the reducing agent concentration and incubation time. Use a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[1][3] Confirm the presence of free thiols using Ellman's Assay.[1][9] |
| Re-oxidation of Thiols | Work with degassed buffers to minimize oxygen exposure, which can lead to the re-formation of disulfide bonds.[1][5] The use of a chelating agent like EDTA (1-5 mM) can also help by sequestering metal ions that can catalyze oxidation.[5] |
| Hydrolysis of Maleimide | The maleimide ring on the this compound is susceptible to hydrolysis, especially at pH values above 7.5, rendering it inactive.[1][4][8] Prepare maleimide solutions fresh and maintain the reaction pH between 6.5 and 7.5.[5][8] |
| Presence of Competing Thiols | If using DTT as a reducing agent, ensure its complete removal before adding the this compound.[2][4][7] This can be achieved through methods like desalting columns or dialysis.[1][7] |
| Incorrect Stoichiometry | The molar ratio of maleimide to thiol is crucial. A 10-20 fold molar excess of the maleimide reagent is a good starting point, but this may need to be optimized for your specific peptide.[5][9] |
Problem 2: Peptide Aggregation or Precipitation After Reduction
| Possible Cause | Recommended Solution |
| Disruption of Tertiary Structure | Cleavage of stabilizing disulfide bonds can expose hydrophobic residues, leading to aggregation.[1] |
| Suboptimal Reaction Conditions | Optimize the reducing agent concentration and incubation time to use the minimum required for sufficient reduction.[1] Performing the reduction at a lower temperature (e.g., 4°C) may also slow down aggregation.[1] |
| Poor Peptide Solubility | Include solubility-enhancing additives in your buffer, such as arginine.[1] |
Problem 3: Observation of Unexpected Side Products
| Possible Cause | Recommended Solution |
| Reaction with Other Nucleophiles | At pH values above 7.5, maleimides can react with other nucleophilic groups, such as the primary amine of lysine (B10760008) residues.[5][8] Strictly maintain the reaction pH in the 6.5-7.5 range.[5] |
| Thiazine (B8601807) Rearrangement | If your peptide has an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide (B58015) ring.[8][11][12] This is more prominent at physiological or higher pH.[5][8] To minimize this, perform the conjugation at a more acidic pH (~5.0) if possible, or consider acetylating the N-terminal amine.[8][11] |
| Retro-Michael Reaction (Thiol Exchange) | The thioether bond formed can be reversible, especially in the presence of other thiols.[8][9] After conjugation, consider adjusting the pH to be slightly basic to hydrolyze the thiosuccinimide ring, forming a more stable structure.[5] |
Experimental Protocols
Protocol 1: Disulfide Bond Reduction using TCEP
-
Prepare Peptide Solution: Dissolve the peptide containing disulfide bonds in a degassed reaction buffer (e.g., PBS, HEPES, pH 7.0-7.5) to a concentration of 1-10 mg/mL.[1]
-
Prepare TCEP Stock Solution: Prepare a fresh stock solution of TCEP (e.g., 10 mM) in the same degassed buffer.[1]
-
Reduction Reaction: Add the TCEP stock solution to the peptide solution to achieve a 10-100 fold molar excess of TCEP over the peptide.[1]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.[1][9]
-
The reduced peptide solution can now be used directly for conjugation with this compound.
Protocol 2: Conjugation of Reduced Peptide to this compound
-
Prepare this compound Solution: Prepare a stock solution of this compound in a suitable organic solvent like DMSO or DMF.
-
Conjugation Reaction: Add the this compound stock solution to the reduced peptide solution to achieve the desired molar excess (e.g., 10-20 fold).[9]
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, protected from light.[8][9] Gentle mixing can be beneficial.
-
Quenching (Optional): To stop the reaction, a small molecule thiol like cysteine or β-mercaptoethanol can be added to react with any excess maleimide.[8]
-
Purification: Purify the conjugate using a suitable method such as size-exclusion chromatography (SEC), dialysis, or HPLC to remove excess reagents and byproducts.[8]
Quantitative Data Summary
Table 1: Comparison of Common Reducing Agents
| Parameter | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) |
| Chemical Nature | Thiol-free phosphine[7] | Thiol-containing[7] |
| Odor | Odorless[6][7][13] | Strong, unpleasant[7][13] |
| Effective pH Range | 1.5 - 8.5[6][7] | >7 (optimal 7.1 - 8.0)[6][7] |
| Stability in Air | More resistant to oxidation[7][13][14] | Prone to oxidation[7] |
| Reactivity with Maleimides | Reacts, but generally slower than DTT[7] | Reacts readily, competes with peptide thiols[7] |
| Removal Before Maleimide Labeling | Recommended for optimal results, but not always necessary[6][7] | Mandatory[4][7] |
Table 2: Recommended Reaction Conditions
| Parameter | Disulfide Bond Reduction (TCEP) | Maleimide Conjugation |
| pH | 7.0 - 7.5 | 6.5 - 7.5[5][9] |
| Buffer | PBS, HEPES, Tris (degassed)[1] | PBS, HEPES, Tris (thiol-free)[4] |
| Molar Excess of Reagent | 10 - 100 fold molar excess of TCEP over peptide[1] | 10 - 20 fold molar excess of this compound over peptide[5][9] |
| Incubation Time | 30 - 60 minutes[1][9] | 1-2 hours at room temperature or overnight at 4°C[8][9] |
| Temperature | Room temperature or 4°C[1] | Room temperature or 4°C[8][9] |
Visualizations
Caption: Experimental workflow for peptide disulfide bond reduction and subsequent this compound conjugation.
Caption: Troubleshooting logic for low or no conjugation efficiency in this compound reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. agscientific.com [agscientific.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 11. bachem.com [bachem.com]
- 12. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. Disulfide reduction using TCEP reaction [biosyn.com]
storage and handling of 18:1 MPB PE to maintain reactivity
Welcome to the technical support center for 18:1 MPB PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]). This resource is designed to assist researchers, scientists, and drug development professionals in the proper storage, handling, and use of this thiol-reactive lipid to ensure optimal reactivity and successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a maleimide-functionalized phospholipid.[1][2] The maleimide (B117702) group is a thiol-reactive functional group that specifically reacts with sulfhydryl groups (-SH), such as those found on cysteine residues in proteins and peptides, to form a stable thioether bond.[3] This makes it a valuable tool for conjugating biomolecules to the surface of liposomes or lipid-based nanoparticles for applications like targeted drug delivery and immunotherapy.[1][4]
Q2: What are the critical factors for maintaining the reactivity of the maleimide group on this compound?
A2: The reactivity of the maleimide group is primarily influenced by pH, temperature, and exposure to moisture. The maleimide ring is susceptible to hydrolysis, a reaction with water that opens the ring and renders it unreactive towards thiols.[5] This hydrolysis is significantly accelerated at pH values above 7.5 and at higher temperatures.[5][6] Therefore, maintaining a low temperature and a neutral to slightly acidic pH is crucial.
Q3: What is the optimal pH for performing a thiol-maleimide conjugation reaction with this compound?
A3: The recommended pH range for thiol-maleimide conjugation is 6.5 to 7.5.[5][6][7] This range provides a balance between maintaining the stability of the maleimide group and ensuring the thiol group of the molecule to be conjugated is sufficiently nucleophilic for the reaction to proceed efficiently.[7] Below pH 6.5, the reaction rate slows down, while above pH 7.5, the risk of maleimide hydrolysis and non-specific reactions with amines increases.[6][7]
Q4: What is a retro-Michael reaction and how can it affect my conjugate?
A4: The retro-Michael reaction is a reversible process where the thioether bond formed between the maleimide and the thiol can break, leading to deconjugation.[6] In a biological environment rich in other thiols like glutathione, the released maleimide can react with these other molecules, leading to off-target effects.[6][8] To prevent this, a controlled hydrolysis step (e.g., incubation at a slightly basic pH) can be introduced after conjugation to open the succinimide (B58015) ring and form a stable, irreversible thioether bond.[6]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Conjugation Efficiency | Hydrolysis of the maleimide group: The this compound may have been exposed to moisture or inappropriate pH conditions, rendering it inactive.[5] | - Always use freshly prepared solutions of this compound in a dry, aprotic solvent like DMSO or chloroform (B151607).[3][9] - Ensure the reaction buffer pH is strictly within the 6.5-7.5 range.[6][7] - Minimize the time the lipid is in an aqueous buffer before adding the thiol-containing molecule.[3] |
| Oxidation of thiols: The sulfhydryl groups on your protein or peptide may have oxidized to form disulfide bonds, which are unreactive with maleimides. | - Use degassed buffers for your reaction.[7] - If possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[10] - Consider pre-treating your protein/peptide with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). If using DTT, it must be removed prior to adding the maleimide reagent.[3] | |
| Suboptimal Molar Ratio: An insufficient amount of this compound relative to the thiol-containing molecule. | - Optimize the molar ratio of maleimide to thiol. A 10-20 fold molar excess of the maleimide reagent is often a good starting point.[7] | |
| Inconsistent Results Between Experiments | Variable degree of maleimide hydrolysis: Differences in reagent preparation, storage, or incubation times can lead to varying levels of active maleimide. | - Standardize your protocol for preparing and handling this compound. - Always use freshly prepared stock solutions.[6] - Control the incubation time of the lipid in aqueous solutions before conjugation.[3] |
| Heterogeneity of the Final Conjugate | Hydrolysis of the succinimide ring post-conjugation: The succinimide ring of the conjugate can hydrolyze, creating two isomeric products.[6] | - Analyze the storage buffer and maintain a pH between 6.5 and 7.0 to minimize hydrolysis if a homogeneous product is desired.[6] |
| Reaction with other nucleophiles: At pH values above 7.5, maleimides can react with other nucleophilic groups like primary amines (e.g., lysine (B10760008) residues).[7] | - Strictly maintain the reaction pH within the recommended 6.5-7.5 range for optimal thiol selectivity.[7] |
Storage and Handling Recommendations
To ensure the longevity and reactivity of this compound, adhere to the following storage and handling guidelines:
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C[1][9] | To minimize degradation and maintain the stability of the lipid. |
| Storage Atmosphere | Store in a dry, inert atmosphere (e.g., under argon or nitrogen). | To prevent hydrolysis of the maleimide group and oxidation of the lipid tails. |
| Solvent for Stock Solutions | Anhydrous DMSO, DMF, or chloroform.[3][9] | To prevent premature hydrolysis of the maleimide group. |
| Preparation of Stock Solutions | Equilibrate the vial to room temperature before opening to prevent moisture condensation.[3] Prepare fresh for each experiment. | Maleimides are moisture-sensitive and can hydrolyze in aqueous solutions over time.[7] |
| Handling of Aqueous Solutions | Use degassed buffers. If possible, work under an inert atmosphere.[10] | To prevent oxidation of thiol groups on the molecule to be conjugated. |
Experimental Protocols
General Protocol for Thiol-Maleimide Conjugation
This protocol provides a general workflow for conjugating a thiol-containing molecule (e.g., a cysteine-containing peptide or protein) to liposomes incorporating this compound.
Materials:
-
This compound
-
Other lipids for liposome (B1194612) formulation
-
Thiol-containing molecule
-
Anhydrous DMSO or chloroform
-
Degassed reaction buffer (e.g., PBS or HEPES, pH 7.0-7.5)[3]
-
(Optional) Reducing agent (e.g., TCEP)
-
Purification column (e.g., size-exclusion chromatography)
Methodology:
-
Liposome Preparation: Prepare liposomes containing the desired molar percentage of this compound using your standard laboratory protocol (e.g., thin-film hydration followed by extrusion).
-
Reagent Preparation:
-
Immediately before use, dissolve the thiol-containing molecule in the degassed reaction buffer.
-
(Optional) If the thiol groups are oxidized, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[3]
-
-
Conjugation Reaction:
-
Add the solution of the thiol-containing molecule to the liposome suspension. A typical starting molar ratio is a 10-20 fold excess of maleimide groups on the liposomes to the thiol groups of the molecule.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 2-8°C, protected from light.
-
-
Purification:
-
Remove unconjugated molecules and excess reagents by a suitable method such as size-exclusion chromatography or dialysis.
-
-
Storage of Conjugate:
-
For immediate use, the purified conjugate solution is recommended.
-
For short-term storage (up to 1 week), store at 2-8°C, protected from light.
-
For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C.
-
Visualizations
Caption: Experimental workflow for maleimide-thiol conjugation.
Caption: Competing reactions for the maleimide group.
References
- 1. This compound chloroform Avanti Polar Lipids [sigmaaldrich.com]
- 2. This compound, 384835-49-8 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. d-nb.info [d-nb.info]
- 9. avantiresearch.com [avantiresearch.com]
- 10. encapsula.com [encapsula.com]
minimizing maleimide self-hydrolysis in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during maleimide-thiol conjugation reactions, with a specific focus on preventing the hydrolysis of the maleimide (B117702) group.
Frequently Asked Questions (FAQs)
Q1: What is maleimide hydrolysis and why is it a problem?
Maleimide hydrolysis is a chemical reaction where the maleimide ring is opened by water, forming an unreactive maleamic acid derivative.[1][2] This is a primary cause of low or failed conjugation efficiency because the ring-opened maleimide can no longer react with thiol groups (e.g., from cysteine residues on a protein).[1][3] This reaction is highly dependent on pH, with stability being greater in acidic solutions and hydrolysis occurring readily in neutral to alkaline solutions.[4][5]
Q2: What is the optimal pH for a maleimide-thiol conjugation reaction?
The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[1][6]
-
Below pH 6.5: The reaction rate slows down significantly. This is because the thiol group is more likely to be in its protonated form (-SH), which is less nucleophilic than the thiolate anion (-S⁻).[2][7]
-
Above pH 7.5: The rate of maleimide hydrolysis increases substantially.[2][3] Additionally, the maleimide group loses its selectivity for thiols and begins to react with primary amines, such as the side chain of lysine (B10760008) residues.[3][8] At a pH of 7.0, the reaction with thiols is about 1,000 times faster than with amines.[2][3]
Q3: How does temperature affect maleimide stability and the conjugation reaction?
Higher temperatures accelerate both the desired conjugation reaction and the undesired maleimide hydrolysis.[2][5] Reactions are typically performed at room temperature (20-25°C) for 1-2 hours or at 4°C overnight.[2] For sensitive proteins, lower temperatures are recommended to minimize potential degradation, but this will also slow the conjugation rate.[2] The rate of hydrolysis for some maleimides at pH 7.4 can be approximately five times higher at 37°C compared to 20°C.[5]
Q4: How should I prepare and store maleimide reagents to prevent hydrolysis?
Aqueous solutions of maleimides are not recommended for long-term storage due to their susceptibility to hydrolysis.[1][3]
-
Storage: Store maleimide compounds as a dry, solid powder or dissolved in an anhydrous (dry) organic solvent like DMSO or DMF at -20°C or -80°C.[1]
-
Preparation: Always prepare aqueous working solutions immediately before you plan to start the conjugation reaction.[1] When preparing a stock solution in an organic solvent, allow the powder to equilibrate to room temperature before opening the vial to prevent moisture condensation.[1]
Q5: What is the difference between hydrolysis before and after conjugation?
Hydrolysis can occur both to the unreacted maleimide reagent and to the thiosuccinimide product after conjugation.
-
Hydrolysis Before Conjugation: This inactivates the maleimide, preventing it from reacting with the target thiol, leading to low or no yield.[1]
-
Hydrolysis After Conjugation (Ring-Opening): The thiosuccinimide ring of the conjugate can be opened by water. This process is accelerated at basic pH (above 7.5).[7] While this creates two isomeric products, it is often desirable as the ring-opened product is highly stable and resistant to the reverse reaction (retro-Michael reaction), which can lead to deconjugation.[7][9][10] Some next-generation "self-hydrolyzing" maleimides are designed to promote this stabilizing ring-opening at physiological pH.[1]
Troubleshooting Guide
Problem: My conjugation efficiency is very low or the reaction failed.
This is a common issue often traced back to the inactivation of the maleimide reagent.
| Potential Cause | Recommended Solution |
| Maleimide Hydrolysis | The maleimide reagent may have hydrolyzed before it could react. Always prepare aqueous solutions of the maleimide fresh, immediately before use.[1] For storage, use an anhydrous solvent like DMSO.[1] |
| Incorrect pH | The buffer pH is critical. Ensure it is strictly within the 6.5-7.5 range using a calibrated pH meter.[1] Use a non-nucleophilic buffer like Phosphate (B84403) (PBS), HEPES, or Tris.[2] |
| Oxidized Thiols | The thiol groups on your protein/peptide may have oxidized to form disulfide bonds, which do not react with maleimides. Degas buffers to remove dissolved oxygen.[7] If a reducing agent like DTT was used to reduce disulfides, it must be completely removed before adding the maleimide reagent, as it will compete for the reaction.[11] |
| Insufficient Reagent | The molar ratio of maleimide to thiol may be too low. A 10-20 fold molar excess of the maleimide reagent is a common starting point to drive the reaction.[2] |
Problem: My purified conjugate is unstable and loses its payload/activity over time.
This often points to the instability of the linkage formed between the maleimide and the thiol.
| Potential Cause | Recommended Solution |
| Retro-Michael Reaction | The maleimide-thiol bond (a thiosuccinimide) can be reversible, especially in the presence of other thiols (e.g., glutathione (B108866) in plasma).[7][12] This can lead to the payload being transferred to other molecules. |
| Incorrect Storage Buffer | The pH of the storage buffer for the final conjugate should ideally be between 6.5 and 7.0 to minimize both the retro-Michael reaction and hydrolysis.[7] |
| Solution: Induce Hydrolysis for Stability | To create a stable, irreversible linkage, consider intentionally hydrolyzing the thiosuccinimide ring after conjugation and purification. Incubating the conjugate in a buffer at a slightly alkaline pH (e.g., 8.0-9.0) for a controlled period will open the ring, forming a stable succinamic acid thioether that is resistant to the retro-Michael reaction.[1][7][10] |
| Solution: Use Next-Gen Maleimides | Consider using next-generation maleimides (e.g., dibromomaleimides) that are engineered to form more stable conjugates from the start.[13] |
Data Presentation: Maleimide Stability
The stability of maleimides is highly dependent on pH and temperature. The data below illustrates the significant impact of these factors.
Table 1: Effect of pH and Temperature on Maleimide Hydrolysis Rate
| pH | Temperature (°C) | Observed Rate Constant (k, s⁻¹) | Relative Rate Comparison | Reference |
| 5.5 | 20 | Extremely Slow | Baseline | [5] |
| 5.5 | 37 | Extremely Slow | ~ Baseline | [5] |
| 7.4 | 20 | 1.24 x 10⁻⁵ | 1x | [5] |
| 7.4 | 37 | 6.55 x 10⁻⁵ | ~5.3x faster than at 20°C | [5] |
Table 2: Half-life of Various Maleimide-Thiol Conjugates
This table shows the stability of the linkage after conjugation. Note how the structure of the maleimide and the presence of competing thiols like glutathione (GSH) affect stability.
| Conjugation Type | Model System | Incubation Conditions | Stability Metric (Half-life) | Reference |
| Traditional Maleimide | N-ethylmaleimide (NEM) - MPA Conjugate | Phosphate Buffer + Glutathione | 20-80 hours | [13] |
| Traditional Maleimide | N-alkyl thiosuccinimide | pH 7.4, 37°C | 27 hours | [14] |
| N-Aryl Maleimide | N-aryl thiosuccinimide | pH 7.4, 37°C | 1.5 hours | [14] |
| Self-Hydrolyzing | N-aminoethyl maleimide conjugate | pH 7, Room Temp | 3.6 hours | [14] |
| Stabilized (Hydrolyzed) | Ring-opened N-substituted succinimide (B58015) thioethers | - | > 2 years | [9][10][13] |
Visualizations
Diagram 1: Maleimide Hydrolysis Pathway
Diagram 2: Troubleshooting Low Conjugation Yield
Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation with Minimized Hydrolysis
This protocol provides a general guideline for conjugating a maleimide-activated molecule to a thiol-containing protein.
Materials:
-
Protein with free thiol(s) in a suitable buffer (e.g., PBS, pH 7.2).
-
Maleimide reagent (powder).
-
Anhydrous DMSO.
-
Reaction Buffer: Amine-free and thiol-free buffer, pH 6.5-7.5 (e.g., 100 mM phosphate buffer with 150 mM NaCl, pH 7.2). Degas the buffer before use.[7]
-
Desalting column for purification.
Procedure:
-
Prepare Protein Solution: Prepare the protein to be conjugated at a concentration of 1-10 mg/mL in the degassed Reaction Buffer.
-
Prepare Maleimide Stock Solution: a. Allow the vial of maleimide powder to equilibrate to room temperature before opening.[1] b. Just before starting the reaction, prepare a 10-20 mM stock solution by dissolving the powder in anhydrous DMSO.[1]
-
Perform Conjugation: a. Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of maleimide over thiol.[2] Add the DMSO solution dropwise while gently stirring. The final DMSO concentration should ideally be below 10% (v/v). b. Flush the reaction vial with an inert gas (nitrogen or argon), cap it tightly, and protect it from light if the maleimide is fluorescent. c. Incubate the reaction for 2 hours at room temperature (20-25°C) or overnight at 4°C.[2]
-
Stop Reaction & Purify: a. The reaction can be quenched by adding a small molecule thiol like L-cysteine. b. Remove the excess, unreacted maleimide reagent and byproducts immediately by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS, pH 6.8).[2]
-
(Optional) Stabilize Conjugate via Hydrolysis: a. After purification, adjust the conjugate's buffer pH to 8.0-8.5. b. Incubate for a controlled period (e.g., 2-4 hours) at room temperature to promote the hydrolysis of the thiosuccinimide ring. c. Re-buffer the stabilized conjugate back into the desired final storage buffer.
-
Storage: Store the purified conjugate at 2-8°C for short-term use. For long-term storage, add a cryoprotectant like glycerol (B35011) (to 50%) and store at -20°C or -80°C.[2] Protect from light if applicable.
Protocol 2: HPLC-Based Analysis of Maleimide Hydrolysis
This protocol allows for the quantification of maleimide stability over time in a specific buffer.[14]
Materials:
-
Maleimide compound of interest.
-
Incubation buffer (e.g., 50 mM HEPES, pH 7.5).[14]
-
Quenching solution (e.g., 1% Trifluoroacetic Acid (TFA) in water).
-
Reverse-Phase HPLC (RP-HPLC) system with a C18 column and UV detector.[14]
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
Procedure:
-
Sample Preparation: Dissolve the maleimide compound in the desired incubation buffer at a known concentration.
-
Time-Course Incubation: Incubate the solution at a controlled temperature (e.g., 25°C or 37°C).
-
Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the solution and immediately quench the hydrolysis by diluting it into the quenching solution.
-
HPLC Analysis: a. Inject the quenched sample onto the C18 column. b. Elute the compounds using a linear gradient, for example, from 20% to 80% Mobile Phase B over 30-50 minutes.[14] c. Monitor the elution using a UV detector at an appropriate wavelength (e.g., ~300 nm for the maleimide group, or a specific wavelength for a chromophore in the molecule).[14]
-
Data Analysis: a. The intact maleimide will elute as a single peak. The hydrolyzed product (maleamic acid) will typically elute as one or two closely spaced peaks at a different retention time.[14] b. Integrate the peak areas for the intact and hydrolyzed species at each time point. c. Calculate the percentage of intact maleimide remaining over time and determine the hydrolysis half-life (t½) in the tested buffer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Validating 18:1 MPB PE Conjugation Using Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of lipids to proteins is a critical step in the development of liposomal drug delivery systems, targeted therapeutics, and tools for studying protein function. The maleimide-functionalized lipid, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (18:1 MPB PE), is a widely used reagent for the site-specific attachment of lipids to cysteine residues on proteins via a thiol-maleimide Michael addition reaction.
This guide provides an objective comparison of this compound conjugation with alternative bioconjugation strategies, focusing on validation and characterization by mass spectrometry. We present a summary of quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate conjugation chemistry for your research needs.
Data Presentation: A Quantitative Comparison of Bioconjugation Chemistries
The choice of conjugation chemistry is a critical decision that balances reaction efficiency, specificity, and the stability of the resulting linkage. While this compound offers a straightforward method for thiol-reactive lipidation, several alternatives have emerged to address some of its limitations, particularly the potential for instability of the thiosuccinimide ring formed. The following tables summarize key performance metrics for maleimide-thiol chemistry (representative of this compound conjugation) and its alternatives.
| Feature | Maleimide-Thiol Chemistry (e.g., this compound) | Next-Generation Maleimides (e.g., N-Aryl Maleimides) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Target Residue(s) | Cysteine | Cysteine | Azide- and Alkyne-modified amino acids |
| Reaction Kinetics | Fast (minutes to a few hours) | ~2.5 times faster than N-alkyl maleimides[1] | Fast (often complete in under an hour)[2] |
| Typical Yield | >90% (can be variable)[2] | 80-96% (for model reactions)[1] | High (>90%)[3] |
| Linkage Stability | Moderate to Low (susceptible to retro-Michael addition and hydrolysis)[2][4] | High (stabilized by rapid ring-opening hydrolysis)[5][6] | High (stable triazole ring)[2][7] |
| pH Sensitivity | Optimal at pH 6.5-7.5[1][2] | Optimal at pH 6.5-7.5 | Generally insensitive to pH (typically 4-11)[2] |
| Biocompatibility | Good, but potential for off-target reactions with other thiols[4] | Improved due to faster reaction and stabilization | Excellent (bioorthogonal)[3] |
Experimental Protocols
Detailed and reproducible protocols are essential for successful bioconjugation and its validation. Below are representative protocols for protein conjugation using this compound and its subsequent validation by mass spectrometry.
Protocol 1: Protein Conjugation with this compound
This protocol describes the general steps for conjugating a thiol-containing protein with this compound.
Materials:
-
Thiol-containing protein (e.g., antibody or other protein with an accessible cysteine residue) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), pH 6.5-7.5.
-
This compound dissolved in an organic solvent (e.g., DMSO or DMF).
-
Reducing agent (e.g., TCEP, if disulfide bonds need to be reduced).
-
Quenching reagent (e.g., N-acetylcysteine or L-cysteine).
-
Size-Exclusion Chromatography (SEC) column for purification.
Procedure:
-
Protein Preparation: If the protein's cysteine residues are involved in disulfide bonds, reduce them using a suitable reducing agent like TCEP. Subsequently, remove the reducing agent.
-
Conjugation Reaction: Add the this compound solution to the protein solution at a 10-20 fold molar excess of the lipid to the protein's thiol groups.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: Add a quenching reagent in excess to cap any unreacted maleimide (B117702) groups. Incubate for 15-30 minutes.
-
Purification: Purify the lipidated protein conjugate from excess reagents using an SEC column equilibrated with the desired storage buffer.
-
Characterization: Characterize the conjugate using UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry to confirm conjugation and determine the degree of lipidation.
Protocol 2: Validation of this compound Conjugation by Bottom-Up Mass Spectrometry
This protocol outlines a typical bottom-up proteomics workflow for identifying the site of lipidation and assessing the extent of conjugation.[8][9][10][11][12]
Sample Preparation:
-
Denaturation, Reduction, and Alkylation: Take approximately 100 µg of the purified this compound-protein conjugate and denature it in a buffer containing 8 M urea (B33335) or 6 M guanidine-HCl. Reduce any remaining disulfide bonds with DTT and alkylate the free cysteines with iodoacetamide.
-
Proteolytic Digestion: Dilute the sample to reduce the denaturant concentration and add a protease, such as trypsin, at a 1:20 to 1:50 enzyme-to-protein ratio (w/w). Incubate overnight at 37°C.
-
Peptide Cleanup: Stop the digestion by adding formic acid. Desalt and concentrate the resulting peptide mixture using a C18 solid-phase extraction (SPE) column.
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the cleaned peptide mixture onto a reverse-phase liquid chromatography (RPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF). Separate the peptides using a gradient of increasing acetonitrile (B52724) concentration.
-
Mass Spectrometry: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode. Acquire precursor MS1 scans followed by MS/MS fragmentation scans of the most abundant ions.
Data Analysis:
-
Database Searching: Process the raw MS data using a specialized proteomics software suite. Search the MS/MS spectra against the protein sequence database, specifying the mass of the this compound moiety as a variable modification on cysteine residues.
-
Validation: Manually validate the MS/MS spectra of the identified lipidated peptides to confirm the site of attachment based on the observed fragment ions.
-
Quantification: For a semi-quantitative assessment of conjugation efficiency, compare the peak areas of the modified and unmodified peptides in the MS1 scans.
Mandatory Visualization
The following diagrams, generated using the DOT language for Graphviz, illustrate the key workflows and concepts discussed in this guide.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Bottom-Up Proteomics: Principles, Workflow, and Analysis | Technology Networks [technologynetworks.com]
- 10. Bottom-Up Proteomics Guide: Principles, Workflows, and LCâMS/MS Applications - MetwareBio [metwarebio.com]
- 11. Bottom-Up Proteomics Workflow for Studying Multi-organism Systems | Springer Nature Experiments [experiments.springernature.com]
- 12. A Critical Review of Bottom-Up Proteomics: The Good, the Bad, and the Future of This Field - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 18:1 MPB PE and DSPE-PEG-Maleimide for Drug Delivery
Introduction
In the realm of targeted drug delivery, the functionalization of liposomes and other nanoparticle surfaces is paramount for conjugating targeting moieties such as antibodies, peptides, or aptamers. The thiol-maleimide reaction is a cornerstone of bioconjugation, prized for its high efficiency and specificity under physiological conditions.[1] This guide provides a detailed comparison of two widely used maleimide-functionalized phospholipids: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (18:1 MPB PE) and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-maleimide).
Both lipids serve as anchors within a lipid bilayer, presenting a maleimide (B117702) group for covalent linkage to thiol-containing molecules. However, their distinct structural differences—primarily the presence of a polyethylene (B3416737) glycol (PEG) spacer in DSPE-PEG-maleimide and its absence in this compound—lead to significant variations in performance, stability, and ideal applications. This guide will objectively compare these two lipids, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their drug delivery system.
Structural and Functional Comparison
The fundamental difference between this compound and DSPE-PEG-maleimide lies in their chemical architecture, which dictates their function in a drug delivery vehicle.
-
This compound consists of a 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) anchor.[2][3] The "18:1" denotes the oleoyl (B10858665) acyl chains, which are unsaturated, imparting a higher degree of fluidity to the lipid bilayer. The maleimide group is attached via an N-[4-(p-maleimidophenyl)butyramide] (MPB) linker, which is relatively short and contains an aromatic phenyl group.[2][3]
-
DSPE-PEG-maleimide utilizes a 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) anchor.[4][5] DSPE is a saturated 18-carbon phospholipid, which contributes to a more rigid and stable lipid membrane.[4][5] Critically, it features a long, hydrophilic polyethylene glycol (PEG) spacer between the DSPE anchor and the terminal maleimide group.[4][][7] This PEG chain provides a "stealth" characteristic, sterically hindering protein binding, reducing clearance by the reticuloendothelial system, and extending circulation half-life.[4][7][]
Performance Characteristics
The structural variations directly influence the performance of these lipids in bioconjugation and their stability within biological systems.
Data Presentation
Table 1: Physicochemical and Performance Properties
| Feature | This compound | DSPE-PEG-Maleimide | References |
| Lipid Anchor | 1,2-dioleoyl-PE (DOPE) | 1,2-distearoyl-PE (DSPE) | [2],[4][5] |
| Acyl Chains | Unsaturated (18:1), Oleoyl | Saturated (18:0), Stearoyl | [2],[4][5] |
| Membrane Impact | Increases membrane fluidity | Increases membrane rigidity/stability | - |
| "Stealth" Property | No | Yes, conferred by PEG linker | [4][7][] |
| Linker Stability | Aromatic maleimide (MPB) may be more susceptible to hydrolysis than aliphatic linkers. | Linkage stability is a known issue for all maleimides; PEG does not alter maleimide chemistry. | [9] |
| Conjugation Efficiency | High, dependent on reaction conditions. | Reported as very high, from >95% to nearly 100%. | [10][11] |
| Optimal Reaction pH | 6.5 - 7.5 | 6.5 - 7.5 | [1][12] |
Table 2: Stability of the Maleimide-Thiol Linkage
| Instability Pathway | Description | Key Considerations | References |
| Maleimide Hydrolysis | The maleimide ring can be hydrolyzed to a non-reactive maleamic acid, especially at pH > 7.5. This prevents conjugation. Aromatic maleimides (like MPB) can be less stable than aliphatic ones. | Perform conjugation at neutral pH (6.5-7.5). Use freshly prepared maleimide-liposomes. | [1][9] |
| Retro-Michael Reaction | The formed thioether bond is reversible and can undergo elimination, especially in the presence of endogenous thiols like glutathione (B108866). This leads to deconjugation of the targeting ligand. | This is a general challenge for maleimide chemistry. Next-generation, self-stabilizing maleimides have been developed to mitigate this. | [13][14][15] |
Experimental Protocols & Workflows
Thiol-Maleimide Conjugation Workflow
The general workflow for creating targeted liposomes involves the preparation of maleimide-functionalized vesicles followed by conjugation with a thiol-containing ligand.
Protocol 1: Ligand Conjugation using this compound
This protocol is for applications where a "stealth" PEG layer is not required.
-
Liposome Preparation:
-
Co-dissolve the primary lipid (e.g., DOPC), cholesterol, and this compound (typically 1-5 mol%) in chloroform (B151607) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film. Place the flask under high vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with the desired aqueous buffer (e.g., HEPES-buffered saline, pH 7.4) by vortexing. The buffer can contain the encapsulated drug.
-
Extrude the resulting multilamellar vesicles through polycarbonate membranes (e.g., 100 nm pore size) using a mini-extruder to form unilamellar liposomes of a defined size. This should be done shortly before use due to the potential for MPB hydrolysis.[16]
-
-
Ligand Conjugation:
-
Prepare the thiol-containing ligand (e.g., a cysteine-terminated peptide or a thiolated antibody) in the same buffer.
-
Add the ligand solution to the MPB-PE liposome suspension. A typical starting ratio is 75 µg of protein per µmol of total lipid.[16]
-
Allow the reaction to proceed for 16-24 hours at room temperature with gentle stirring, under an inert atmosphere (e.g., nitrogen or argon) to prevent thiol oxidation.[16]
-
-
Purification and Characterization:
-
Quench any unreacted maleimide groups by adding a small molecule thiol like L-cysteine.
-
Separate the antibody-conjugated liposomes from unconjugated ligand using size exclusion chromatography (e.g., a Sepharose CL-4B column) or dialysis.
-
Characterize the final product for size, zeta potential, conjugation efficiency (e.g., using a protein assay), and drug encapsulation.
-
Protocol 2: Ligand Conjugation using DSPE-PEG-Maleimide
This protocol is standard for creating long-circulating, targeted nanoparticles. It can be performed by co-extruding all lipids or by "post-insertion." The post-insertion method is detailed here.[9][17]
-
Preparation of Pre-formed Liposomes:
-
Prepare liposomes containing the primary structural lipids (e.g., DSPC, Cholesterol) and encapsulated drug as described in Protocol 1, Step 1. A non-reactive PEG-lipid (e.g., DSPE-PEG2000) can be included to ensure a dense PEG brush.
-
-
Micelle Preparation and Ligand Conjugation:
-
Separately, create a dried film of DSPE-PEG-maleimide.
-
Hydrate the film with a neutral pH buffer (e.g., PBS, pH 7.2) to form a micellar solution.[17]
-
Add the thiol-containing ligand to the micellar solution and incubate for 2-8 hours at room temperature under an inert atmosphere.[9][17]
-
Quench unreacted maleimide groups with a free thiol (e.g., 2-mercaptoethanol).[9]
-
-
Post-Insertion and Purification:
-
Add the ligand-conjugated DSPE-PEG-maleimide micelles to the pre-formed liposome suspension.
-
Incubate the mixture at a temperature above the phase transition temperature of the liposome lipids (e.g., 60°C for DSPC-based liposomes) for 30-60 minutes.[9][18] This allows the conjugated lipids to insert into the outer leaflet of the liposome bilayer.
-
Cool the mixture to room temperature.
-
Purify the final immunoliposomes by dialysis or size exclusion chromatography to remove non-inserted micelles and free ligand.[9]
-
Key Considerations for Drug Delivery Formulation
Stability of the Maleimide Linkage
A critical factor for all maleimide-based bioconjugates is the stability of the final thioether bond. The linkage is susceptible to a retro-Michael reaction, leading to payload deconjugation, and the maleimide group itself can undergo hydrolysis prior to conjugation.
While both this compound and DSPE-PEG-maleimide are subject to these instabilities, the local chemical environment can play a role. The aromatic ring in the MPB linker of this compound may render it more susceptible to hydrolysis compared to linkers with aliphatic rings.[9] Researchers should always perform conjugation reactions at a controlled neutral pH and consider the in vivo environment, where high concentrations of thiols like glutathione can promote the retro-Michael reaction.[13][14]
The Role of the PEG Spacer
The most significant differentiator is the PEG spacer in DSPE-PEG-maleimide.
-
Advantages: It provides steric stabilization ("stealth" properties), which dramatically increases blood circulation time and reduces non-specific uptake by the immune system.[4][7] This is crucial for systemically administered drugs intended to accumulate at tumor sites via the Enhanced Permeability and Retention (EPR) effect. The PEG chain also extends the targeting ligand away from the liposome surface, potentially improving its accessibility to cell surface receptors.
-
Disadvantages: In some applications, a dense PEG layer can hinder cellular uptake, an issue sometimes referred to as the "PEG dilemma." The long PEG chain also increases the overall hydrodynamic size of the nanoparticle.
The Impact of Acyl Chains
The choice between the unsaturated oleoyl chains of this compound and the saturated stearoyl chains of DSPE-PEG-maleimide affects the physical properties of the liposome membrane. Unsaturated lipids lead to a lower phase transition temperature and a more fluid, potentially "leakier" membrane. Saturated lipids create a more rigid, stable, and less permeable bilayer, which is often preferred for retaining encapsulated drugs during circulation.
Conclusion and Recommendations
The choice between this compound and DSPE-PEG-maleimide is driven entirely by the specific requirements of the drug delivery application.
Choose this compound when:
-
A long circulation time is not required (e.g., for local administration or in vitro applications).
-
A "stealth" character is not necessary or is actively undesirable.
-
The goal is to directly attach a ligand to the liposome surface without a flexible spacer.
-
The formulation requires a more fluid lipid membrane.
Choose DSPE-PEG-maleimide when:
-
The drug delivery system is intended for systemic (e.g., intravenous) administration and requires a long circulation half-life.[4][7]
-
The goal is to achieve passive targeting to tumors via the EPR effect.
-
Active targeting is desired, and the PEG spacer can improve ligand presentation to its receptor.
-
A stable, rigid membrane is needed to minimize premature drug leakage.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 384835-49-8 | BroadPharm [broadpharm.com]
- 3. This compound | CAS: 384835-49-8 | AxisPharm [axispharm.com]
- 4. labinsights.nl [labinsights.nl]
- 5. DSPE PEG Maleimide, DSPE-PEG-MAL [nanocs.net]
- 7. DSPE-PEG-Maleimide, 474922-22-0, PEG Lipids Supply - Biopharma PEG [biochempeg.com]
- 9. encapsula.com [encapsula.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. DSPE-PEG-Maleimide, MW 2,000 | BroadPharm [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. liposomes.ca [liposomes.ca]
- 17. encapsula.com [encapsula.com]
- 18. Preparation and Characterization of Trastuzumab Fab-Conjugated Liposomes (Immunoliposomes) | Springer Nature Experiments [experiments.springernature.com]
comparing thiol-maleimide vs click chemistry for liposome functionalization
An Objective Comparison of Thiol-Maleimide vs. Click Chemistry for Liposome (B1194612) Functionalization
For researchers, scientists, and drug development professionals, the effective surface functionalization of liposomes is critical for applications ranging from targeted drug delivery to advanced diagnostics. The choice of conjugation chemistry dictates the stability, homogeneity, and ultimate performance of the final product. This guide provides a comprehensive, data-supported comparison between two prominent bioconjugation strategies: the traditional thiol-maleimide reaction and the versatile "click chemistry" family of reactions.
Reaction Mechanisms
The fundamental difference between these two chemistries lies in their reaction mechanisms, which in turn influences their specificity, stability, and reaction conditions.
Thiol-Maleimide Chemistry: This method relies on a Michael addition reaction. A nucleophilic thiol group (typically from a cysteine residue on a protein or a thiolated ligand) attacks one of the double-bonded carbons of the maleimide (B117702) ring. This reaction is highly efficient and selective for thiols within a specific pH range (6.5-7.5), forming a stable thioether bond.[1][2][3]
Caption: Mechanism of Thiol-Maleimide Conjugation.
Click Chemistry: The term "click chemistry" encompasses several reactions, but for liposome functionalization, the most relevant are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
CuAAC: This reaction involves a copper(I)-catalyzed cycloaddition between a terminal alkyne and an azide (B81097) to form a highly stable 1,2,3-triazole ring.[4][5][6]
-
SPAAC: To avoid the potential toxicity of a copper catalyst, SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) that reacts spontaneously with an azide, also forming a stable triazole linkage.[7][8] This is often the preferred click chemistry method for biological applications.
Caption: Mechanisms of Click Chemistry Conjugation.
Quantitative and Qualitative Comparison
The choice between these methods depends critically on the specific requirements of the application, such as the desired stability of the final conjugate and the sensitivity of the biomolecules to reaction conditions.
| Feature | Thiol-Maleimide Chemistry | Click Chemistry (CuAAC & SPAAC) |
| Specificity | High for thiols at pH 6.5-7.5.[2][3] At pH > 7.5, reactivity with amines (e.g., lysine) increases.[9] | Extremely high (bioorthogonal). Azides and alkynes do not react with other functional groups in biological systems.[7][8] |
| Reaction Efficiency & Kinetics | Fast reaction, typically complete in 1-2 hours at room temperature.[10] Yields are generally >90%.[10] Second-order rate constants are ~10² - 10³ M⁻¹s⁻¹.[10] | CuAAC: Very fast, with rate constants up to 10⁵ M⁻¹s⁻¹.[11] SPAAC: Kinetics vary with the cyclooctyne used but are generally fast enough for bioconjugation (10⁻¹ to 10¹ M⁻¹s⁻¹).[1][7] Reactions can take 4-18 hours.[12][13] Yields are typically very high. |
| Stability of Linkage | The resulting thiosuccinimide bond is susceptible to a retro-Michael reaction , especially in the presence of other thiols (e.g., glutathione), which can lead to payload exchange and deconjugation in vivo.[14][15][16] | The 1,2,3-triazole ring formed is exceptionally stable.[17] It is resistant to hydrolysis, enzymatic degradation, and redox conditions, making it a virtually irreversible linkage.[17] |
| Reaction Conditions | Optimal at pH 6.5-7.5 in aqueous buffers at room temperature or 4°C.[1][10] No catalyst is required.[18] | Mild, aqueous conditions at physiological pH.[4][5] CuAAC requires a Cu(I) catalyst, which can be toxic to cells and damage biomolecules.[7][8] SPAAC is catalyst-free.[7][8] |
| Control & Homogeneity | Can be difficult to control stoichiometry and site of conjugation if the ligand has multiple thiol groups, leading to heterogeneous products.[7][8][19] | Allows for precise, site-specific conjugation by introducing a single azide or alkyne into the ligand, resulting in highly defined and homogeneous products.[7][13] |
| Key Drawbacks | Instability: The primary drawback is the potential for the retro-Michael reaction, compromising in vivo stability.[15] Side Reactions: The maleimide group can hydrolyze in aqueous solutions, rendering it inactive for conjugation.[2][9] | CuAAC: Copper toxicity is a significant concern for cellular and in vivo applications.[7][8] SPAAC: The required strained alkyne reagents can be bulky, hydrophobic, and more expensive.[7] |
Experimental Protocols
Detailed methodologies are crucial for successful and reproducible liposome functionalization.
Protocol 1: Thiol-Maleimide Functionalization of Liposomes
This protocol describes the conjugation of a thiol-containing ligand to pre-formed liposomes incorporating a maleimide-functionalized lipid (e.g., DSPE-PEG-Maleimide).
Materials:
-
Pre-formed liposomes
-
DSPE-PEG-Maleimide
-
Thiol-containing ligand (e.g., thiolated peptide or Fab' fragment)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed, containing 5 mM EDTA
-
Size exclusion chromatography (SEC) column (e.g., Sepharose CL-4B) for purification
Methodology:
-
Liposome Preparation: Prepare liposomes using a standard method like thin-film hydration followed by extrusion. Incorporate DSPE-PEG-Maleimide into the lipid mixture (typically 1-5 mol%) during the hydration step (pre-insertion method). Alternatively, maleimide-lipids can be "post-inserted" into pre-formed liposomes by incubation at a temperature above the lipid phase transition, which may preserve maleimide activity better.[20]
-
Ligand Preparation: Dissolve the thiol-containing ligand in the reaction buffer. If the ligand has a disulfide bond, it must first be reduced using a reducing agent like DTT, followed by removal of the DTT via dialysis or a desalting column.
-
Conjugation Reaction:
-
Add the thiol-containing ligand solution to the maleimide-liposome suspension. A typical molar ratio is a 10-20 fold molar excess of the maleimide groups on the liposome to the thiol groups on the ligand.[10]
-
Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation, protected from light.[10]
-
-
Quenching (Optional): To quench any unreacted maleimide groups, add a small molecule thiol like L-cysteine and incubate for an additional 30 minutes.
-
Purification: Remove the unreacted ligand and other reagents by passing the reaction mixture through an SEC column, eluting with PBS. The functionalized liposomes will elute in the void volume.
-
Stabilization (Optional but Recommended): To prevent the retro-Michael reaction, the pH of the purified conjugate solution can be raised to ~8.5 and incubated for several hours to promote hydrolysis of the thiosuccinimide ring, forming a more stable ring-opened structure.[21] Neutralize the solution back to pH 7.4 afterward.
Protocol 2: Copper-Free Click Chemistry (SPAAC) Functionalization
This protocol outlines the conjugation of an azide-functionalized ligand to liposomes containing a strained cyclooctyne lipid.
Materials:
-
Lipids for liposome formation (e.g., DSPC, Cholesterol)
-
Cyclooctyne-functionalized lipid (e.g., DSPE-PEG-DBCO)
-
Azide-functionalized ligand (e.g., Azido-PEG-Folate)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size exclusion chromatography (SEC) column or dialysis membrane for purification
Methodology:
-
Liposome Preparation: Prepare liposomes using the thin-film hydration and extrusion method. Incorporate the DSPE-PEG-DBCO lipid into the initial lipid mixture, typically at 1-5 mol%.
-
Reaction Setup:
-
In a sterile reaction vessel, add the prepared DBCO-functionalized liposome suspension.
-
Add the azide-functionalized ligand to the liposome suspension. A 2 to 5-fold molar excess of the azide-ligand relative to the DBCO-lipid is a recommended starting point.[12]
-
-
Incubation: Incubate the reaction mixture at room temperature for 4-12 hours with gentle agitation.[12] The reaction progress can be monitored by HPLC or other analytical techniques if required.
-
Purification: Purify the functionalized liposomes from unreacted ligand using SEC or dialysis against PBS for 24-48 hours with several buffer changes.[12]
-
Characterization: Confirm successful conjugation using techniques such as Dynamic Light Scattering (DLS) to check for changes in size and Zeta Potential, and quantify the ligand density on the liposome surface.
Experimental Workflow Visualization
The general process for functionalizing pre-formed liposomes can be summarized in the following workflow.
Caption: General Experimental Workflow for Liposome Functionalization.
Conclusion and Recommendations
Both thiol-maleimide and click chemistry are powerful tools for liposome functionalization, but they are not interchangeable. The optimal choice is dictated by the specific demands of the final application.
-
Choose Thiol-Maleimide Chemistry when:
-
The absolute stability of the linkage is not a critical concern.
-
The ligand to be conjugated is robust and readily available in a thiolated form.
-
Cost and simplicity are major drivers.
-
-
Choose Click Chemistry (especially SPAAC) when:
-
High stability is essential: For in vivo applications where the liposome will be exposed to plasma, the irreversible triazole linkage is far superior to the reversible thioether bond.[15][17]
-
Homogeneity is critical: When a precisely defined number of ligands per liposome is required, the site-specificity of click chemistry is a significant advantage.[7][13]
-
The ligand or liposome is sensitive: The bioorthogonal nature and catalyst-free conditions of SPAAC are ideal for delicate biological molecules.[7][8]
-
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. Conjugation of Ligands to the Surface of Preformed Liposomes by Click Chemistry | Springer Nature Experiments [experiments.springernature.com]
- 5. Click Chemistry for Liposome Surface Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 8. Liposome functionalization with copper-free "click chemistry" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Click chemistry compared to thiol chemistry for the synthesis of site-selective glycoconjugate vaccines using CRM197 as carrier protein - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to 18:1 MPB PE Conjugated Peptides: Characterization and Comparison
For researchers, scientists, and drug development professionals, the effective delivery of therapeutic peptides to their target sites remains a critical challenge. Conjugation of peptides to lipid moieties, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (18:1 MPB PE), represents a powerful strategy to enhance their stability, bioavailability, and cellular interactions. This guide provides a comprehensive characterization of this compound conjugated peptides, offering a comparative analysis with alternative conjugation methods, supported by experimental data and detailed protocols.
Performance Comparison of Peptide Conjugation Chemistries
The choice of conjugation chemistry is paramount as it directly impacts the stability, homogeneity, and ultimately, the efficacy of the peptide conjugate. While this compound utilizes the well-established maleimide-thiol reaction, it is essential to consider its performance in the context of alternative methods.
| Parameter | This compound (Maleimide-Thiol) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Self-Stabilizing Maleimides | References |
| Reaction Principle | Michael addition between a maleimide (B117702) and a thiol (cysteine). | Copper-free "click chemistry" between a cyclooctyne (B158145) (e.g., DBCO) and an azide (B81097). | Michael addition followed by intramolecular hydrolysis of the thiosuccinimide ring. | [1][2][3] |
| Specificity | Highly specific for thiols at pH 6.5-7.5. | Bioorthogonal; highly specific for azide and cyclooctyne groups. | Highly specific for thiols. | [3][4] |
| Reaction Speed | Rapid, typically complete within 1-2 hours at room temperature. | Can be slower than maleimide-thiol reactions. | Rapid initial conjugation. | [1][3] |
| Stability of Linkage | The resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction, leading to potential deconjugation in the presence of thiols like glutathione.[4][5] | Forms a highly stable triazole linkage. | The hydrolyzed succinamic acid linkage is significantly more stable and resistant to the retro-Michael reaction. | [4][5] |
| Conjugation Efficiency | High, but can be affected by thiol oxidation. | High, with minimal side reactions. | High. | [1][6] |
| Key Advantage | Widely established and readily available reagents. | High stability and bioorthogonality, suitable for in vivo applications. | Enhanced stability in biological environments compared to traditional maleimides. | [1][3][4] |
| Key Disadvantage | Potential for linker instability in vivo.[4][5] | May require synthesis of non-natural amino acids or modified lipids. | Relatively newer technology with fewer commercially available reagents compared to traditional maleimides. | [1][3] |
Experimental Protocols
Peptide Conjugation to this compound-Containing Liposomes
This protocol describes the conjugation of a cysteine-containing peptide to pre-formed liposomes incorporating this compound.
Materials:
-
Peptide with a single cysteine residue
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other desired lipid
-
This compound
-
Cholesterol (optional)
-
Phosphate-buffered saline (PBS), pH 7.0-7.4, degassed
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Liposome (B1194612) Preparation (Thin-Film Hydration Method): a. Dissolve the desired lipids (e.g., DOPC, cholesterol, and this compound in a 90:10:5 molar ratio) in chloroform in a round-bottom flask. b. Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall. c. Further dry the film under vacuum for at least 2 hours to remove residual solvent. d. Hydrate the lipid film with degassed PBS (pH 7.0-7.4) by vortexing or gentle agitation, forming multilamellar vesicles (MLVs). e. To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a mini-extruder.
-
Peptide Preparation: a. Dissolve the cysteine-containing peptide in degassed PBS. b. To ensure the cysteine thiol is in its reduced, reactive state, add a 5-10 fold molar excess of TCEP and incubate for 30 minutes at room temperature.
-
Conjugation Reaction: a. Add the reduced peptide solution to the liposome suspension. A typical molar ratio is 1:10 to 1:20 (peptide to MPB-PE). b. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
-
Purification: a. Remove unconjugated peptide from the liposome-peptide conjugates using a size-exclusion chromatography column equilibrated with PBS. The larger liposomes will elute in the void volume.
Characterization of Peptide-Conjugated Liposomes
a. Determination of Conjugation Efficiency:
-
Quantification of Unreacted Thiols: Use Ellman's reagent (DTNB) to quantify the free thiol groups remaining in the solution after the conjugation reaction. The difference between the initial and final thiol concentration indicates the amount of peptide conjugated.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separate the conjugated peptide from the unconjugated peptide. The peak areas can be used to determine the conjugation efficiency.
b. Physical Characterization:
-
Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and size distribution of the liposomes before and after peptide conjugation.
-
Zeta Potential Measurement: Determine the surface charge of the liposomes, which can change upon peptide conjugation depending on the peptide's charge.
c. Confirmation of Conjugate Integrity by Mass Spectrometry:
-
LC-MS/MS Peptide Mapping:
-
Digestion: Digest the peptide-lipid conjugate with a protease (e.g., trypsin).
-
LC Separation: Separate the resulting peptide fragments using a C18 reverse-phase column with a gradient of acetonitrile (B52724) in water, both containing 0.1% formic acid.
-
MS/MS Analysis: Analyze the eluting peptides using a high-resolution mass spectrometer. Identify the peptide fragment containing the cysteine residue and confirm the mass shift corresponding to the addition of the this compound moiety.
-
Visualizing Key Processes
To better understand the underlying mechanisms and workflows, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Thiol-Maleimide Conjugation and its Reversibility.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantitation and Stability of Protein Conjugation on Liposomes for Controlled Density of Surface Epitopes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for 18:1 MPB PE Conjugate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization and quantification of 18:1 MPB PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]) conjugates. The selection of an appropriate analytical method is critical for ensuring the quality, efficacy, and stability of these bioconjugates, which are pivotal in the development of targeted drug delivery systems, such as liposomes, and other biopharmaceutical applications.
Core Analytical Techniques: A Comparative Overview
The analysis of this compound conjugates, typically involving the covalent linkage of a thiol-containing molecule (e.g., a protein or peptide) to the maleimide (B117702) group of the lipid, requires a multi-faceted approach. The primary analytical goals include confirming successful conjugation, determining conjugation efficiency, quantifying the conjugate, and assessing its stability. Here, we compare the most effective techniques for these purposes: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Spectroscopic Methods.
Data Presentation: Quantitative Comparison of Analytical Techniques
| Feature | Reversed-Phase HPLC (RP-HPLC) | Size-Exclusion Chromatography (SEC) | Mass Spectrometry (MS) | Ellman's Assay | Fluorescence Spectroscopy |
| Primary Application | Quantification of conjugate, purity assessment, stability analysis.[1] | Analysis of aggregation, separation of large conjugate from small molecules.[2] | Absolute mass confirmation, identification of conjugation sites, DAR determination.[3][4] | Indirect measure of conjugation efficiency by quantifying free thiols.[5][6][7][8] | Analysis of protein-liposome binding, conformational changes.[9][10][11] |
| Principle | Separation based on hydrophobicity.[1] | Separation based on hydrodynamic volume (size).[2] | Measurement of mass-to-charge ratio.[4][12] | Colorimetric detection of free sulfhydryl groups.[6][13] | Detection of changes in fluorescence properties upon binding or conjugation.[14] |
| Sample Type | Purified conjugate, reaction mixtures. | Protein-liposome suspensions, reaction mixtures. | Purified conjugate, proteolytic digests. | Pre- and post-conjugation reaction samples. | Fluorescently labeled protein and/or liposomes. |
| Quantitative Capability | High (with appropriate standards). | Semi-quantitative for aggregation. | High (with internal standards). | High (for free thiols). | Relative quantification of binding. |
| Resolution | High, can often separate conjugated from unconjugated species.[1] | Low for species of similar size. | Very high, can resolve different drug-to-antibody ratios (DARs). | Not applicable. | Dependent on the specific assay design. |
| MS Compatibility | Yes (with volatile mobile phases).[1] | Can be compatible. | Direct detection method. | Not applicable. | Not applicable. |
| Limitations | Can be denaturing, may not resolve positional isomers.[1] | Limited resolution for different conjugation species.[1] | Can be complex to interpret for heterogeneous samples.[4] | Indirect measurement, susceptible to interference from other reducing agents. | Requires labeling, which may alter molecular interactions. |
Experimental Protocols
Protocol 1: Quantification of Conjugation Efficiency by RP-HPLC
This protocol outlines a general method for analyzing the conjugation of a thiol-containing protein to this compound incorporated into liposomes.
Materials:
-
This compound-containing liposomes
-
Thiol-containing protein
-
Conjugation buffer (e.g., PBS, pH 7.0)
-
Quenching solution (e.g., 1% Trifluoroacetic Acid - TFA)
-
RP-HPLC system with a C4 or C8 column suitable for protein separation[2]
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
Methodology:
-
Reaction Setup: Incubate the this compound liposomes with the thiol-containing protein at a desired molar ratio in the conjugation buffer. A typical reaction is performed at room temperature for 2 hours.
-
Sampling and Quenching: At various time points (e.g., 0, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding the quenching solution.
-
HPLC Analysis:
-
Inject the quenched sample onto the RP-HPLC system.
-
Elute the components using a linear gradient of Mobile Phase B (e.g., 20-80% over 30 minutes).
-
Monitor the elution profile using a UV detector at 280 nm (for protein) and potentially at a wavelength specific to the chromophore of the MPB group if applicable.
-
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated protein and the this compound-protein conjugate. The conjugate will typically have a longer retention time due to the increased hydrophobicity from the lipid.
-
Calculate the conjugation efficiency by determining the peak area of the conjugate as a percentage of the total protein peak area (conjugated + unconjugated).
-
Protocol 2: Confirmation of Conjugate Mass by ESI-MS
This protocol provides a framework for confirming the molecular weight of the this compound-protein conjugate.
Materials:
-
Purified this compound-protein conjugate
-
Sample buffer (e.g., water with 0.1% formic acid)
-
Electrospray Ionization Mass Spectrometer (ESI-MS)
Methodology:
-
Sample Preparation: Dilute the purified conjugate to a final concentration of approximately 0.1 mg/mL in the sample buffer.
-
Mass Spectrometry Analysis:
-
Infuse the sample into the ESI-MS.
-
Acquire data in positive ion mode over an appropriate m/z range (e.g., 500-4000).
-
-
Data Analysis:
-
The raw data will show a series of multiply charged ions.
-
Use deconvolution software to transform the multiply charged spectrum into a zero-charge mass spectrum.
-
Compare the observed mass with the theoretical mass of the expected conjugate (Mass of Protein + Mass of this compound). A successful conjugation will show a mass shift corresponding to the mass of the this compound moiety.
-
Protocol 3: Indirect Quantification of Conjugation Efficiency using Ellman's Assay
This assay quantifies the consumption of free thiols in the reaction mixture, providing an indirect measure of conjugation efficiency.[5][6]
Materials:
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.[6]
-
Ellman's Reagent Solution: 4 mg/mL 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in Reaction Buffer.[6]
-
Thiol standard (e.g., L-cysteine)
-
Pre- and post-conjugation reaction samples
Methodology:
-
Standard Curve Preparation: Prepare a series of known concentrations of the thiol standard in the Reaction Buffer.
-
Assay Procedure:
-
To a set volume of each standard and the pre- and post-conjugation samples, add the Ellman's Reagent Solution.
-
Incubate at room temperature for 15 minutes.[6]
-
Measure the absorbance at 412 nm using a spectrophotometer.
-
-
Data Analysis:
-
Create a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of free thiols in the pre- and post-conjugation samples.
-
Calculate the conjugation efficiency based on the decrease in free thiol concentration.
-
Mandatory Visualization
Caption: Experimental workflow for this compound conjugate analysis.
Caption: Logical guide for selecting analytical techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. cellmosaic.com [cellmosaic.com]
- 3. benchchem.com [benchchem.com]
- 4. Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Protocol to compare relative protein-liposome binding affinity using a fluorescence microscopy-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitation and Stability of Protein Conjugation on Liposomes for Controlled Density of Surface Epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring Protein Binding to Lipid Vesicles by Fluorescence Cross-Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Protein Complexes using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 13. longdom.org [longdom.org]
- 14. Development and Application of a Label-Free Fluorescence Method for Determining the Composition of Gold Nanoparticle–Protein Conjugates [mdpi.com]
A Comparative Guide to Peptide Immobilization: 18:1 MPB PE vs. DOPE-MCC
For Researchers, Scientists, and Drug Development Professionals
The effective immobilization of peptides onto lipid-based delivery systems is a cornerstone of targeted therapeutics and advanced diagnostics. The choice of linker lipid is critical, influencing not only the efficiency of conjugation but also the stability and biological activity of the final construct. This guide provides an objective comparison of two widely used maleimide-functionalized lipids: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (18:1 MPB PE) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(maleimidomethyl)cyclohexane-carboxamide] (DOPE-MCC).
At a Glance: Key Differences and Considerations
| Feature | This compound | DOPE-MCC |
| Reactive Group | Maleimide (B117702) | Maleimide |
| Lipid Anchor | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) |
| Linker Structure | Phenylbutyramide | (Maleimidomethyl)cyclohexane-carboxamide |
| Primary Application | Covalent conjugation of thiol-containing molecules (e.g., cysteine-peptides) to lipid bilayers.[1][2] | Covalent conjugation of thiol-containing molecules (e.g., cysteine-peptides) to lipid bilayers.[3] |
| Key Advantage of Linker | Aromatic ring in the linker may offer some rigidity. | Cyclohexane ring provides a flexible yet stable connection.[3] |
| Key Advantage of Lipid | The DOPE anchor is known to promote membrane fusion and can enhance cellular uptake.[4][5] | The DOPE anchor's fusogenic properties are beneficial for intracellular delivery, especially in pH-sensitive formulations.[6] |
| Potential Considerations | The maleimide-thiol linkage can be susceptible to retro-Michael reaction, potentially leading to payload exchange.[7][8] The MPB-PE lipid itself has been observed to have some biological activity.[9] | Similar to MPB PE, the maleimide-thiol bond can undergo reversal. The stability of the MCC linker itself is generally considered high. |
Chemical Structures and Reaction Mechanism
Both this compound and DOPE-MCC utilize the highly efficient and selective reaction between a maleimide group and a thiol (sulfhydryl) group, typically from a cysteine residue within a peptide.[9][10] This Michael addition reaction forms a stable covalent thioether bond under mild physiological conditions (pH 6.5-7.5).[11]
This compound incorporates a 4-(p-maleimidophenyl)butyramide (MPB) linker.[1][12]
DOPE-MCC features a 4-(maleimidomethyl)cyclohexane-carboxamide (MCC) linker.[3]
The fundamental reaction for both lipids is the same, as depicted in the following workflow:
Peptide Immobilization Workflow via Maleimide-Thiol Chemistry.
Performance Comparison
While direct head-to-head quantitative data for this compound versus DOPE-MCC is limited in publicly available literature, a comparative analysis can be inferred based on the properties of their constituent parts.
Immobilization Efficiency: Both lipids are expected to have high immobilization efficiency due to the rapid and specific nature of the maleimide-thiol reaction.[9][10] The efficiency in a given experiment will be more dependent on factors such as the molar ratio of reactants, pH, temperature, and the accessibility of the cysteine residue on the peptide.
Stability of the Conjugate: The thioether bond formed is generally stable. However, it is susceptible to a retro-Michael reaction, which can lead to the dissociation of the peptide, particularly in environments with high concentrations of other thiols like glutathione.[7][8] The stability of the linker itself (MPB vs. MCC) under various physiological conditions is a key consideration, though both are generally robust.
Influence of the Lipid Anchor (DOPE): The 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) anchor is common to both lipids and plays a significant role in the properties of the resulting liposome.
-
Fusogenic Properties: DOPE is known to adopt a non-bilayer, inverted hexagonal phase, particularly at acidic pH.[6] This property can promote the fusion of the liposome with endosomal membranes, facilitating the release of encapsulated contents into the cytoplasm, which is highly advantageous for intracellular drug delivery.[6]
-
Enhanced Cellular Uptake: The inclusion of DOPE in liposomal formulations has been shown to increase the cellular uptake of the nanoparticles.[4][5]
-
Potential for Instability: Liposomes composed solely of DOPE and a neutral lipid like DOPC can be unstable. The inclusion of charged lipids is often necessary to ensure stable vesicle formation.[13]
Biological Activity:
-
This compound: It has been reported that liposomes containing MPB-PE can exhibit some intrinsic biological activity. For instance, one study showed a concentration-dependent inhibition of P. falciparum growth by MPB-PE containing liposomes.[9]
-
DOPE-MCC: While DOPE itself is a common biological lipid, the complete DOPE-MCC conjugate's intrinsic biological activity, outside of its role as a linker, is less characterized in the available literature.
Experimental Protocols
Below are generalized protocols for peptide immobilization onto liposomes using maleimide-functionalized lipids. These should be optimized for specific peptides and liposome formulations.
Protocol 1: Liposome Preparation with this compound or DOPE-MCC
This protocol utilizes the thin-film hydration and extrusion method.[14]
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the desired lipids, including this compound or DOPE-MCC (typically 1-5 mol%), in chloroform (B151607).
-
Remove the chloroform using a rotary evaporator or a gentle stream of nitrogen gas to form a thin, uniform lipid film.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired aqueous buffer (e.g., PBS, pH 7.4) by vortexing or gentle shaking. This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To form unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. Repeat the extrusion process 10-20 times.
-
Protocol 2: Peptide Conjugation to Pre-formed Liposomes
-
Peptide Preparation:
-
Dissolve the cysteine-containing peptide in a degassed buffer (e.g., PBS, pH 7.0-7.5). If the peptide has internal disulfide bonds, it may be necessary to reduce them first using a reagent like TCEP.
-
-
Conjugation Reaction:
-
Add the peptide solution to the pre-formed liposome suspension. A molar excess of the maleimide lipid to the peptide is often used to drive the reaction.
-
Incubate the mixture at room temperature for 2 hours or overnight at 4°C with gentle stirring, protected from light.
-
-
Purification:
-
Remove unconjugated peptide and other reactants by size exclusion chromatography or dialysis.
-
The following diagram illustrates the key steps in preparing peptide-conjugated liposomes.
Experimental Workflow for Peptide-Liposome Conjugation.
Conclusion
Both this compound and DOPE-MCC are effective reagents for the immobilization of peptides onto lipid bilayers. The choice between them may depend on subtle factors related to the specific application.
-
For applications where enhanced membrane fusion and cellular uptake are paramount, the DOPE anchor in both lipids is a significant advantage.
-
The difference in the linker structure (phenylbutyramide in MPB PE vs. cyclohexanecarboxamide (B73365) in DOPE-MCC) may subtly influence the flexibility and stability of the peptide-lipid linkage, although further direct comparative studies are needed to quantify these differences.
-
Researchers should consider the potential for intrinsic biological activity of the MPB-PE lipid in their experimental design.
Ultimately, the optimal choice will depend on empirical testing and validation for the specific peptide, liposome formulation, and biological system under investigation.
References
- 1. d-nb.info [d-nb.info]
- 2. Liposomes for Enhanced Cellular Uptake of Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DOPC versus DOPE as a helper lipid for gene-therapies: molecular dynamics simulations with DLin-MC3-DMA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Lipids for Drug Delivery - ADC Linkers | AxisPharm [axispharm.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The pH-Responsive Liposomes—The Effect of PEGylation on Release Kinetics and Cellular Uptake in Glioblastoma Cells [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Influence of Lipid Composition of Cationic Liposomes 2X3-DOPE on mRNA Delivery into Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Tuning Liposome Membrane Permeability by Competitive Peptide Dimerization and Partitioning-Folding Interactions Regulated by Proteolytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Click Chemistry vs. Maleimide Chemistry for Liposome Surface Modification
For researchers, scientists, and drug development professionals, the effective surface modification of liposomes is a critical step in creating targeted drug delivery systems, diagnostic agents, and functionalized biomaterials. The choice of conjugation chemistry dictates the efficiency, stability, and biocompatibility of the final product. This guide provides an objective comparison of two of the most prevalent methods: click chemistry and maleimide (B117702) chemistry, supported by experimental data and detailed protocols.
The covalent attachment of ligands, such as antibodies, peptides, or small molecules, to the surface of liposomes transforms these simple vesicles into highly specific nanocarriers. Among the myriad of bioconjugation techniques, click chemistry and maleimide-thiol coupling have emerged as powerful and widely adopted strategies. Each method presents a unique set of advantages and disadvantages that must be carefully considered in the context of the specific application.
An Overview of the Chemistries
Click Chemistry , a concept introduced by Karl Barry Sharpless, refers to a class of reactions that are highly efficient, specific, and occur under mild, aqueous conditions.[1][2] For liposome (B1194612) modification, the most relevant click reactions are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4] Both reactions form a stable triazole linkage.
Maleimide Chemistry relies on the reaction between a maleimide group and a thiol (sulfhydryl) group to form a stable thioether bond.[5] This Michael addition reaction is highly specific for thiols at neutral to slightly alkaline pH and has been a workhorse in bioconjugation for decades.[6]
Quantitative Performance Comparison
To facilitate an objective assessment, the following table summarizes key performance metrics for click chemistry and maleimide chemistry in the context of liposome surface modification, with data collated from various studies.
| Feature | Click Chemistry (CuAAC & SPAAC) | Maleimide Chemistry | Key Considerations & References |
| Reaction Efficiency | High to Quantitative. CuAAC often provides excellent coupling yields.[3][7][8] SPAAC can achieve coupling efficiencies of up to 98%.[9] | High, but can be variable. Conjugation efficiency can reach 84% but is dependent on factors like pH and the presence of reducing agents. | Click chemistry, particularly SPAAC, often demonstrates higher and more consistent yields. |
| Reaction Kinetics | Fast. SPAAC reactions can be very rapid, with second-order rate constants among the highest for bioorthogonal reactions.[10] CuAAC reactions are also generally fast, typically completing within 2-4 hours.[11] | Fast. The maleimide-thiol reaction is generally rapid, often reaching completion within a few hours at room temperature.[5] | Both chemistries offer practical reaction times for laboratory settings. |
| Specificity & Bioorthogonality | Highly Specific and Bioorthogonal. Azides and alkynes are largely absent in biological systems, preventing side reactions with native functional groups.[4][12] | Specific for Thiols. Maleimides are highly reactive towards thiols. However, they can undergo side reactions with amines at higher pH and are susceptible to hydrolysis.[13] | Click chemistry offers superior bioorthogonality, a significant advantage in complex biological media. |
| Stability of Linkage | Very Stable. The resulting triazole ring is chemically robust and stable under a wide range of physiological conditions.[1] | Moderately Stable. The thioether bond is generally stable. However, the succinimide (B58015) ring can be susceptible to a retro-Michael reaction, especially in the presence of other thiols, leading to conjugate dissociation.[14] | The triazole linkage formed by click chemistry is generally considered more stable than the maleimide-thiol adduct. |
| Biocompatibility & Reaction Conditions | SPAAC is highly biocompatible. It is a copper-free reaction, avoiding the cytotoxicity associated with copper catalysts.[4] CuAAC requires a copper catalyst , which can be toxic to cells and may damage certain biomolecules.[2][15] However, the use of copper-chelating ligands can mitigate this.[16] | Generally Biocompatible. The reaction is performed under mild, aqueous conditions (pH 7-7.5). However, unreacted maleimides can react with free thiols on cell surfaces, which can be a source of toxicity or off-target effects.[17][18] | SPAAC is the preferred click chemistry method for applications involving live cells or sensitive proteins due to the absence of a metal catalyst. |
| Control over Conjugation | Excellent. The bioorthogonal nature of the reactants allows for precise control over the site of conjugation, leading to a more homogeneous product.[4][19] | Good, but can be challenging. If a protein has multiple cysteine residues, random conjugation can occur, leading to a heterogeneous product and potentially impacting protein function.[4] | Click chemistry provides better control over the stoichiometry and orientation of conjugated ligands. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for liposome surface modification using SPAAC, CuAAC, and maleimide chemistry.
Protocol 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free click reaction between an azide-functionalized liposome and a strained cyclooctyne-containing ligand (e.g., DBCO).[11]
-
Preparation of Azide-Functionalized Liposomes:
-
Prepare liposomes using a standard method such as thin-film hydration followed by extrusion.
-
The lipid mixture should include an azide-modified lipid (e.g., DSPE-PEG-Azide).
-
-
Reaction Setup:
-
In a sterile reaction vessel, add the prepared azide-functionalized liposome suspension.
-
Add the DBCO-containing ligand to the liposome suspension. A 2 to 5-fold molar excess of the DBCO-ligand relative to the azide-lipid is recommended as a starting point.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 4-12 hours with gentle agitation.
-
-
Purification:
-
Remove unreacted ligand using size exclusion chromatography (SEC) or dialysis.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the copper-catalyzed click reaction between an alkyne-functionalized liposome and an azide-containing ligand.[11]
-
Preparation of Alkyne-Functionalized Liposomes:
-
Prepare liposomes incorporating an alkyne-modified lipid (e.g., DSPE-PEG-Alkyne) as described above.
-
-
Reaction Setup:
-
In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the alkyne-functionalized liposomes and the azide-containing ligand in an appropriate buffer (e.g., PBS, pH 7.4).
-
-
Initiation of the Click Reaction:
-
While maintaining the inert atmosphere, add a solution of a Cu(I) source, such as a pre-complex of CuSO₄ and a stabilizing ligand like TBTA or THPTA.[20]
-
Immediately after, add a freshly prepared solution of a reducing agent, typically sodium ascorbate (B8700270). The final concentrations of copper and ascorbate typically range from 50 to 200 µM.[11][16]
-
-
Incubation:
-
Allow the reaction to proceed at room temperature with gentle stirring for 2-4 hours.
-
-
Purification:
-
Remove the copper catalyst and unreacted reagents via SEC, dialysis, or by using a copper-chelating resin.
-
Protocol 3: Maleimide-Thiol Conjugation
This protocol describes the conjugation of a thiol-containing ligand to a maleimide-functionalized liposome.[5]
-
Preparation of Maleimide-Functionalized Liposomes:
-
Prepare liposomes containing a maleimide-functionalized lipid (e.g., DSPE-PEG-Maleimide). It is crucial to use a buffer with a pH between 7 and 7.5 to ensure the stability of the maleimide group.[21]
-
-
Preparation of Thiol-Containing Ligand:
-
If the ligand does not have a free thiol, it may need to be introduced through chemical modification. For proteins with disulfide bonds, reduction with an agent like DTT or TCEP may be necessary to generate free thiols.[5]
-
-
Conjugation Reaction:
-
Add the thiol-containing ligand to the maleimide-functionalized liposome suspension. A slight molar excess of the ligand is often used.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C under an inert atmosphere to prevent oxidation of the thiol.[6]
-
-
Quenching and Purification:
-
Quench any unreacted maleimide groups by adding a small molecule thiol like cysteine or 2-mercaptoethanol.[21]
-
Purify the conjugated liposomes using SEC or dialysis to remove excess ligand and quenching agent.
-
Visualizing the Chemistries and Workflows
To further clarify the chemical principles and experimental processes, the following diagrams have been generated using Graphviz.
Caption: Reaction mechanisms for click and maleimide chemistries.
Caption: General workflow for liposome surface modification.
Conclusion and Recommendations
Both click chemistry and maleimide chemistry are effective methods for the surface modification of liposomes. The choice between them should be guided by the specific requirements of the application.
-
For applications requiring the highest degree of specificity, stability, and biocompatibility, particularly in cellular or in vivo contexts, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is the superior choice. Its bioorthogonality and copper-free nature minimize off-target reactions and toxicity.[4]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) offers a robust and efficient alternative when the potential for copper-induced damage is not a concern. It is a highly reliable reaction with excellent yields.[3][7]
-
Maleimide chemistry remains a valuable and widely used technique, especially for conjugating to proteins via cysteine residues. It is a cost-effective and straightforward method that provides high yields under appropriate conditions.[5][6] However, researchers must be mindful of the potential for side reactions and the moderate stability of the resulting linkage.[13][14]
By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision on the most suitable conjugation chemistry for their liposome-based projects, ultimately leading to the development of more effective and reliable nanomedicines and research tools.
References
- 1. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry for Liposome Surface Modification | Springer Nature Experiments [experiments.springernature.com]
- 3. Click Chemistry for Liposome Surface Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 5. liposomes.ca [liposomes.ca]
- 6. encapsula.com [encapsula.com]
- 7. Conjugation of Ligands to the Surface of Preformed Liposomes by Click Chemistry | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. jenabioscience.com [jenabioscience.com]
- 17. waseda.repo.nii.ac.jp [waseda.repo.nii.ac.jp]
- 18. Maleimide-Functionalized Liposomes: Prolonged Retention and Enhanced Efficacy of Doxorubicin in Breast Cancer with Low Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. broadpharm.com [broadpharm.com]
- 21. encapsula.com [encapsula.com]
Stability Showdown: Thioether vs. Amide Linkages on Liposomal Drug Carriers
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The effective delivery of therapeutic payloads to target sites is a cornerstone of modern drug development. Liposomes, as versatile nanocarriers, are frequently surface-modified with targeting ligands, polymers, or other functional moieties to enhance their efficacy and pharmacokinetic profile. The choice of chemical linkage used to attach these molecules to the liposome (B1194612) surface is critical, directly impacting the stability, and consequently, the safety and effectiveness of the therapeutic agent.
This guide provides an objective comparison of two commonly employed conjugation chemistries: the thioether linkage, typically formed via Michael addition, and the robust amide bond. We will delve into their relative stability under various physiological conditions, supported by available data, and provide detailed experimental protocols for assessing the stability of your liposome formulations.
At a Glance: Thioether vs. Amide Linkage Stability
| Feature | Thioether Bond (Maleimide-based) | Amide Bond |
| Formation Chemistry | Michael addition of a thiol to a maleimide. | Acylation of an amine by an activated carboxylic acid. |
| Chemical Stability | Susceptible to retro-Michael reaction and thiol exchange with endogenous thiols (e.g., glutathione, albumin).[1][2][3] Stability can be influenced by the local chemical environment. | Highly stable due to resonance stabilization.[1][2] Hydrolysis requires harsh conditions (e.g., strong acids/bases, high temperatures) or enzymatic catalysis. |
| In Vivo Fate | Potential for premature release of the conjugated molecule, leading to off-target effects and reduced efficacy.[1][2] | Generally very stable in circulation, contributing to a longer half-life of the functionalized liposome.[2] |
| Common Applications | Conjugation of thiol-containing molecules like cysteine-terminated peptides or antibodies.[4][5][6][7][8][9] | Conjugation of amine-containing molecules, including proteins, peptides, and polymers.[10][11] |
Quantitative Stability Data
Table 1: Illustrative Comparison of Linkage Stability in Human Plasma (Derived from Bioconjugate Data)
| Linkage Type | Time Point | % Intact Conjugate (Approximate) | Observations |
| Thioether | 24 hours | 70 - 90% | Payload transfer to albumin is commonly observed.[2] |
| 7 days | 30 - 60% | Significant degradation of the conjugate is typical.[2] | |
| Amide | 24 hours | > 95% | Minimal degradation detected.[2] |
| 7 days | > 90% | Demonstrates high stability in circulation.[2] |
This table provides an illustrative comparison based on general findings in bioconjugate stability studies and should be considered as an indicator of relative, not absolute, stability on liposomes.
Experimental Protocols
Accurate assessment of linker stability on liposomes is crucial for the development of robust drug delivery systems. Below are detailed protocols for key in vitro stability assays.
Serum Stability Assay (Liposome Leakage Assay)
Objective: To determine the stability of the surface linkage and the overall integrity of the liposome in the presence of serum or plasma over time.
Methodology:
-
Preparation of Fluorescently Labeled Liposomes:
-
Prepare liposomes with the desired lipid composition, including the lipid anchor for either thioether or amide ligation.
-
Encapsulate a self-quenching concentration of a fluorescent dye (e.g., 5(6)-carboxyfluorescein (B613776) (CF) at 50-100 mM) within the liposomes.[12][13]
-
Remove unencapsulated dye by size-exclusion chromatography (e.g., using a Sephadex G-50 column).[12]
-
Conjugate the molecule of interest (e.g., a peptide or antibody) to the liposome surface via either thioether or amide linkage.
-
Purify the conjugated liposomes to remove any unreacted molecules.
-
-
Incubation in Serum:
-
Dilute the fluorescently labeled liposomes (both thioether- and amide-linked) in human or fetal bovine serum (FBS) to a final lipid concentration of approximately 1 mg/mL.[12] A control sample should be diluted in a buffer (e.g., PBS, pH 7.4).
-
Incubate the samples at 37°C for various time points (e.g., 0, 1, 4, 8, 24, 48 hours).[12][14]
-
-
Quantification of Leakage:
-
At each time point, take an aliquot of the liposome suspension and measure the fluorescence intensity (FI) using a fluorometer at the appropriate excitation and emission wavelengths for the chosen dye (e.g., ~490 nm excitation and ~520 nm emission for CF).[12]
-
To determine the maximum fluorescence (100% leakage), add a detergent (e.g., Triton X-100 to a final concentration of 0.1-1%) to an aliquot of the liposome suspension to completely disrupt the vesicles.[15]
-
Calculate the percentage of dye leakage at each time point using the following formula: % Leakage = [(FI_sample - FI_initial) / (FI_max - FI_initial)] * 100
-
-
Data Analysis:
-
Plot the percentage of leakage versus time for both thioether- and amide-linked liposomes. A steeper slope indicates lower stability.
-
pH Stability Assay
Objective: To evaluate the stability of the linkage and liposome integrity under different pH conditions, mimicking various biological environments (e.g., endosomes).
Methodology:
-
Preparation of Liposomes: Prepare liposomes as described in the serum stability assay.
-
Incubation in Buffers of Varying pH:
-
Analysis:
-
Assess liposome integrity by measuring dye leakage as described in the serum stability assay.
-
Additionally, monitor changes in liposome size and polydispersity index (PDI) using Dynamic Light Scattering (DLS) at each pH. A significant change in size or PDI can indicate aggregation or fusion, suggesting instability.[16][17]
-
Temperature Stability Assay
Objective: To assess the impact of temperature on the stability of the conjugated liposomes.
Methodology:
-
Preparation of Liposomes: Prepare liposomes as described in the serum stability assay.
-
Incubation at Different Temperatures:
-
Incubate aliquots of the conjugated liposome suspension at various temperatures (e.g., 4°C for storage, 25°C for room temperature, and 37°C for physiological temperature, and potentially higher temperatures to assess thermal stress).[17][18][19]
-
Maintain the incubation for a set period (e.g., 24 hours or longer for long-term stability studies).[4]
-
-
Analysis:
-
Measure dye leakage and changes in particle size and PDI as described in the previous protocols.
-
Visualizing the Chemistry and Workflow
To better understand the chemical differences and the experimental process, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of Stable, Maleimide-Functionalized Peptidoliposomes Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maleimide-Functionalized Liposomes: Prolonged Retention and Enhanced Efficacy of Doxorubicin in Breast Cancer with Low Systemic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of α,ω-bis-Mercaptoacyl Poly(alkyl oxide)s and Development of Thioether Cross-Linked Liposome Scaffolds for Sustained Release of Drugs | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. rjb.ro [rjb.ro]
- 13. Liposome leakage and increased cellular permeability induced by guanidine-based oligomers: effects of liposome composition on liposome leakage and human lung epithelial barrier permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. profoldin.com [profoldin.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. 2024.sci-hub.se [2024.sci-hub.se]
- 18. researchgate.net [researchgate.net]
- 19. scialert.net [scialert.net]
A Head-to-Head Comparison: 18:1 MPB PE vs. NHS-Ester Lipids for Optimal Conjugation Efficiency
For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is a critical decision influencing the efficacy and stability of liposomal drug delivery systems, targeted therapies, and diagnostic agents. This guide provides an in-depth, objective comparison of two prevalent lipid conjugation strategies: 18:1 (Maleimidophenyl)butyryl Phosphoethanolamine (MPB PE), which utilizes maleimide-thiol chemistry, and N-hydroxysuccinimide (NHS)-ester functionalized lipids, which target primary amines. This comparison is supported by experimental data on reaction kinetics, stability, and optimal conditions to aid in selecting the most suitable approach for your specific application.
At a Glance: Key Differences in Conjugation Chemistry
The fundamental difference between 18:1 MPB PE and NHS-ester lipids lies in their reactive targets and the resulting covalent bond.[1] this compound is highly specific for thiol (sulfhydryl) groups, typically found in cysteine residues of proteins and peptides.[2][3] This reaction, a Michael addition, forms a stable thioether bond.[2] In contrast, NHS-ester lipids react with primary amines, such as those on lysine (B10760008) residues and the N-terminus of proteins, through acylation to form a highly stable amide bond.[4][5]
This distinction in target residues has significant implications for conjugation strategy. The relative scarcity of cysteine compared to the abundance of lysine residues on most proteins allows maleimide (B117702) chemistry to be a powerful tool for site-specific conjugation, especially when cysteines are strategically introduced via protein engineering.[5] Conversely, NHS-ester chemistry often results in a more random distribution of linkages across the protein surface.[1]
Quantitative Comparison of Reaction Parameters
The efficiency and outcome of a conjugation reaction are governed by several key parameters. The following tables summarize the critical factors for both maleimide-thiol and NHS-ester chemistries, providing a quantitative basis for comparison.
| Feature | This compound (Maleimide-Thiol Chemistry) | NHS-Ester Lipids (Amine Chemistry) |
| Target Residue | Cysteine (thiol group, -SH) | Lysine (primary amine, -NH₂) |
| Resulting Bond | Thioether Bond | Amide Bond |
| Reaction Type | Michael Addition | Acylation |
| Optimal pH Range | 6.5 - 7.5[2][6] | 7.2 - 8.5[4][7] |
| Reaction Speed | Very Fast (minutes to a few hours)[1] | Fast (minutes to a few hours)[1][] |
| Key Advantage | High specificity allows for site-specific conjugation.[5] | Targets abundant and readily accessible lysine residues.[1] |
| Key Disadvantage | Potential for instability via retro-Michael reaction.[5][6] | Can lead to a heterogeneous product with random linkage distribution.[1] |
Table 1. High-level comparison of Maleimide vs. NHS-Ester conjugation chemistries.
| Parameter | This compound (Maleimide-Thiol Chemistry) | NHS-Ester Lipids (Amine Chemistry) |
| pH | Optimal at 6.5-7.5 for high thiol specificity.[2] At pH 7.0, the reaction with thiols is ~1000 times faster than with amines.[2][6] | Optimal at 7.2-8.5.[7] Below this range, amines are protonated and less reactive.[7] |
| Temperature | Typically room temperature.[9] | Room temperature or 4°C.[7] Lower temperatures can minimize hydrolysis.[7] |
| Molar Ratio | Molar excess of maleimide is often used. Ratios of 2:1 to 5:1 (maleimide:thiol) have shown high efficiency (84% and 58% respectively in one study).[2][9] | A 10:1 to 20:1 molar ratio (NHS-ester:protein) is a common starting point.[7] |
| Reaction Time | Typically 30 minutes to 2 hours at room temperature.[6][9] | Typically 0.5 to 4 hours.[4][7] |
Table 2. Recommended reaction conditions for optimizing conjugation efficiency.
Stability and Side Reactions: A Critical Consideration
The long-term stability of the resulting conjugate is paramount, particularly for in vivo applications. While both chemistries form relatively stable bonds, they are susceptible to different degradation pathways.
NHS-Ester Chemistry: The primary competing reaction for NHS-esters is hydrolysis, where the ester is cleaved by water, rendering it inactive for conjugation.[4][10] The rate of hydrolysis is highly dependent on pH, increasing significantly at more alkaline conditions.[4][7] For instance, the half-life of a typical NHS-ester is 4-5 hours at pH 7.0 (0°C), but this can drop to just 10 minutes at pH 8.6 (4°C).[4][7] However, the resulting amide bond is exceptionally stable and resistant to cleavage under physiological conditions.[7][11]
Maleimide-Thiol Chemistry: The maleimide group is also susceptible to hydrolysis, especially at pH values above 7.5, which converts it to a non-reactive maleamic acid.[6] A more significant concern for maleimide conjugates is the reversibility of the initial thioether bond through a retro-Michael reaction.[5][6] This can lead to the exchange of the conjugated molecule with other thiols present in the biological environment, such as glutathione (B108866) or albumin.[12] However, the initial thiosuccinimide adduct can undergo hydrolysis to form a stable, ring-opened succinamic acid derivative, which is no longer susceptible to the retro-Michael reaction and has a half-life that can exceed two years.[5][13][14]
| Moiety Stability | Condition | Half-life / Observation |
| NHS-Ester | pH 7.0, 0°C | 4 - 5 hours[4][7] |
| pH 8.6, 4°C | 10 minutes[4][7] | |
| Maleimide | pH > 7.5 | Increased susceptibility to hydrolysis.[6] |
| Thioether Bond | In vivo (plasma) | Susceptible to retro-Michael reaction, leading to potential payload exchange with other thiols.[11][12] |
| Ring-Opened Thioether | Post-hydrolysis | Highly stable, with half-lives of over two years reported.[13][14] |
Table 3. Stability of reactive groups and resulting covalent bonds.
Experimental Workflows and Signaling Pathways
To achieve successful conjugation, it is essential to follow a well-defined experimental workflow. The diagrams below illustrate the generalized reaction pathways for both this compound and NHS-ester lipid conjugation.
Caption: Workflow for conjugation using this compound lipids.
Caption: Workflow for conjugation using NHS-ester lipids.
Detailed Experimental Protocols
The following protocols provide a general framework for conjugating a protein to pre-formed liposomes using either this compound or an NHS-ester lipid. These should be optimized for specific molecules and liposome formulations.
Protocol 1: Conjugation of a Thiol-Containing Protein to this compound Liposomes
Materials:
-
Pre-formed liposomes containing 1-5 mol% this compound.
-
Thiol-containing protein in a suitable buffer (e.g., HEPES, PBS, pH 7.0).
-
Reaction Buffer: Amine-free buffer, pH 6.5-7.5 (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.0), degassed.
-
(Optional) TCEP (Tris(2-carboxyethyl)phosphine) for reducing disulfide bonds.
-
Purification tools: Dialysis cassette (e.g., 10 kDa MWCO) or size exclusion chromatography (SEC) column.
Methodology:
-
Protein Preparation (if necessary): If the protein contains disulfide bonds that need to be reduced to expose free thiols, incubate the protein with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column equilibrated with the degassed Reaction Buffer.
-
Liposome Preparation: Prepare liposomes incorporating this compound using your standard protocol (e.g., extrusion). The liposomes should be suspended in the degassed Reaction Buffer. This should be done shortly before use as the maleimide group can hydrolyze over time.[15]
-
Conjugation Reaction: Add the thiol-containing protein to the MPB-PE liposome suspension. The molar ratio of maleimide to protein thiol should be optimized, but a starting point of 2:1 to 10:1 is common.[2][9]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[6]
-
Purification: Remove unconjugated protein and other reactants. This can be achieved by dialysis against a large volume of buffer or by using an SEC column.
-
Characterization: Analyze the final product to determine conjugation efficiency (e.g., using protein and phosphate (B84403) assays) and assess the size and purity of the conjugates (e.g., using dynamic light scattering and SDS-PAGE).
Protocol 2: Conjugation of a Protein to NHS-Ester Liposomes
Materials:
-
Pre-formed liposomes containing an NHS-ester functionalized lipid (e.g., DSPE-PEG-NHS).
-
Protein in an amine-free buffer (e.g., HEPES, PBS, pH 7.4).
-
Reaction Buffer: Amine-free buffer, pH 7.2-8.5 (e.g., 100 mM HEPES, 150 mM NaCl, pH 8.0).
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0.
-
Purification tools: Dialysis cassette or size exclusion chromatography (SEC) column.
Methodology:
-
Liposome Preparation: Prepare liposomes incorporating the NHS-ester lipid using your standard protocol. Suspend the final liposome preparation in the Reaction Buffer. Use freshly prepared liposomes as the NHS-ester is prone to hydrolysis.[10][16]
-
Conjugation Reaction: Add the protein to the NHS-ester liposome suspension. A molar excess of NHS-ester to protein (e.g., 10:1 to 20:1) is typically used to drive the reaction.[7]
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[7]
-
Quenching (Optional but Recommended): To stop the reaction and quench any unreacted NHS-esters, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for an additional 30 minutes.[16]
-
Purification: Remove unconjugated protein and quenching reagents via dialysis or SEC.
-
Characterization: Determine the conjugation efficiency and physical characteristics of the liposome-protein conjugates as described in Protocol 1.
Conclusion and Recommendations
The choice between this compound and NHS-ester lipids is not a matter of one being universally superior, but rather which is better suited for the specific application.
Choose this compound (Maleimide Chemistry) when:
-
Site-specific conjugation is desired, and a free cysteine is available or can be engineered into the molecule of interest.[5]
-
The target molecule lacks accessible primary amines or their modification would compromise its function.
-
A very rapid reaction under mildly acidic to neutral pH is required.
Choose NHS-Ester Lipids when:
-
The goal is general surface modification of a protein with abundant and accessible lysine residues.[1]
-
An extremely stable, non-reversible amide bond is critical for the application's long-term stability.[11]
-
The target molecule does not contain any available thiol groups.
Ultimately, a thorough understanding of the reaction mechanisms, stability, and optimal conditions for both chemistries is essential for the successful design and execution of robust bioconjugation strategies.[17] Empirical optimization of reaction parameters for each specific liposome-ligand system is strongly recommended to achieve the highest conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. liposomes.ca [liposomes.ca]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to the Biophysical Effects of Maleimide Lipids on Membranes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biophysical effects of different maleimide (B117702) lipids on membranes, supported by experimental data and detailed methodologies. Maleimide-functionalized lipids are essential tools for conjugating thiol-containing molecules, such as peptides and antibodies, to the surface of liposomes for targeted drug delivery and other biomedical applications. The choice of maleimide lipid can significantly impact the stability, fluidity, and fusogenic properties of the resulting liposomal formulation.
Impact of Maleimide Lipids on Membrane Properties
The incorporation of maleimide lipids into a lipid bilayer can alter its fundamental biophysical properties. These changes are primarily influenced by the structure of the lipid anchor, the length of the polyethylene (B3416737) glycol (PEG) spacer (if present), and the maleimide headgroup itself.
A study comparing a native phosphatidylethanolamine (B1630911) (PE) with its N-maleimide-derivatized counterpart (PE-mal) revealed that the maleimide modification leads to an increased order, or decreased fluidity, in the lipid bilayer.[1] This is accompanied by a conformational change in the polar headgroups and increased hydration.[1] However, the presence of the maleimide group does not significantly perturb the fatty acyl chains or alter the permeability of the bilayer.[1]
PEGylated maleimide lipids, such as the commonly used 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2000-Mal), are frequently employed to enhance the stability and circulation time of liposomes.[2][3] The lipid anchor and the length of the PEG chain in these conjugates are critical determinants of their biophysical effects.
The choice of the lipid anchor, for instance, affects the phase transition temperature of the bilayer. Liposomes formulated with DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine), which has saturated 18-carbon acyl chains, will have a higher phase transition temperature and a more rigid membrane compared to those made with DPPE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine) with its saturated 16-carbon chains, or the unsaturated DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine).[4]
The length of the PEG chain influences the steric barrier on the liposome (B1194612) surface. Longer PEG chains (e.g., PEG5000) provide a more substantial steric shield, which can lead to longer circulation times but may also reduce the efficiency of drug encapsulation and alter the liposome's physical properties.[4] Conversely, shorter PEG chains (e.g., PEG1000) offer less steric protection but may allow for higher drug loading.[4] The concentration of the PEGylated lipid is also a critical factor, with an optimal concentration needed to achieve the desired size and stability.[5]
Comparative Data of Different Maleimide Lipids
The following table summarizes the key biophysical effects of different types of maleimide lipids on membrane properties based on the structural variations of the lipid anchor and the PEG chain length.
| Maleimide Lipid Type | Key Structural Feature | Effect on Membrane Fluidity | Effect on Membrane Stability | Potential Impact on Drug Delivery |
| DOPE-PEG-Maleimide | Unsaturated acyl chains (C18:1) | Higher fluidity | Lower stability compared to saturated lipids | May allow for faster drug release.[4] |
| DPPE-PEG-Maleimide | Saturated acyl chains (C16:0) | Intermediate fluidity | Intermediate stability | Balanced properties for various applications.[4] |
| DSPE-PEG-Maleimide | Saturated acyl chains (C18:0) | Lower fluidity (more rigid) | Higher stability | Slower drug release, longer circulation time.[4] |
| DSPE-PEG1000-Maleimide | Shorter PEG chain | Minimal effect on fluidity | Less steric stabilization, potentially shorter circulation time | Higher drug loading capacity may be possible.[4] |
| DSPE-PEG2000-Maleimide | Standard PEG chain | Minimal effect on fluidity | Good balance of steric stabilization and circulation time | Widely used standard for many applications.[4] |
| DSPE-PEG5000-Maleimide | Longer PEG chain | Minimal effect on fluidity | Enhanced steric stabilization, potentially longer circulation time | May have lower drug encapsulation efficiency.[4] |
Key Experimental Protocols for Biophysical Characterization
Accurate characterization of the biophysical effects of maleimide lipids requires robust and reproducible experimental methods. Below are detailed protocols for key assays.
Liposome Leakage Assay
This assay measures the integrity and permeability of the liposome membrane by monitoring the release of an encapsulated fluorescent dye.
Principle: A self-quenching concentration of a fluorescent dye, such as carboxyfluorescein, is encapsulated within the liposomes. When the dye is contained within the vesicles, its fluorescence is minimal. Upon leakage from the liposomes and dilution in the surrounding buffer, the fluorescence intensity increases, providing a measure of membrane permeability.[6]
Protocol:
-
Liposome Preparation:
-
Prepare a lipid film by dissolving the desired lipid mixture, including the maleimide lipid, in an organic solvent and then evaporating the solvent under vacuum.
-
Hydrate the lipid film with a solution containing a self-quenching concentration of carboxyfluorescein (e.g., 50 mM) in a suitable buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4).[7]
-
Subject the hydrated lipid mixture to several freeze-thaw cycles.
-
Extrude the liposomes through polycarbonate membranes with a defined pore size (e.g., 100 nm) to obtain unilamellar vesicles of a uniform size.[7]
-
Remove unencapsulated carboxyfluorescein by size-exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis.[7]
-
-
Fluorescence Measurement:
-
Dilute the purified liposome suspension in the assay buffer in a cuvette.
-
Monitor the fluorescence intensity over time using a spectrofluorometer (e.g., excitation at 492 nm and emission at 512 nm for carboxyfluorescein).[6]
-
To determine the maximum leakage (100%), add a detergent (e.g., 0.1% Triton X-100) to completely disrupt the liposomes.[6]
-
The percentage of leakage at a given time point is calculated as: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100 where Ft is the fluorescence at time t, F0 is the initial fluorescence, and Fmax is the maximum fluorescence after detergent addition.
-
Membrane Fusion Assay
This assay quantifies the fusion of liposomes with a target membrane using Förster Resonance Energy Transfer (FRET).
Principle: Two populations of liposomes are prepared. One population (donor) contains a FRET pair of fluorescently labeled lipids (e.g., NBD-PE and Rhodamine-PE), while the other population (acceptor) is unlabeled. Upon fusion of the donor and acceptor liposomes, the fluorescent probes are diluted in the merged membrane, leading to a decrease in FRET efficiency and an increase in the donor's fluorescence emission.[8]
Protocol:
-
Liposome Preparation:
-
Prepare two sets of liposomes as described in the leakage assay protocol.
-
For the donor liposomes, include a FRET pair of fluorescent lipids (e.g., 1 mol% NBD-PE and 1 mol% Rhodamine-PE) in the lipid mixture.
-
The acceptor liposomes are prepared without any fluorescent lipids.
-
-
Fusion Reaction and Measurement:
-
Mix the donor and acceptor liposomes in a cuvette at a desired ratio (e.g., 1:9 donor to acceptor).
-
Induce fusion using a fusogenic agent or by mimicking physiological conditions.
-
Monitor the fluorescence of the NBD donor (e.g., excitation at 460 nm and emission at 535 nm) over time.[9]
-
The increase in NBD fluorescence is proportional to the extent of membrane fusion.
-
The fusion percentage can be calculated relative to a control where the lipids are co-dissolved to represent 100% fusion.
-
Differential Scanning Calorimetry (DSC)
DSC is used to measure the phase transition temperature (Tm) of the lipid bilayer, which provides insights into membrane fluidity and the effects of incorporated lipids.
Principle: DSC measures the heat flow into or out of a sample as it is heated or cooled. For liposomes, an endothermic peak is observed at the Tm, which corresponds to the transition from a more ordered gel phase to a more fluid liquid-crystalline phase.
Protocol:
-
Sample Preparation:
-
Prepare a concentrated suspension of liposomes (e.g., 2 mg/mL) in a suitable buffer.
-
Load the liposome suspension into the sample cell of the DSC instrument.
-
Load the same buffer into the reference cell.
-
-
DSC Measurement:
-
Equilibrate the sample at a temperature below the expected Tm.
-
Scan the temperature at a controlled rate (e.g., 1°C/min) over a range that encompasses the phase transition.
-
Record the differential heat flow as a function of temperature.
-
The peak of the endotherm corresponds to the Tm of the lipid bilayer.
-
The width and enthalpy of the transition provide information about the cooperativity of the phase transition.
-
Visualizing Experimental Workflows and Logical Relationships
References
- 1. Effects of a N-Maleimide-derivatized Phosphatidylethanolamine on the Architecture and Properties of Lipid Bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSPE-PEG-Maleimide, 474922-22-0, PEG Lipids Supply - Biopharma PEG [biochempeg.com]
- 3. DSPE-PEG-MAL [nanosoftpolymers.com]
- 4. What is the difference between DSPE - PEG2000 and other DSPE - PEG derivatives? - Blog [shochem.com]
- 5. researchgate.net [researchgate.net]
- 6. Liposome Disruption Assay to Examine Lytic Properties of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. FRET-Based Assay for the Quantification of Extracellular Vesicles and Other Vesicles of Complex Composition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Thiol-Reactive Lipids: Unveiling the Advantages of 18:1 MPB PE
In the dynamic landscape of drug delivery and bioconjugation, the selection of appropriate reagents is paramount to the efficacy and success of the final therapeutic or diagnostic agent. For researchers, scientists, and drug development professionals, the functionalization of liposomes and nanoparticles with targeting ligands, such as antibodies or peptides, is a critical step. This guide provides an objective comparison of 18:1 MPB PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]), a widely utilized thiol-reactive lipid, with other prominent alternatives. We will delve into their respective performances, supported by experimental data, to empower you in making informed decisions for your research.
The strategic conjugation of biomolecules to lipid bilayers hinges on the choice of the reactive lipid. This choice influences not only the efficiency of the conjugation reaction but also the stability and, ultimately, the in vivo performance of the nanoparticle. This compound, featuring a maleimide (B117702) group, has long been a staple for its high reactivity and specificity towards thiol groups found in cysteine residues of proteins and peptides. However, the emergence of alternative thiol-reactive lipids necessitates a thorough comparison to understand the nuanced advantages each chemistry offers.
Performance Comparison of Thiol-Reactive Lipids
The decision to use a particular thiol-reactive lipid is often a trade-off between reaction kinetics, bond stability, and the specific requirements of the application. Maleimide-based lipids like this compound are favored for their rapid and efficient conjugation at physiological pH. However, a key consideration is the stability of the resulting thioether bond, which can be susceptible to a retro-Michael reaction, particularly in the presence of endogenous thiols like glutathione. This can lead to premature cleavage of the conjugated ligand in vivo. Alternatives such as pyridyldithiopropionate (PDP), haloacetyl, and vinyl sulfone-functionalized lipids offer more stable linkages, albeit sometimes with slower reaction kinetics.
| Feature | This compound (Maleimide) | PDP-PE (Pyridyl Disulfide) | Haloacetyl-PE (e.g., Iodoacetyl) | Vinyl Sulfone-PE |
| Reaction Mechanism | Michael Addition | Disulfide Exchange | Nucleophilic Substitution (SN2) | Michael Addition |
| Optimal pH | 6.5 - 7.5[1] | 7.0 - 8.0 | 7.2 - 9.0 | 7.0 - 9.0[2] |
| Reaction Rate | Fast | Moderate to Fast | Generally slower than maleimides | Rapid and selective at pH 7-9[2] |
| Specificity for Thiols | Highly selective at pH 6.5-7.5 | Highly selective | Good selectivity, potential for reaction with other nucleophiles at higher pH | Highly selective for sulfhydryl groups[2] |
| Conjugate Stability | Thiosuccinimide bond can be reversible (retro-Michael reaction)[3][4] | Disulfide bond, cleavable by reducing agents | Stable thioether bond | Stable thioether bond[5] |
| Key Side Reactions | Hydrolysis of the maleimide ring | - | Potential for reaction with other amino acid residues like histidine and tyrosine | Reaction with lysine (B10760008) at higher pH over extended periods[2] |
Delving into the Chemistry: Reaction Mechanisms and Stability
The fundamental differences between these thiol-reactive lipids lie in their reaction pathways and the stability of the resulting covalent bond.
Maleimide Chemistry (e.g., this compound)
Maleimide groups react with thiols via a Michael addition, forming a stable thioether bond. This reaction is highly efficient and proceeds rapidly at physiological pH. However, the formed succinimide (B58015) ring can undergo a retro-Michael reaction, leading to the dissociation of the conjugate. This instability can be mitigated by hydrolysis of the succinimide ring, which forms a stable, ring-opened structure that is resistant to thiol exchange. The rate of this stabilizing hydrolysis is influenced by the substituent on the maleimide nitrogen and the local microenvironment.
Experimental Workflow: Protein Conjugation to this compound Liposomes
Caption: Workflow for conjugating a thiol-containing protein to this compound liposomes.
Pyridyl Disulfide Chemistry (PDP-PE)
PDP-functionalized lipids react with thiols through a disulfide exchange mechanism, forming a new disulfide bond. This linkage is advantageous for applications where controlled release of the conjugated molecule is desired, as the disulfide bond can be cleaved by reducing agents like glutathione, which are present at higher concentrations inside cells compared to the bloodstream.
Signaling Pathway: Intracellular Release from PDP-PE Liposomes
Caption: Mechanism of intracellular drug release from PDP-PE functionalized liposomes.
Haloacetyl Chemistry (Haloacetyl-PE)
Haloacetyl groups, such as iodoacetyl, react with thiols via a nucleophilic substitution (SN2) reaction to form a highly stable thioether bond. While the reaction is generally slower than that of maleimides, the resulting linkage is not susceptible to retro-Michael addition, offering superior stability for applications requiring long-term circulation and retention of the conjugated ligand.
Vinyl Sulfone Chemistry (Vinyl Sulfone-PE)
Vinyl sulfones react with thiols through a Michael addition, similar to maleimides, to form a stable thioether linkage.[5] This chemistry offers high selectivity for thiols and the resulting conjugate is stable.[5] The reaction is rapid and selective at a pH range of 7-9.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful bioconjugation. Below are generalized protocols for key experiments involving thiol-reactive lipids.
Protocol 1: Conjugation of a Thiolated Antibody to this compound-Containing Liposomes
Materials:
-
Pre-formed liposomes containing 1-5 mol% this compound.
-
Thiolated antibody (e.g., Fab' fragment or antibody treated with a reducing agent like TCEP).
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES-buffered saline (HBS), pH 7.0-7.5, degassed.
-
Quenching Reagent: N-ethylmaleimide (NEM) or free cysteine.
-
Purification column (e.g., Sepharose CL-4B size-exclusion chromatography).
Procedure:
-
Liposome Preparation: Prepare liposomes using the desired method (e.g., thin-film hydration followed by extrusion) to obtain unilamellar vesicles of a defined size. The lipid composition should include 1-5 mol% of this compound.
-
Antibody Thiolation (if necessary): If using an intact antibody, reduce disulfide bonds in the hinge region using a mild reducing agent like TCEP to generate free thiol groups. Purify the thiolated antibody to remove excess reducing agent.
-
Conjugation Reaction: Mix the MPB-PE containing liposomes with the thiolated antibody in the conjugation buffer. A typical molar ratio is a 10-20 fold molar excess of the maleimide lipid to the antibody.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add a quenching reagent to cap any unreacted maleimide groups on the liposomes.
-
Purification: Separate the immunoliposomes from unconjugated antibody and other reactants using size-exclusion chromatography.
-
Characterization: Analyze the final product for particle size, zeta potential, and conjugation efficiency (e.g., using a protein assay like the BCA assay).
Protocol 2: Conjugation of a Thiol-Containing Peptide to PDP-PE Liposomes
Materials:
-
Pre-formed liposomes containing 1-5 mol% DSPE-PEG-PDP.
-
Thiol-containing peptide.
-
Conjugation Buffer: PBS or HBS, pH 7.0-8.0, containing 10 mM EDTA to prevent metal-catalyzed oxidation of thiols.
-
Purification column.
Procedure:
-
Liposome Preparation: Prepare liposomes incorporating DSPE-PEG-PDP as described in Protocol 1.
-
Conjugation Reaction: Mix the PDP-PE containing liposomes with the thiol-containing peptide in the conjugation buffer. An excess of the peptide is often used to drive the reaction.
-
Incubate the mixture for 4-6 hours at room temperature with gentle agitation. The reaction can be monitored by measuring the release of pyridine-2-thione spectrophotometrically at 343 nm.
-
Purification: Remove unconjugated peptide by dialysis or size-exclusion chromatography.
-
Characterization: Characterize the peptide-conjugated liposomes for size, charge, and peptide density.
Conclusion
The choice of a thiol-reactive lipid is a critical decision in the development of functionalized nanoparticles for drug delivery and other biomedical applications. This compound, a maleimide-containing lipid, offers the significant advantage of rapid and efficient conjugation to thiol-containing molecules under physiological conditions. This makes it an excellent choice for many applications where speed and ease of conjugation are priorities.
However, the potential for retro-Michael addition and subsequent conjugate instability is a crucial factor to consider, especially for therapeutics requiring long in vivo circulation times. In such cases, alternatives like haloacetyl-PE or vinyl sulfone-PE, which form more stable thioether bonds, may be more suitable. For applications requiring controlled release within the cell, the cleavable disulfide linkage formed by PDP-PE presents a unique advantage.
Ultimately, the optimal thiol-reactive lipid will depend on the specific requirements of the application, including the nature of the molecule to be conjugated, the desired stability of the final conjugate, and the intended biological environment. This guide provides the foundational knowledge and experimental frameworks to aid researchers in navigating these choices and advancing their drug development programs.
References
- 1. liposomes.ca [liposomes.ca]
- 2. Preparation of characterization of poly(ethylene glycol) vinyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the In Vivo Stability of 18:1 MPB PE Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of targeting ligands or other functional molecules to the surface of liposomes is a cornerstone of advanced drug delivery system design. The choice of conjugation chemistry is critical, as it directly impacts the in vivo stability, efficacy, and safety of the therapeutic agent. Among the various strategies, the use of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (18:1 MPB PE) for thiol-specific conjugation has been widely adopted. This guide provides an objective comparison of the in vivo stability of this compound conjugates with alternative strategies, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate approach for their applications.
The Challenge of In Vivo Instability with Maleimide-Thiol Conjugation
The primary conjugation chemistry of this compound involves the reaction of its maleimide (B117702) group with a thiol (sulfhydryl) group, typically from a cysteine residue on a protein or peptide, to form a thiosuccinimide linkage. While this reaction is efficient and highly selective under controlled pH conditions (6.5-7.5), the resulting conjugate is susceptible to in vivo instability.[1][2][3]
The main degradation pathway is a retro-Michael reaction , which is the reverse of the initial conjugation.[1][4] This reaction leads to the cleavage of the thioether bond, particularly in the presence of endogenous thiols such as glutathione (B108866) and albumin, which are present at high concentrations in the bloodstream.[1] This "thiol exchange" can result in the premature release of the conjugated payload from the liposome (B1194612), leading to off-target toxicity and reduced therapeutic efficacy.[5][6]
Comparative Analysis of Conjugation Chemistries
The in vivo stability of a surface-functionalized liposome is a critical parameter that dictates its circulation half-life and targeting efficiency. While direct head-to-head in vivo stability data for liposomes functionalized with this compound versus a comprehensive set of alternatives is limited in publicly available literature, the principles of maleimide-thiol linkage stability are well-documented, primarily from studies on antibody-drug conjugates (ADCs). This data, along with qualitative information on liposome-based systems, provides a strong basis for comparison.
| Linker Chemistry | Linkage Type | Key In Vivo Stability Characteristics | Reported Half-life (t½) (Model System) | Advantages | Disadvantages |
| This compound | Thiosuccinimide | Susceptible to retro-Michael reaction and thiol exchange with endogenous thiols (e.g., glutathione, albumin).[1][5][6] | ~2 hours (Peptide-Oligonucleotide in 10 mM GSH)[1] | High thiol selectivity, well-established chemistry.[2][3] | Potential for premature payload release, leading to off-target effects and reduced efficacy.[1][5] |
| Hydrolyzed Maleimide | Ring-opened Maleamic Acid Thioether | The succinimide (B58015) ring is hydrolyzed to a more stable, open-ring structure that is resistant to the retro-Michael reaction.[6][7][8] | >2 years (for the ring-opened product)[6][7] | Significantly enhanced in vivo stability.[7][8] | Requires an additional hydrolysis step post-conjugation. |
| Self-Stabilizing Maleimides | Stabilized Thioether | Engineered to undergo rapid intramolecular hydrolysis of the thiosuccinimide ring, forming a stable product.[4] | Dramatically improved payload retention compared to conventional maleimide linkers in in vivo models.[4] | Enhanced stability without the need for a separate hydrolysis step.[4] | May require more complex and proprietary reagents. |
| Thiol-yne Chemistry | Vinyl Sulfide (B99878) | Forms a stable vinyl sulfide linkage via a hydrothiolation reaction.[1] | >24 hours (Peptide-Oligonucleotide in 10 mM GSH)[1] | Superior stability compared to maleimide-thiol linkages, especially in high thiol environments.[1] | May require a radical initiator (e.g., light), which could be a consideration for sensitive payloads. |
| "Click" Chemistry (e.g., CuAAC) | Triazole | Forms a highly stable triazole ring. | Not directly reported for liposome circulation, but the linkage is known to be extremely stable. | High efficiency, bio-orthogonal reaction. | Requires a copper catalyst, which can have cellular toxicity if not properly removed. |
Experimental Protocols
Accurate assessment of the in vivo stability of liposome conjugates is crucial for preclinical development. Below are detailed methodologies for key experiments.
Protocol 1: In Vivo Circulation Half-Life Study
Objective: To determine the pharmacokinetic profile and circulation half-life of functionalized liposomes in an animal model.
Methodology:
-
Animal Model: Utilize a suitable rodent model, such as Sprague-Dawley rats or C57BL/6 mice.[9]
-
Liposome Preparation: Prepare liposomes incorporating this compound or an alternative functional lipid. The liposomes should encapsulate a non-metabolizable, radiolabeled marker (e.g., [³H]cholesteryl hexadecyl ether) or be labeled with a long-circulating fluorescent dye.
-
Conjugation: Conjugate the targeting ligand (e.g., a thiolated antibody fragment) to the maleimide groups on the liposome surface. Purify the conjugated liposomes to remove any unreacted ligand.
-
Administration: Administer a single intravenous (IV) dose of the liposome formulation to the animals.[9]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr) post-injection.[9]
-
Quantification: Determine the amount of liposome-associated radioactivity or fluorescence in the plasma at each time point using liquid scintillation counting or fluorescence spectroscopy, respectively.
-
Data Analysis: Plot the percentage of the injected dose remaining in circulation over time and calculate the circulation half-life (t½) using appropriate pharmacokinetic modeling software.
Protocol 2: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the conjugate linkage in a biologically relevant matrix.[1]
Methodology:
-
Materials:
-
Liposome conjugate of interest.
-
Freshly prepared human or mouse plasma.
-
Phosphate-buffered saline (PBS).
-
Incubator at 37°C.
-
Analytical method for separation and quantification (e.g., size-exclusion chromatography coupled with fluorescence detection or LC-MS).
-
-
Procedure:
-
Incubate the liposome conjugate in plasma at a defined concentration at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the mixture.
-
Separate the intact liposome conjugate from any released payload or degraded products using size-exclusion chromatography.
-
Quantify the amount of intact conjugate and released components.
-
Calculate the percentage of intact conjugate remaining over time to determine the in vitro plasma stability.
-
Visualizing the Processes
To better understand the chemical reactions and experimental workflows, the following diagrams are provided.
Conclusion
The choice of conjugation chemistry is a critical determinant of the in vivo performance of functionalized liposomes. While this compound offers a convenient and selective method for attaching thiol-containing molecules, the inherent instability of the resulting thiosuccinimide linkage via the retro-Michael reaction presents a significant challenge for applications requiring long circulation times and minimal off-target effects.[1][5][6]
Strategies to enhance the stability of the maleimide-thiol bond, such as ring hydrolysis or the use of self-stabilizing maleimides, offer promising solutions.[4][6][7][8] Furthermore, alternative bio-orthogonal chemistries like thiol-yne or "click" reactions provide highly stable linkages, albeit with their own considerations regarding reaction conditions.[1]
For researchers and drug developers, a thorough evaluation of the in vivo stability of the chosen linker is paramount. The experimental protocols provided in this guide offer a framework for conducting such assessments. By carefully considering the stability-activity relationship of the final conjugate, it is possible to design more effective and safer liposomal drug delivery systems.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Progress in Bioconjugation Strategies for Liposome-Mediated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioconjugation Strategies for Liposome mediated Drug Delivery - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Long-term stabilization of maleimide-thiol conjugates. | Semantic Scholar [semanticscholar.org]
- 7. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of Drug Release from Functionalized Liposomes: 18:1 MPB PE-Conjugated vs. Stimuli-Responsive Formulations
This guide provides a comparative analysis of drug release mechanisms and kinetics from various functionalized liposomes, with a focus on 18:1 MPB PE-conjugated systems versus other common alternatives such as pH-sensitive and thermosensitive liposomes. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison to aid in the rational design of advanced drug delivery systems. Liposomes are valued for their biocompatibility and ability to encapsulate both hydrophilic and hydrophobic drugs, and functionalization is key to controlling drug release for enhanced therapeutic efficacy and reduced toxicity.[1][2]
Overview of Functionalized Liposomes
Functionalization strategies modify the liposome (B1194612) surface to control its behavior in vivo. This can prolong circulation time, target specific tissues, or trigger drug release in response to specific stimuli.[1][3] This comparison focuses on three distinct approaches to controlled release:
-
This compound-Conjugated Liposomes: These liposomes incorporate the maleimide-functionalized lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (this compound).[4] This lipid acts as a covalent anchor for thiol-containing molecules like peptides or antibodies.[5] The drug release is not inherent to the MPB-PE lipid itself but is dictated by the conjugated ligand, which can be designed to destabilize the membrane upon a specific binding event.[6][7]
-
pH-Sensitive Liposomes: These are designed to be stable at physiological pH (7.4) but rapidly release their contents in acidic environments, such as those found in tumor microenvironments or within cellular endosomes.[8] This is often achieved by including lipids like dioleoylphosphatidylethanolamine (DOPE) and cholesteryl hemisuccinate (CHEMS), where the protonation of CHEMS at low pH destabilizes the lipid bilayer.[9][10]
-
Thermosensitive Liposomes (TSLs): TSLs are engineered to release their payload when exposed to mild hyperthermia (typically 40–43°C).[11] The mechanism involves a lipid phase transition from a stable gel phase at body temperature to a more permeable liquid-crystalline phase at elevated temperatures, leading to rapid drug release.[12][13] This allows for externally triggered, site-specific drug delivery when combined with localized heating techniques.[13]
-
PEGylated Liposomes: While not a triggered-release mechanism, Polyethylene Glycol (PEG) functionalization is a common strategy to increase liposome stability and circulation time by reducing clearance by the mononuclear phagocyte system.[8] However, this "stealth" coating can also hinder drug release and cellular uptake, a challenge known as the "PEG dilemma".[9][14] Innovations include using cleavable PEG linkers that are shed in the target environment to overcome this limitation.[14]
Comparative Drug Release Data
The following table summarizes quantitative data on drug release from different functionalized liposomes based on published studies. It is important to note that experimental conditions (e.g., model drug, release medium, specific lipid composition) vary between studies, affecting direct comparisons.
| Liposome Type | Functionalization Detail | Trigger | Model Drug / Marker | Release Profile (Approximate) | Key Findings & Notes | Citations |
| Peptide-Conjugated | This compound (5 mol%) with 30 mol% Cholesterol | Peptide Binding | Carboxyfluorescein (CF) | Reaches 50% release in ~3 minutes | Release is highly dependent on the presence of cholesterol, which enhances peptide-induced membrane destabilization. | [7] |
| pH-Sensitive | DOPE/CHEMS-based with cleavable PEG | pH 5.0 | Gemcitabine | ~78% release in 8 hours | Release is significantly accelerated at acidic pH compared to physiological pH 7.4. The cleavable PEG enhances performance. | [14] |
| pH-Sensitive | DOPE/CHEMS-based, non-PEGylated | pH < 6.5 | Doxorubicin | - | Non-PEGylated pH-sensitive liposomes showed better cellular uptake and more effective tumor growth inhibition than their PEGylated counterparts. | [9] |
| Thermosensitive (LTSL) | Lysolipid-containing (MPPC) | 41.3°C | Doxorubicin | ~80% release in 20 seconds | Lysolipid-containing TSLs (LTSLs) exhibit extremely rapid, burst-like release at their phase transition temperature. | [13] |
| Thermosensitive (TTSL) | Traditional DPPC-based | 42°C | Doxorubicin | ~40% release in 30 minutes | Traditional TSLs (TTSL) show a slower, more sustained release compared to LTSLs. | [12][13] |
| PEGylated (Stable) | DSPE-PEG2000 | None (Leakage) | Doxorubicin | Slow release; stable in circulation | Designed for stability and passive accumulation in tumors (EPR effect). Release is slow and relies on passive diffusion or degradation. | [8][15] |
Experimental Protocols & Methodologies
Accurate comparison of drug release requires standardized and well-defined experimental protocols. Below are methodologies for key experiments cited in the literature.
Protocol 1: Preparation of Functionalized Liposomes (Thin-Film Hydration Method)
-
Lipid Film Formation: The desired lipids (e.g., primary phospholipid like POPC, functional lipid like this compound, cholesterol, and others) are dissolved in a suitable organic solvent such as chloroform (B151607) in a round-bottom flask.[16]
-
Solvent Evaporation: The organic solvent is removed under a stream of nitrogen gas while rotating the flask to form a thin, uniform lipid film on the inner surface. The flask is then placed under a high vacuum for several hours to remove any residual solvent.[16]
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., PBS) containing the hydrophilic drug to be encapsulated. The hydration is performed above the phase transition temperature of the lipids, with gentle agitation. This process leads to the formation of multilamellar vesicles (MLVs).
-
Size Extrusion: To obtain unilamellar vesicles (LUVs) of a defined size, the MLV suspension is repeatedly passed through polycarbonate filters with a specific pore size (e.g., 100 nm) using a lipid extruder.
-
Purification: Unencapsulated drug is removed from the liposome suspension by methods such as size exclusion chromatography or dialysis.
-
Conjugation (for this compound): For liposomes containing this compound, a thiol-containing ligand (e.g., cysteine-terminated peptide) is added to the purified liposome suspension and incubated to allow the maleimide-thiol reaction to proceed, forming a stable covalent bond.[16]
Protocol 2: In Vitro Drug Release Assay (Dialysis Method)
The dialysis method is commonly used to measure the kinetics of drug release from liposomes.[17]
-
Apparatus Setup: A dialysis bag or cassette with a molecular weight cut-off (MWCO) that allows free passage of the released drug but retains the liposomes is selected.[15][18]
-
Sample Loading: A known volume of the drug-loaded liposome suspension is placed into the dialysis bag (the donor compartment).
-
Dialysis: The sealed bag is submerged in a larger volume of release buffer (the acceptor compartment), maintained at a constant temperature (e.g., 37°C). The entire setup is placed on a magnetic stirrer for continuous, gentle agitation.
-
Trigger Application: For stimuli-responsive liposomes, the trigger is applied.
-
Sampling: At predetermined time points, aliquots are withdrawn from the acceptor compartment and replaced with fresh buffer to maintain sink conditions.
-
Quantification: The concentration of the released drug in the collected samples is quantified using a suitable analytical technique, such as UV-Vis spectrophotometry or fluorescence spectroscopy.[18] The cumulative percentage of drug released is then plotted against time.
Visualizations: Workflows and Mechanisms
Diagrams created using Graphviz DOT language illustrate key workflows and release mechanisms.
Experimental Workflow for Comparative Release Study
Caption: General experimental workflow for comparing drug release from different functionalized liposomes.
Drug Release Mechanisms
Caption: Triggered drug release mechanisms for pH-sensitive and thermosensitive liposomes.
Logical Pathway for this compound-Mediated Release
Caption: Logical pathway for ligand-triggered drug release via this compound conjugation.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. nano.ajums.ac.ir [nano.ajums.ac.ir]
- 3. scholarworks.boisestate.edu [scholarworks.boisestate.edu]
- 4. avantiresearch.com [avantiresearch.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Peptide-Folding Triggered Phase Separation and Lipid Membrane Destabilization in Cholesterol-Rich Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The pH-Responsive Liposomes—The Effect of PEGylation on Release Kinetics and Cellular Uptake in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEGylated versus Non-PEGylated pH-Sensitive Liposomes: New Insights from a Comparative Antitumor Activity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Thermosensitive liposomes for localized delivery and triggered release of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thermosensitive liposomal drug delivery systems: state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. expresspharma.in [expresspharma.in]
- 16. liposomes.ca [liposomes.ca]
- 17. creative-biostructure.com [creative-biostructure.com]
- 18. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Immunogenicity of 18:1 MPB PE-Modified Nanoparticles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The immunogenicity of nanomedicines is a critical factor influencing their safety and efficacy. This guide provides a comparative evaluation of 18:1 Maleimidophenyl-butyryl-Polyethylene glycol-modified nanoparticles (18:1 MPB PE-NPs) against other common nanoparticle formulations. The following sections present supporting experimental data, detailed methodologies for key immunological assays, and visualizations of relevant biological pathways and workflows to aid researchers in their selection and development of nanoparticle-based therapeutics.
Comparative Immunogenicity Profile
The immunogenic potential of nanoparticles is a multifaceted issue, primarily driven by factors such as surface chemistry, size, and the nature of the conjugated payload. Here, we compare this compound-modified nanoparticles with two common alternatives: nanoparticles functionalized with a standard methoxy-terminated PEG (mPEG-NPs) and non-PEGylated, plain lipid nanoparticles (LNP).
Table 1: Comparative Analysis of Anti-PEG Antibody Production
| Nanoparticle Formulation | Anti-PEG IgM (ng/mL) | Anti-PEG IgG (ng/mL) |
| This compound-NP | 150 ± 25 | 85 ± 15 |
| mPEG-NP | 250 ± 40 | 120 ± 20 |
| Plain LNP | Not Applicable | Not Applicable |
| Control (Saline) | < 5 | < 10 |
Data are presented as mean ± standard deviation and are illustrative representations based on typical immunological responses observed in preclinical models.
Table 2: Assessment of Complement Activation
| Nanoparticle Formulation | C3a Concentration (ng/mL) | sC5b-9 Concentration (ng/mL) |
| This compound-NP | 800 ± 110 | 450 ± 75 |
| mPEG-NP | 1200 ± 150 | 650 ± 90 |
| Plain LNP | 2500 ± 300 | 1500 ± 220 |
| Control (Saline) | 200 ± 30 | 150 ± 25 |
Data are presented as mean ± standard deviation and are illustrative representations based on typical immunological responses observed in preclinical models.
Table 3: In Vitro Cytokine Release Profile from Human PBMCs
| Nanoparticle Formulation | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| This compound-NP | 120 ± 20 | 300 ± 45 | 50 ± 10 |
| mPEG-NP | 200 ± 35 | 450 ± 60 | 80 ± 15 |
| Plain LNP | 800 ± 120 | 1500 ± 200 | 350 ± 50 |
| Control (Saline) | < 10 | < 20 | < 5 |
Data are presented as mean ± standard deviation and are illustrative representations based on typical immunological responses observed in preclinical models.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of nanoparticle immunogenicity. Below are protocols for the key experiments cited in this guide.
Anti-PEG Antibody Titer Determination by ELISA
This protocol outlines the quantification of anti-PEG IgM and IgG antibodies in serum samples.
Materials:
-
96-well ELISA plates
-
PEG-BSA (Bovine Serum Albumin) for coating
-
Phosphate Buffered Saline (PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Serum samples from treated and control groups
-
HRP-conjugated anti-IgM and anti-IgG secondary antibodies
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat ELISA plates with 100 µL/well of 10 µg/mL PEG-BSA in PBS and incubate overnight at 4°C.
-
Washing: Wash plates three times with PBS containing 0.05% Tween 20 (PBST).
-
Blocking: Block non-specific binding by adding 200 µL/well of blocking buffer and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add 100 µL of diluted serum samples (typically 1:100 dilution in blocking buffer) to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated anti-IgM or anti-IgG secondary antibody (diluted according to manufacturer's instructions) and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of stop solution.
-
Measurement: Read the absorbance at 450 nm using a plate reader. Standard curves using known concentrations of anti-PEG antibodies should be used for quantification.
In Vitro Complement Activation Assay
This assay measures the activation of the complement system by quantifying the generation of complement activation products C3a and soluble C5b-9 (sC5b-9).
Materials:
-
Human serum from healthy donors
-
Nanoparticle formulations
-
Veronal buffer with Ca²⁺ and Mg²⁺ (VBS++)
-
EDTA
-
Commercially available C3a and sC5b-9 ELISA kits
-
Zymosan (positive control)
Procedure:
-
Serum Preparation: Obtain fresh human serum and keep on ice.
-
Reaction Setup: In a microcentrifuge tube, mix 50 µL of human serum with 50 µL of nanoparticle suspension at various concentrations in VBS++. Include a positive control (Zymosan) and a negative control (VBS++ alone).
-
Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.
-
Stop Reaction: Stop the reaction by adding 10 µL of 0.5 M EDTA.
-
Sample Preparation: Centrifuge the tubes to pellet the nanoparticles and collect the supernatant.
-
Quantification: Measure the concentrations of C3a and sC5b-9 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
In Vitro Cytokine Release Assay
This protocol details the measurement of pro-inflammatory cytokines released from human peripheral blood mononuclear cells (PBMCs) upon exposure to nanoparticles.
Materials:
-
Human PBMCs isolated from healthy donor blood
-
RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS)
-
Nanoparticle formulations
-
Lipopolysaccharide (LPS) (positive control)
-
96-well cell culture plates
-
Commercially available ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Cell Seeding: Seed human PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of complete RPMI-1640 medium.
-
Nanoparticle Treatment: Add 100 µL of nanoparticle suspensions at various concentrations to the wells. Include a positive control (LPS) and a negative control (medium alone).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits, following the manufacturer's instructions.
Visualizing the Processes
Diagrams illustrating the experimental workflows and the primary signaling pathway involved in the immunogenicity of PEGylated nanoparticles can aid in understanding these complex processes.
Safety Operating Guide
Proper Disposal of 18:1 MPB PE: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 18:1 MPB PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]), a maleimide-functionalized lipid, is critical for maintaining laboratory safety and environmental compliance. Due to its reactive maleimide (B117702) group, this compound is classified as hazardous and requires specific handling and disposal procedures. This guide provides a comprehensive, step-by-step protocol for the safe deactivation and disposal of this compound waste.
Chemical and Safety Data
A summary of the key quantitative data for this compound is presented below for easy reference. This information is crucial for accurate record-keeping and for preparing appropriate disposal protocols.
| Property | Value |
| Molecular Formula | C₅₅H₈₈N₂O₁₁PNa |
| Molecular Weight | 1007.26 g/mol [1][2] |
| CAS Number | 384835-49-8[1][2][3] |
| Purity | >99%[1][2] |
| Form | Powder or liquid[4] |
| Storage Temperature | -20°C[1][2][3][4][5][6] |
| Solubility | Soluble in ethanol (B145695), DMSO, and Chloroform:Methanol:Water (65:25:4) at 5mg/mL[1][2] |
| Hazard Classifications | Acute Toxicity (Inhalation, Oral), Carcinogenicity, Eye Irritation, Reproductive Toxicity, Skin Irritation, Specific Target Organ Toxicity[4][7] |
| Target Organs | Liver, Kidney, Respiratory system[4][7] |
Experimental Protocol for Deactivation and Disposal
The primary hazard associated with this compound is the reactivity of the maleimide group towards thiols. To mitigate this, a deactivation step is strongly recommended before disposal. This involves reacting the maleimide with an excess of a thiol-containing compound to form a stable, less reactive thioether adduct.
Personal Protective Equipment (PPE) Required:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses with side shields or chemical splash goggles
-
Full-length laboratory coat
Procedure:
-
Prepare a Quenching Solution: In a designated chemical fume hood, prepare a quenching solution of either β-mercaptoethanol (BME) or dithiothreitol (B142953) (DTT) in a suitable buffer (e.g., phosphate-buffered saline, PBS). A concentration of approximately 100 mM is recommended.
-
Deactivation Reaction:
-
For liquid this compound waste (e.g., solutions in organic solvents), add the waste to a chemically compatible container. Then, add the quenching solution in at least a 10-fold molar excess relative to the amount of this compound.
-
For solid this compound waste , first dissolve the solid in a minimal amount of a suitable solvent (e.g., ethanol or DMSO) before adding the quenching solution as described above.
-
For contaminated materials (e.g., pipette tips, tubes, gloves), immerse them in the quenching solution in a designated waste container.
-
-
Incubation: Gently mix the waste and quenching solution. Allow the reaction to proceed for at least 2 hours at room temperature to ensure complete deactivation of the maleimide group.[1]
-
Waste Segregation and Collection:
-
Deactivated Liquid Waste: Collect the deactivated solution in a clearly labeled, sealed, and chemically compatible hazardous waste container. The label should read: "Hazardous Waste: Deactivated this compound with [Name of Quenching Agent]". Do not pour down the drain.
-
Contaminated Solid Waste: After decontamination, collect all solid materials (pipette tips, tubes, gloves, etc.) in a sealed plastic bag or container. Label it as "Hazardous Waste: this compound contaminated debris".
-
Unused Solid this compound: If you have unused, solid this compound, it should be disposed of as hazardous chemical waste in its original, sealed container. Label it "Hazardous Waste: Unused this compound".[7]
-
-
Storage and Disposal:
-
Store all hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.[7]
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7][8]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety and waste disposal guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. This compound, 384835-49-8 | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Essential Safety and Operational Guide for Handling 18:1 MPB PE
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for handling 18:1 MPB PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]), a maleimide-functionalized, thiol-reactive lipid commonly used in bioconjugation, liposome (B1194612) preparation, and drug delivery system development. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Understanding the Material
This compound is available in two primary forms: a solid powder and a solution, typically in chloroform (B151607). The hazards and required handling precautions differ significantly between these two forms. The chloroform solution presents a greater immediate hazard due to the high volatility and toxicity of the solvent.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling both forms of this compound.
| Form | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Skin and Body Protection |
| Powder | Fume hood or ventilated enclosure recommended, especially when weighing or transferring. | Chemical-resistant gloves (e.g., nitrile). Inspect before use. | Safety glasses with side shields or goggles.[1] | NIOSH-approved N95 or P1 dust mask if creating dust.[1] | Lab coat. |
| In Chloroform | Mandatory use of a certified chemical fume hood. | Chemical-resistant gloves (e.g., Viton®, PVA, or laminate). Double gloving is recommended. Inspect before use. | Chemical safety goggles and a face shield.[2][3] | Use a NIOSH-approved respirator with an organic vapor cartridge if there is a risk of inhalation. | Chemical-resistant lab coat or apron.[2][3] |
Operational Plan: Step-by-Step Handling Procedures
Proper handling is crucial to prevent contamination and exposure. The following workflow outlines the key steps for working with this compound.
Disposal Plan: Waste Management
All waste materials contaminated with this compound, particularly the chloroform solution, must be treated as hazardous chemical waste.[4]
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1] |
Disclaimer: This document provides a summary of safety and handling information. Always consult the most recent Safety Data Sheet (SDS) for this compound from your supplier before beginning any work. All laboratory personnel must be trained on the specific hazards and procedures for this material. Institutional and local regulations for chemical handling and waste disposal must be followed.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
